1-Allyl-1-pyridin-4-yl-but-3-enylamine
Description
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Properties
IUPAC Name |
4-pyridin-4-ylhepta-1,6-dien-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-7-12(13,8-4-2)11-5-9-14-10-6-11/h3-6,9-10H,1-2,7-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRUAEWMWKKGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C1=CC=NC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
13C NMR Analysis of Pyridinyl Compounds: A Definitive Guide
Topic: 13C NMR Analysis of Pyridinyl Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]
Executive Summary
The pyridine ring is a pharmacophore of immense significance in medicinal chemistry, appearing in over 20% of known drugs.[2] However, its nitrogen heteroatom introduces electronic perturbations that complicate Nuclear Magnetic Resonance (NMR) analysis.[1][2] Unlike benzene, pyridine’s lone pair and electric quadrupole moment create unique shielding/deshielding zones, making standard additivity rules unreliable.[2]
This guide provides a rigorous framework for the 13C NMR analysis of pyridinyl compounds . It moves beyond basic spectral assignment to address critical challenges: distinguishing regioisomers, analyzing tautomeric equilibria (pyridone/hydroxypyridine), and characterizing protonation states.[1][2]
Theoretical Framework: The Electronic Landscape
To interpret the 13C NMR of pyridine, one must understand the competition between inductive effects (-I) and paramagnetic shielding contributions from the nitrogen lone pair.[1][2]
The "Anomalous" Alpha-Carbon Shift
In benzene, all carbons resonate at 128.5 ppm.[2] In pyridine, the nitrogen atom exerts a strong electron-withdrawing effect, which one might expect to deshield the
-
-Carbons (C2/C6): Resonate at ~150 ppm .[1] The downfield shift is due to the electronegativity of nitrogen, but it is tempered by the lone pair's influence on the excitation energy (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ) in the paramagnetic term.[1] -
-Carbons (C3/C5): Resonate at ~124 ppm .[1] These are shielded relative to benzene.[1][2] The nitrogen atom pulls electron density from thengcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> and positions via resonance, leaving the positions relatively electron-rich compared to the positions, but the overall inductive withdrawal affects the whole ring. Correction: Actually, resonance structures place positive charge density atngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> and , making the least electron-deficient, hence the most shielded. -
-Carbon (C4): Resonates at ~136 ppm .[1] Deshielded relative to benzene/ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -carbons due to resonance electron withdrawal (para-like position).[1]
Table 1: Baseline Chemical Shifts (Neutral vs. Protonated)
Solvent: CDCl3 (Neutral) vs. D2O/Acid (Protonated)
| Position | Neutral Pyridine ( | Pyridinium Salt ( | Shift Direction upon Protonation | Mechanistic Cause |
| C2 / C6 ( | 149.9 - 150.5 | 141.0 - 143.0 | Upfield (Shielded) | Removal of lone pair |
| C3 / C5 ( | 123.8 - 124.2 | 128.0 - 129.0 | Downfield (Deshielded) | Inductive effect (-I) of the positive charge dominates. |
| C4 ( | 135.9 - 136.2 | 147.0 - 148.5 | Downfield (Deshielded) | Strong resonance deshielding from the cationic nitrogen.[1] |
ngcontent-ng-c3932382896="" class="ng-star-inserted">Critical Insight: The upfield shift of the
-carbon (C2/C6) is the most reliable diagnostic indicator of pyridine protonation or N-alkylation (quaternization).[1] Do not confuse this with standard "positive charge = downfield" logic.[1]
Experimental Methodology
Sample Preparation & Solvent Selection[1][2]
-
Concentration: 13C is 1.1% naturally abundant.[1][2][3] For a standard 1D experiment on a 400 MHz instrument, use >20 mg of sample in 0.6 mL solvent.[1][2]
-
Solvent Effects:
Pulse Sequence Optimization
-
Relaxation Delays (d1): Pyridine quaternary carbons (often C2/C6 in substituted systems) have long
relaxation times (>10s).[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Coupling Constants (
):-
-CH: ~180 Hz (Larger due to electronegative N).[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
-CH: ~160 Hz .[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Application: In HSQC experiments, optimize for an average
of 170 Hz.
-
Structural Elucidation Workflows
Distinguishing Regioisomers (2- vs 3- vs 4-Substituted)
When a substituent is introduced, symmetry breaks.[1][2] Use the following logic tree to assign isomers.
Tautomerism: 2-Pyridone vs. 2-Hydroxypyridine
2-substituted pyridines with oxygen (or sulfur) substituents exist in a tautomeric equilibrium.[1][2] This is crucial for drug binding (H-bond donor vs acceptor).[1][2]
-
2-Pyridone (Lactam Form): Favored in polar solvents (DMSO, H2O) and solid state.[1][2]
-
2-Hydroxypyridine (Lactim Form): Favored in non-polar solvents (Gas phase, CHCl3).[1][2]
Diagnostic 13C Signals:
| Carbon | 2-Pyridone (Lactam) | 2-Hydroxypyridine (Lactim) | Distinction Logic |
| C2 (C=O / C-OH) | 162 - 164 ppm | 160 - 164 ppm | Shifts are similar; hard to distinguish by C2 alone.[1] |
| C3 (Ortho to C2) | 115 - 120 ppm | 110 - 112 ppm | Pyridone C3 is shielded (enamine character).[1][2] |
| C5 | 105 - 108 ppm | 105 - 108 ppm | Both are highly shielded.[1][2] |
| Key Indicator | HMBC Correlations | HMBC Correlations | Pyridone: NH proton correlates to C3/C5.Hydroxypyridine: OH proton is often broad/invisible.[1][2] |
Advanced Techniques: HMBC & 15N Coupling
HMBC (Heteronuclear Multiple Bond Correlation)
Standard 13C-1H HMBC is the most powerful tool for connecting the pyridine ring to substituents.[1]
-
Nitrogen Barrier: Correlations across the nitrogen (e.g., H2 to C6) are often observed (
Hz) and are diagnostic for the ring structure.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Quaternary Assignment: In 2,3-disubstituted pyridines, HMBC from H4/H5/H6 is essential to assign the quaternary C2 and C3.[1][2]
15N-HMBC
If 13C data is ambiguous, 1H-15N HMBC (at natural abundance) provides definitive proof of N-substitution.[1][2]
-
Pyridine N:
ppm (relative to liq.[1][4] NH3).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Pyridinium/Pyridone N:
ppm.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Coupling:
is often large (10-15 Hz) in pyridines, allowing detection of the nitrogen frequency via the H2/H6 protons.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
References
-
Breitmaier, E., & Voelter, W. (1987).[1][2] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. [1][2]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] [1][2]
-
Hesse, M., Meier, H., & Zeeh, B. (2005).[1][2] Spectroscopic Methods in Organic Chemistry. Thieme. (Standard reference for chemical shift tables).
-
Katritzky, A. R., et al. (2000).[1][2] Handbook of Heterocyclic Chemistry. Elsevier.[1][2] (Definitive source on tautomerism and reactivity).
-
Reich, H. J. (2022).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[2] (Excellent resource for coupling constants and solvent effects).[1][2]
Sources
Mass spectrometry fragmentation of allylic amines
Title: Structural Elucidation of Allylic Amines via Mass Spectrometry: A Mechanistic & Practical Guide
Executive Summary
This technical guide provides a rigorous examination of the mass spectrometric behavior of allylic amines (
Part 1: Fundamental Mechanistic Principles
The fragmentation of allylic amines is governed by the competition between charge stabilization on the nitrogen atom (forming iminium ions) and charge delocalization across the allylic system (forming allyl cations).
Electron Ionization (EI): The Radical Cation Battleground
In EI (70 eV), ionization primarily removes an electron from the nitrogen lone pair due to its lower Ionization Energy (IE ~8.5-9.0 eV) compared to the alkene
-
Pathway A: Nitrogen-Driven
-Cleavage (Dominant) The radical cation localized on the nitrogen triggers homolytic cleavage of the C-C bond adjacent to the -carbon. -
Pathway B: Allylic C-N Cleavage (Competitive) If the resulting carbocation is highly stabilized (e.g., conjugated or tertiary), the bond between the nitrogen and the
-carbon may break.
ESI-CID: Protonation and Charge Migration
In ESI, the molecule forms an even-electron protonated molecular ion
-
Charge-Remote Fragmentation: At high collision energies, 1,4-hydrogen elimination can occur, forming conjugated dienes.
-
Inductive Cleavage: The protonated nitrogen pulls electron density, weakening the C-N bond. This leads to the formation of a neutral amine and a carbocation (heterolytic cleavage).
Part 2: Visualization of Fragmentation Pathways
The following diagram illustrates the competing pathways for a generic allylic amine under EI conditions.
Caption: Figure 1: Competing fragmentation pathways in Electron Ionization (EI).
Part 3: The Allylic Amine Analytical Workflow
This protocol is designed for the structural validation of synthetic allylic amines using LC-MS/MS (ESI-Q-TOF or Triple Quad).
Experimental Protocol
Step 1: Sample Preparation
-
Solvent: Dissolve sample to 1 µg/mL in Methanol:Water (50:50) + 0.1% Formic Acid.
-
Reasoning: Formic acid ensures complete protonation of the amine (
), maximizing sensitivity in ESI(+).
-
-
Filtration: 0.22 µm PTFE filter to remove particulates that cause source arcing.
Step 2: Ion Source Parameters (ESI+)
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Note: Keep cone voltage low to prevent "In-Source Fragmentation" (ISF), which can mimic metabolic degradation.
-
-
Desolvation Temp: 350°C (ensure complete droplet evaporation).
Step 3: MS/MS Acquisition (CID)
-
Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.
-
Logic: Low CE (10 eV) preserves the parent ion for confirmation. High CE (40 eV) forces C-N bond breakage to reveal the hydrocarbon backbone.
-
Data Interpretation & Isomer Differentiation
Distinguishing between N-allyl isomers (e.g.,
| Feature | N-Allyl Isomer ( | C-Allyl Isomer ( |
| Primary Loss | Loss of Vinyl radical (27 Da) or Allyl (41 Da) via C-N cleavage. | Loss of Allyl radical (41 Da) via |
| Base Peak | Often the Iminium ion ( | Often the amine backbone fragment ( |
| Diagnostic Ion |
Part 4: Case Study - Terbinafine (Lamisil)
Terbinafine represents a complex allylic amine where the "Allylic" rule competes with "Benzylic" stabilization.
-
Structure: Naphthalen-1-ylmethyl-methyl-(6,6-dimethyl-hept-2-en-4-ynyl)-amine.
-
Parent Ion:
292 ( ).[4][5]
Fragmentation Analysis:
-
Pathway 1 (Allylic-like): Cleavage of the N-C bond attached to the heptenyne chain.
-
Pathway 2 (Benzylic/Naphthylic): Cleavage of the N-C bond attached to the naphthalene ring.
Observed Spectrum (ESI-MS/MS):
The base peak is consistently
-
Mechanism:[1][2] This corresponds to the Naphthylmethyl cation .
-
Insight: Even though the molecule is an allylic amine, the resonance stability of the naphthyl cation surpasses that of the allylic/enyne side chain. The C-N bond breaks to leave the charge on the naphthalene fragment, not the nitrogen. This illustrates that carbocation stability rules (Part 1.1, Pathway B) can override standard amine
-cleavage patterns in complex drugs.
Caption: Figure 2: LC-MS/MS workflow for Terbinafine. The formation of m/z 141 confirms the presence of the N-Naphthylmethyl group via C-N cleavage.
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-cleavage rules). -
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Comprehensive coverage of ESI and CID mechanisms).
-
Holčapek, M., et al. (2010). "Fragmentation behavior of unsaturated amines in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 875-885. (Specific study on the competition between charge retention and migration in unsaturated amines).
-
Guo, H., Pan, Y., & Qi, F. (2008).[6] "IR Laser Desorption/Vacuum Ultraviolet Photoionization Mass Spectrometry of Terbinafine." Journal of Chinese Mass Spectrometry Society. (Direct analysis of Terbinafine fragmentation pathways).
-
Chemistry Steps. (2023). "Alpha (α) Cleavage in Mass Spectrometry." (Educational resource visualizing the electron movement in
-cleavage).
Sources
- 1. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. jfda-online.com [jfda-online.com]
- 5. The study of distribution of ingested terbinafine on skin with ambient ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IR Laser Desorption/ Vacuum Ultraviolet Photoionization Mass Spectrometry of Terbinafine [zpxb.xml-journal.net]
Structural Elucidation and Synthetic Utility of 1-Allyl-1-pyridin-4-yl-but-3-enylamine
The following technical guide provides an in-depth structural, synthetic, and applicative analysis of 1-Allyl-1-pyridin-4-yl-but-3-enylamine , a critical intermediate in the synthesis of functionalized piperidines and nitrogen heterocycles.
A Technical Guide for Medicinal Chemists and Process Scientists
Executive Summary
1-Allyl-1-pyridin-4-yl-but-3-enylamine (CAS: 1185299-48-2) is a gem-disubstituted homoallylic amine characterized by a central quaternary carbon bearing a pyridine ring, a primary amine, and two allyl groups.[1][2] While the catalog name suggests an asymmetric substitution, structural analysis reveals a symmetrical 4-(pyridin-4-yl)hepta-1,6-dien-4-amine scaffold. This molecule serves as a high-value pharmacophore precursor, particularly for the synthesis of 4,4-disubstituted piperidines via Ring-Closing Metathesis (RCM).
This guide deconstructs the nomenclature, details a robust stepwise synthesis protocol, and outlines its critical role in drug discovery.
Part 1: Nomenclature and Structural Analysis
Decoding the Catalog Name
The name "1-Allyl-1-pyridin-4-yl-but-3-enylamine" is a semi-systematic descriptor that can be confusing. To understand the molecule's true symmetry, we must deconstruct the substituents attached to the central carbon (C1 of the parent amine):
-
Parent: But-3-en-1-amine (
).-
The "tail" attached to C1 is
. This is chemically an allyl group.
-
-
Substituent 1: 1-Allyl (
). -
Substituent 2: 1-Pyridin-4-yl.[1]
Systematic IUPAC Nomenclature
According to IUPAC priority rules (Amine > Alkene), the longest carbon chain containing the principal functional group (amine) and the maximum number of multiple bonds is a heptadiene .
-
Chain Length: 7 carbons (Hepta).
-
Unsaturation: Double bonds at positions 1 and 6 (1,6-diene).
-
Principal Group: Amine at position 4.[3]
-
Substituent: Pyridin-4-yl at position 4.
Correct IUPAC Name: 4-(Pyridin-4-yl)hepta-1,6-dien-4-amine .
| Attribute | Specification |
| Molecular Formula | |
| Molecular Weight | 188.27 g/mol |
| Symmetry | |
| Key Functional Groups | Primary Amine, Pyridine, Terminal Alkenes (x2) |
Part 2: Synthetic Methodology
Direct double allylation of 4-cyanopyridine is possible but often suffers from low yields due to the stability of the intermediate imine magnesium salt. The most robust, self-validating protocol involves a stepwise Grignard addition via a ketimine intermediate.
Recommended Protocol: The Titanium-Mediated Stepwise Route
This route maximizes yield and prevents the formation of tertiary alcohol byproducts.
Phase 1: Synthesis of the Ketone Intermediate
-
Reagents: 4-Cyanopyridine, Allylmagnesium bromide (1.1 eq), Diethyl ether (
). -
Procedure:
-
Cool a solution of 4-cyanopyridine in dry
to 0°C. -
Add AllylMgBr dropwise over 30 minutes.
-
Stir at room temperature (RT) for 2 hours.
-
Quench: Acidic hydrolysis (1M HCl) converts the intermediate imine salt to the ketone.
-
Product: 1-(Pyridin-4-yl)but-3-en-1-one .
-
Phase 2: Formation of the Ketimine
-
Reagents: 1-(Pyridin-4-yl)but-3-en-1-one, Titanium(IV) ethoxide (
), Ammonia (7M in MeOH) or Ellman's Sulfinamide (for chiral variants). -
Procedure:
-
Mix the ketone with
(2 eq) in THF. -
Add ammonia source and stir for 12 hours.
-
Mechanism: Titanium acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.
-
Phase 3: Second Allylation (Symmetry Completion)
-
Reagents: Allylmagnesium bromide (1.5 eq), THF.
-
Procedure:
-
Cool the ketimine solution to -78°C.
-
Add AllylMgBr slowly. The rigid ketimine structure prevents over-alkylation.
-
Warm to RT and quench with saturated
. -
Purification: Acid-base extraction (product is basic) followed by flash chromatography.
-
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from starting material to the final target.
Figure 1: Stepwise synthetic pathway for the controlled synthesis of 4-(Pyridin-4-yl)hepta-1,6-dien-4-amine.
Part 3: Applications in Drug Discovery
The primary value of this scaffold lies in its ability to undergo Ring-Closing Metathesis (RCM) to generate 4,4-disubstituted piperidines (specifically tetrahydropyridines).
Ring-Closing Metathesis (RCM) Strategy
The two terminal alkene groups are perfectly positioned for cyclization using Grubbs' catalysts (1st or 2nd Generation).
-
Substrate: 4-(Pyridin-4-yl)hepta-1,6-dien-4-amine.
-
Catalyst: Grubbs II (for steric tolerance) or Hoveyda-Grubbs.
-
Solvent: Dichloromethane (DCM) or Toluene (dilute conditions to favor intramolecular cyclization).
-
Product: 4-(Pyridin-4-yl)-1,2,3,6-tetrahydropyridine .
Pharmacological Relevance
The resulting tetrahydropyridine (and its reduced piperidine analog) is a privileged scaffold found in:
-
Antihistamines: Analogs of fexofenadine/terfenadine structures.
-
Neurokinin-1 (NK1) Antagonists: Used in antiemetic drugs.
-
Opioid Receptors: 4-Aryl-piperidines are classic opioid pharmacophores (e.g., meperidine analogs).
RCM Pathway Diagram
Figure 2: Transformation of the diene amine into the pharmacologically active piperidine scaffold via RCM.
References
-
IUPAC Nomenclature of Organic Chemistry (Blue Book). P-31. Modifications of the Fundamental Structures.[4] International Union of Pure and Applied Chemistry.Link
-
Chem960 Database. CAS 1185299-48-2 Entry: 1-Allyl-1-pyridin-4-yl-but-3-enylamine. Link
-
Synthesis of 4-Substituted Piperidines. Journal of Organic Chemistry. (General reference for RCM of diallyl amines). Link
-
Titanium(IV) Ethoxide-Mediated Imine Formation. Organic Syntheses. A reliable method for converting hindered ketones to imines. Link
Sources
Technical Monograph: 1-Allyl-1-(pyridin-4-yl)but-3-en-1-amine
Part 1: Executive Summary
1-Allyl-1-(pyridin-4-yl)but-3-en-1-amine is a specialized heterocyclic building block characterized by a quaternary carbon center substituted with a pyridine ring, a primary amine, and two allyl groups (gem-diallyl). This structural motif—often referred to as a "tertiary carbinamine"—is highly valued in medicinal chemistry for its ability to constrain molecular geometry and serve as a precursor for spirocyclic scaffolds via Ring-Closing Metathesis (RCM).
The compound is most commonly supplied as its dihydrochloride salt (CAS 1185299-48-2 ) due to the enhanced stability and crystallinity of the ionic form compared to the hygroscopic free base. Its primary utility lies in the synthesis of neurokinin receptor antagonists and as a core scaffold for diversity-oriented synthesis (DOS) libraries targeting G-protein coupled receptors (GPCRs).
Part 2: Chemical Identity & Physicochemical Properties[1]
The molecule features a
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number (2HCl) | 1185299-48-2 |
| Chemical Formula (Free Base) | |
| Chemical Formula (Salt) | |
| Molecular Weight (Free Base) | 188.27 g/mol |
| Molecular Weight (Salt) | 261.19 g/mol |
| IUPAC Name | 4-(4-aminohepta-1,6-dien-4-yl)pyridine |
| Structure Description | Pyridine-4-yl group attached to C4 of hepta-1,6-diene; Amine at C4.[1][2][3][4][5][6][7][8][9] |
| Solubility | Soluble in water, methanol, DMSO (as HCl salt). |
| pKa (Predicted) | ~5.2 (Pyridine N), ~9.8 (Primary Amine) |
Part 3: Synthesis Protocol
The most robust route to 1-Allyl-1-(pyridin-4-yl)but-3-en-1-amine involves the double nucleophilic addition of allylmagnesium bromide to 4-cyanopyridine. Unlike standard alkyl Grignard reagents, which typically yield ketones upon reaction with nitriles (after hydrolysis), allyl Grignard reagents are sufficiently nucleophilic to attack the intermediate magnesio-imine, forming the gem-diallyl amine directly.
Mechanistic Pathway[7][10][11][12]
-
First Addition: AllylMgBr attacks the nitrile carbon of 4-cyanopyridine to form a metallo-imine intermediate.
-
Second Addition: A second equivalent of AllylMgBr attacks the imine carbon (facilitated by the high reactivity of the allyl nucleophile).
-
Hydrolysis: Acidic workup protonates the amine and pyridine, yielding the dihydrochloride salt.
Experimental Procedure (Self-Validating Protocol)
Reagents:
-
4-Cyanopyridine (1.0 eq)
-
Allylmagnesium bromide (1.0 M in Et₂O, 2.5 eq)
-
Diethyl ether (Anhydrous)
-
HCl (4M in Dioxane or aqueous)
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel. Maintain an inert atmosphere (
or ). -
Solvent Charge: Dissolve 4-cyanopyridine (e.g., 10 mmol) in anhydrous diethyl ether (50 mL). Cool the solution to 0°C using an ice bath.
-
Grignard Addition: Add allylmagnesium bromide (25 mmol, 25 mL) dropwise over 30 minutes. Critical Checkpoint: The solution will turn yellow/orange and may form a precipitate (magnesium salts).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (or LC-MS of a quenched aliquot) for the disappearance of the nitrile peak.
-
Quench & Hydrolysis: Cool back to 0°C. Carefully quench with saturated
solution. -
Extraction: Extract the free base with ethyl acetate (
mL). Dry the organic layer over and concentrate in vacuo. -
Salt Formation: Redissolve the crude oil in a minimal amount of ethanol or diethyl ether. Add 4M HCl in dioxane (2.5 eq) dropwise. The dihydrochloride salt will precipitate as a white to off-white solid.
-
Purification: Recrystallize from Ethanol/Ether if necessary to achieve >98% purity.
Synthesis Visualization
Figure 1: Reaction scheme for the synthesis of the gem-diallyl amine scaffold from 4-cyanopyridine.
Part 4: Applications & Reactivity
The core value of this molecule lies in its potential for Ring-Closing Metathesis (RCM) . The two allyl groups, located on the same quaternary carbon, are perfectly positioned to form a five-membered ring (cyclopentene) upon treatment with a Grubbs catalyst.
Synthesis of Spiro-Cyclopentenes
Reaction with Grubbs II catalyst yields 3-(pyridin-4-yl)cyclopent-3-en-1-amine . This transformation creates a spiro-like constraint (if the pyridine is viewed as a rigid pendant) or simply a functionalized carbocycle.
Pyridine Functionalization
The pyridine ring remains available for:
-
N-oxidation: To form N-oxides for further functionalization.
-
Reduction: Partial reduction to dihydropyridines or total reduction to piperidines, generating 4-(1-amino-1,1-diallylmethyl)piperidine , a highly basic scaffold.
Drug Discovery Utility
-
GPCR Ligands: The gem-diallyl motif mimics the steric bulk of isopropyl or tert-butyl groups but adds handles for further diversification.
-
Neurokinin Antagonists: Analogues of this structure have been explored in the synthesis of NK1 antagonists, where the quaternary amine serves as a critical pharmacophore anchor.
Reactivity Workflow
Figure 2: Divergent synthetic pathways from the parent scaffold.
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). The dihydrochloride salt is acidic.
-
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C. Desiccate when not in use.
-
Incompatibility: Strong oxidizing agents. The free base is sensitive to atmospheric
(carbamate formation). -
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
References
-
Chemical Identity & CAS : Vertex AI Search. Search Results for CAS 1185299-48-2. Retrieved February 19, 2026. Link
- Synthesis Methodology: Sanger, A. J., et al. "Double Addition of Allylmagnesium Halides to Nitriles: A Convenient Synthesis of Tertiary Carbinamines." Journal of Organic Chemistry, vol. 45, no. 12, 1980, pp. 2455–2459. (General methodology applied to nitrile-to-diallylamine conversion).
- RCM Applications: Grubbs, R. H. "Olefin Metathesis." Tetrahedron, vol. 60, no. 34, 2004, pp. 7117–7140.
-
Commercial Availability : BLD Pharm Product Catalog. "1-Allyl-1-pyridin-4-yl-but-3-enylamine dihydrochloride". Link
Sources
- 1. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1311254-88-2|(R)-1-(Pyridin-4-yl)propan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1-Allyl-1-methyl-but-3-enylamine|BLD Pharm [bldpharm.com]
- 9. Organophotocatalytic pyridination of N-arylglycines with 4-cyanopyridines by decarboxylative and decyanative radical–radical coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Pleiotropic Power of the Pyridine Scaffold: A Technical Guide to Unlocking its Biological Activity
An In-Depth Technical Guide
Foreword
The pyridine ring, a simple six-membered aromatic heterocycle, stands as a titan in the field of medicinal chemistry. Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability have established it as a "privileged scaffold" – a molecular framework that is recurrently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] From the life-saving antitubercular agent Isoniazid to cutting-edge oncology drugs like Sorafenib, the pyridine moiety is a testament to nature's efficiency and a cornerstone of modern drug design.[4][5] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, moving beyond a mere catalog of activities to explore the causality behind experimental design, elucidate mechanisms of action, and provide actionable protocols for evaluating novel substituted pyridines.
The Pyridine Core: A Foundation for Diverse Bioactivity
Pyridine's biological ubiquity is not accidental. Its nitrogen atom introduces a dipole moment and a site for hydrogen bonding, enhancing solubility and enabling critical interactions with biological targets like enzymes and receptors.[6][7] This electron-deficient nature fundamentally alters the ring's reactivity compared to benzene, providing a versatile platform for synthetic modification.[8] The strategic placement of various substituents around the pyridine ring allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, directly influencing its pharmacokinetic and pharmacodynamic profile.[1][9] This adaptability is the primary reason why pyridine derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, antidiabetic, and neuroprotective effects.[2][10][11]
The general workflow for discovering and evaluating the biological potential of novel substituted pyridines follows a logical progression from initial design and synthesis to rigorous biological testing.
Caption: General workflow for the development of bioactive pyridine derivatives.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyridine derivatives are potent agents in oncology, with several approved drugs and numerous candidates in development.[4][12] Their mechanisms are diverse, often targeting key pathways involved in cell proliferation, survival, and angiogenesis.
Mechanism of Action: Kinase Inhibition
A predominant mechanism for the anticancer effects of pyridines is the inhibition of protein kinases, enzymes that regulate a vast number of cellular processes. Many pyridine-based drugs are designed as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
A prime example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the process by which tumors form new blood vessels to sustain their growth.[12] Pyridine-urea derivatives, in particular, have shown potent inhibitory activity against VEGFR-2.[13][14]
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine derivatives.
Other Anticancer Mechanisms
Beyond kinase inhibition, substituted pyridines exert their effects through various other mechanisms:
-
Cell Cycle Arrest: Certain derivatives induce cell cycle arrest, particularly at the G2/M phase, by interfering with tubulin polymerization or modulating cell cycle regulatory proteins like p53 and p21.[15][16][17]
-
Apoptosis Induction: Many pyridine compounds trigger programmed cell death (apoptosis) in cancer cells through pathways involving JNK upregulation or caspase-3 activation.[16][18]
-
HDAC Inhibition: Some pyridine-based molecules act as histone deacetylase (HDAC) inhibitors, altering the epigenetic landscape of cancer cells to induce apoptosis and halt tumor progression.[12][16]
Data Summary: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of various substituted pyridine derivatives against common human cancer cell lines, demonstrating their potency.
| Compound Class | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Pyridine-Ureas (Compound 8e) | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | [13][14] |
| Pyridine-Ureas (Compound 8n) | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | [13][14] |
| Pyridine-Ureas (Compound 8e) | K-562 (Leukemia) | GI₅₀: 84% inhibition at 10⁻⁵ M | [13] |
| Pyridine-Ureas (Compound 8e) | PC-3 (Prostate) | GI₅₀: 86% inhibition at 10⁻⁵ M | [13] |
| 1,3,4-Oxadiazole-Pyridine Hybrid | MCF-7 (Breast) | 0.76 - 12.21 | [19] |
| Fused Pyrido[2,1-b]quinazoline | A549 (Lung) | Potent Cytotoxicity | [4] |
| Triazole Pyridine (Compound TP6) | B16F10 (Melanoma) | 41.12 - 61.11 | [20] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of novel compounds. It measures the metabolic activity of cells, where viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.
Principle: The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[20]
-
Compound Preparation: Prepare a stock solution of the test pyridine derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired period (e.g., 48 or 72 hours).[13][20]
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[20]
Antimicrobial and Antiviral Activity
The rise of drug-resistant pathogens necessitates the development of new antimicrobial and antiviral agents. Pyridine derivatives have shown significant promise in this area, exhibiting broad-spectrum activity.[10][21][22]
Antimicrobial Action
Substituted pyridines, including thienopyridines and pyridine-bearing azetidin-2-ones, have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[17][23][24][25] The mechanism often involves the disruption of cellular processes essential for pathogen survival.
Data Summary: Antimicrobial Activity (MIC)
| Compound Class | Microbial Strain | MIC (mg/mL or µg/mL) | Reference |
| Thienopyridine (Compound 12a) | E. coli | 0.0195 | [23] |
| Thienopyridine (Compound 12a) | B. mycoides | <0.0048 | [23] |
| Thienopyridine (Compound 12a) | C. albicans | <0.0048 | [23] |
| Thienopyridine (Compound 15) | B. mycoides | 0.0098 | [23] |
| 2,2′-Bipyridine derivative | S. aureus | 19.53 µg/mL | [1] |
| 2,2′-Bipyridine derivative | C. albicans | 19.53 µg/mL | [1] |
Antiviral Action
The pyridine scaffold is present in drugs targeting a wide array of viruses, including HIV, Hepatitis B (HBV), Hepatitis C (HCV), and Herpes Simplex Virus (HSV-1).[21][22][26]
Mechanisms of antiviral activity include:
-
Reverse Transcriptase (RT) Inhibition: Crucial for retroviruses like HIV.[21][22]
-
Polymerase Inhibition: Preventing the replication of the viral genome.[21][22]
-
Protease Inhibition: Interfering with the maturation of viral particles.[27]
-
Inhibition of Viral Entry/Fusion: Blocking the virus from entering host cells.[21]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of a bacterium or fungus is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. Growth is assessed visually or spectrophotometrically after incubation.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the microbial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test pyridine compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate Plate: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Enzyme Inhibition: A Versatile Therapeutic Strategy
The ability of substituted pyridines to act as enzyme inhibitors is a cornerstone of their therapeutic utility.[8] By designing molecules that fit into the active sites of specific enzymes, researchers can modulate metabolic pathways with high precision.
Notable Enzyme Targets
-
Cholinesterases (AChE): Inhibition of acetylcholinesterase is a key strategy for treating the symptoms of Alzheimer's disease. Pyridine derivatives have been designed to interact with the active site of this enzyme.[28][29]
-
α-Glucosidase and α-Amylase: Inhibitors of these enzymes slow the digestion of carbohydrates, making them valuable targets for managing type 2 diabetes.[30]
-
Histone Demethylases (HDMs): As epigenetic modulators, HDM inhibitors are being explored for cancer therapy. Pyridine carboxylic acid derivatives have shown potent, sub-nanomolar inhibitory activity.[31]
Caption: Conceptual model of a substituted pyridine binding to an enzyme active site.
Neuroprotective Activity
Emerging research highlights the potential of pyridine derivatives in treating neurodegenerative diseases.[32] Their mechanisms often involve combating oxidative stress and modulating pathways related to neuronal cell death. Tricyclic pyridine alkaloids isolated from fungi have demonstrated the ability to protect hippocampal neuronal cells from glutamate-induced oxidative stress and apoptosis.[33][34] Furthermore, specific pyridine amine derivatives have been shown to inhibit the aggregation of amyloid-β peptide, a key pathological hallmark of Alzheimer's disease, and improve cognitive function in animal models.[29] Other pyridothiazepine derivatives have shown promise by blocking the mitochondrial Na+/Ca2+ exchanger, thereby preventing excitotoxicity.[35]
Conclusion and Future Outlook
The pyridine scaffold is, and will continue to be, a profoundly important framework in drug discovery. Its synthetic versatility and ability to interact with a wide array of biological targets ensure its relevance across nearly all therapeutic areas.[1][6] Future research will likely focus on several key areas:
-
Hybrid Molecules: Combining the pyridine core with other pharmacophores to create hybrid drugs with multi-target activity, potentially overcoming drug resistance.[19]
-
Targeted Delivery: Incorporating pyridine derivatives into nanotechnology-based drug delivery systems to improve bioavailability and reduce systemic toxicity.[12]
-
Computational Chemistry: Leveraging molecular docking and SAR analysis to rationally design next-generation pyridine derivatives with enhanced potency and selectivity.[12][28]
The journey from a simple heterocyclic compound to a life-saving medicine is complex, but for the substituted pyridine, it is a journey that has been successfully navigated time and again, promising a future rich with new therapeutic possibilities.
References
- A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Research Journal of Pharmacy and Technology.
- Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (n.d.).
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Inorganic and Nano-Metal Chemistry.
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal of Science and Advanced Technology.
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (
- Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. (n.d.). PubMed.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Future Journal of Pharmaceutical Sciences.
- Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.).
- Advances on the biosynthesis of pyridine rings. (n.d.). PMC.
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Taylor & Francis Online.
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity rel
- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). PMC.
- Medicinal Importance and Chemosensing Applications of Pyridine Deriv
- Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. (n.d.). Bentham Science.
- Representative examples of antiviral activity of compounds containing pyridine as the basic unit. (n.d.).
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
- A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (2023). Journal of Chemical Reviews.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Taylor & Francis Online.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Deriv
- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (n.d.).
- Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC.
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
- Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (2021). Hilaris.
- Comparative Analysis of the Biological Activity of Substituted Pyridine Derivatives as Anticancer Agents. (2025). Benchchem.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Academia.edu.
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega.
- Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2026). Der Pharma Chemica.
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). RSC Publishing.
- Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. (n.d.). PMC.
- Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. (2020). MDPI.
- Biological Activities of Pyridine Deriv
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC.
- Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (2024). MDPI.
- Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. (2025).
- Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. (2023). Bentham Science Publishers.
- The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.).
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2025).
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine deriv
- Neuroprotective profile of pyridothiazepines with blocking activity of the mitochondrial Na(+)/Ca(2+) exchanger. (2016). PubMed.
- Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances on the biosynthesis of pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijsat.org [ijsat.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 21. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. d-nb.info [d-nb.info]
- 24. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 25. (PDF) Pyridine Compounds with Antimicrobial and Antiviral Activities [academia.edu]
- 26. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. hilarispublisher.com [hilarispublisher.com]
- 29. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. jchemrev.com [jchemrev.com]
- 31. tandfonline.com [tandfonline.com]
- 32. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. researchgate.net [researchgate.net]
- 35. Neuroprotective profile of pyridothiazepines with blocking activity of the mitochondrial Na(+)/Ca(2+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Pyridine-Containing Ligands: A Technical Guide for Drug Discovery
Introduction
The pyridine ring is a cornerstone of modern medicinal chemistry, found in a vast array of FDA-approved drugs.[1] Its unique electronic properties—a six-membered aromatic ring containing an electron-withdrawing nitrogen atom—confer a specific polarity, basicity, and the ability to act as a hydrogen bond acceptor.[1][2] These features allow pyridine and its derivatives to engage in critical interactions with biological targets, often leading to improved potency, metabolic stability, and permeability.[1] Consequently, accurately modeling the behavior of these ligands in silico is paramount for structure-based drug design, virtual screening, and lead optimization.
This guide provides an in-depth walkthrough of the computational workflows required to model pyridine-containing ligands accurately. We will move from the fundamental quantum mechanical treatment necessary to capture the electronic soul of the molecule to the complexities of molecular dynamics simulations that reveal its dynamic dance with a target protein. This is not merely a list of steps but a field-proven narrative explaining the causality behind each methodological choice, designed for researchers and drug development professionals seeking to harness the predictive power of computational chemistry.
PART 1: The Quantum Mechanical Foundation - Accurately Representing the Pyridine Moiety
The journey to an accurate simulation begins with a correct description of the molecule's electron distribution. For a heteroaromatic system like pyridine, this is a non-trivial task. The nitrogen atom introduces an asymmetry in the electron density and creates a dipole moment, making the assignment of atom-centered partial charges a critical step that dictates the quality of all subsequent calculations.[3][4]
Classical force fields rely on a fixed-charge model. If these charges are inaccurate, all calculated electrostatic interactions, which are the primary drivers of binding and specificity, will be flawed. Standard charge assignment methods can struggle with the nuanced electronics of pyridine. Therefore, a quantum mechanics (QM)-based approach is the gold standard.
The Restrained Electrostatic Potential (RESP) charge model is a widely used and robust method for this purpose.[5][6] It involves fitting atomic partial charges to reproduce the QM-calculated electrostatic potential (ESP) on a grid of points around the molecule.[7] The "restrained" aspect of RESP prevents the assignment of unrealistically large charges to buried atoms, a common artifact in standard ESP fitting.
Protocol 1: Deriving RESP Charges for a Pyridine Ligand
This protocol outlines the conceptual steps for deriving high-quality partial charges. The execution relies on a QM software package (like Gaussian, Psi4) and charge-fitting tools often found within molecular dynamics packages (like AmberTools).
-
Ligand Preparation & Conformational Sampling:
-
Generate an initial 3D conformation of your pyridine-containing ligand.
-
Causality: A single, arbitrary conformation is insufficient. The final charges should be representative of the conformations the ligand is likely to adopt. Perform a conformational search using a low-cost method (e.g., a molecular mechanics search) to identify low-energy conformers.
-
-
Quantum Mechanical Geometry Optimization:
-
For each low-energy conformer, perform a full geometry optimization using a suitable QM level of theory. The Hartree-Fock method with a 6-31G* basis set (HF/6-31G*) is the standard level for traditional RESP charge derivation, chosen to intentionally overestimate polarity to mimic the condensed-phase environment.[5]
-
Causality: This step ensures the subsequent ESP calculation is performed on a physically realistic molecular geometry, as small changes in bond lengths and angles can significantly alter the ESP.
-
-
Electrostatic Potential Calculation:
-
Using the optimized geometries, perform a single-point energy calculation at the same level of theory (e.g., HF/6-31G*) to compute the electrostatic potential on a predefined grid of points surrounding each conformer.
-
-
Multi-Conformational Charge Fitting:
-
Use a tool like respgen from AmberTools to prepare the input for the resp fitting program. Provide the ESP data for all chosen low-energy conformers.
-
Run the two-stage RESP fitting procedure. The first stage fits charges to the raw ESP data with a weak restraint. The second stage applies a stronger restraint, particularly to non-hydrogen atoms, to yield the final, more chemically sensible charges.
-
Causality: Fitting to multiple conformations simultaneously ensures the resulting charge set is a good average representation and is less biased by the idiosyncrasies of a single conformation. This enhances the transferability of the parameters.
-
-
Verification:
-
Inspect the final charges. Chemically equivalent atoms should have similar (or identical, if constrained) charge values. The charge on the pyridine nitrogen should be appropriately negative, reflecting its electron-withdrawing nature.
-
PART 2: Parameterization for Classical Simulations - Building a Reliable Force Field
With accurate charges in hand, the next step is to generate the remaining force field parameters that describe the ligand's bonded (bonds, angles, dihedrals) and non-bonded (van der Waals) interactions. General force fields like the General AMBER Force Field (GAFF/GAFF2) or the CHARMM General Force Field (CGenFF) are designed to cover a wide range of drug-like molecules and are compatible with their respective biomolecular force fields (AMBER for proteins/nucleic acids, etc.).[8][9][10]
The process involves using helper programs that identify atom types within the ligand and assign known parameters where available, while flagging any that are missing for manual determination.
Overall Modeling Workflow
Caption: High-level overview of the in silico modeling workflow for pyridine ligands.
Protocol 2: GAFF Parameterization using AmberTools
This protocol uses the antechamber and parmchk2 utilities from the free AmberTools suite to generate parameters for a pyridine ligand.[11]
-
Input Preparation:
-
You need a 3D structure of your ligand, typically in .mol2 format. Crucially, this file should contain the RESP charges derived in Part 1. Ensure atom and bond types are correct.
-
-
Atom Type Assignment:
-
Run antechamber to assign GAFF2 atom types.
-
-i : Input file.
-
-fi : Input file format.
-
-o : Output file.
-
-fo : Output file format.
-
-c resp : Specifies that the charge method used was RESP, telling antechamber to read and use the charges from the input file.
-
-s 2 : Status information verbosity.
-
Causality: antechamber inspects the chemical environment of each atom (element, hybridization, connectivity) and matches it to a predefined GAFF atom type. GAFF types are lowercase to distinguish them from uppercase AMBER protein atom types, allowing them to be mixed in the same simulation.[11]
-
-
Check for Missing Parameters:
-
Run parmchk2 to check if all necessary bond, angle, and dihedral parameters are present in the standard GAFF library for the assigned atom types.
-
-o ligand.frcmod : This output file will contain any parameters that were missing from the standard GAFF files. parmchk2 uses heuristics and analogy to estimate them.
-
Causality: It is common for novel or complex molecules to contain combinations of atom types for which dihedral parameters, in particular, have not been explicitly defined. parmchk2 provides reasonable estimates that allow the simulation to proceed. For highly sensitive systems, these estimated parameters might require manual validation or refinement via QM scans.
-
-
Generate Final Topology Files:
-
Use tleap, the Amber preparatory tool, to combine the information and generate the final simulation-ready topology (.prmtop) and coordinate (.inpcrd) files.
-
Causality: tleap acts as an assembler. It reads the atom types, charges, and connectivity from the .mol2 file, loads the standard GAFF parameters, and then applies the specific additions or modifications from your .frcmod file to create a complete and self-contained description of the molecule for the simulation engine.
-
PART 3: Molecular Docking - Predicting Binding Poses
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. For pyridine-containing ligands, special attention must be paid to the interactions involving the nitrogen atom. It is a potent hydrogen bond acceptor and can participate in favorable π-π stacking or cation-π interactions with aromatic or charged residues in the binding pocket.[12]
AutoDock Vina is a widely used, fast, and effective open-source docking program.[13]
Protocol 3: Docking a Pyridine Ligand with AutoDock Vina
-
Prepare the Receptor:
-
Start with a high-quality PDB structure of your protein target. Remove water molecules, co-factors, and any existing ligands.[13]
-
Using a tool like AutoDock Tools (ADT) or PDB2PQR, add polar hydrogens and assign partial charges (e.g., Gasteiger or Kollman charges).
-
Save the prepared receptor in .pdbqt format. The PDBQT format includes atomic charges and atom type information required by Vina.[14]
-
Causality: Correct protonation states of titratable residues (His, Asp, Glu) are critical for defining the electrostatic landscape of the binding site. Hydrogens must be added explicitly as they are often absent in crystal structures but are essential for hydrogen bonding.
-
-
Prepare the Ligand:
-
Use the parameterized ligand structure from Part 2. Ensure it has 3D coordinates.
-
Using ADT or Open Babel, define the rotatable bonds and save the ligand in .pdbqt format.
-
Causality: Vina explores conformational flexibility by rotating acyclic single bonds. Correctly defining these torsion points is essential for the ligand to sample relevant binding poses.
-
-
Define the Search Space (Grid Box):
-
The grid box defines the 3D space within the receptor where Vina will search for binding poses.[15]
-
The box should be large enough to encompass the entire binding site but not excessively large, as this increases computation time and can lead to non-specific binding poses. Center the box on the known active site, often determined from a co-crystallized ligand.[16]
-
-
Run AutoDock Vina:
-
Create a configuration file (conf.txt) specifying the receptor, ligand, and grid box coordinates.
-
Execute Vina from the command line:
-
-
Analyze the Results:
-
Vina will output a .pdbqt file containing multiple binding poses (typically 9), ranked by their predicted binding affinity (in kcal/mol).
-
Visualize the top-ranked poses in a molecular viewer like PyMOL or ChimeraX.[14]
-
Crucial Step: Do not blindly trust the top score. Critically examine the interactions. For a pyridine ligand, look for:
-
Is the pyridine nitrogen forming a hydrogen bond with a donor in the pocket (e.g., backbone NH, Arg, Lys, Ser)?
-
Is the aromatic ring engaging in π-π stacking with Phe, Tyr, or Trp residues?
-
Is the pose sterically reasonable and does it satisfy key pharmacophoric features? A pose with a slightly worse score but which forms a critical hydrogen bond is often more plausible than a higher-scoring pose that makes no meaningful interactions.
-
-
Table 1: Comparison of Common Molecular Docking Software
| Feature | AutoDock Vina | Glide (Schrödinger) | Gold |
| Cost | Open-Source (Free) | Commercial | Commercial |
| Speed | Very Fast | Fast to Moderate | Moderate |
| Accuracy | Good for screening and pose prediction | Very High, industry standard | Very High, excels at ligand flexibility |
| Ease of Use | Command-line driven, moderate learning curve | Integrated GUI, user-friendly | Moderate to complex setup |
| Key Strength | Accessibility and speed for large-scale virtual screening.[13] | High accuracy scoring and pose prediction, extensive validation. | Superior handling of ligand and protein flexibility. |
| Pyridine Handling | Standard force field handles H-bonding and electrostatics. | Optimized for specific interactions including H-bonds and π-stacking. | Sophisticated scoring functions capture subtle electronic effects. |
PART 4: Molecular Dynamics Simulations - Unveiling the Dynamics of Recognition
While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a movie, revealing the dynamic stability of the protein-ligand complex over time. An MD simulation numerically solves Newton's equations of motion for a system of atoms, providing insight into conformational changes, water networks, and the persistence of key interactions.[9]
The GROMACS package is a powerful and popular open-source engine for performing MD simulations.[17]
MD Simulation Workflow
Caption: Step-by-step workflow for a protein-ligand MD simulation using GROMACS.
Protocol 4: Protein-Pyridine Ligand MD Simulation with GROMACS
This protocol assumes you have a starting protein-ligand complex (e.g., from docking) and separate topology files for the protein (from pdb2gmx) and the ligand (from Part 2, converted to GROMACS format).[18][19]
-
System Preparation:
-
Merge the coordinate files of the protein and the ligand into a single .pdb or .gro file.
-
Edit the master topology file (topol.top) to #include the ligand's parameter file (.itp) and add the ligand molecule to the [ molecules ] directive.[18]
-
Causality: The topology file is the master recipe for the simulation. It tells GROMACS which molecules are present and where to find their force field parameters. This step explicitly combines the pre-existing protein force field with the custom-generated ligand force field.
-
-
Solvation and Ionization:
-
Define a simulation box (e.g., cubic or dodecahedron) around the complex using gmx editconf.
-
Fill the box with a chosen water model (e.g., TIP3P) using gmx solvate.
-
Add ions (e.g., Na+ or Cl-) using gmx grompp and gmx genion to neutralize the net charge of the system.[18]
-
Causality: Biological processes occur in water; solvation provides a realistic dielectric environment. Neutralizing the system is a requirement for most modern algorithms used to calculate long-range electrostatic interactions (like Particle Mesh Ewald - PME).
-
-
Energy Minimization:
-
Run a steeplechase descent energy minimization using gmx grompp and gmx mdrun.
-
Causality: The initial system, especially after adding water and ions, may have unfavorable steric clashes. Minimization relaxes the system to the nearest local energy minimum, ensuring the subsequent dynamics simulation is stable.
-
-
Equilibration (NVT and NPT):
-
NVT (Canonical Ensemble): Perform a short simulation (e.g., 100-200 ps) while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute at a constant Number of particles, Volume, and Temperature. Check that the system temperature stabilizes around the desired value.[20]
-
NPT (Isothermal-Isobaric Ensemble): Perform a longer simulation (e.g., 200-500 ps), still with restraints, at constant Number of particles, Pressure, and Temperature. This allows the system density to equilibrate. Check that pressure and density reach a stable plateau.[20]
-
Causality: This two-stage equilibration is crucial for stability. Heating the system and allowing the density to relax before the main simulation prevents the system from "exploding" and ensures the production run begins from a thermodynamically well-behaved state. Restraints on the solute prevent it from distorting while the solvent arranges around it.
-
-
Production MD:
-
Run the final production simulation without restraints for the desired length of time (e.g., 50-100 ns or more). This is the data-gathering phase. Use gmx mdrun.
-
-
Analysis:
-
The output trajectory (.xtc file) contains the atomic coordinates over time.
-
RMSD (Root Mean Square Deviation): Check for convergence by plotting the RMSD of the protein backbone and the ligand relative to the starting structure. A stable plateau suggests the system has reached equilibrium.
-
RMSF (Root Mean Square Fluctuation): Plot RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Use GROMACS tools (gmx hbond, etc.) or external scripts to analyze the persistence of hydrogen bonds, salt bridges, and hydrophobic contacts between the pyridine ligand and the protein throughout the simulation. This dynamic view is far more powerful than the static picture from docking.
-
PART 5: Advanced Topics - Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling attempts to correlate variations in the chemical structure of a series of compounds with their biological activity.[21][22] For a set of pyridine analogues, a QSAR model can help predict the activity of unsynthesized compounds and guide the design of more potent molecules.
The core of QSAR is the use of molecular descriptors —numerical values that encode structural, physicochemical, or electronic features of a molecule.[23]
Table 2: Key Molecular Descriptors for QSAR of Pyridine Ligands
| Descriptor Class | Specific Descriptor | Relevance to Pyridine Ligands |
| Electronic | Dipole Moment | Captures the overall polarity introduced by the N atom. |
| Partial Charge on N | Directly quantifies the H-bond accepting strength of the pyridine nitrogen. | |
| HOMO/LUMO Energies | Relate to the molecule's ability to participate in charge-transfer or covalent interactions. | |
| Topological | Kier & Hall Shape Indices | Describe molecular size, shape, and degree of branching. |
| Electrotopological State (E-State) | Encodes electronic and topological information for each atom, useful for identifying key pharmacophoric features. | |
| Physicochemical | LogP (Octanol-Water Partition) | Measures lipophilicity, critical for membrane permeability and hydrophobic interactions. |
| Molar Refractivity (MR) | Relates to molecular volume and polarizability, a measure of steric bulk. | |
| 3D Descriptors | Solvent Accessible Surface Area (SASA) | Describes the molecular surface exposed to solvent. |
| 3D-MoRSE Descriptors | 3D Molecule Representation of Structures based on Electron diffraction; encodes 3D structural information. |
A typical QSAR workflow involves:
-
Data Collection: Assemble a dataset of pyridine-containing compounds with measured biological activity (e.g., IC50).
-
Descriptor Calculation: Calculate a wide range of descriptors for each molecule.
-
Model Building: Use statistical methods (e.g., Multiple Linear Regression, Partial Least Squares, or Machine Learning algorithms like Random Forest) to build a mathematical model correlating a subset of descriptors to activity.[24]
-
Validation: Rigorously validate the model using internal (cross-validation) and external test sets to ensure its predictive power.
For pyridine ligands, descriptors that capture the electronic influence of the nitrogen atom and its substituents are often critical for building a successful QSAR model.[25]
Conclusion
The in silico modeling of pyridine-containing ligands is a multi-scale endeavor that demands careful attention to detail at every stage. From establishing a robust quantum mechanical foundation for charge derivation to analyzing the dynamic interactions in a solvated environment, each step builds upon the last. By understanding the causality behind each protocol—why we use RESP charges, why we equilibrate in two stages, and why we critically analyze docking poses—researchers can move beyond black-box predictions. This guide provides a framework for generating reproducible, physically meaningful results, ultimately accelerating the discovery and development of novel pyridine-based therapeutics.
References
- Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Vertex AI Search.
- Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. BioExcel.
- Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. (2025).
- AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. GeeksforGeeks. (2026).
- Lopes, P. E. M., et al. Force fields for small molecules. Methods in Molecular Biology.
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. (2025).
- Lopes, P. E. M., et al. Force Fields for Small Molecules. PubMed.
- Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
- Protein-Ligand Complex. MD Tutorials.
- Altaf, A. A., et al. A Review on the Medicinal Importance of Pyridine Derivatives. Science Publishing Group. (2015).
- Tutorial – AutoDock Vina. The Scripps Research Institute. (2020).
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. (2020).
- Autodock Vina Tutorial - Molecular Docking. YouTube. (2020).
- Singh, R., et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. (2024).
- GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel.
- Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Open Force Field Initiative.
- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. (2022).
- Quantum-based machine learning and AI models to generate force field parameters for drug-like small molecules. Frontiers in Chemistry. (2022).
- The Future of Force Fields in Computer-Aided Drug Design. Taylor & Francis Online. (2019).
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. (2023).
- MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master. GitHub.
- (PDF) Force Fields for Small Molecules. ResearchGate.
- Building and running a molecular dynamics (MD) simulation of a protein-ligand system on the PlayMolecule® web platform. Medium. (2019).
- How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM. YouTube. (2025).
- Tutorial for Amber. MolVerse. (2023).
- Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. (2020).
- Modeling of Macromolecular Systems. Charles University. (2011).
- AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). BioExcel.
- An automated approach for the parameterization of accurate intermolecular force-fields: Pyridine as a case study. ResearchGate. (2025).
- Quantitative structure activity relationship (QSAR). ResearchGate. (2025).
- Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. Pathogens.
- Expanding the Paradigm of Structure-Based Drug Design: Molecular Dynamics Simulations Support the Development of New Pyridine-Based Protein Kinase C-Targeted Agonists. Journal of Medicinal Chemistry.
- Distribution of partial charges in the pyridine ring caused by... ResearchGate.
- Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Journal of Medicinal Chemistry.
- Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. (2021).
- Force Field Partial Charges with Restrained Electrostatic Potential 2 (RESP2). ChemRxiv. (2019).
- Quantitative structure–activity relationship. Wikipedia.
- PsiRESP: calculating RESP charges with Psi4. The Journal of Open Source Software. (2022).
- Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing.
- Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development.
- Machine Learning of Partial Charges Derived from High-Quality Quantum-Mechanical Calculations. Journal of Chemical Information and Modeling.
- DNA Binding Studies of Pyridine-4-Carbohydrazide Derivatives: Molecular Docking, Chemical Synthesis and Spectroscopic Investigation. Chemistry & Materials Journal. (2025).
- QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. International Journal of Pharmaceutical Sciences and Research. (2023).
- QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules. (2024).
- Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions. Physical Chemistry Chemical Physics. (2022).
- RESP charges calculation using Psikit (Psi4 + RdKit). Medium. (2021).
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00632A [pubs.rsc.org]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine interaction with γ-CuI: synergy between molecular dynamics and molecular orbital approaches to molecule/surface interactions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP05888F [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. theoj.org [theoj.org]
- 7. RESP charges calculation using Psikit (Psi4 + RdKit) [msanchezmartinez.com]
- 8. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Force Fields for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. GIL [genomatics.net]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. GROMACS Tutorials [mdtutorials.com]
- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 19. m.youtube.com [m.youtube.com]
- 20. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 21. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 22. ijnrd.org [ijnrd.org]
- 23. ijpsr.com [ijpsr.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
The Imperative of Early ADMET Profiling for Novel Pyridine Derivatives: A Technical Guide for Drug Discovery
Foreword: The Pyridine Scaffold and the ADMET Challenge
The pyridine ring, a cornerstone of medicinal chemistry, is a privileged scaffold found in a multitude of FDA-approved drugs.[1][2][3][4] Its unique physicochemical properties, including its basicity, hydrogen bonding capability, and aromaticity, make it a versatile component in the design of molecules targeting a wide array of biological pathways.[5][6] However, the very features that make pyridine an attractive pharmacophore can also introduce liabilities related to its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early and accurate prediction of these properties is therefore not just a recommendation but a critical necessity in the modern drug discovery paradigm to de-risk projects and focus resources on candidates with the highest probability of clinical success.
This technical guide provides an in-depth exploration of the predictive and experimental methodologies for assessing the ADMET properties of novel pyridine derivatives. We will delve into the causality behind experimental choices, provide actionable protocols, and illustrate key concepts with data-driven examples and visualizations.
The In Silico First Approach: Computational Prediction of ADMET Properties
In the initial stages of drug discovery, when numerous candidate molecules are being considered, in silico ADMET prediction serves as an indispensable high-throughput screening tool.[7] These computational models leverage vast datasets of known compounds to predict the ADMET properties of novel chemical entities, allowing for the early identification of potential liabilities and the prioritization of compounds for synthesis and experimental testing.
A variety of computational tools, both commercial and freely available, are at the disposal of the medicinal chemist. Popular platforms include SwissADME, pkCSM, and ADMETlab, each employing different algorithms and underlying datasets to generate predictions.[8] These tools can provide valuable insights into a range of ADMET parameters.
Key In Silico ADMET Parameters for Pyridine Derivatives:
-
Aqueous Solubility: Poor solubility can hinder absorption and lead to formulation challenges.
-
Gastrointestinal (GI) Absorption: Predicts the extent to which a compound will be absorbed from the gut into the bloodstream.
-
Blood-Brain Barrier (BBB) Permeability: Crucial for CNS-targeting drugs, this parameter predicts the ability of a compound to cross the BBB.
-
Cytochrome P450 (CYP) Inhibition: Predicts the potential for a compound to inhibit major drug-metabolizing enzymes, a common cause of drug-drug interactions.
-
Hepatotoxicity: Provides an early warning of potential liver toxicity.
-
hERG Inhibition: Predicts the risk of cardiac toxicity.
It is crucial to recognize that in silico predictions are not a substitute for experimental validation. However, they provide a powerful framework for hypothesis generation and for guiding the design of more "drug-like" pyridine derivatives.
Experimental Validation: A Multi-pronged Approach to ADMET Profiling
Following in silico screening, promising pyridine derivatives must be subjected to a battery of in vitro assays to experimentally determine their ADMET properties. This section provides an overview of key assays and the rationale behind their selection.
Absorption and Permeability
A drug's ability to be absorbed is a fundamental prerequisite for oral bioavailability. Two primary in vitro models are employed to assess permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay assesses passive diffusion across an artificial lipid membrane. It is a cost-effective initial screen for permeability but does not account for active transport or efflux mechanisms.
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with many of the characteristics of the intestinal epithelium. This model is considered the "gold standard" for in vitro permeability assessment as it can evaluate both passive diffusion and active transport processes.
Distribution
Once absorbed, a drug's distribution within the body is largely influenced by its binding to plasma proteins.
-
Plasma Protein Binding (PPB) Assay: Typically performed using equilibrium dialysis, this assay determines the fraction of a drug that is bound to plasma proteins. Only the unbound fraction is generally considered pharmacologically active and available for metabolism and excretion.
Metabolism
The metabolic stability of a compound is a critical determinant of its half-life and potential for drug-drug interactions. The liver is the primary site of drug metabolism, and in vitro assays using liver-derived components are essential.
-
Liver Microsomal Stability Assay: This assay utilizes microsomes, which are vesicles of the endoplasmic reticulum isolated from hepatocytes that contain a high concentration of cytochrome P450 (CYP) enzymes. It provides a measure of a compound's intrinsic clearance by Phase I metabolic enzymes.
-
Hepatocyte Stability Assay: Using primary hepatocytes provides a more comprehensive picture of metabolism as they contain both Phase I and Phase II metabolic enzymes, as well as transporters.
-
CYP450 Inhibition Assay: This assay determines the potential of a compound to inhibit the activity of specific CYP isoforms (e.g., CYP3A4, CYP2D6), which is a major cause of clinical drug-drug interactions.[9]
Toxicity
Early assessment of potential toxicity is paramount to avoid late-stage failures in drug development.
-
In Vitro Cytotoxicity Assays: These assays, often using cell lines such as HepG2 (human liver cancer cell line) or primary hepatocytes, assess the potential of a compound to cause cell death. The MTT assay is a commonly used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[1][5][10]
Structure-ADMET Relationships of Pyridine Derivatives: A Case Study Approach
The following table presents a curated selection of novel pyridine derivatives from recent literature, comparing their in silico predicted ADMET properties with experimentally determined values. This comparative analysis highlights the utility of computational models while underscoring the necessity of experimental validation.
| Compound ID | Structure | Predicted Property (Tool) | Predicted Value | Experimental Value | Reference |
| Compound 8 | Pyridine-based EGFR Inhibitor | wlogP (in silico) | 3.65 | - | [10] |
| BBB Permeability (in silico) | No | - | [10] | ||
| GI Absorption (in silico) | High | - | [10] | ||
| Cytotoxicity (MCF-7) | - | IC50 = 3.8 µg/mL | [10] | ||
| Compound 14 | Pyrimidine-based EGFR Inhibitor | wlogP (in silico) | 3.24 | - | [10] |
| BBB Permeability (in silico) | No | - | [10] | ||
| GI Absorption (in silico) | High | - | [10] | ||
| Cytotoxicity (HEPG2) | - | IC50 = 3.6 µg/mL | [10] | ||
| Compound 8e | Pyridine-Urea Derivative | - | - | VEGFR-2 IC50 = 3.93 µM | [11] |
| - | - | MCF-7 IC50 = 0.22 µM | [11] | ||
| Compound 8n | Pyridine-Urea Derivative | - | - | MCF-7 IC50 = 1.88 µM | [11] |
Visualizing Key Workflows and Pathways
In Silico and In Vitro ADMET Screening Workflow
The following diagram illustrates a typical workflow for the integrated in silico and in vitro ADMET screening of novel pyridine derivatives.
Caption: Integrated workflow for ADMET profiling of pyridine derivatives.
Generalized Metabolic Pathways of Pyridine-Containing Drugs
The metabolic fate of pyridine derivatives is often dictated by the interplay of Phase I and Phase II enzymes. The pyridine ring itself can be a site of metabolism, although this is generally less common than modifications to substituents.
Caption: Common metabolic pathways for pyridine-containing drugs.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of ADMET data, standardized and well-validated protocols are essential. The following sections provide step-by-step methodologies for key in vitro assays.
Caco-2 Permeability Assay Protocol
Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) of the monolayer is measured to ensure its integrity. A TEER value above a pre-determined threshold indicates a confluent and tight monolayer.
-
Assay Initiation: The test compound is added to either the apical (A) or basolateral (B) chamber of the Transwell® insert.
-
Sampling: At specified time points, aliquots are taken from the receiver chamber (B for A-to-B transport; A for B-to-A transport).
-
Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is then calculated to assess the involvement of active efflux transporters.
Liver Microsomal Stability Assay Protocol
Objective: To determine the in vitro metabolic stability of a test compound in the presence of liver microsomes.
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer.
-
Incubation: The test compound is added to the microsomal suspension. The reaction is initiated by the addition of NADPH (a cofactor for CYP enzymes).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Quantification: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated.
MTT Cytotoxicity Assay Protocol
Objective: To assess the cytotoxicity of a test compound on a specific cell line.
Methodology:
-
Cell Seeding: The target cells (e.g., HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[1][5][10]
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) is then calculated.
Conclusion: A Roadmap for Success
The successful development of novel pyridine-based therapeutics hinges on a deep understanding and early assessment of their ADMET properties. By integrating in silico prediction with robust in vitro experimental validation, drug discovery teams can make more informed decisions, optimize lead compounds more effectively, and ultimately increase the likelihood of bringing safe and effective medicines to patients. The methodologies and insights provided in this guide serve as a comprehensive roadmap for navigating the complexities of ADMET profiling for this important class of molecules.
References
-
Pyridine: the scaffolds with significant clinical diversity - PMC. (URL: [Link])
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (URL: [Link])
-
Full article: Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - Taylor & Francis. (URL: [Link])
-
Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC. (URL: [Link])
-
Biotransformation of substituted pyridines with dioxygenase-containing microorganisms - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (URL: [Link])
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (URL: [Link])
-
Microbial metabolism of the pyridine ring. The metabolism of pyridine-3,4-diol (3,4-dihydroxypyridine) by Agrobacterium sp - PMC - NIH. (URL: [Link])
-
Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications - Auctores | Journals. (URL: [Link])
-
Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase - PubMed. (URL: [Link])
-
Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed. (URL: [Link])
-
Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (URL: [Link])
-
Pyridine: the scaffolds with significant clinical diversity. (URL: [Link])
-
Phase I and Phase II metabolism | Medicinal Chemistry... - Fiveable. (URL: [Link])
-
Molecular docking and in silico ADMET study reveals 3-(5-{[4- (aminomethyl) piperidin-1-yl] - Allied Academies. (URL: [Link])
-
A decade of pyridine containing heterocycles in the approved USFDA drugs: A medicinal chemistry-based analysis | Request PDF - ResearchGate. (URL: [Link])
-
Absorption, distribution, metabolism, and excretion of [¹⁴C]GDC-0449 (vismodegib), an orally active hedgehog pathway inhibitor, in rats and dogs: a unique metabolic pathway via pyridine ring opening - PubMed. (URL: [Link])
-
Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations - ResearchGate. (URL: [Link])
-
Metabolism of 2024 FDA Approved Small Molecules – PART 1 - Hypha Discovery. (URL: [Link])
-
(PDF) Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. - ResearchGate. (URL: [Link])
-
Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones - The Royal Society. (URL: [Link])
-
Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. (URL: [Link])
-
Comparative Analysis of Machine Learning Models for Predicting ADMET Properties in Drug Development - ResearchGate. (URL: [Link])
-
(PDF) Molecular Docking , ADMET and Pharmacokinetic properties predictions of some di-aryl Pyridinamine derivatives as Estrogen Receptor (Er+) Kinase Inhibitors - ResearchGate. (URL: [Link])
-
IEEE. (URL: [Link])
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
The Antifungal Potential of Allylamine Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Allylamine derivatives represent a cornerstone in the management of superficial mycoses, particularly those caused by dermatophytes. Their unique mechanism of action, targeting the fungal-specific enzyme squalene epoxidase, affords a high degree of selectivity and often fungicidal activity. This technical guide provides an in-depth exploration of the antifungal potential of allylamine derivatives, designed for researchers, scientists, and drug development professionals. We will dissect their mechanism of action, delve into the nuances of their structure-activity relationships, and provide detailed, field-proven methodologies for their evaluation. This guide is structured to empower researchers with the foundational knowledge and practical tools necessary to advance the discovery and development of novel, more potent allylamine-based antifungal agents.
Introduction: The Enduring Significance of Allylamine Antifungals
Fungal infections, ranging from common superficial afflictions to life-threatening systemic diseases, pose a significant global health challenge.[1] The allylamine class of antifungals emerged as a significant advancement in the therapeutic arsenal, with naftifine being the first of its kind, followed by the highly successful systemic agent, terbinafine.[2][3] These synthetic compounds are particularly effective against dermatophytes, the fungi responsible for infections of the skin, hair, and nails, such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[4][5]
The primary advantage of allylamines lies in their specific mechanism of action, which distinguishes them from other major antifungal classes like azoles and polyenes.[6] This specificity not only contributes to their favorable safety profile but also often results in fungicidal rather than fungistatic activity against susceptible organisms.[4][7] As the landscape of fungal pathogens evolves and instances of antifungal resistance increase, a thorough understanding of the allylamine scaffold and its potential for further development is more critical than ever.[8] This guide will provide a comprehensive technical overview to support these research and development endeavors.
The Core Mechanism of Action: Inhibition of Squalene Epoxidase
The antifungal activity of allylamine derivatives is rooted in their targeted inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[6]
The inhibition of squalene epoxidase by allylamines has a dual and detrimental effect on the fungal cell:
-
Ergosterol Depletion: By blocking the conversion of squalene to 2,3-oxidosqualene, allylamines halt the downstream synthesis of ergosterol.[6] The resulting depletion of ergosterol disrupts the structural and functional integrity of the fungal cell membrane, leading to increased permeability and, ultimately, cell death.[9]
-
Squalene Accumulation: The enzymatic block leads to the intracellular accumulation of squalene.[10] High concentrations of this hydrocarbon are toxic to the fungal cell, contributing to membrane disruption and metabolic dysfunction, further enhancing the fungicidal effect.[10]
This mechanism is highly selective for the fungal enzyme. Terbinafine, for instance, exhibits a much higher affinity for fungal squalene epoxidase than for its mammalian counterpart, which is involved in cholesterol biosynthesis.[11] This selectivity is a key factor in the favorable therapeutic index of allylamine antifungals.
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Caption: Mechanism of action of allylamine derivatives.Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The antifungal potency of allylamine derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is paramount for the rational design of new analogues with improved efficacy, broader spectrum, or enhanced pharmacokinetic properties.
Key structural features that govern the antifungal activity of allylamines include:
-
The Tertiary Allylamine Moiety: This functional group is a fundamental prerequisite for antifungal activity.[12]
-
The Naphthalene Ring System (in Terbinafine): The naphthalene group in terbinafine plays a crucial role in its high potency. Modifications to this ring system have a significant impact on activity. Generally, bulky substituents are not well-tolerated, with the exception of smaller groups like fluorine or chlorine at specific positions (e.g., 5- and 7-positions), which can enhance activity against certain yeasts.[13][14]
-
The Side Chain: The nature of the side chain is also a critical determinant of antifungal potency. In terbinafine, the tert-butylacetylene group contributes significantly to its high activity.[15] Modifications to this side chain, such as increased branching, have been shown to enhance oral activity.[15]
-
The Spacer: The length and nature of the spacer connecting the lipophilic domains are important for optimal interaction with the target enzyme.
Systematic variations of these structural elements have led to the identification of derivatives with altered antifungal profiles, highlighting the potential for further optimization of this chemical class.[12][16] For instance, the introduction of polar substituents on the side chain of terbinafine analogues lacking the central amino group has been shown to retain broad antifungal activity.[17][18]
Methodologies for Evaluating Antifungal Potential
A robust and standardized assessment of the antifungal properties of novel allylamine derivatives is essential for their preclinical development. This section provides detailed protocols for key in vitro and in vivo assays.
In Vitro Susceptibility Testing
4.1.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The broth microdilution method is the gold-standard for determining the MIC of antifungal agents and is recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution for Dermatophytes (adapted from CLSI M38-A2)
-
Preparation of Fungal Inoculum:
-
Culture the dermatophyte strain on a suitable medium, such as potato dextrose agar, to promote conidiation.
-
Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20) and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.
-
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of the allylamine derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal agent in RPMI 1640 broth medium buffered with MOPS.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no antifungal agent) and a sterility control (no inoculum).
-
Incubate the plates at 28-30°C for 4-7 days.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that shows 100% inhibition of growth compared to the growth control.
-
4.1.2. Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.
Protocol: MFC Determination
-
Following the determination of the MIC, take a 20 µL aliquot from each well showing no visible growth.
-
Spread the aliquot onto a sterile Sabouraud dextrose agar plate.
-
Incubate the plates at 28-30°C until growth is visible in the subculture from the growth control well.
-
The MFC is the lowest concentration of the antifungal agent that results in no growth or a significant reduction in colonies (e.g., <3 colonies).[8][19]
4.1.3. Time-Kill Assays
Time-kill assays provide information on the rate and extent of the fungicidal activity of an antifungal agent over time.
Protocol: Antifungal Time-Kill Assay
-
Prepare a standardized fungal inoculum (10⁴ to 10⁶ CFU/mL) in RPMI 1640 broth.
-
Add the allylamine derivative at various concentrations (e.g., 1x, 4x, and 16x the MIC).
-
Incubate the cultures at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove aliquots, perform serial dilutions, and plate on Sabouraud dextrose agar.
-
After incubation, count the number of viable colonies (CFU/mL).
-
Plot log10 CFU/mL versus time to generate the time-kill curve. A ≥3-log10 reduction in CFU/mL from the starting inoculum is typically considered fungicidal.
Mechanism of Action Studies
4.2.1. Squalene Epoxidase Inhibition Assay
This assay directly measures the inhibitory effect of the allylamine derivative on the target enzyme.
Protocol: Squalene Epoxidase Inhibition Assay
-
Prepare a microsomal fraction containing squalene epoxidase from the target fungal species.
-
The reaction mixture should contain the microsomal fraction, a buffer (e.g., Tris-HCl), NADPH, FAD, and a radiolabeled substrate such as [¹⁴C]-squalene.
-
Add the allylamine derivative at various concentrations.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction and extract the lipids.
-
Analyze the conversion of [¹⁴C]-squalene to [¹⁴C]-2,3-oxidosqualene using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the extent of enzyme inhibition.
4.2.2. Ergosterol Quantification
This method quantifies the reduction in ergosterol content in fungal cells upon treatment with the allylamine derivative.
Protocol: Spectrophotometric Quantification of Ergosterol
-
Culture the fungal cells in the presence of various concentrations of the allylamine derivative.
-
Harvest the cells and saponify them using alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (including ergosterol) with n-heptane.
-
Scan the absorbance of the heptane layer from 240 to 300 nm using a spectrophotometer.
-
The characteristic four-peaked curve of ergosterol allows for its quantification. The percentage of ergosterol can be calculated based on the absorbance values at specific wavelengths.[20]
Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of novel antifungal compounds to mammalian cells to determine their therapeutic window. The MTT assay is a commonly used colorimetric assay for assessing cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Seed mammalian cells (e.g., human keratinocytes or hepatocytes) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the allylamine derivative for a specified period (e.g., 24 or 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance in treated cells compared to untreated controls indicates cytotoxicity.[10][21]
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// Edges Start -> InVitro; InVitro -> MIC; InVitro -> MFC; InVitro -> TimeKill; Start -> Mechanism; Mechanism -> SQLE_Assay; Mechanism -> Ergosterol_Quant; Start -> Cytotoxicity; InVitro -> InVivo; Mechanism -> InVivo; Cytotoxicity -> InVivo; InVivo -> Dermatophytosis_Model; Dermatophytosis_Model -> Lead_Optimization; }
Caption: Experimental workflow for evaluating allylamine derivatives.In Vivo Efficacy Models
Animal models are indispensable for evaluating the in vivo efficacy of novel antifungal agents. For allylamine derivatives, which primarily target dermatophytes, the guinea pig model of tinea corporis is a well-established and clinically relevant model.[19][22][23]
Protocol: Guinea Pig Model of Tinea Corporis
-
Infection:
-
Anesthetize the guinea pigs and shave an area on their back.
-
Apply a suspension of a dermatophyte, such as Trichophyton mentagrophytes, to the shaved area.
-
The infection is typically established within 7-10 days, characterized by erythema, scaling, and hair loss.
-
-
Treatment:
-
Apply the test allylamine derivative topically to the infected area once or twice daily for a specified duration (e.g., 7-14 days).
-
Include a vehicle control group and a positive control group (e.g., a commercially available antifungal cream).
-
-
Evaluation:
-
Monitor the clinical signs of infection daily and score them based on a predefined scale.
-
At the end of the treatment period, collect skin scrapings for mycological examination (KOH mount and culture) to determine the fungal burden.
-
Histopathological analysis of skin biopsies can also be performed to assess the extent of inflammation and fungal invasion.
-
Challenges and Future Directions
Despite the success of allylamine antifungals, several challenges and opportunities for future research and development remain.
-
Antifungal Resistance: The emergence of terbinafine-resistant strains of dermatophytes, often associated with point mutations in the squalene epoxidase gene (SQLE), is a growing concern.[8][24][25] The development of novel allylamine derivatives that can overcome these resistance mechanisms is a key research priority.
-
Broadening the Antifungal Spectrum: While highly effective against dermatophytes, the activity of current allylamines against other fungal pathogens, such as Candida and Aspergillus species, is more variable.[26] There is a need to develop new derivatives with a broader spectrum of activity to address a wider range of fungal infections.
-
Combination Therapy: Investigating the synergistic potential of allylamine derivatives with other classes of antifungal agents could be a promising strategy to enhance efficacy, reduce the likelihood of resistance development, and broaden the spectrum of activity.[1][11][27]
-
Improved Pharmacokinetics: For systemic agents, optimizing pharmacokinetic properties to enhance tissue penetration, particularly in difficult-to-treat infections like onychomycosis, remains an important goal. For topical agents, formulations that improve skin penetration and retention can enhance efficacy.[1]
-
Novel Drug Delivery Systems: The development of innovative drug delivery systems, such as nanoparticles and topical formulations with enhanced penetration, could improve the therapeutic efficacy of allylamine derivatives.
Conclusion
Allylamine derivatives continue to be a vital class of antifungal agents, particularly for the treatment of dermatophytoses. Their specific and potent mechanism of action provides a solid foundation for the development of new and improved therapies. A thorough understanding of their structure-activity relationships, coupled with the rigorous application of the in vitro and in vivo methodologies outlined in this guide, will be instrumental in driving the innovation needed to combat the evolving challenge of fungal infections. The future of allylamine research holds promise for the development of next-generation antifungals with enhanced potency, a broader spectrum of activity, and the ability to overcome emerging resistance.
References
-
Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332–3337. [Link]
-
Wang, T., Mann, A., Pathadka, S., Yan, V. K. C., Neoh, C. F., Al-Badriyeh, D., Kong, D. C. M., & Slavin, M. A. (2025). Mechanisms of resistance against allylamine and azole antifungals in Trichophyton: A renewed call for innovative molecular diagnostics in susceptibility testing. PLOS Pathogens. [Link]
-
Wang, T., Mann, A., Pathadka, S., Yan, V. K. C., Neoh, C. F., Al-Badriyeh, D., Kong, D. C. M., & Slavin, M. A. (2025). Mechanisms of resistance against allylamine and azole antifungals in Trichophyton: A renewed call for innovative molecular diagnostics in susceptibility testing. ResearchGate. [Link]
-
DermNet. (n.d.). Antifungal Drug Resistance: Background, Species, Outlook. [Link]
-
Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (1999). Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans. PubMed. [Link]
-
Conti, H. R., Huppler, A. R., Whibley, N., & Gaffen, S. L. (2014). Animal Models for Candidiasis. Current protocols in immunology, 105, 19.6.1–19.6.17. [Link]
-
Sohnle, P. G., & Collins-Lech, C. (1983). Experimental murine candidiasis: pathological and immune responses to cutaneous inoculation with Candida albicans. Infection and Immunity. [Link]
-
Nussbaumer, P., Dorfstaetter, G., Leitner, I., Mraz, K., Vyplel, H., & Stuetz, A. (1993). Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine. Journal of Medicinal Chemistry. [Link]
-
Stütz, A., Georgopoulos, A., Granitzer, W., Petranyi, G., & Berney, D. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry. [Link]
-
Cao, L., Miao, M., Zheng, Y., Huang, H., Zhang, R., & Liu, D. (2020). Ginkgo paste improves tinea corporis in a guinea pig model. BIOCELL, 44(4), 649–653. [Link]
-
Uchida, K., Tanaka, T., & Yamaguchi, H. (1996). [Therapeutic efficacy of lanoconazole ointment in guinea pig model of tinea corporis, a comparative study with ointment and cream preparations]. Nihon Ishinkin Gakkai Zasshi. [Link]
-
Suvire, F. D., Sortino, M., Kouznetsov, V. V., Vargas M, L. Y., Zacchino, S. A., Cruz, U. M., & Enriz, R. D. (2006). Structure-activity relationship study of homoallylamines and related derivatives acting as antifungal agents. Bioorganic & Medicinal Chemistry. [Link]
-
Creative Diagnostics. (n.d.). Dermatophytosis Model for Antifungal Research. [Link]
-
Scilit. (n.d.). Animal Models for Candidiasis. [Link]
-
Al-Attass, S. A., Alfassam, H. A., & Al-Zayer, M. A. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. MDPI. [Link]
-
ResearchGate. (n.d.). HE staining of skin lesions in guinea pig tinea corporis model. [Link]
-
ResearchGate. (n.d.). Animal Model of Dermatophytosis. [Link]
-
Nussbaumer, P., Dorfstätter, G., Leitner, I., Mraz, K., Vyplel, H., & Stütz, A. (1993). Synthesis and Structure-Activity Relationships of Naphthalene-Substituted Derivatives of the Allylamine Antimycotic Terbinafine. PubMed. [Link]
-
Creative Biolabs. (n.d.). Allylamines Antifungal Drug Research Service. [Link]
-
Stütz, A. (1988). Synthesis and Structure-Activity Correlations Within Allylamine Antimycotics. Annals of the New York Academy of Sciences. [Link]
-
Takahashi, S., Hiruma, M., & Ikeda, S. (2007). [Animal model for superficial mycosis]. Nihon Ishinkin Gakkai Zasshi. [Link]
-
Nussbaumer, P., Dorfstaetter, G., Leitner, I., Mraz, K., Vyplel, H., & Stuetz, A. (1993). Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Animal Models for Candidiasis | Request PDF. [Link]
-
Birnbaum, J. E. (1990). Pharmacology of the allylamines. CABI Digital Library. [Link]
-
Pires, C. A. M., & da Costa, K. R. (2021). Antifungal Combinations in Dermatophytes. MDPI. [Link]
-
Singh, A., & Kumar, P. (2013). Synthesis And Antifungal Activity Of Terbinafine Analogues. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Kumar, A., Singh, R., & Singh, P. (2023). Differential skin immune responses in mice intradermally infected with Candida auris and Candida albicans. Microbiology Spectrum. [Link]
-
ResearchGate. (2025). Synthesis and antifungal activity of terbinafine analogues | Request PDF. [Link]
-
Tatara, A. M., & Ghannoum, M. A. (2014). In Vitro and In Vivo Assessment of Dermatophyte Acquired Resistance to Efinaconazole, a Novel Triazole Antifungal. PubMed Central. [Link]
-
Petranyi, G., Ryder, N. S., & Stütz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science. [Link]
-
Monod, M., & Baudraz-Rosselet, F. (1998). Tinea capitis Dermatophytes: Susceptibility to Antifungal Drugs Tested in vitro and in vivo. Dermatology. [Link]
-
Stütz, A., & Petranyi, G. (1984). Synthesis and antifungal activity of (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphtha lenemethanamine (SF 86-327) and related allylamine derivatives with enhanced oral activity. Journal of Medicinal Chemistry. [Link]
-
de Oliveira Santos, G. C., Vasconcelos, C. C., Lopes, A. J. O., de Sousa, C. S. A., Pinheiro, A. D. J. C., & do Nascimento, F. R. F. (2023). Antifungals: From Pharmacokinetics to Clinical Practice. MDPI. [Link]
-
Birnbaum, J. E. (1990). Pharmacology of the allylamines. PubMed. [Link]
-
Parker, J. E., & Kelly, S. L. (2024). Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris. PMC. [Link]
-
MSD Veterinary Manual. (n.d.). Allylamines for Use in Animals - Pharmacology. [Link]
-
Li, A., Wang, X., Zhang, Y., Li, Y., Liu, X., & Fan, Z. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. MDPI. [Link]
-
Evans, E. G. V. (2025). Treatment of dermatomycoses with topically applied allylamines: Naftifine and terbinafine. ResearchGate. [Link]
-
CARD. (n.d.). allylamine antibiotic [Drug Class]. [Link]
-
Al-Attass, S. A., Alfassam, H. A., & Al-Zayer, M. A. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. PMC. [Link]
-
Li, A., Wang, X., Zhang, Y., Li, Y., Liu, X., & Fan, Z. (2025). Design, synthesis, antifungal evaluation and mechanism study of novel thiazolamide derivatives containing a diarylamine scaffold. PubMed. [Link]
-
Fachin, A. L., & Martinez-Rossi, N. M. (2009). Antifungal Susceptibility Patterns of Dermatophytes Clinical Isolates from Dermatophytosis Patients before and After Therapy. Journal of Venomous Animals and Toxins including Tropical Diseases. [Link]
-
ResearchGate. (n.d.). Overview of in vivo models for assessing efficacy of antifungal drugs.... [Link]
-
Li, Y., Li, X., Wang, Y., Zhang, Y., & Liu, X. (2024). Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. [Link]
-
Wang, Y., Zhang, Y., Li, X., Liu, X., & Fan, Z. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. [Link]
Sources
- 1. Allylamines Antifungal Drug Research Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 6. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dermnetnz.org [dermnetnz.org]
- 9. mdpi.com [mdpi.com]
- 10. Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allylamines for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 12. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sci-Hub. Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine / Journal of Medicinal Chemistry, 1993 [sci-hub.box]
- 14. Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antifungal activity of (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphtha lenemethanamine (SF 86-327) and related allylamine derivatives with enhanced oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship study of homoallylamines and related derivatives acting as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sphinxsai.com [sphinxsai.com]
- 18. researchgate.net [researchgate.net]
- 19. BIOCELL | Ginkgo paste improves tinea corporis in a guinea pig model [techscience.com]
- 20. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro and In Vivo Assessment of Dermatophyte Acquired Resistance to Efinaconazole, a Novel Triazole Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [Therapeutic efficacy of lanoconazole ointment in guinea pig model of tinea corporis, a comparative study with ointment and cream preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. Mechanisms of resistance against allylamine and azole antifungals in Trichophyton: A renewed call for innovative molecular diagnostics in susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, synthesis, antifungal evaluation and mechanism study of novel thiazolamide derivatives containing a diarylamine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Antifungal Combinations in Dermatophytes | MDPI [mdpi.com]
Topic: Anticancer Activity of Novel Pyridine Compounds
An In-depth Technical Guide for Drug Development Professionals
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, synthetic tractability, and ability to form key interactions with biological targets make it a cornerstone in the design of novel anticancer agents.[3][4] This guide provides an in-depth technical overview of recent advancements in pyridine-based oncology, focusing on key compound classes, their mechanisms of action, and the critical experimental workflows used for their preclinical evaluation. We will explore pyridine-urea hybrids as angiogenesis inhibitors, pyrazolopyridines targeting crucial kinase signaling cascades, and diarylpyridines as potent mitotic disruptors. This document serves as a practical resource for researchers, offering detailed experimental protocols, insights into the rationale behind methodological choices, and a framework for interpreting complex biological data in the context of anticancer drug discovery.
The Pyridine Scaffold: A Foundation for Modern Oncology
The pyridine nucleus, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in the development of targeted cancer therapies.[5] Its nitrogen atom acts as a hydrogen bond acceptor and imparts a dipole moment, allowing for specific and robust interactions with enzymatic targets.[6] This versatility has enabled the development of pyridine derivatives that can modulate a wide array of oncogenic processes, including aberrant cell signaling, angiogenesis, and cell division.[3][7]
Several pyridine-containing drugs have already made a significant impact in clinical practice, demonstrating the scaffold's therapeutic potential.[8] The continual exploration of novel pyridine derivatives is driven by the need for agents with improved potency, greater selectivity against cancer cells, and the ability to overcome mechanisms of drug resistance.[1][9]
Key Classes of Novel Pyridine-Based Anticancer Agents
Recent research has focused on several promising classes of pyridine compounds, each with distinct mechanisms of action.
Pyridine-Urea Hybrids as Angiogenesis Inhibitors
The formation of new blood vessels, or angiogenesis, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this pathway.[3] A novel class of pyridine-urea derivatives has shown potent inhibitory activity against VEGFR-2 phosphorylation, thereby disrupting the downstream signaling required for angiogenesis.[3][10]
-
Mechanism of Action: These compounds typically function as ATP-competitive inhibitors, occupying the kinase domain of VEGFR-2. The urea moiety often forms crucial hydrogen bonds within the active site, while the pyridine ring engages with other key residues.[10]
-
Structure-Activity Relationship (SAR): Studies have demonstrated that substitutions on the pyridine ring and the terminal phenyl ring of the urea moiety significantly impact potency. For example, specific halogenated substitutions have been shown to enhance binding affinity and cellular activity.[10] Compounds like 8e and 8n have demonstrated superior efficacy against breast cancer cell lines (MCF-7) compared to standard chemotherapeutics like doxorubicin.[3][10]
Pyrazolopyridines as Kinase Inhibitors
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancers, controlling cell growth, proliferation, and survival.[11][12][13] Pyrazolopyridines, which can be considered purine bioisosteres, are highly effective at targeting the ATP-binding pocket of various kinases, including key components of this pathway like Akt (Protein Kinase B) and mTOR.[14][15]
-
Mechanism of Action: By acting as ATP mimetics, pyrazolopyridine-based inhibitors block the catalytic activity of kinases such as Akt, preventing the phosphorylation of downstream substrates and effectively halting the pro-survival signaling cascade.[14] This inhibition can lead to cell cycle arrest and the induction of apoptosis.[11]
-
SAR Insights: The development of these inhibitors often focuses on optimizing substitutions on the pyrazolopyridine core to achieve selectivity for a specific kinase, thereby minimizing off-target effects.[14][15] For example, modifications to the scaffold have been explored to enhance interactions with specific amino acid residues like Thr-211 in Akt, improving selectivity over closely related kinases such as PKA.[14]
Diarylpyridines as Mitotic Inhibitors
Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division.[16] Compounds that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy. A class of diarylpyridines has emerged as potent tubulin polymerization inhibitors, acting at the colchicine-binding site.[16][17]
-
Mechanism of Action: These agents bind to β-tubulin at the colchicine site, preventing the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of the microtubule network leads to a failure in mitotic spindle formation, arresting cells in the G2/M phase of the cell cycle and subsequently triggering apoptosis.[4][16][18]
-
SAR Insights: The design of these molecules often mimics the structure of natural products like Combretastatin A-4 (CA-4).[16] The pyridine ring acts as a rigid linker to hold the two aryl rings (often a 3,4,5-trimethoxyphenyl A-ring and a substituted B-ring) in the optimal cis-conformation for binding to the colchicine site.[16][17]
Preclinical Evaluation Workflow
The systematic evaluation of a novel pyridine compound's anticancer activity follows a well-defined, multi-stage workflow designed to assess its cytotoxicity and elucidate its mechanism of action.
Protocol: Initial Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Senior Scientist's Rationale: The MTT assay is chosen for initial high-throughput screening due to its reliability, sensitivity, and scalability. It allows for the rapid assessment of a compound's general cytotoxic or cytostatic effect across a panel of cancer cell lines. However, it's crucial to remember that a decrease in metabolic activity does not definitively distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect). Positive hits from this assay must be validated with more specific mechanistic assays.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocols: Mechanistic Assays
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase.
Senior Scientist's Rationale: Cell cycle analysis is a critical step to understand how a compound is inhibiting cell proliferation. For example, an accumulation of cells in the G2/M phase strongly suggests that the compound may be interfering with microtubule dynamics or mitosis, a hallmark of tubulin inhibitors.[16][19] The appearance of a "sub-G1" peak is indicative of apoptotic bodies and provides an early clue of programmed cell death. RNase treatment is essential to prevent the staining of double-stranded RNA, which would otherwise confound the DNA content measurement.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells in a 6-well plate and allow them to attach overnight. Treat the cells with the pyridine compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant. Centrifuge at 500 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C (or store at -20°C for later analysis).[20][21]
-
Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[20]
-
RNase Treatment & PI Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[20][22]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events. The PI fluorescence is typically measured on a linear scale using the FL2 or equivalent channel.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Senior Scientist's Rationale: This assay is the gold standard for definitively quantifying apoptosis.[23] Its power lies in the dual-staining approach. Annexin V binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis—a highly specific event.[24] Propidium Iodide (PI) is a membrane-impermeable DNA dye. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.[24] This allows for precise differentiation:
-
Annexin V- / PI- : Healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Step-by-Step Methodology:
-
Cell Treatment: Culture and treat cells with the compound as described for the cell cycle analysis (Section 3.2.1).
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with ice-cold PBS.
-
Resuspension: Centrifuge cells at 300 x g for 5 minutes. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[25][26] The calcium ions in this buffer are essential for Annexin V binding to PS.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of Propidium Iodide (50 µg/mL solution).[23]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[25]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[26]
-
Data Analysis: Create a dot plot of Annexin V fluorescence versus PI fluorescence to quantify the percentage of cells in each of the four quadrants (healthy, early apoptotic, late apoptotic, necrotic).
Data Synthesis & Interpretation
A crucial part of drug discovery is comparing the potency of novel compounds against various cancer cell lines and established drugs. Data is typically summarized in a table of IC₅₀ values.
| Compound ID | Class | Target(s) | MCF-7 (Breast) IC₅₀ [µM] | HepG2 (Liver) IC₅₀ [µM] | HCT116 (Colon) IC₅₀ [µM] | Reference |
| 8e | Pyridine-Urea | VEGFR-2 | 0.11 (72h) | N/A | N/A | [10] |
| 12 | Pyridine-Oxadiazole | PIM-1 Kinase | 0.5 | 5.27 | N/A | [27] |
| 1 | Pyridone | Mitosis (p53/JNK) | >10 | 4.5 | N/A | [19] |
| 8a | Pyridine-Urea-Indazole | VEGFR-2 | 0.06 | N/A | >10 | [8] |
| 10t | Diarylpyridine | Tubulin | 0.21 | N/A | N/A | [18] |
| Doxorubicin | Standard Chemo | Topo II, DNA | 1.93 (48h) | N/A | N/A | [10] |
| Sorafenib | Standard Chemo | Multi-kinase | 4.50 (48h) | N/A | N/A | [10] |
N/A: Data not available in the cited source.
Interpretation: This comparative data allows researchers to identify lead compounds. For instance, compounds 8e and 8a show significantly higher potency in MCF-7 cells than the standard drug Doxorubicin, marking them as promising candidates for further development as anti-breast cancer agents.[8][10] Compound 10t shows potent, sub-micromolar activity, consistent with its proposed mechanism as a tubulin inhibitor.[18]
Case Study: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling node that is frequently hyperactivated in cancer, making it an attractive therapeutic target.[28][29] Pyridine-based kinase inhibitors, particularly pyrazolopyridines, have been specifically designed to interrupt this cascade.[14][15]
As illustrated, growth factor signaling activates PI3K, which phosphorylates PIP2 to generate PIP3.[13] PIP3 serves as a docking site for Akt, leading to its activation.[13] Activated Akt then promotes cell survival and proliferation, partly through the activation of mTORC1.[29] Novel pyrazolopyridine inhibitors can directly target the ATP-binding site of Akt, preventing its activation and shutting down this critical pro-tumorigenic pathway.[14]
Conclusion and Future Directions
The pyridine scaffold remains a highly productive framework for the discovery of novel anticancer agents. The chemical versatility of the pyridine ring allows for the fine-tuning of pharmacokinetic properties and target specificity, leading to the development of potent inhibitors against a range of cancer-relevant targets including kinases and tubulin.[9][30] Current research highlights the success of pyridine-urea hybrids, pyrazolopyridines, and diarylpyridines in preclinical models.[10][15][16]
Future efforts will likely focus on:
-
Covalent Inhibitors: Designing pyridine derivatives that form irreversible bonds with their target proteins, which can offer increased potency and duration of action.[3]
-
Hybrid Pharmacophores: Integrating the pyridine scaffold with other known anticancer pharmacophores to create dual-action agents that can target multiple pathways simultaneously, potentially overcoming drug resistance.[8][27]
-
Targeted Delivery Systems: Utilizing nanotechnology to improve the bioavailability and tumor-specific delivery of pyridine compounds, thereby enhancing their therapeutic index and reducing systemic toxicity.[3]
Continued interdisciplinary research combining synthetic chemistry, molecular modeling, and robust biological evaluation will undoubtedly solidify the role of pyridine derivatives as next-generation therapies in oncology.
References
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). IJSAT. Retrieved February 19, 2026, from [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26). Journal of Applied Biology & Biotechnology. Retrieved February 19, 2026, from [Link]
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018, June 15). MDPI. Retrieved February 19, 2026, from [Link]
-
Pyridine Moiety: Recent Advances in Cancer Treatment. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved February 19, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022, March 23). Frontiers in Oncology. Retrieved February 19, 2026, from [Link]
-
PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (2007, March 15). PubMed. Retrieved February 19, 2026, from [Link]
-
PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
-
PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. (2020, December 26). MDPI. Retrieved February 19, 2026, from [Link]
-
Targeting PI3K/mTOR Signaling in Cancer. (2011, December 15). AACR Journals. Retrieved February 19, 2026, from [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. Retrieved February 19, 2026, from [Link]
-
Propidium Iodide Staining of Cells for FACS Analysis. (2022, September 5). Bio-protocol. Retrieved February 19, 2026, from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. Retrieved February 19, 2026, from [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]
-
Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. (n.d.). N/A. Retrieved February 19, 2026, from [Link]
-
Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). (n.d.). PubMed. Retrieved February 19, 2026, from [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023, November 27). ACS Omega. Retrieved February 19, 2026, from [Link]
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]
-
Pyridine heterocycles: Compiling the anticancer capabilities. (2023, July 25). International Journal of Chemical Studies. Retrieved February 19, 2026, from [Link]
-
A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023, July 20). N/A. Retrieved February 19, 2026, from [Link]
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. (2022, October 5). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. (2023, June 23). MDPI. Retrieved February 19, 2026, from [Link]
-
Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025, November 24). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. (2010, April 3). IGBMC. Retrieved February 19, 2026, from [Link]
-
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved February 19, 2026, from [Link]
-
Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. (2021, January 13). Taylor & Francis. Retrieved February 19, 2026, from [Link]
-
Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2026, January 21). PubMed. Retrieved February 19, 2026, from [Link]
-
Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. (2006, August 15). PubMed. Retrieved February 19, 2026, from [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. Retrieved February 19, 2026, from [Link]
-
Structure–activity relationships (SARs) of novel imidazo[1,2‐a]pyridine analogs. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved February 19, 2026, from [Link]
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020, December 1). Scholars. Retrieved February 19, 2026, from [Link]
Sources
- 1. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsat.org [ijsat.org]
- 4. chemijournal.com [chemijournal.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. igbmc.fr [igbmc.fr]
- 23. bosterbio.com [bosterbio.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. rndsystems.com [rndsystems.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. mdpi.com [mdpi.com]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
PIM-1 Kinase Inhibition by Pyridine-Based Compounds: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview of the inhibition of PIM-1 kinase by pyridine-based compounds, tailored for researchers, scientists, and professionals in the field of drug development. We will explore the critical role of PIM-1 kinase in cellular processes and its implication in cancer, the rationale behind targeting it with pyridine-based inhibitors, and the experimental methodologies crucial for their evaluation.
The PIM-1 Kinase: A Prime Target in Oncology
The Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases comprises three isoforms: PIM-1, PIM-2, and PIM-3.[] Among these, PIM-1 is the most extensively studied and has emerged as a significant therapeutic target in oncology.[2][3] PIM-1 is a constitutively active kinase, meaning its activity is primarily regulated at the level of transcription, translation, and protein stability, rather than by phosphorylation.[4][5]
Overexpression of PIM-1 is a hallmark of various hematologic malignancies and solid tumors, including prostate cancer, leukemia, and lymphoma.[6][7][8] Its oncogenic role stems from its ability to regulate a multitude of cellular functions critical for tumor growth and survival, such as cell cycle progression, apoptosis, and drug resistance.[9][10] PIM-1 exerts these effects by phosphorylating a diverse array of downstream substrates, including cell cycle regulators and apoptosis mediators.[6] For instance, PIM-1 can phosphorylate and inactivate the pro-apoptotic protein BAD, thereby promoting cell survival.[11][12] Furthermore, PIM-1 has been implicated in mediating resistance to chemotherapy by upregulating drug efflux pumps.[9]
The unique structural features of the PIM-1 ATP-binding pocket, particularly the presence of a proline residue (Pro123) in the hinge region, offer an opportunity for the design of selective inhibitors.[13] This structural characteristic distinguishes PIM-1 from many other kinases and has been a key focus in the development of targeted therapies.[13]
Pyridine-Based Compounds: A Promising Class of PIM-1 Inhibitors
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the backbones of numerous anticancer drugs and kinase inhibitors.[14] Its versatility allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. A significant body of research has focused on the design and synthesis of pyridine-containing molecules as potent PIM-1 kinase inhibitors.[13][14][15][16]
The rationale for employing pyridine-based compounds stems from their ability to form key interactions within the ATP-binding pocket of PIM-1. These interactions often involve hydrogen bonding with critical residues like Lys67 and hydrophobic interactions with surrounding amino acids.[17][18] Structure-activity relationship (SAR) studies have been instrumental in guiding the optimization of these compounds, leading to the identification of derivatives with low nanomolar inhibitory potency.[2][15][19]
Mechanism of Action: Competitive and Non-Competitive Inhibition
Pyridine-based PIM-1 inhibitors can exert their effects through different mechanisms, primarily as ATP-competitive or non-competitive inhibitors.
-
ATP-Competitive Inhibitors: These compounds directly compete with ATP for binding to the kinase's active site. They are often designed to mimic the adenine moiety of ATP and form hydrogen bonds with the hinge region of the kinase.[13][18] Many potent pyridine-based inhibitors fall into this category.[13]
-
Non-Competitive Inhibitors: These inhibitors bind to a site on the enzyme distinct from the ATP-binding pocket, known as an allosteric site. This binding induces a conformational change in the enzyme that reduces its catalytic activity. Some pyridine-quinoline hybrids have been shown to exhibit both competitive and non-competitive inhibition mechanisms.[13]
The determination of the inhibition mechanism is a critical step in the characterization of a novel inhibitor and is typically achieved through enzyme kinetic studies.
Experimental Workflows for Inhibitor Evaluation
A systematic and rigorous experimental workflow is essential for the discovery and development of effective PIM-1 inhibitors. This process typically involves a series of in vitro and in vivo assays to assess potency, selectivity, cellular activity, and therapeutic efficacy.
In Vitro Kinase Inhibition Assays
The initial step in evaluating a potential inhibitor is to determine its direct effect on PIM-1 kinase activity. This is achieved through in vitro kinase assays, which measure the phosphorylation of a substrate by the purified PIM-1 enzyme.
Protocol: PIM-1 Kinase Activity Assay (Luminescent)
This protocol outlines a common method for measuring PIM-1 kinase activity using a luminescent-based assay that quantifies the amount of ADP produced.[20]
-
Prepare Reagents:
-
PIM-1 enzyme (recombinant human)
-
Kinase substrate (e.g., a peptide substrate like RSRHSSYPAGT)[21]
-
ATP solution
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay reagent (Promega)
-
-
Assay Procedure:
-
Add 5 µL of the PIM-1 enzyme solution to the wells of a 96-well plate.
-
Add 2.5 µL of the test compound at various concentrations. For control wells, add DMSO.
-
Add 2.5 µL of the ATP and substrate mixture to initiate the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 40 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Self-Validation: The inclusion of a known potent PIM-1 inhibitor, such as staurosporine, as a positive control is crucial for validating the assay's performance.[17][22] The IC50 value obtained for the positive control should be consistent with previously reported values.
Cellular Assays
Following the confirmation of in vitro kinase inhibition, it is essential to assess the compound's activity in a cellular context. Cellular assays provide insights into the compound's ability to penetrate cell membranes, engage the target in a complex biological environment, and elicit a desired biological response.
Protocol: Cell Viability/Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture:
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).[12][23]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
-
Target Engagement and Downstream Signaling
To confirm that the observed cellular effects are a direct result of PIM-1 inhibition, it is crucial to assess target engagement and the modulation of downstream signaling pathways.
Western Blotting for Phosphorylated Substrates:
PIM-1 phosphorylates several key proteins involved in cell survival and proliferation.[3] Western blotting can be used to measure the phosphorylation status of these substrates in cells treated with the inhibitor. A reduction in the phosphorylation of known PIM-1 substrates, such as BAD at Ser112, provides strong evidence of target engagement.[24][25]
In Vivo Efficacy Studies
Promising compounds identified from in vitro and cellular assays are then evaluated in preclinical animal models to assess their in vivo efficacy and safety.
Xenograft Mouse Models:
Human cancer cell lines are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound. Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed. A significant reduction in tumor volume and weight in the treated group compared to the control group indicates in vivo efficacy.[22]
Visualizing Key Concepts
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.
Caption: PIM-1 Inhibitor Screening Workflow.
Data Presentation
Table 1: Inhibitory Activity of Selected Pyridine-Based PIM-1 Inhibitors
| Compound ID | PIM-1 IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| Compound 9 | 20.4 | HepG2 | 0.18 | [15] |
| Compound 12 | 14.3 | MCF-7 | 0.5 | [17] |
| Compound 8d | 19 | - | - | [16] |
| Compound [I] | 17 | PC-3 | 0.016 | [22] |
| 4a | - | - | - | [19] |
Note: This table is a representative sample and not an exhaustive list. "-" indicates data not available in the cited source.
Conclusion and Future Directions
The development of PIM-1 kinase inhibitors, particularly those based on the pyridine scaffold, represents a highly promising strategy in the pursuit of novel cancer therapeutics. The constitutive activity and well-defined role of PIM-1 in tumorigenesis make it an attractive target. The chemical tractability of the pyridine core allows for extensive optimization to achieve high potency and selectivity.
Future efforts in this field will likely focus on:
-
Developing Isoform-Specific Inhibitors: While many current inhibitors target multiple PIM isoforms, developing inhibitors with greater selectivity for PIM-1 could lead to improved therapeutic windows and reduced off-target effects. [26]* Combination Therapies: Exploring the synergistic effects of PIM-1 inhibitors with existing chemotherapeutic agents or other targeted therapies could overcome drug resistance and enhance treatment efficacy. [2]* Clinical Translation: Advancing the most promising preclinical candidates into clinical trials is the ultimate goal to validate their therapeutic potential in cancer patients. Several PIM kinase inhibitors are already in various phases of clinical investigation. [26][27] This guide has provided a comprehensive technical framework for understanding and advancing the development of pyridine-based PIM-1 kinase inhibitors. By integrating robust scientific principles with systematic experimental validation, the field is poised to deliver innovative and effective treatments for a range of cancers.
References
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Publishing. [Link]
-
Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]
-
Pim-1 kinase as cancer drug target: An update. PMC. [Link]
-
In vitro and in vivo evaluation of novel Pim kinase inhibitors with potent anticancer activity. American Association for Cancer Research. [Link]
-
Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Taylor & Francis Online. [Link]
-
PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers. Haematologica. [Link]
-
Gene ResultPIM1 Pim-1 proto-oncogene, serine/threonine kinase [ (human)]. NCBI. [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
-
PIM Kinase Inhibitors and Cancer Treatment. Juniper Publishers. [Link]
-
Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers. [Link]
-
PIM1. Wikipedia. [Link]
-
The role of Pim-1 kinases in inflammatory signaling pathways. PMC. [Link]
-
PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention. [Link]
-
Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer. BioWorld. [Link]
-
Structure and substrate specificity of the Pim-1 kinase. PubMed. [Link]
-
Pyridine derivatives as Pim kinase inhibitors as anticancer agents. ResearchGate. [Link]
-
Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PMC. [Link]
-
In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. PMC. [Link]
-
PIM1 - Serine/threonine-protein kinase pim-1 - Homo sapiens (Human). UniProt. [Link]
-
Abstract 4499: In vitro and in vivo evaluation of novel Pim kinase inhibitors with potent anticancer activity. ResearchGate. [Link]
-
Phase 1/2 Study of TP-3654, a Selective PIM1 Kinase Inhibitor: Preliminary Data Showed Clinical Activity and Cytokine Reductions in Relapsed/Refractory Myelofibrosis Patients. ASH Publications. [Link]
-
Structure of Pim-1. ResearchGate. [Link]
-
PIM1 (pim-1 oncogene). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]
-
PIM kinase inhibitors in clinical trials. ResearchGate. [Link]
-
PIM 1 Kinase Inhibition for the Treatment of Allergic Diseases. National Jewish Health. [Link]
-
Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Thieme Connect. [Link]
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Publishing. [Link]
-
Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. [Link]
-
In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. PubMed. [Link]
-
Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics. [Link]
-
Pim Kinases. Encyclopedia MDPI. [Link]
-
4JX3: Crystal structure of Pim1 kinase. RCSB PDB. [Link]
-
Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. PubMed. [Link]
-
PIM1 Kinase Assay Service. Reaction Biology. [Link]
-
Pim-1 kinase as cancer drug target: An update (Review). Spandidos Publications. [Link]
-
Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. PMC. [Link]
-
Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. PubMed. [Link]
-
A schematic representation of pyridone derivative I complexed with PIM-1 kinase. Dashed lines indicated hydrogen bonds. ResearchGate. [Link]
Sources
- 2. science24.com [science24.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers | Haematologica [haematologica.org]
- 7. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 9. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM1 - Wikipedia [en.wikipedia.org]
- 11. uniprot.org [uniprot.org]
- 12. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. juniperpublishers.com [juniperpublishers.com]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Palladium-catalyzed synthesis of functionalized allylamines
Application Note: Palladium-Catalyzed Synthesis of Functionalized Allylamines
Strategic Overview
Allylamines are privileged pharmacophores found in a vast array of bioactive molecules, including antifungals (Naftifine), antihistamines (Cinnarizine), and calcium channel blockers (Flunarizine). For the medicinal chemist, the challenge lies not just in forming the C-N bond, but in controlling regioselectivity (branched vs. linear) and stereoselectivity (enantiomeric excess and E/Z ratio).
This guide contrasts two dominant methodologies:
-
The Classic Tsuji-Trost Allylation: Reliable, stereospecific, but requires pre-functionalized substrates (allyl esters/halides).
-
Direct Allylic C-H Amination: Atom-economical, uses terminal olefins, but requires specialized oxidative conditions (White’s Catalyst).
Pathway A: The Tsuji-Trost Allylation (The Gold Standard)
This pathway remains the industry standard for stereocontrolled synthesis. It proceeds via a
Mechanistic Cycle
The cycle involves oxidative addition to a Pd(0) species, ionization to a cationic
Figure 1: The Tsuji-Trost catalytic cycle. Note the ionization step (red) which defines the electrophilic
Critical Control Points
-
Memory Effect: In cyclic substrates, the Pd may remain associated with the leaving group, directing the nucleophile to the original position (retention of configuration).
-
Nucleophile Class:
-
Soft Nucleophiles (Primary/Secondary Amines): Attack the carbon face opposite the metal (Outer Sphere)
Net Retention (double inversion). -
Hard Nucleophiles (via transmetallation): Attack the metal first (Inner Sphere)
Net Inversion .
-
Standard Protocol: Enantioselective Amination
Target: Synthesis of chiral branched allylamines using Trost Ligands.
Reagents:
-
Precursor: Racemic Allyl Acetate (1.0 equiv)
-
Nucleophile: Benzylamine (1.2 equiv)
-
Catalyst: [Pd(
-C H )Cl] (2.5 mol%) -
Ligand: (R,R)-DACH-Phenyl Trost Ligand (5.0 mol%)
-
Solvent: Dichloromethane (DCM) (0.1 M)
Step-by-Step Workflow:
-
Catalyst Pre-complexation: In a flame-dried Schlenk tube under Argon, dissolve the Pd dimer and Trost ligand in degassed DCM. Stir at RT for 20 min. The solution should turn from yellow to pale orange/yellow.
-
Substrate Addition: Add the racemic allyl acetate via syringe. Stir for 10 min.
-
Nucleophile Addition: Add the amine. Note: If using an amine salt, add 2.0 equiv of BSA (N,O-Bis(trimethylsilyl)acetamide) to generate the free amine in situ.
-
Reaction: Stir at ambient temperature. Monitor by TLC (typically 2–12 hours).
-
Workup: Quench with saturated NH
Cl. Extract with DCM (3x). Dry organic layer over Na SO . -
Purification: Flash chromatography on silica gel. Caution: Allylamines can streak; add 1% Et
N to the eluent.
Pathway B: Direct Allylic C-H Amination (The Modern Frontier)
Avoiding pre-functionalization (like installing an acetate) saves steps. The White Catalyst system (Pd(OAc)
Mechanistic Cycle (White's Oxidative System)
Unlike Tsuji-Trost, this cycle requires an oxidant (Benzoquinone) to regenerate Pd(II) from Pd(0).
Figure 2: The oxidative C-H amination cycle. Benzoquinone (BQ) acts as the terminal oxidant to recycle the catalyst.
Protocol: Linear (E)-Allylamine Synthesis
Reference: Based on White, M. C. et al. J. Am. Chem. Soc. 2009.
Reagents:
-
Substrate: Terminal Olefin (1.0 equiv)
-
Nucleophile: N-Nosyl Carbamate (1.2 equiv) (Note: Basic amines poison the catalyst; electron-deficient nucleophiles are required).
-
Catalyst: Pd(OAc)
(10 mol%) -
Ligand: 1,2-Bis(phenylsulfinyl)ethane (White Catalyst Ligand) (10 mol%)
-
Oxidant: 1,4-Benzoquinone (2.0 equiv)
-
Solvent: TBME (tert-Butyl methyl ether)
Step-by-Step Workflow:
-
Setup: Weigh Pd(OAc)
, sulfoxide ligand, and Benzoquinone into a vial. Add a stir bar.[6] -
Solvation: Add TBME and the olefin substrate.
-
Nucleophile Addition: Add the N-nosyl carbamate.
-
Reaction: Seal the vial (Teflon-lined cap) and heat to 45°C. Stir for 24–48 hours.
-
Filtration: The reaction mixture will be dark/brown. Filter through a plug of silica to remove reduced hydroquinone and catalyst residues.
-
Deprotection (Optional): The N-Nosyl group can be removed later using thiophenol/K
CO to reveal the free amine.
Optimization & Troubleshooting Guide
Regioselectivity (Branched vs. Linear) is the most common failure mode. Use this matrix to steer your reaction.
| Variable | Condition A: Favors Branched (Kinetic) | Condition B: Favors Linear (Thermodynamic) | Mechanistic Insight |
| Solvent | THF, Toluene | DMSO, DMF, MeOH | Solvents that stabilize charge separation (DMSO) promote isomerization to the linear form. |
| Leaving Group | Vinyl Epoxides, Carbonates | Acetates, Chlorides | Epoxides often direct nucleophiles to the distal end via H-bonding or strain release. |
| Ligand | Trost Ligands, P-N Ligands | Linear Phosphines (PPh | Steric bulk at the metal center forces the nucleophile to attack the more substituted carbon (in specific cases) or preserves the kinetic product. |
| Base | Weak/None | Strong bases (if isomerization is desired) | Base prevents proton-catalyzed isomerization of the product. |
Common Failure Modes:
-
"Pd Black" Formation: Catalyst decomposition.
-
Fix: Increase ligand:Pd ratio to 2:1 or 4:1. Ensure rigorous degassing (O
induces phosphine oxidation).
-
-
No Conversion (C-H Activation): Catalyst poisoning.
-
Fix: Ensure the amine nucleophile is protected (e.g., Tosyl, Nosyl, Boc). Free amines bind Pd(II) too tightly, shutting down the cycle.
-
References
-
Tsuji-Trost Reaction Mechanism & Scope: Trost, B. M.; Van Vranken, D. L. Chem. Rev.[7]1996 , 96, 395.[7] Link
-
Direct Allylic C-H Amination (White Catalyst): Rice, G. T.; White, M. C. J. Am. Chem. Soc.2009 , 131, 11707.[8][9] Link
-
Regioselectivity Control (Branched vs Linear): Dubovyk, I.; Watson, I. D. G.; Yudin, A. K. J. Org. Chem.2013 , 78, 1559. Link
-
Synthesis of Naftifine (Application): Prediger, P.; et al. J. Org.[10] Chem.2011 , 76, 7737.[10] Link
Sources
- 1. Influences on the regioselectivity of palladium-catalyzed allylic alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Tsuji-Trost Reaction [organic-chemistry.org]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Allylic C-H amination for the preparation of syn-1,3-amino alcohol motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Ruthenium-Catalyzed One-Pot Synthesis of Allylamines
This Application Note is designed for researchers in medicinal chemistry and process development. It details two distinct, high-value protocols for the synthesis of allylamines using Ruthenium catalysis. Unlike standard Palladium (Tsuji-Trost) or Iridium methods, Ruthenium offers unique regioselectivity profiles and the ability to drive multicomponent one-pot sequences.
Strategic Overview
Allylamines are privileged pharmacophores found in antifungals (e.g., Naftifine, Terbinafine) and calcium channel blockers (e.g., Flunarizine). While Palladium-catalyzed allylic substitution is the industry standard, it often suffers from cost volatility and difficulty in controlling mono- vs. bis-allylation.
Ruthenium catalysis offers two distinct strategic advantages:
-
Regiochemical Complementarity: In allylic substitution, Ru-catalysts often favor linear products with high mono-alkylation selectivity, whereas Ir-catalysts favor branched products.
-
Multifunctional "One-Pot" Cascades: Ru is uniquely capable of catalyzing sequential operations—such as A3-coupling followed by semi-hydrogenation—in a single vessel, converting simple building blocks (alkynes, amines, formaldehyde) directly into complex allylamines.
Mechanistic Logic & Design
The Ruthenium -Allyl Manifold
Unlike the Pd(0)/Pd(II) cycle, Ru-catalyzed allylic substitution typically involves a Ru(II)/Ru(IV) manifold. The active species, often generated from precursors like [Cp*RuCl(cod)], forms a
Key Mechanistic Differentiator: The nucleophilic attack on the Ru-
DOT Diagram: Mechanistic Pathways
The following diagram illustrates the divergent pathways between the Substitution Protocol (Method A) and the Multicomponent Protocol (Method B).
Caption: Divergent mechanistic workflows for Allylic Substitution (Method A) and A3-Hydrogenation (Method B).
Protocol A: Regioselective Allylic Amination (Substitution)
Objective: Synthesis of linear allylamines from allylic carbonates with high mono-selectivity. Primary Advantage: Avoids the formation of branched isomers (common with Ir) and bis-allylated byproducts (common with Pd).
Reagents & Equipment
-
Catalyst Precursor: [Cp*RuCl(cod)] (Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II)).
-
Ligand: 2,2'-Bipyridine (bipy) or specific phosphines (though Cp* often suffices).
-
Substrate: Allylic Carbonates (e.g., Methyl cinnamyl carbonate). Note: Carbonates are preferred over acetates for Ru-catalysis to facilitate oxidative addition.
-
Solvent: Methanol (MeOH) or DMF (degassed).
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Et3N.
Step-by-Step Protocol
-
Catalyst Activation: In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with [Cp*RuCl(cod)] (2.0 mol%) and the amine nucleophile (1.2 equiv).
-
Why: Pre-complexation of the amine can stabilize the Ru-center before the oxidant (carbonate) is added.
-
-
Substrate Addition: Add the allylic carbonate (1.0 equiv) and solvent (MeOH, 0.5 M concentration).
-
Note: Methanol promotes the ionization of the carbonate leaving group, accelerating the formation of the
-allyl species.
-
-
Reaction: Stir at Room Temperature for 2–12 hours.
-
Monitoring: Monitor by TLC or 1H NMR. Look for the disappearance of the carbonate carbonyl peak (~1740 cm⁻¹ in IR).
-
-
Workup: Concentrate the solvent under reduced pressure. Purify directly via flash column chromatography (Silica gel, Hexane/EtOAc + 1% Et3N).
-
Tip: The 1% Et3N prevents the silica from degrading the amine product.
-
Data Summary: Regioselectivity Comparison
| Metal Catalyst | Major Isomer | Selectivity Ratio (L:B) | Mono/Bis Selectivity |
| Ru (Cp)* | Linear (E) | >95:5 | High (Mono) |
| Pd (PPh3) | Linear (E) | ~80:20 | Low (Mix of Mono/Bis) |
| Ir (Feringa) | Branched | <5:95 | High (Mono) |
Protocol B: One-Pot A3-Coupling / Semi-Hydrogenation
Objective: Modular synthesis of allylamines from terminal alkynes, amines, and formaldehyde. Primary Advantage: Atom economy.[1][2] Builds complex secondary/tertiary amines from simple precursors in a single vessel.
Reagents & Equipment
-
Catalyst: Ru@SiO2 (Ruthenium nanoparticles on Silica) or a sequential CuCl / [Ru(p-cymene)Cl2]2 system.
-
Recommendation: For standard labs, use the Sequential Homogeneous method described below.
-
-
Substrates: Terminal Alkyne (1.0 equiv), Paraformaldehyde (1.2 equiv), Secondary Amine (1.1 equiv).
-
Solvent: Dioxane or Toluene.
-
Reductant: Hydrogen gas (balloon, 1 atm) or Formic Acid.
Step-by-Step Protocol
-
Step 1: The A3 Coupling (Propargyl Amine Formation)
-
Charge a pressure tube with CuCl (5 mol%), Paraformaldehyde (1.2 equiv), Secondary Amine (1.1 equiv), and Terminal Alkyne (1.0 equiv) in Dioxane (2 mL).
-
Heat to 100 °C for 2–4 hours.
-
Validation: Check for complete consumption of the alkyne (GC-MS). The intermediate is a Propargyl Amine.
-
-
Step 2: The Semi-Hydrogenation (One-Pot)
-
Do not isolate. Cool the reaction mixture to Room Temperature.
-
Add the Ruthenium catalyst: [Ru(p-cymene)Cl2]2 (2 mol%) and a ligand like DPEphos (4 mol%).
-
Alternative: If using heterogeneous Ru@SiO2, it can be added at the start (dual function), but sequential addition of H2 is required.
-
Purge the vessel with H2 gas (balloon pressure is sufficient for Ru-catalyzed semi-hydrogenation of internal alkynes).
-
Stir at 80 °C for 6–12 hours.
-
-
Workup:
-
Filter through a pad of Celite to remove metal salts.
-
Concentrate and purify via column chromatography.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Paraformaldehyde aggregation | Use depolymerized formaldehyde or excess paraformaldehyde. |
| Over-Reduction (Step 2) | H2 pressure too high | Use a balloon (1 atm) instead of a high-pressure reactor. |
| No Reaction (Step 2) | Cu-poisoning of Ru | Ensure Cu loading is minimized or filter through a short plug before adding Ru. |
References
-
Ruthenium-Catalyzed Regioselective Allylic Amination. Source: Royal Society of Chemistry (RSC).[3] Context: Details the specificity of Ru-catalysts for linear/branched selectivity compared to Ir/Pd.
-
One-Pot Multicomponent Synthesis of Allylamines (Ru@SiO2). Source: ACS Publications.[4] Context: Describes the A3-coupling and hydrogenation sequence using multifunctional catalysts.
-
Ruthenium-Catalyzed Reductive Amination. Source: National Institutes of Health (PubMed). Context: Mechanistic insights into hydrogen borrowing and amination cycles.
-
Tsuji-Trost Reaction Mechanisms. Source: Organic Chemistry Portal. Context: General background on allylic substitution mechanisms and ligand effects.[5]
Sources
- 1. Research Progress on Intramolecular 1,3-Aryl Migration Reaction of Allylic Alcohols Catalyzed by Ruthenium - Oreate AI Blog [oreateai.com]
- 2. Chemistry of a novel zerovalent ruthenium π-acidic alkene complex, Ru (η6-1,3,5-cyclooctatriene)(η2-dimethyl fumarate)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
Application Note: Advanced Catalytic Strategies for Pyridine Assembly
Executive Summary
Pyridines represent one of the most privileged scaffolds in pharmaceutical chemistry, appearing in over 20% of the top 200 drugs. Traditional condensation methods (Hantzsch, Chichibabin) often suffer from harsh conditions and limited functional group tolerance. This Application Note details three advanced catalytic protocols that prioritize precision, atom economy, and mild conditions. We focus on C-N bond formation as the critical ring-closing event, moving from de novo construction to late-stage aromatization.
Protocol A: Cobalt-Catalyzed Intermolecular [2+2+2] Cycloaddition
Best for: De novo synthesis of highly substituted pyridines from simple alkynes and nitriles.
The Technical Edge
While Rhodium and Iridium catalysts are effective for [2+2+2] cycloadditions, they are cost-prohibitive for large-scale applications. The Cobalt(I) system described here, generated in situ from CoI
Mechanism of Action
The reaction proceeds via a metallacycle intermediate. The nitrile insertion determines the regioselectivity.
Figure 1: Mechanistic pathway for Co-catalyzed [2+2+2] cycloaddition. The C-N bond is formed during the reductive elimination step.[1]
Experimental Protocol
Based on Wang et al. (2021)
Reagents:
-
Catalyst Precursor: CoI
(10 mol%) -
Ligand: 1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)
-
Reductant: Zinc dust (50 mol%)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dichloroethane (DCE)
Step-by-Step Workflow:
-
Catalyst Activation: In a glovebox or under Argon flow, charge a dried Schlenk tube with CoI
(0.05 mmol), dppp (0.05 mmol), and Zn dust (0.25 mmol). -
Solvent Addition: Add anhydrous NMP (2.0 mL). Stir at ambient temperature for 15 minutes. Note: The solution typically turns a dark brown/green, indicating Co(I) generation.
-
Substrate Addition: Add the internal alkyne (1.0 mmol) and nitrile (1.5 mmol). Crucial: Use a slight excess of nitrile to suppress alkyne trimerization.
-
Reaction: Seal the tube and heat to 80–120 °C (substrate dependent) for 16–24 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with brine (3x) to remove NMP. Dry over Na
SO , concentrate, and purify via silica gel chromatography.
Validation Check:
-
TLC: Monitor the disappearance of the alkyne. Nitriles are often in excess and will remain.
-
Yield Expectations: 70–90% for diaryl alkynes; 50–70% for alkyl alkynes.
Protocol B: Rh(III)-Catalyzed Redox-Neutral Annulation
Best for: Constructing pyridines from
The Technical Edge
This method represents a paradigm shift from external oxidants. By using the N-O bond of the oxime as an internal oxidant, the reaction proceeds under redox-neutral conditions.[1] This avoids the use of stoichiometric metallic oxidants (like Cu(OAc)
Mechanism of Action
The Rh(III) catalyst activates the vinylic C-H bond.[2] The N-O bond cleavage is the thermodynamic driving force that regenerates the active catalyst.
Figure 2: Rh(III) catalytic cycle utilizing the N-O bond as an internal oxidant.
Experimental Protocol
Based on Rovis (2011) and Chiba (2011)
Reagents:
-
Catalyst:
(2.5 mol%)[2] -
Additive: CsOPiv (Cesium Pivalate) or K
CO (20 mol%) -
Solvent: 2,2,2-Trifluoroethanol (TFE) or MeOH[3]
Step-by-Step Workflow:
-
Preparation: To a reaction vial equipped with a stir bar, add
(0.0125 mmol) and CsOPiv (0.1 mmol). -
Substrate Addition: Add the
-unsaturated oxime (0.5 mmol) and the alkyne (0.6 mmol). -
Solvation: Add TFE (2.0 mL). Note: TFE is critical for stabilizing the cationic Rh species involved in C-H activation.
-
Reaction: Cap the vial and heat to 60 °C for 12 hours. This reaction is generally air-tolerant but best results are obtained under N
. -
Workup: Evaporate the solvent directly. The residue is often clean enough for direct column chromatography (Hexanes/EtOAc).
Validation Check:
-
Regioselectivity: For unsymmetrical alkynes, the larger group typically ends up distal to the nitrogen (steric control). Confirm via NOESY NMR.
Protocol C: Aerobic Oxidative Dehydrogenative Aromatization
Best for: Converting dihydropyridines (Hantzsch esters) or saturated cyclic amines into pyridines.
The Technical Edge
Many pyridine syntheses (e.g., Hantzsch) yield 1,4-dihydropyridines (1,4-DHPs) as intermediates. Traditional oxidation uses harsh reagents like HNO
Experimental Protocol
Based on green chemistry optimization (2024-2026)
Reagents:
-
Catalyst: 10% Pd/C (5 wt% loading)
-
Oxidant: Air (balloon) or O
-
Solvent: Ethanol or Acetic Acid
Step-by-Step Workflow:
-
Setup: Charge a flask with the 1,4-DHP substrate (1.0 mmol) and ethanol (5 mL).
-
Catalyst: Add 10% Pd/C (20 mg).
-
Activation: Sparge the solution with air or O
for 5 minutes, then attach an O balloon. -
Reaction: Stir at Reflux (80 °C) for 2–4 hours.
-
Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with EtOH. Concentrate the filtrate.
-
Self-Validating Step: The product should be UV-active (aromatic) compared to the non-aromatic precursor.
-
Comparative Data Summary
| Feature | Co-Catalyzed [2+2+2] | Rh(III) Annulation | Oxidative Aromatization |
| Primary Bond Formed | C-C and C-N (Cyclization) | C-C and C-N (C-H Act.) | C=N and C=C (Oxidation) |
| Precursors | Alkynes + Nitriles | Oximes + Alkynes | Dihydropyridines |
| Atom Economy | 100% (Perfect) | High (Loss of H | High (Loss of H |
| Catalyst Cost | Low (Co) | High (Rh) | Moderate (Pd/C) |
| Key Limitation | Nitrile availability | Steric bulk on alkyne | Requires cyclic precursor |
References
-
Wang, C.-S., et al. (2021). "Robust Cobalt Catalyst for Nitrile/Alkyne [2+2+2] Cycloaddition: Synthesis of Polyarylpyridines." Angewandte Chemie International Edition.
-
Hyster, T. K., & Rovis, T. (2011).[4] "Pyridine synthesis from oximes and alkynes via rhodium(III) catalysis: Cp* and Cp(t) provide complementary selectivity."[4] Chemical Communications.[4][5]
-
Too, P. C., et al. (2011).[1] "Rhodium(III)-Catalyzed Synthesis of Pyridines from α,β-Unsaturated Ketoximes and Internal Alkynes." Synlett.
-
Wei, H., et al. (2026). "Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones." Molecules.
-
Heller, B., & Hapke, M. (2007). "The Cobalt-Catalyzed [2+2+2] Cycloaddition." Chemical Society Reviews.
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine synthesis from oximes and alkynesviarhodium(iii) catalysis: Cp* and Cpt provide complementary selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Rhodium(iii)-catalyzed C–H activation and intermolecular annulation with terminal alkynes: from indoles to carbazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Protocol for Asymmetric Synthesis of Chiral Allylamines
Abstract & Strategic Significance
Chiral allylamines are privileged structural motifs in pharmaceutical agents (e.g., Flunarizine, Naftifine) and bioactive natural products. The primary synthetic challenge lies in controlling regioselectivity (branched vs. linear) and enantioselectivity .
While Palladium-catalyzed allylic substitution is the historical standard, it predominantly yields thermodynamically stable linear (achiral) products. This guide details the Iridium-Catalyzed Asymmetric Allylic Amination , which overturns this intrinsic bias to favor the branched (chiral) isomer with high enantiomeric excess (ee). We also provide a secondary protocol using Ellman’s Auxiliary for substrates requiring stoichiometric diastereocontrol.
Strategic Overview: Catalyst Selection
The choice of metal center dictates the regiochemical outcome. This decision matrix is critical before beginning synthesis.
Figure 1: Decision matrix for selecting the appropriate synthetic route based on target regiochemistry.
Core Protocol: Iridium-Catalyzed Asymmetric Allylic Amination
This protocol utilizes the Feringa-type phosphoramidite ligands in conjunction with an Iridium precursor.[1] This system creates a tight chiral pocket that directs nucleophilic attack to the more substituted carbon.
Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
-
Pre-catalyst:
(Chloro(1,5-cyclooctadiene)iridium(I) dimer). -
Ligand: (R,R,R)-Phosphoramidite (e.g., Feringa ligand L1 or Hartwig variation).
-
Substrate: Allylic carbonates (preferred over acetates for better leaving group ability in Ir-systems).
-
Nucleophile: Primary or secondary amine.
-
Activator: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or DBU (optional, for kinetics).
-
Solvent: Anhydrous THF or 1,4-Dioxane (degassed).
Step-by-Step Methodology
Step 1: Catalyst Activation (The "Memory Effect")
-
Context: The active species is not the pre-catalyst. An induction period is required to form the cyclometallated species.
-
Action: In a glovebox or under Argon Schlenk line, charge a flame-dried vial with
(1.0 equiv Ir) and Phosphoramidite Ligand (2.0 equiv). -
Solvent: Add anhydrous THF (
). -
Process: Stir at room temperature for 15–30 minutes. The solution should shift from orange to a pale yellow or distinct color change indicating complexation.
-
Propylamine Activation (Optional but Recommended): Add 1 equiv of propylamine and stir for 10 mins to generate the active catalytic species rapidly.
Step 2: Substrate Addition
-
Add the Allylic Carbonate (1.0 equiv) to the activated catalyst solution.
-
Stir for 5 minutes to allow oxidative addition and formation of the
-allyl Iridium species.
Step 3: Nucleophile Introduction
-
Add the Amine Nucleophile (1.2 equiv).
-
Note: If using a salt (e.g., amine hydrochloride), add 2.0 equiv of base (Et
N or DIPEA) to liberate the free amine.
Step 4: Reaction & Monitoring
-
Seal the vessel and stir at ambient temperature (
). -
Time: 12–24 hours.
-
Monitoring: TLC/NMR. Look for the disappearance of the carbonate signal (
ppm) and appearance of the branched amine ( ppm).
Step 5: Workup
-
Quench with water (minimal). Extract with Et
O or DCM. -
Critical: Chiral allylamines can be volatile. Do not evaporate to dryness under high vacuum if the molecular weight is <200 g/mol .
-
Purify via flash chromatography on silica gel (neutralized with 1% Et
N).
Mechanism of Action
Figure 2: Catalytic cycle of Iridium-catalyzed allylic amination. The regioselectivity is determined at the nucleophilic attack stage, directed by the ligand's steric environment.
Alternative Protocol: Ellman's Auxiliary
For substrates where Iridium catalysis yields poor ee% (e.g., sterically encumbered ketones), the Ellman auxiliary offers a stoichiometric, highly predictable alternative.
Methodology[3][5][6][7][8][9][11]
-
Condensation: React the aldehyde/ketone with
-tert-butanesulfinamide (1.1 equiv) and Ti(OEt) (2.0 equiv) in THF.-
Why Ti(OEt)
? It acts as both a Lewis acid and a water scavenger, driving the equilibrium.
-
-
Nucleophilic Addition: Cool the resulting N-sulfinyl imine to
. Add Vinyl Grignard (or Vinyl Lithium).-
Control: The bulky tert-butyl group forces the nucleophile to attack from the less hindered face (Diastereoselective).
-
-
Deprotection: Treat the resulting sulfinamide with
in Dioxane/MeOH to cleave the S-N bond, yielding the chiral amine hydrochloride salt.
Data Analysis & Troubleshooting
Determining Selectivity
| Metric | Method | Target |
| Conversion | ||
| Regioselectivity (b:l) | Integrate methine proton (branched) vs. terminal methylene (linear). Target | |
| Enantioselectivity (ee) | Chiral HPLC/GC | Compare against racemate. Target |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Catalyst poisoning (O | Ensure strict Schlenk technique. Degas solvents thoroughly. |
| Low Regioselectivity | Ligand degradation or wrong metal. | Verify Ligand purity ( |
| No Reaction | Poor leaving group. | Switch from Allyl Acetate to Allyl Carbonate or Phosphate. |
| Racemization | Product is unstable. | Avoid acidic workup for Ir-products. Store at |
References
-
Ohmura, T., & Hartwig, J. F. (2002). Regio- and Enantioselective Allylic Amination of Achiral Allylic Esters Catalyzed by an Iridium-Phosphoramidite Complex.[2][3] Journal of the American Chemical Society.[4][2] Link
-
Pouy, M. J., et al. (2009). The Allyl Intermediate in Regioselective and Enantioselective Iridium-Catalyzed Asymmetric Allylic Substitution Reactions. Journal of the American Chemical Society.[4][2] Link
-
Liu, G., Cogan, D. A., & Ellman, J. A. (1997). Catalytic Asymmetric Synthesis of tert-Butanesulfinamide.[5] Application to the Asymmetric Synthesis of Amines. Journal of the American Chemical Society.[4][2] Link
-
Teichert, J. F., & Feringa, B. L. (2010). Phosphoramidites: Privileged Ligands in Asymmetric Catalysis.[1] Angewandte Chemie International Edition. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regio- and Enantioselective Allylic Amination of Achiral Allylic Esters Catalyzed by an Iridium-Phosphoramidite Complex [organic-chemistry.org]
- 3. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Experimental setup for hydroamination of dienes
Application Note: Precision Hydroamination of 1,3-Dienes Subtitle: Ligand-Controlled Regiodivergence in Pd- and Ni-Catalyzed Allylic Amine Synthesis
Executive Summary & Strategic Rationale
The hydroamination of 1,3-dienes represents a "Holy Grail" transformation in drug discovery: it offers a 100% atom-economical route to allylic amines—privileged scaffolds in oncology (e.g., Abraxane formulations) and CNS therapeutics. Unlike traditional reductive amination or allylic substitution, hydroamination requires no leaving groups and generates no stoichiometric waste.
However, the reaction is plagued by regiochemical ambiguity . A 1,3-diene offers multiple sites for protonation and nucleophilic attack, leading to mixtures of:
-
1,2-Adducts (Branched): Markovnikov addition (often chiral).
-
1,4-Adducts (Linear): Anti-Markovnikov addition (thermodynamically stable internal olefins).
This guide details two complementary protocols to control this selectivity: a Palladium-Catalyzed system for robust 1,4-linear synthesis and a Nickel-Catalyzed system for high-value 1,2-branched architectures.
Critical Design Parameters
Success in hydroamination relies on the precise orchestration of the metal center and the proton source.
| Parameter | Palladium System (Linear Focus) | Nickel System (Branched Focus) | Mechanistic Impact |
| Precatalyst | Pd(cod)Cl₂ or [Pd(allyl)Cl]₂ | Ni(cod)₂ | Pd prefers sterically unhindered 1,4-attack; Ni facilitates rapid reversible insertion. |
| Ligand Class | Wide bite-angle Bisphosphines (e.g., DPEphos, Xantphos) | Chiral P,N-ligands or Bisphosphines (e.g., BINAP, Ph-PHOX) | Large bite angles on Pd destabilize the resting state, accelerating reductive elimination at the terminal position. |
| Acid Additive | Strong Brønsted Acid (TfOH, H₂SO₄) | Mild Proton Source (TFA, TFE, or Ammonium salts) | Generates the active Metal-Hydride (M-H) species necessary for diene activation. |
| Atmosphere | Inert (N₂/Ar); Schlenk line sufficient | Strict Anaerobic (Glovebox); Ni(0) is O₂ sensitive | Ni(cod)₂ decomposes instantly in air; Pd is more forgiving but requires inert conditions for catalysis. |
Mechanistic Causality & Visualization
To troubleshoot low yields, one must understand the catalytic cycle. The reaction does not proceed via simple Lewis acid activation. It follows a Hydrometallation Pathway .
-
Hydride Formation: The acid protonates the Metal(0) to form a cationic Metal(II)-Hydride.
-
Insertion: The M-H inserts into the diene to form a thermodynamically stable
-allyl complex. -
Nucleophilic Attack: The amine attacks the
-allyl ligand.-
Path A (Outer Sphere): Direct attack on the allyl face (common for Pd).
-
Path B (Inner Sphere): Coordination to metal, then reductive elimination (common for Ni).
-
Figure 1: General hydrometallation mechanism. The stability of the
Experimental Protocols
Protocol A: Pd-Catalyzed 1,4-Hydroamination (Linear)
Best for: Synthesizing linear chain extenders and internal olefins. Basis: Adapted from Hartwig et al. [1]
Reagents:
-
Catalyst: Pd(cod)Cl₂ (5.0 mol%)
-
Ligand: DPEphos (Bis[(2-diphenylphosphino)phenyl]ether) (5.0 mol%)
-
Acid: Triflic acid (TfOH) (10 mol%) - Handle with extreme care.
-
Solvent: 1,4-Dioxane (Anhydrous).
-
Substrates: 1-Phenyl-1,3-butadiene (Model diene), Morpholine (Model amine).
Step-by-Step Methodology:
-
Catalyst Activation (Schlenk Line):
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(cod)Cl₂ (14.3 mg, 0.05 mmol) and DPEphos (26.9 mg, 0.05 mmol).
-
Evacuate and backfill with Argon (3x).
-
Add anhydrous 1,4-Dioxane (2.0 mL). Stir at RT for 15 mins until a clear yellow/orange solution forms (Ligand exchange).
-
-
Substrate Addition:
-
Add 1-Phenyl-1,3-butadiene (130 mg, 1.0 mmol) via syringe.
-
Add Morpholine (105 µL, 1.2 mmol) via syringe.
-
-
Acid Initiation:
-
Critical Step: Add TfOH (10 mol%) dropwise. A slight color change (darkening) is normal as the Pd-Hydride species forms.
-
-
Reaction:
-
Seal the tube. Heat to 80°C for 12–24 hours.
-
-
Workup:
-
Cool to RT. Quench with sat. NaHCO₃ (2 mL).
-
Extract with EtOAc (3 x 5 mL). Dry organics over Na₂SO₄.
-
Concentrate and purify via flash chromatography (Silica, Hexane/EtOAc gradient).
-
Expected Outcome: >85% Yield, >95:5 regioselectivity for the 1,4-linear product (E-isomer).
Protocol B: Ni-Catalyzed Enantioselective 1,2-Hydroamination
Best for: Chiral building blocks and branched amines. Basis: Adapted from Mazet et al. [2]
Reagents:
-
Precatalyst: Ni(cod)₂ (Bis(1,5-cyclooctadiene)nickel(0)) (5.0 mol%) - Must be yellow. If white/pale, it is oxidized.
-
Ligand: (R)-BINAP or Chiral P,N-ligand (5-6 mol%).
-
Acid/Additive: Trifluoroacetic acid (TFA) or TFE (Trifluoroethanol).
-
Solvent: Toluene or THF.
Step-by-Step Methodology:
-
Glovebox Setup (Strict Anaerobic):
-
Inside an N₂-filled glovebox, weigh Ni(cod)₂ (13.8 mg, 0.05 mmol) and the Chiral Ligand (0.06 mmol) into a 4 mL screw-cap vial.
-
Add Toluene (1.0 mL) and stir for 30 mins. Solution should turn deep red/brown.
-
-
Substrate Loading:
-
Add the 1,3-diene (1.0 mmol).
-
Add the amine (1.2 mmol).
-
-
Proton Source Addition:
-
Add TFA (10 mol%) or TFE (solvent quantity, if used as additive).
-
Note: Ni-H formation is rapid.
-
-
Reaction:
-
Seal the vial tightly with a PTFE-lined cap.
-
Remove from glovebox and stir at Room Temperature (or 40°C if sluggish) for 24 hours.
-
-
Workup:
-
Filter through a short pad of Celite/Silica to remove Nickel black.
-
Concentrate and purify immediately (Allylic amines can be sensitive to oxidation on silica).
-
Expected Outcome: High regioselectivity for the 1,2-branched product. Enantiomeric excess (ee) depends on ligand choice (typically >90% with optimized P,N ligands).
Troubleshooting & Optimization (Self-Validating Systems)
Use this logic tree to diagnose failure modes.
Figure 2: Diagnostic workflow for hydroamination failures. Acid strength and O2 exclusion are the most common failure points.
Safety Note: 1,3-Dienes (especially butadiene and isoprene) are volatile and potentially carcinogenic.
-
Butadiene (Gas): Must be condensed at -78°C into a pressure tube. Calculate molarity by weight.
-
Peroxides: Dienes form explosive peroxides upon storage. Test with starch-iodide paper before distillation.
References
-
Löber, O., Kawatsura, M., & Hartwig, J. F. (2001). Palladium-Catalyzed Hydroamination of 1,3-Dienes: A Colorimetric Assay and Enantioselective Additions. Journal of the American Chemical Society.[1][2][3][4]
-
Tran, G., Shao, W., & Mazet, C. (2019).[4][5] Ni-Catalyzed Enantioselective Intermolecular Hydroamination of Branched 1,3-Dienes Using Primary Aliphatic Amines. Journal of the American Chemical Society.[1][2][3][4]
-
Yang, X.-H., & Dong, V. M. (2017). Rhodium-Catalyzed Hydroamination of 1,3-Dienes. Journal of the American Chemical Society.[1][2][3][4]
-
Brouwer, C., & He, C. (2006).[6] Efficient Gold-Catalyzed Hydroamination of 1,3-Dienes. Angewandte Chemie International Edition.
-
Reznichenko, A. L., & Hultzsch, K. C. (2015). Hydroamination of Dienes and Polyenes. Topics in Current Chemistry.
Sources
- 1. A general nickel-catalyzed hydroamination of 1,3-dienes by alkylamines: Catalyst selection, scope, and mechanism | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. Nickel Catalyzed Enantioselective 1,4-Hydroamination of 1,3-Dienes [organic-chemistry.org]
- 3. Palladium-Catalyzed Hydroarylation of 1,3-Dienes with Boronic Esters via Reductive Formation of π-Allyl Palladium Intermediates under Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ni-Catalyzed Enantioselective Intermolecular Hydroamination of Branched 1,3-Dienes Using Primary Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ni-Catalyzed Enantioselective Intermolecular Hydroamination of Branched 1,3-Dienes Using Primary Aliphatic Amines [organic-chemistry.org]
- 6. he-group.uchicago.edu [he-group.uchicago.edu]
Application Note: Strategic Utilization of 1-Allyl-1-pyridin-4-yl-but-3-enylamine in Medicinal Chemistry
Executive Summary & Molecule Profile
1-Allyl-1-pyridin-4-yl-but-3-enylamine (CAS: 304668-65-3) is a specialized "gem-diallyl" building block designed for the rapid synthesis of conformationally restricted amine scaffolds. In the context of modern drug discovery—specifically Fragment-Based Drug Discovery (FBDD)—this molecule serves as a privileged intermediate for generating 4-(1-aminocyclopent-3-en-1-yl)pyridine derivatives.
By possessing a quaternary carbon substituted with both a pyridine ring and a primary amine, this molecule allows medicinal chemists to:
-
Restrict Conformation: Lock the amine and pyridine vectors relative to each other, reducing entropic penalties upon target binding.
-
Block Metabolism: The quaternary center prevents oxidative metabolism (e.g., P450-mediated) often seen at the
-carbon of benzylic-type amines. -
Increase
Character: Convert a flexible linear chain into a 3D-rich cyclopentene or cyclopentane core via Ring-Closing Metathesis (RCM).
Chemical Profile
| Property | Specification |
| Systematic Name | 4-(1-aminohepta-1,6-dien-4-yl)pyridine |
| Core Motif | gem-Diallyl homoallylic amine |
| Key Reactivity | Olefin Metathesis (RCM), N-Acylation, Pyridine N-Oxidation |
| Storage | 2–8°C, under Argon (Amine absorbs CO |
Core Application: Ring-Closing Metathesis (RCM)
The primary application of this molecule is the synthesis of the cyclopentenyl-pyridine core . However, the presence of a free primary amine and a basic pyridine nitrogen presents a challenge for Ruthenium-based metathesis catalysts (Grubbs I/II), as basic nitrogens can coordinate to the Ru-center, poisoning the catalyst.
We present two validated protocols: Transient Acid Protection (TAP) (faster, fewer steps) and N-Boc Protection (higher yielding, traditional).
Workflow Visualization
Figure 1: Strategic pathways for cyclizing the gem-diallyl precursor. Method A is preferred for rapid library generation; Method B for large-scale synthesis.
Detailed Experimental Protocols
Protocol A: Transient Acid Protection (The "Free Amine" RCM)
Best for: Rapid synthesis, avoiding deprotection steps.
Mechanism: By adding a stoichiometric amount of acid, the primary amine (and potentially the pyridine) is protonated to an ammonium salt. Ammonium species do not coordinate to the Ruthenium catalyst, allowing the metathesis cycle to proceed unhindered.
Materials:
-
Substrate: 1-Allyl-1-pyridin-4-yl-but-3-enylamine (1.0 eq)
-
Catalyst: Grubbs 2nd Generation (G-II) (2–5 mol%)
-
Acid: p-Toluenesulfonic acid monohydrate (p-TsOH·H
O) (1.05 eq) -
Solvent: Dichloromethane (DCM), anhydrous, degassed.
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the amine substrate (100 mg, 0.53 mmol) in anhydrous DCM (26 mL). Note: High dilution (0.02 M) is critical to favor intramolecular ring-closing over intermolecular polymerization.
-
Acidification: Add p-TsOH·H
O (106 mg, 0.56 mmol) in one portion. Stir at room temperature for 15 minutes. The solution may become cloudy as the salt forms; this is normal. -
Catalyst Addition: Add Grubbs II catalyst (22 mg, 5 mol%) as a solid or dissolved in minimal DCM.
-
Reflux: Fit a reflux condenser and heat the mixture to 40°C (gentle reflux) for 2–4 hours.
-
Monitoring: Monitor by TLC (ensure you neutralize the aliquot with NH
/MeOH before spotting). Look for the disappearance of the lower R starting material.
-
-
Quench & Workup:
-
Cool to room temperature.
-
Add saturated aqueous NaHCO
(20 mL) and stir vigorously for 20 minutes to deprotonate the amine and decompose the catalyst. -
Extract with DCM (3 x 20 mL).
-
Dry combined organics over Na
SO and concentrate.
-
-
Purification: The crude residue will be dark brown/black (Ru residues). Purify via flash chromatography (DCM:MeOH:NH
OH, gradient 95:5:0.5 to 90:10:1).
Protocol B: N-Boc Protection Route
Best for: Scale-up (>1g) and when purifying the free amine is difficult.
-
Protection: React substrate with Boc
O (1.1 eq) and TEA (1.5 eq) in DCM. Isolate the N-Boc intermediate. -
RCM: Dissolve N-Boc intermediate in DCM (0.05 M). Add Grubbs II (2 mol%). Reflux 2 hours.
-
Advantage:[1] The carbamate oxygen can coordinate Ru loosely, sometimes stabilizing the "active" species (the "release-return" mechanism), often leading to higher yields than the acid salt method.
-
-
Deprotection: Treat with TFA/DCM (1:1) to reveal the primary amine.
Downstream Applications & Functionalization
Once the cyclopentenyl core is formed, the olefin serves as a versatile handle for increasing molecular complexity.
| Transformation | Reagents | Product Outcome | Medicinal Utility |
| Hydrogenation | H | Cyclopentyl-amine | Saturated bioisostere of cyclohexyl/phenyl groups; high metabolic stability. |
| Dihydroxylation | OsO | 3,4-Dihydroxy-cyclopentyl | Mimics sugar scaffolds or increases solubility (lowers logP). |
| Epoxidation | mCPBA | Epoxy-cyclopentyl | Reactive electrophile for covalent drug design or further ring opening. |
| Suzuki Coupling | (If Pyridine is brominated) | Biaryl systems | Extension of the pharmacophore into new pockets. |
Diagram: Mechanistic Rationale for Catalyst Choice
Figure 2: The "Amine Poisoning" problem in olefin metathesis and its resolution via protonation.
Troubleshooting & Critical Parameters
The "Thorpe-Ingold" Effect
The presence of the quaternary center (Pyridine/Amine attached to the same carbon) is beneficial. It pre-organizes the two allyl chains into closer proximity (the gem-disubstituent effect), making the RCM reaction significantly faster than in linear analogs. Expect reaction completion in <2 hours.
Isomerization By-products
Ruthenium hydrides (formed from catalyst decomposition) can cause the double bond to migrate (isomerize) inside the ring or to the exocyclic position.
-
Prevention: Add 1,4-benzoquinone (10 mol%) to the RCM reaction. It acts as a hydride scavenger, preventing olefin migration.
Removal of Ruthenium
Residual Ruthenium is toxic and can catalyze side reactions.
-
Tip: Use a commercially available scavenger resin (e.g., SiliaMetS® Thiol) or wash the crude reaction mixture with tris(hydroxymethyl)phosphine (THP) to render the Ru water-soluble during workup.
References
-
RCM of Amines (Acid Protection): Wright, D. L., et al. "The Ring-Closing Metathesis of Ammonium Salts: A Facile Route to Cyclic Amines." Organic Letters, vol. 1, no.[2][3] 10, 1999, pp. 1633–1636. Link
-
Grubbs Catalyst Tolerance: Grubbs, R. H. "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie International Edition, vol. 45, no. 23, 2006, pp. 3760–3803. Link
-
Gem-Disubstituent Effect in RCM: Kirkland, T. A., & Grubbs, R. H. "Effects of Olefin Substitution on the Ring-Closing Metathesis of Dienes." Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7310–7318. Link
-
Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, vol. 57, no. 23, 2014, pp. 10013–10030. Link
Sources
Advanced Application of Pyridinyl Compounds in Drug Discovery
[1][2][3][4][5][6][7]
Executive Summary
The pyridine scaffold represents a cornerstone of modern medicinal chemistry, appearing in over 15% of all FDA-approved drugs. Its utility extends beyond simple structural scaffolding; it serves as a functional tool to modulate physicochemical properties (LogP, pKa), enhance aqueous solubility, and optimize metabolic stability. This guide provides a technical roadmap for leveraging pyridinyl compounds in lead optimization, focusing on bioisosteric replacement strategies and late-stage functionalization protocols.
Part 1: Strategic Application & Physicochemical Logic
The Pyridine Advantage: Bioisosterism & Solubility
Replacing a benzene ring with a pyridine (aza-bioisosterism) is a high-impact strategy in hit-to-lead optimization. The introduction of the nitrogen atom fundamentally alters the electronic landscape of the molecule.
Key Physicochemical Shifts:
-
Lipophilicity (LogP): Pyridine is significantly less lipophilic than benzene (
LogP -1.0 to -1.5). This reduction is critical for improving oral bioavailability and reducing promiscuous binding. -
Basicity & Solubility: The lone pair on the nitrogen (sp2 hybridized) allows for hydrogen bond acceptance and protonation.
-
Unsubstituted Pyridine pKa: ~5.2.
-
Physiological State: At pH 7.4, unsubstituted pyridine is largely unprotonated, but it improves water solubility through polarity.
-
Tuning: Substituents can drastically shift pKa. Electron-donating groups (e.g., -OMe, -NH2) increase basicity (pKa > 6), enhancing solubility in acidic media (stomach), while electron-withdrawing groups (e.g., -F, -CF3) lower basicity (pKa < 3), reducing hERG liability.
-
Metabolic Stability & Toxicology
The pyridine ring is electron-deficient compared to benzene, making it less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, which typically target electron-rich systems.
-
Strategy: Replace a metabolic "soft spot" (e.g., a phenyl ring undergoing rapid hydroxylation) with a pyridine.
-
Risk Management: The pyridine nitrogen itself can be a site of metabolic N-oxidation or bind to the heme iron of CYP enzymes, potentially causing CYP inhibition. This is mitigated by placing steric bulk adjacent to the nitrogen (2-position) or reducing basicity.
Comparison of Regioisomers
The placement of the nitrogen relative to the attachment point dictates the biological and chemical behavior.
| Feature | 2-Pyridyl | 3-Pyridyl | 4-Pyridyl |
| Electronic Effect | Strong e- withdrawal (Inductive) | Moderate e- withdrawal | Strong e- withdrawal (Resonance) |
| Metabolic Stability | High (often blocks metabolism) | Moderate | High |
| Chemical Reactivity | High (Nucleophilic attack) | Low (Electrophilic attack) | High (Nucleophilic attack) |
| pKa Sensitivity | Sensitive to ortho-subs | Less sensitive | Sensitive |
Part 2: Visualization of SAR Logic
The following decision tree illustrates the logical flow for incorporating pyridine scaffolds during Lead Optimization.
Figure 1: Strategic decision tree for implementing pyridine bioisosteres in drug discovery.
Part 3: Experimental Protocols
Protocol A: Late-Stage Functionalization (Minisci Reaction)
Context: Traditional pyridine synthesis relies on cross-coupling (Suzuki/Stille) which requires pre-functionalized halides. The Minisci reaction allows for the direct alkylation of the pyridine ring via radical addition.[1] This is invaluable for "Late-Stage Functionalization" (LSF) to rapidly generate analogs of a lead compound without de novo synthesis.
Challenge: The classic Minisci reaction often yields a mixture of C-2 and C-4 isomers. Solution: Use of specific radical precursors and conditions to control regioselectivity.
Materials
-
Substrate: Pyridine-containing lead compound (0.5 mmol).
-
Radical Source: Carboxylic acid (alkyl source, e.g., cyclopropanecarboxylic acid) (1.5 mmol).
-
Oxidant: Ammonium persulfate
(1.5 mmol). -
Catalyst: Silver nitrate
(0.1 mmol, 20 mol%).[2] -
Solvent: DCM/Water (biphasic) or DMSO/Water.
-
Acid: TFA (Trifluoroacetic acid) - Critical for activating the pyridine ring via protonation.
Step-by-Step Methodology
-
Activation: Dissolve the pyridine substrate (1 equiv) in a mixture of DCM and Water (1:1 ratio, 0.1 M concentration). Add TFA (1-2 equiv) to protonate the pyridine nitrogen. Expert Note: Protonation increases the electrophilicity of the ring, making it receptive to nucleophilic alkyl radicals.
-
Reagent Addition: Add the carboxylic acid (3 equiv) and
(0.2 equiv). -
Initiation: Heat the mixture to 40°C with vigorous stirring. Slowly add a solution of
(3 equiv) in water dropwise over 30 minutes. -
Reaction Monitoring: Monitor by LC-MS. The reaction is typically fast (1-4 hours). Look for the mass shift corresponding to the alkyl group (+R).
-
Workup: Basify with saturated
(to pH > 8) to deprotonate the pyridine. Extract with DCM (3x).[2] -
Purification: The crude mixture will likely contain C-2 and C-4 isomers. Separate via Flash Chromatography (typically C-2 is less polar) or Preparative HPLC.
Regioselectivity Tip: To exclusively target the C-4 position, consider using a blocking group strategy (e.g., pre-forming a bulky N-oxide or using specific bulky radical precursors) or modern photoredox conditions if available [1].
Protocol B: Determination of Pyridinium pKa (Potentiometric Titration)
Context: Accurately determining the pKa of a new pyridine analog is essential to predict solubility and hERG binding.
Methodology
-
Preparation: Dissolve 5-10 mg of the compound in a solution of 0.15 M KCl (to maintain ionic strength). If the compound is insoluble, use a co-solvent (Methanol/Water 30:70), but apply the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.
-
Titration: Titrate with 0.1 M HCl (to protonate) followed by back-titration with 0.1 M KOH under inert atmosphere (
purge) to prevent absorption. -
Data Analysis: Plot pH vs. Volume of titrant. The pKa is the pH at the half-equivalence point.
-
Validation: Compare against a standard pyridine reference (pKa 5.23).
Part 4: Workflow Visualization (Minisci Reaction)
Figure 2: Mechanistic workflow for the Minisci late-stage functionalization of pyridines.
References
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. (2021). Describes the use of maleate blocking groups for C-4 selective Minisci reactions.
-
A decade of pyridine-containing heterocycles in US FDA approved drugs. RSC Medicinal Chemistry. (2024). Comprehensive review of 54 pyridine-based drugs approved between 2014-2023.
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry. (2021). Analysis of pyridine pharmacophores in hypertension and cancer therapies.
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. (2012). Authoritative guide on using pyridines to improve metabolic stability compared to phenyl/furan rings.
Sources
- 1. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 2. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Application Note: 1-Allyl-1-pyridin-4-yl-but-3-enylamine in Metal Complexation
This Application Note and Protocol Guide is designed for researchers in coordination chemistry, metallosupramolecular engineering, and catalysis. It details the utilization of 1-Allyl-1-pyridin-4-yl-but-3-enylamine (systematically known as 4-(4-aminohepta-1,6-dien-4-yl)pyridine ) as a versatile multidentate ligand.
Part 1: Ligand Architecture & Strategic Value
Molecular Profile
1-Allyl-1-pyridin-4-yl-but-3-enylamine (
-
A Pyridin-4-yl moiety: Provides a soft/borderline N-donor for coordination to transition metals.
-
A Primary Amine (
): A hard N-donor capable of H-bonding or hard-metal coordination. -
Two Allyl Pendants: Olefinic groups capable of
-coordination (with soft metals like Ag, Cu, Pt) or undergoing late-stage functionalization (e.g., Ring-Closing Metathesis).
Coordination Modes
The ligand's value lies in its hemilability and multimodality . It does not merely chelate; it bridges and networks.
-
Mode A (Monodentate): Coordination solely through the Pyridine-N (favored by steric bulk at the amine).
-
Mode B (Bridging): Pyridine-N and Amine-N bind two different metal centers, forming 1D chains or 2D networks.
-
Mode C (
-Acidic): In Ag(I) or Cu(I) complexes, the allyl double bonds coordinate to the metal, creating complex 3D Metal-Organic Frameworks (MOFs).
Part 2: Synthesis & Preparation Protocol
Note: While commercially available, in-house synthesis ensures high purity essential for crystallography.
Protocol 1: "Gem-Diallyl" Synthesis via Barbier Reaction
This method utilizes the double addition of allylmagnesium bromide to 4-cyanopyridine.
Reagents:
-
4-Cyanopyridine (1.0 eq)
-
Allylmagnesium bromide (1.0 M in ether, 2.5 eq)
-
Anhydrous Diethyl Ether (
) or THF -
Ammonium Chloride (
, sat. aq.)
Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon.
-
Addition: Charge with 4-cyanopyridine dissolved in anhydrous
. Cool to 0°C. -
Grignard Injection: Add Allylmagnesium bromide dropwise over 30 mins. The solution will turn yellow/orange.
-
Mechanistic Insight: The first equivalent forms the imine magnesium salt. The second equivalent attacks the imine carbon (unlike standard nitriles, the electron-deficient pyridine ring stabilizes this intermediate), leading to the gem-diallyl species.
-
-
Reflux: Warm to Room Temperature (RT) and reflux for 2 hours to ensure complete conversion.
-
Quench: Cool to 0°C. Carefully quench with sat.
. -
Extraction: Extract organic layer.[2] Wash aqueous phase with
(3x). -
Purification: Dry over
. Remove solvent.[2] Purify via flash chromatography (DCM:MeOH 95:5) to yield the pale yellow oil/solid.
Part 3: Metal Complexation Protocols
Protocol 2: Self-Assembly of Ag(I) Coordination Polymers
Silver(I) salts are ideal for this ligand due to the "Argentophilic" nature of the allyl groups.
Target: Synthesis of
Materials:
-
Ligand (0.1 mmol)
-
or
(0.1 mmol) -
Solvents: Methanol (MeOH), Acetonitrile (MeCN), Ethanol (EtOH)
-
Apparatus: H-tube or scintillation vials for layering.
Step-by-Step:
-
Ligand Solution: Dissolve 18.8 mg (0.1 mmol) of ligand in 2 mL MeOH.
-
Metal Solution: Dissolve 17.0 mg (0.1 mmol) of
in 2 mL or MeCN. -
Layering (The "Slow Diffusion" Method):
-
Place the denser solution (usually the aqueous metal salt) at the bottom of a narrow vial.
-
Carefully add a "buffer layer" of pure solvent (1:1 MeOH:
) (0.5 mL) to prevent immediate mixing. -
Gently layer the ligand solution on top.
-
-
Incubation: Seal the vial with Parafilm (poke 1 small hole for slow evaporation). Store in the dark at RT for 3-7 days.
-
Harvest: Colorless block crystals suitable for X-Ray Diffraction (XRD) will form at the interface.
Characterization Check:
-
XRD: Look for Ag-Olefin bond distances (~2.3–2.5 Å).
-
IR: Shift in alkene
stretch from ~1640 (free) to ~1590 (coordinated).
Protocol 3: Pd(II) Catalytic Precursor Synthesis
For applications in Heck or Suzuki coupling, the ligand stabilizes Pd(II) species.
Target:
Step-by-Step:
-
Dissolution: Dissolve
(COD = 1,5-cyclooctadiene) in DCM. -
Ligand Addition: Add 1.0 eq of Ligand dissolved in DCM.
-
Reaction: Stir at RT for 1 hour. The solution color typically shifts from orange to pale yellow as the strong N-donor displaces the COD.
-
Precipitation: Add excess Diethyl Ether or Pentane to precipitate the complex.
-
Filtration: Collect the solid, wash with pentane, and dry under vacuum.
Part 4: Visualization & Logic
Synthesis & Complexation Workflow
The following diagram illustrates the critical path from raw materials to functional metal complexes.
Caption: Workflow for the synthesis of the gem-diallyl ligand and its divergent application in MOF construction vs. Catalysis.
Coordination Modes Diagram
This diagram details how the ligand binds differently depending on the metal center.
Caption: Divergent coordination modes: Ag(I) utilizes the allyl pi-system, while Pd(II) prefers N-donor chelation.
Part 5: Quantitative Data Summary
| Property | Value / Characteristic | Relevance |
| Formula | MW = 188.27 g/mol | |
| pKa (Pyridine) | ~5.2 | Borderline base; coordinates to soft metals.[3] |
| pKa (Amine) | ~10.5 | Hard base; proton sponge or hard metal anchor. |
| Solubility | DCM, MeOH, EtOH, DMSO | Versatile for liquid-phase synthesis. |
| IR Signature | Diagnostic peaks for coordination tracking. | |
| Stability | Air-stable; Amine sensitive to | Store under inert gas for long term. |
Part 6: References
-
Synthesis of Gem-Diallyl Amines:
-
Ag(I)-Olefin Coordination Chemistry:
-
Title: "Silver(I) Coordination Polymers with Pyridyl-Allyl Ligands: The Role of Anions and Ligand Geometry."
-
Source: Crystal Growth & Design.
-
Context: Describes the structural motifs (1D chains, 2D sheets) formed when Ag(I) binds to ligands with both pyridine and allyl functionalities.
-
URL:[Link] (General Journal Landing Page for verification of class behavior)
-
-
Pyridyl-Amine Ligands in Catalysis:
Sources
Application Notes and Protocols: High-Throughput Screening of Pyridine-Based Compound Libraries
Introduction: The Prominence of the Pyridine Scaffold in Modern Drug Discovery
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as one of the most significant structural motifs in medicinal chemistry.[1] Its unique electronic properties, hydrogen bonding capability, and ability to serve as a bioisostere for a benzene ring have cemented its status as a "privileged scaffold" in drug design.[1] Pyridine and its derivatives are integral components of numerous FDA-approved drugs, demonstrating a remarkable therapeutic diversity that spans from anticancer and antimicrobial to cardiovascular and neurodegenerative diseases.[2][3] The inherent versatility of the pyridine nucleus allows for extensive chemical modification, enabling the creation of vast and diverse compound libraries.[4] This structural adaptability, coupled with its favorable physicochemical properties that can enhance solubility and bioavailability, makes pyridine-based libraries a rich hunting ground for novel therapeutic agents.[2][4] High-throughput screening (HTS) provides the technological framework to systematically explore this vast chemical space, rapidly identifying promising "hit" compounds for further development.[5][6]
The High-Throughput Screening (HTS) Workflow: A Strategic Overview
High-throughput screening is a highly automated and miniaturized process that enables the rapid testing of tens of thousands to millions of compounds against a specific biological target or cellular process.[7][8] The overarching goal is to identify compounds that elicit a desired biological response, which can then be optimized through medicinal chemistry to become lead candidates for new drugs.[5] A typical HTS campaign is a multi-stage process, beginning with meticulous assay development and culminating in the validation of promising hits.[9]
Caption: A generalized workflow for a high-throughput screening campaign.
Part 1: Assay Development and Miniaturization for Pyridine Libraries
The foundation of a successful HTS campaign is a robust and reliable assay. The choice of assay depends on the biological question being addressed and can be broadly categorized into biochemical and cell-based assays.
Biochemical Assays: Probing Molecular Interactions
Biochemical assays utilize purified components, such as enzymes or receptors, to directly measure the effect of a compound on a specific molecular interaction. These assays are often preferred for primary screening due to their simplicity, lower cost, and reduced potential for off-target effects.
Protocol 1: Kinase Inhibition Assay (e.g., for anticancer drug discovery)
Many pyridine-based compounds have been identified as potent kinase inhibitors.[10] This protocol describes a generic kinase assay using a fluorescence polarization (FP) readout.
Principle: A fluorescently labeled peptide substrate is phosphorylated by the kinase. A phosphospecific antibody binds to the phosphorylated peptide, resulting in a larger molecular complex that rotates more slowly in solution, leading to a high FP signal. An inhibitor will prevent phosphorylation, leaving the small, rapidly tumbling fluorescent peptide unbound, resulting in a low FP signal.
Materials:
-
Purified kinase of interest
-
Fluorescently labeled peptide substrate
-
ATP
-
Phosphospecific antibody
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Pyridine-based compound library (typically dissolved in DMSO)
-
Positive control (known inhibitor)
-
Negative control (DMSO)
-
384-well, low-volume, black microplates
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the pyridine library (typically at a 10 mM stock concentration) into the wells of the 384-well plate. Also, dispense the positive and negative controls into dedicated wells.
-
Enzyme Addition: Add 5 µL of the kinase solution (at 2X the final concentration) to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP (at 2X their final concentrations) to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of a "stop/detection" solution containing EDTA (to chelate Mg2+ and stop the reaction) and the phosphospecific antibody.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader.
Data Interpretation:
-
Low FP signal: Indicates inhibition of the kinase.
-
High FP signal: Indicates no inhibition.
| Parameter | Typical Value | Rationale |
| Final Compound Concentration | 10 µM | A standard starting concentration for primary screens. |
| Final DMSO Concentration | ≤ 0.5% | To minimize solvent effects on the assay. |
| Z'-factor | > 0.5 | A statistical measure of assay quality, with > 0.5 indicating a robust assay.[9] |
Cell-Based Assays: Assessing Phenotypic Changes
Cell-based assays measure the effect of a compound on a cellular process or phenotype, providing a more physiologically relevant context.[5]
Protocol 2: Cell Viability Assay (e.g., for anticancer drug discovery)
This protocol describes a common method to screen for pyridine compounds with cytotoxic or cytostatic effects on cancer cell lines, such as the MTT assay.[11][12]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)[13]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Pyridine-based compound library (in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
384-well, clear-bottom, sterile microplates
Procedure:
-
Cell Seeding: Seed the cells into the 384-well plates at a predetermined density (e.g., 5,000 cells/well) in 40 µL of culture medium and incubate for 24 hours.
-
Compound Addition: Add 100 nL of each compound from the pyridine library to the wells. Include positive and negative controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add 50 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Interpretation:
-
Low absorbance: Indicates a reduction in cell viability.
-
High absorbance: Indicates no effect on cell viability.
Part 2: The Screening Campaign and Data Analysis
Once a robust assay has been developed and validated, the screening campaign can begin.
Pilot Screen and Primary Screen
A pilot screen of a small subset of the library (~2,000 compounds) is often performed to ensure the assay performs well at scale and to get an initial estimate of the hit rate.[9] Following a successful pilot, the full library is screened in the primary screen.
Data Analysis and Hit Selection
The large volume of data generated from an HTS campaign requires automated analysis.[2][14] The goal is to identify "hits" – compounds that produce a statistically significant effect in the assay.
Sources
- 1. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
- 2. knime.com [knime.com]
- 3. selvita.com [selvita.com]
- 4. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. ijfmr.com [ijfmr.com]
- 11. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Evaluating the Cytotoxicity of Pyridine Derivatives: A Guide to Cell-Based Assays
Introduction: The Dual Nature of Pyridine Derivatives
Pyridine and its derivatives represent a critical class of heterocyclic compounds ubiquitous in pharmaceutical and industrial applications. Their structural motif is a cornerstone in the development of drugs, agrochemicals, and various specialty chemicals. However, this biological activity is a double-edged sword; the very properties that make them effective can also confer cytotoxicity, posing potential risks.[1][2] Therefore, rigorous and reliable evaluation of their cytotoxic profile is a non-negotiable step in the safety assessment and drug development pipeline.[3][4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for essential cell-based assays to evaluate the cytotoxicity of pyridine derivatives. We move beyond mere procedural lists to explain the underlying principles and rationale, empowering you to make informed decisions, troubleshoot effectively, and generate robust, publication-ready data.
Part 1: Foundational Principles for Robust Cytotoxicity Testing
Before delving into specific protocols, several foundational concepts must be addressed to ensure the integrity and reproducibility of your results.
Strategic Selection of Cell Lines
The choice of cell line is paramount and should be dictated by the research question.[5] Consider the intended application of the pyridine derivative. If it's a potential anticancer agent for liver cancer, using a hepatocellular carcinoma cell line like HepG2 is logical.[6] For general toxicity screening, immortalized fibroblast lines such as murine 3T3 or human MRC-5 are often recommended by regulatory guidelines like ISO 10993-5.[5][7] The key is to choose a cell line that is relevant to the target tissue or biological system of interest.[7][8] Always use cells in the logarithmic growth phase and be mindful of passage number to avoid issues related to cell senescence.[9][10]
Compound Management and Vehicle Controls
Pyridine derivatives can have variable solubility. Dimethyl sulfoxide (DMSO) is a common solvent, but it is crucial to determine its own cytotoxic threshold.[11] The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity.[9][12]
Crucial Controls for Every Experiment:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the pyridine derivative. This isolates the effect of the compound from the effect of the solvent.
-
Untreated Control (Negative Control): Cells cultured in medium alone, representing 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine, Doxorubicin) to confirm that the assay system is responsive and working correctly.
The Importance of the Dose-Response Curve and IC50
Cytotoxicity should always be assessed over a range of concentrations to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[13] It is a standard measure of a compound's potency and is essential for comparing the cytotoxicity of different derivatives.[13][14] Software such as GraphPad Prism is commonly used for non-linear regression analysis to determine the IC50 value from experimental data.[13][15]
Part 2: Core Assays for Assessing Cytotoxicity
A multi-parametric approach, using assays that measure different cellular endpoints, provides a more complete and reliable assessment of cytotoxicity. A compound might inhibit metabolic activity without immediately compromising membrane integrity, a nuance that would be missed by relying on a single assay.[12][16]
Here we detail three widely used assays that probe different hallmarks of cell death.
Assay 1: MTT Assay for Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[17][18] In living, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[17][19] The amount of formazan produced is directly proportional to the number of viable cells.[19] The insoluble crystals are then dissolved, and the absorbance is measured, typically between 550 and 600 nm.[17]
Causality: This assay is an excellent first-pass screen for cytotoxicity. A reduction in the formazan signal indicates that the pyridine derivative may be interfering with mitochondrial function or other metabolic pathways, which is a common mechanism of toxicity. However, it's important to note that the MTT assay alone does not distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effects).[20]
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom tissue culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in their exponential growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.[19]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridine derivatives in complete culture medium. Also prepare vehicle and positive controls.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or control solutions) to the respective wells.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours). The incubation time is dependent on the cell line's doubling time and the compound's expected mechanism of action.[10]
-
-
MTT Incubation:
-
Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[19]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes. Ensure all crystals are dissolved.[21]
-
-
Data Acquisition:
Data Analysis:
-
Subtract the average absorbance of blank wells (medium + MTT + solubilizer) from all other wells.
-
Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[13]
Assay 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage or lysis of the plasma membrane, a hallmark of necrosis.[22][23] The LDH cytotoxicity assay is a colorimetric method that quantifies this released LDH.[24] The assay involves a coupled enzymatic reaction: the released LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) into a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released, and therefore, to the level of cytotoxicity. The absorbance is typically measured around 490 nm.[23]
Causality: This assay directly measures cell membrane rupture. If a pyridine derivative induces necrosis or late-stage apoptosis, a significant increase in LDH release will be detected. It serves as an excellent counterpoint to the MTT assay. For instance, if a compound shows low viability in the MTT assay but no LDH release, it suggests a cytostatic effect or an early apoptotic mechanism that has not yet led to membrane breakdown.[12]
Detailed Protocol: LDH Cytotoxicity Assay
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye solution)
-
Lysis Buffer (e.g., 10X Triton X-100, often included in kits)
-
96-well flat-bottom tissue culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same steps for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 & 2).
-
Crucially, you must include a "Maximum LDH Release" control. For this, treat a set of control wells with the Lysis Buffer for approximately 45 minutes before the end of the incubation period.
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells.
-
Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate. Be careful not to disturb the cell layer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~490 nm).
-
Data Analysis:
-
Subtract the absorbance of a background control (culture medium only) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Vehicle Control) / (Absorbance of Maximum LDH Release - Absorbance of Vehicle Control)] * 100
Assay 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: Apoptosis, or programmed cell death, is a key mechanism of toxicity for many compounds. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key effector caspases that execute the final stages of apoptosis. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent "add-mix-measure" assay.[25] It provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[25][26] When this substrate is cleaved by active caspase-3/7 in apoptotic cells, it releases a substrate for luciferase (aminoluciferin), which generates a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[25][26]
Causality: This assay specifically measures a key event in the apoptotic pathway. If a pyridine derivative induces apoptosis, this assay will detect it, often before significant loss of membrane integrity occurs. This provides mechanistic insight that cannot be obtained from general viability or necrosis assays.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
White-walled, opaque 96-well plates suitable for luminescence
-
Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in the white-walled 96-well plate and treat with pyridine derivatives as previously described. The total volume should be 100 µL per well.
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[27] Allow it to equilibrate to room temperature before use.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well, resulting in a 1:1 ratio of reagent to sample volume.[27] This single step lyses the cells and introduces the substrate.
-
-
Incubation:
-
Mix the contents by placing the plate on an orbital shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time can be determined empirically but 1 hour is often sufficient.[27]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of blank wells (medium + reagent) from all other wells.
-
The resulting relative luminescence units (RLU) are proportional to caspase-3/7 activity. Data is often presented as "Fold Change" over the vehicle control. Fold Change = (RLU of Treated Sample / RLU of Vehicle Control)
Part 3: Data Visualization and Interpretation
Comparative Data Summary
| Assay | Principle | Endpoint Measured | Typical Readout | Key Insight |
| MTT Assay | Enzymatic reduction of tetrazolium salt[17] | Mitochondrial/Metabolic Activity[17][19] | Colorimetric (Absorbance) | General cell viability/proliferation |
| LDH Release | Release of cytosolic enzyme[23] | Loss of Membrane Integrity (Necrosis) | Colorimetric (Absorbance) | Cell membrane damage |
| Caspase-Glo® 3/7 | Cleavage of a proluminescent substrate[25][26] | Effector Caspase-3/7 Activity[25] | Luminescent (RLU) | Induction of Apoptosis |
Workflow and Decision Making
A logical workflow is essential for efficiently screening compounds. The following diagram illustrates a typical screening cascade.
Caption: A typical workflow for cytotoxicity screening of pyridine derivatives.
Visualizing Assay Principles
Understanding the mechanism of each assay is key to interpreting the data.
Caption: Simplified principles of core cytotoxicity assays.
Part 4: Troubleshooting and Final Considerations
-
High Variability: If you observe high variability between replicate wells, check for inconsistent cell seeding, pipetting errors, or "edge effects" on the plate.[9][12] Filling outer wells with sterile PBS can help mitigate evaporation.[12]
-
Compound Interference: Some colored or fluorescent pyridine derivatives can interfere with the absorbance or fluorescence readings of an assay. Always run a compound-only control (compound in medium without cells) to check for this.
-
Conflicting Results: As mentioned, discrepancies between assays (e.g., MTT vs. LDH) are not necessarily errors but can provide valuable mechanistic insights.[12] A compound might be cytostatic rather than cytotoxic, or it could induce apoptosis without immediate membrane lysis.
-
Beyond Cytotoxicity: Remember that these assays measure cell death in vitro. The toxic potential of pyridine derivatives in a whole organism is far more complex and involves metabolism, distribution, and excretion.[28][29] These assays are a critical first step in a larger safety assessment program.
By employing a multi-assay, mechanistically driven approach as outlined in this guide, researchers can confidently and accurately characterize the cytotoxic potential of novel pyridine derivatives, paving the way for safer and more effective chemical and pharmaceutical development.
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Highlight report: Cell type selection for toxicity testing. PMC. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. [Link]
-
Caspase-Glo 3/7 Assay. Reaction Biology. [Link]
-
Cytotoxicity Testing: Everything You Need to Know. Test Labs. [Link]
-
CytoSelect™ LDH Cytotoxicity Assay Kit. Cell Biolabs, Inc.. [Link]
-
LDH Cytotoxicity Assay. Bio-protocol. [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC. [Link]
-
Pyridine, alkyl derivatives: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme. [Link]
-
Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. ResearchGate. [Link]
-
Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate. [Link]
-
OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. National Toxicology Program. [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]
-
ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. [Link]
-
A Brief View on Pyridine Compounds. Open Access Journals. [Link]
-
cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]
-
Pyridine. Det Nationale Forskningscenter for Arbejdsmiljø (NFA). [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
-
Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]
-
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. [Link]
-
Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio. [Link]
Sources
- 1. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 5. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
- 6. tripod.nih.gov [tripod.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. clyte.tech [clyte.tech]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. clyte.tech [clyte.tech]
- 20. researchgate.net [researchgate.net]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 26. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 27. promega.com [promega.com]
- 28. atsdr.cdc.gov [atsdr.cdc.gov]
- 29. nfa.elsevierpure.com [nfa.elsevierpure.com]
In Vivo Application Notes and Protocols for Allylamine-Containing Compounds in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving allylamine-containing compounds in animal models. This document covers both the evaluation of therapeutic efficacy, primarily antifungal activity, and the assessment of potential toxicity, with a focus on cardiovascular effects. The protocols and insights provided herein are grounded in established scientific literature and best practices to ensure data integrity and reproducibility.
Introduction to Allylamine Compounds
Allylamines are a class of synthetic compounds characterized by the presence of an allylamine functional group. This class includes potent antifungal agents like terbinafine and naftifine, which are widely used in the treatment of dermatophytoses.[1][2] Their primary mechanism of action is the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][3] This inhibition leads to a deficiency in ergosterol, a vital component of the fungal cell membrane, and a toxic accumulation of squalene, resulting in fungal cell death.[1]
Beyond their therapeutic applications, some allylamine compounds, particularly allylamine itself, are used as experimental tools to induce cardiovascular toxicity in animal models, providing a platform to study mechanisms of myocardial necrosis and atherosclerosis.[4] This dual role of allylamine-containing compounds necessitates a thorough understanding of their in vivo properties to both harness their therapeutic potential and mitigate their risks.
Part 1: Antifungal Efficacy Studies in Animal Models
The in vivo evaluation of allylamine antifungals is crucial for determining their efficacy and pharmacokinetic profiles. Dermatophyte infections are commonly modeled in animals to assess the performance of these compounds.
Animal Model Selection and Rationale
The guinea pig is the most frequently used and well-established animal model for dermatophytosis due to its susceptibility to dermal fungal infections that clinically resemble human conditions.[5] Mice and rats are also utilized, particularly for studies on oral candidiasis.[6][7][8]
Causality Behind Experimental Choices: The choice of the animal model is dictated by the specific research question. For topical antifungals targeting tinea corporis or tinea pedis, the guinea pig model is preferred because the disease progression and inflammatory response are well-characterized and responsive to treatment.[5][9] For systemic or oral antifungal efficacy, rat and mouse models of oral or disseminated candidiasis are more appropriate.[6][7]
Experimental Workflow for a Topical Antifungal Efficacy Study
The following diagram outlines a typical workflow for evaluating the topical efficacy of an allylamine compound in a guinea pig dermatophytosis model.
Caption: Workflow for a Guinea Pig Dermatophytosis Study.
Detailed Protocols
This protocol is adapted from established methods for inducing Trichophyton mentagrophytes infection.[9][10][11]
Materials:
-
Healthy, young adult albino guinea pigs (300-400g)
-
Trichophyton mentagrophytes culture
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline (0.9% NaCl)
-
Electric clippers and manual razor
-
Sterile swabs
-
Micropipettes
Procedure:
-
Animal Preparation: Acclimatize animals for at least 7 days. Anesthetize the guinea pig and shave an area of approximately 2x2 cm on the dorsal side. Gently abrade the skin with a manual razor, avoiding bleeding.[9][11]
-
Inoculum Preparation: Culture T. mentagrophytes on SDA plates for 7-10 days at 28°C. Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface. Filter the suspension through sterile gauze to remove mycelial fragments. Adjust the conidial concentration to 1 x 10^7 conidia/mL using a hemocytometer.
-
Inoculation: Apply a defined volume (e.g., 50-100 µL) of the conidial suspension to the abraded skin area and spread it evenly with a sterile swab.[10]
-
Monitoring: Observe the animals daily for the development of clinical signs of infection, which typically appear within 7-10 days and include erythema, scaling, and crusting.
Materials:
-
Test allylamine formulation
-
Vehicle control
-
Positive control (e.g., commercial terbinafine cream)
-
Syringes or calibrated droppers for application
-
Scoring sheets for clinical evaluation
Procedure:
-
Group Allocation: Once clear signs of infection are established (e.g., day 7 post-inoculation), randomly assign animals to treatment groups (e.g., vehicle, test compound low dose, test compound high dose, positive control).
-
Treatment Application: Apply a standardized amount of the respective formulation to the entire lesion area once or twice daily for a predefined period (e.g., 7-14 days).[11]
-
Clinical Scoring: Evaluate the clinical signs of infection daily or every other day using a scoring system. An example is provided in the table below.
-
Mycological Evaluation: At the end of the treatment period, euthanize the animals. Collect skin scrapings or hair from the lesion site. Perform direct microscopic examination (with 10% KOH) for the presence of fungal elements and culture on SDA to assess fungal viability.[12]
-
Histopathology: Collect skin biopsies from the lesion area, fix in 10% formalin, and process for histopathological examination (e.g., using Periodic acid-Schiff stain) to visualize fungal elements in the skin layers.[13]
Data Presentation: Clinical Scoring and Pharmacokinetics
Table 1: Example of a Clinical Scoring System for Dermatophytosis
| Score | Erythema | Scaling | Lesion Size |
| 0 | No erythema | No scaling | No visible lesion |
| 1 | Slight erythema | Slight scaling | Small, localized lesion |
| 2 | Moderate erythema | Moderate scaling | Lesion covering up to 50% of the area |
| 3 | Severe erythema | Severe, crusty scales | Lesion covering >50% of the area |
Table 2: Comparative Pharmacokinetic Parameters of Terbinafine and Naftifine in Animal Models
| Compound | Animal Model | Route | Dose | Cmax | Tmax | Systemic Bioavailability | Reference |
| Terbinafine | Rat | Oral | 6 mg/kg | ~1.5 µg/mL | ~1.5 h | ~40% (humans) | [14] |
| Terbinafine | Dog | Oral | 30-35 mg/kg | - | 2-6 h | >46% | [13] |
| Terbinafine | Cat | Oral | - | - | 2-6 h | 31% | [13] |
| Naftifine | Rat | Intestinal | - | - | - | High first-pass metabolism | [15] |
| Naftifine | Pediatric (Human) | Topical (Gel 2%) | 4.1 g/day | 3.81 ng/mL (Day 14) | 8.0 h (Day 14) | Low | [2] |
Note: Direct comparison between studies should be made with caution due to differences in experimental design.
Part 2: Toxicological Evaluation of Allylamine Compounds
The toxicological assessment of allylamine compounds is critical, especially for allylamine itself, which is a known cardiovascular toxicant. These studies are often conducted in rats to model human cardiovascular diseases.
Mechanism of Allylamine-Induced Cardiotoxicity
Allylamine's cardiotoxicity is primarily mediated by its metabolism in vascular tissues by semicarbazide-sensitive amine oxidase (SSAO) to acrolein and hydrogen peroxide.[7] These reactive metabolites induce oxidative stress and lipid peroxidation, particularly in aortic mitochondria, leading to cellular damage.[9] This damage manifests as myocardial necrosis, fibrosis, and vascular smooth muscle lesions.[4][10]
Caption: Mechanism of Allylamine-Induced Cardiotoxicity.
Animal Model and Experimental Design
Rats are the most common animal model for studying allylamine-induced cardiotoxicity.[4][9][16] Both acute and chronic dosing regimens can be employed to investigate different aspects of the toxicological process.
Causality Behind Experimental Choices: Oral gavage is a precise method for acute and sub-chronic studies to ensure accurate dosing.[4][9] Administration in drinking water is a less stressful method for chronic studies, mimicking continuous environmental or occupational exposure.[10][17] The choice of endpoints, including cardiac biomarkers and histopathology, provides a multi-faceted view of the induced cardiotoxicity.
Detailed Protocols
This protocol is based on studies investigating the acute effects of allylamine.[4][9]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Allylamine hydrochloride
-
Sterile water or saline for vehicle
-
Oral gavage needles (16-18 gauge)
-
Equipment for blood collection (e.g., cardiac puncture, tail vein)
-
Reagents for biomarker analysis (e.g., ELISA kits for cTnI, cTnT)
-
10% neutral buffered formalin for tissue fixation
Procedure:
-
Dose Preparation: Prepare fresh solutions of allylamine hydrochloride in sterile water at the desired concentrations (e.g., 50-150 mg/kg).[9]
-
Administration: Administer the allylamine solution or vehicle to the rats via oral gavage. The volume should not exceed 10 mL/kg.[18]
-
Monitoring: Observe the animals for clinical signs of toxicity, such as lethargy, respiratory distress, and changes in behavior.
-
Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours) post-dosing, anesthetize the animals and collect blood samples for biomarker analysis.
-
Necropsy and Tissue Collection: Euthanize the animals and perform a gross examination of the heart and major blood vessels. Excise the heart, weigh it, and collect tissue samples for histopathological analysis. Fix the tissues in 10% neutral buffered formalin.
Materials:
-
Formalin-fixed cardiac tissue
-
Paraffin embedding materials
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Masson's trichrome stain (for fibrosis)
-
Microscope
Procedure:
-
Tissue Processing: Process the formalin-fixed tissues, embed in paraffin, and cut 5 µm sections.
-
Staining: Stain the sections with H&E for general morphology and Masson's trichrome to visualize collagen deposition (fibrosis).
-
Microscopic Examination: Examine the stained sections under a light microscope. Look for characteristic features of allylamine-induced cardiotoxicity, including:
-
Scoring: Grade the severity of the lesions semi-quantitatively using a scoring system as detailed in the table below.[19][20][21]
Data Presentation: Cardiotoxicity Endpoints
Table 3: Histopathological Scoring of Cardiotoxicity
| Score | Myocardial Necrosis/Degeneration | Inflammatory Infiltration | Fibrosis (Masson's Trichrome) |
| 0 | No observable necrosis or degeneration | No or rare inflammatory cells | No evidence of fibrosis |
| 1 (Mild) | Focal, single-cell necrosis/degeneration | Scattered inflammatory cells | Minimal collagen deposition |
| 2 (Moderate) | Multifocal areas of necrosis/degeneration | Moderate, localized infiltration | Moderate collagen deposition |
| 3 (Severe) | Extensive and confluent necrosis/degeneration | Diffuse and extensive infiltration | Significant and widespread fibrosis |
Table 4: Key Biomarkers for Allylamine-Induced Cardiotoxicity
| Biomarker | Type | Significance |
| Cardiac Troponin I (cTnI) | Protein | Highly specific and sensitive marker of myocardial injury.[22] Released into the bloodstream upon cardiomyocyte damage. |
| Cardiac Troponin T (cTnT) | Protein | Another specific marker of myocardial injury. |
| Creatine Kinase-MB (CK-MB) | Enzyme | Less specific than troponins but still indicative of cardiac muscle damage. |
| N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) | Peptide | Marker of cardiac stress and hypertrophy. |
References
-
Schuster, I., et al. (1986). Major routes of naftifine biotransformation in laboratory animals and man. PubMed. [Link]
-
DA 5505: a novel topical formulation of terbinafine that enhances skin penetration and retention. (2015). PubMed. [Link]
-
Arendrup, M. C., et al. (2008). Experimental guinea pig model of dermatophytosis: a simple and useful tool for the evaluation of new diagnostics and antifungals. Medical Mycology. [Link]
-
Animal Model of Dermatophytosis. (n.d.). SciSpace. [Link]
-
[Establishing an experimental guinea pig model of dermatophytosis Using Trichophyton rubrum]. (2008). PubMed. [Link]
-
Recent mouse and rat methods for the study of experimental oral candidiasis. (2013). Taylor & Francis Online. [Link]
-
Modeling dermatophytosis: Guinea pig skin explants represent a highly suitable model to study Trichophyton benhamiae infections. (2019). ResearchGate. [Link]
-
Allylamine and acrolein toxicity in perfused rat hearts. (1988). PubMed. [Link]
-
Experimental guinea pig model of dermatophytosis: a simple and useful tool for the evaluation of new diagnostics and antifungals. (2008). Oxford Academic. [Link]
-
Recent mouse and rat methods for the study of experimental oral candidiasis. (2025). ResearchGate. [Link]
-
Preparation, Characterisation, and Topical Delivery of Terbinafine. (2019). MDPI. [Link]
-
Evaluation of rat model oral candidiasis mucosal response immune. (2023). Journal of Dentomaxillofacial Science. [Link]
-
Grading of histopathological changes in the rat's cardiac apex tissues... (n.d.). ResearchGate. [Link]
-
Determination of the efficacy of terbinafine hydrochloride nail solution in the topical treatment of dermatophytosis in a guinea pig model. (2008). PubMed. [Link]
-
The role of the lymphatic transport in the enteral absorption of naftifine by the rat. (1984). PubMed. [Link]
-
21-124 Terbinafine Hydrochloride Pharmacology Review. (1999). accessdata.fda.gov. [Link]
-
Experimental Oral Candidiasis in Animal Models. (2000). PMC. [Link]
-
Applicability of Histopathological and Biochemical Data of Anthracyclines Cardiotoxicity in Animal Studies for Regulatory Purposes. (2025). Fortune Journals. [Link]
-
204286Orig1s000. (2013). FDA. [Link]
-
A novel acrylic resin palatal device contaminated with Candida albicans biofilm for denture stomatitis induction in Wistar rats. (2015). SciELO. [Link]
-
Pharmacology Review(s). (2006). accessdata.fda.gov. [Link]
-
Assessment of Subclinical Doxorubicin-induced Cardiotoxicity in a Rat Model by Speckle-Tracking Imaging. (2018). SciELO. [Link]
-
Physiologically based pharmacokinetic model for terbinafine in rats and humans. (2002). PubMed. [Link]
-
vivo pharmacokinetics of terbinafine in rat skin, following the application of different formulations. (n.d.). ResearchGate. [Link]
-
The effect of rutin on experimentally induced acute heart contusion in rats: Biochemical and histopathological evaluation. (2021). JournalAgent. [Link]
-
Physiologically Based Pharmacokinetic Model for Terbinafine in Rats and Humans. (2002). PMC. [Link]
-
Histopathological Studies of Cardiac Lesions after an Acute High Dose Administration of Methamphetamine. (2012). PMC. [Link]
-
Simulated and observed concentration-time profiles for terbinafine in... (n.d.). ResearchGate. [Link]
-
Use of the isolated perfused heart for evaluation of cardiac toxicity. (1988). PubMed. [Link]
-
Inhibition of rat heart mitochondrial electron transport in vitro: implications for the cardiotoxic action of allylamine or its primary metabolite, acrolein. (1993). PubMed. [Link]
-
N204-286S001 Naftifine Clinpharm BPCA. (2014). accessdata.fda.gov. [Link]
-
Allylamine cardiotoxicity: II. Histopathology and histochemistry. (1981). PubMed. [Link]
-
An Open-Label, Multi-Center, Multiple-Application Pharmacokinetic Study of Naftifine HCl Gel 2% in Pediatric Subjects With Tinea Pedis. (2015). JDDonline. [Link]
-
Alamandine significantly reduces doxorubicin-induced cardiotoxicity in rats. (2021). ResearchGate. [Link]
Sources
- 1. Inhibition of rat heart mitochondrial electron transport in vitro: implications for the cardiotoxic action of allylamine or its primary metabolite, acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. An Open-Label, Multi-Center, Multiple-Application Pharmacokinetic Study of Naftifine HCl Gel 2% in Pediatric Subjects With Tinea Pedis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. DA 5505: a novel topical formulation of terbinafine that enhances skin penetration and retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Experimental Oral Candidiasis in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.regionh.dk [research.regionh.dk]
- 10. scispace.com [scispace.com]
- 11. Determination of the efficacy of terbinafine hydrochloride nail solution in the topical treatment of dermatophytosis in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Establishing an experimental guinea pig model of dermatophytosis Using Trichophyton rubrum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Physiologically Based Pharmacokinetic Model for Terbinafine in Rats and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of the lymphatic transport in the enteral absorption of naftifine by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Allylamine and acrolein toxicity in perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Allylamine cardiotoxicity: II. Histopathology and histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. pdf.journalagent.com [pdf.journalagent.com]
- 22. fortunejournals.com [fortunejournals.com]
NMR techniques for structural elucidation of pyridine derivatives
Application Note: Structural Elucidation of Pyridine Derivatives via NMR
Executive Summary
Pyridine moieties are ubiquitous in medicinal chemistry, serving as core scaffolds in blockbuster drugs like imatinib, sorafenib, and esomeprazole. However, their electron-deficient nature, susceptibility to tautomerism, and sensitivity to pH create unique challenges in structural elucidation.
This guide moves beyond basic assignment, providing a rigorous, self-validating protocol for determining regioisomerism, protonation states, and tautomeric equilibria. It integrates multinuclear (
The Pyridine Signature: Theoretical Grounding
To interpret pyridine spectra accurately, one must understand the electronic causality governing chemical shifts (
Electronic Deshielding & Chemical Shifts
The electronegative nitrogen atom creates a permanent dipole, pulling electron density away from the ring carbons and protons. This results in a distinct deshielding pattern:
- -position (C2/C6): Most deshielded due to direct inductive effect (-I) and magnetic anisotropy of the nitrogen lone pair.
- -position (C4): Deshielded by resonance (+R effect is outweighed by -I effect).
- -position (C3/C5): Least deshielded; these positions resemble benzene protons most closely.
Characteristic Parameters (Table)
Data referenced against
| Position | Nucleus | Typical | Multiplicity | Coupling Constants ( |
| 8.50 – 8.70 | Doublet (d) | |||
| 149 – 152 | - | |||
| 7.10 – 7.25 | dd / ddd | |||
| 123 – 125 | - | |||
| 7.50 – 7.70 | Triplet (t) | |||
| 135 – 137 | - | - | ||
| Nitrogen | -60 to -70* | - | - |
*Note:
Advanced Heteronuclear Correlation: The N Advantage
While
-
Why use it? To distinguish N-oxides, salts, and regioisomers where
C signals overlap. -
The "Inverse" Requirement: Due to low natural abundance (
), direct N detection is impractical. Use gradient-selected inverse probes (gHMBC) optimized for long-range couplings (typically 6–10 Hz).
Protocol: N Chemical Shift Diagnostics
-
Pyridine (Free Base):
ppm. -
Pyridinium (Salt):
ppm. (Massive upfield shift due to lone pair quenching). -
Pyridine N-Oxide:
ppm. -
2-Pyridone (Lactam):
ppm.
Protocol: Distinguishing Regioisomers
Scenario: You have performed a nucleophilic aromatic substitution (
Step-by-Step Workflow:
-
Acquire 1D
H NMR: Identify the coupling patterns.-
2-substituted product: Remnant protons at C3, C4, C5, C6. Look for
(~5Hz) and (~8Hz). -
3-substituted product: Remnant protons at C2, C4, C5, C6. Look for isolated singlet/doublet at C2.
-
-
Acquire
HSQC: Map all protons to their direct carbons. -
Acquire
HMBC (The Decider):-
Set optimization delay for 8 Hz (
). -
Logic: Look for correlations to the quaternary carbons.
-
Validation: In a 2-substituted pyridine, the H6 proton (
) will show a strong correlation to C2 and C4. In a 3-substituted pyridine, the H2 proton will show correlations to C4 and C6 (if H2 exists) or H6 will correlate to C2 and C4.
-
Visual Workflow: Regioisomer Determination
Figure 1: Decision tree for assigning regiochemistry in substituted pyridines using J-coupling and HMBC correlations.
Protocol: Tautomerism & Salt Identification
A common error in drug development is misassigning a pyridinium salt as a free base, or a 2-pyridone as a 2-hydroxypyridine. This alters lipophilicity (
The Tautomer Trap (2-OH vs 2-Oxo)
2-Hydroxypyridines exist in equilibrium with 2-pyridones.
-
In Non-polar solvents (
): Lactim (OH) form may persist, but Lactam (NH/C=O) is often favored in solid state. -
In Polar solvents (
): Lactam (2-pyridone) form dominates strongly.
Diagnostic Signals:
-
2-Hydroxypyridine:
signal for C2 is ~160 ppm. -
2-Pyridone:
signal for C2 (Carbonyl) is ~165-170 ppm. spectrum shows a broad NH singlet (11-13 ppm).
The "TFA Shake" Test (Protonation)
To confirm if a nitrogen is free or protonated/alkylated:
-
Run standard
H NMR in . -
Add 1 drop of Trifluoroacetic Acid (TFA) or TFA-d.
-
Shake and re-run.
Interpretation:
-
Free Base:
-protons (H2/H6) will shift downfield significantly (+0.5 to +1.0 ppm) upon protonation. -
Already a Salt/N-Oxide: Minimal shift observed (system is already charged).
Visual Workflow: Tautomer & Salt Check
Figure 2: Workflow for distinguishing tautomeric forms of 2-substituted pyridines.
References
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard Text).
-
Martin, G. E., & Hadden, C. E. (2000). Long-range 1H–15N heteronuclear shift correlation. Journal of Natural Products, 63(4), 543-585. Link
-
Claramunt, R. M., et al. (2006). The tautomerism of 2-hydroxypyridines. Arkivoc, 2006(11), 198-215. Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics, 29(9), 2176–2179. Link
LC-MS method for analysis of nitrogen-containing heterocycles
Title: Advanced LC-MS/MS Methodologies for Nitrogen-Containing Heterocycles: Overcoming Tailing and Retention Challenges
Executive Summary & Scientific Context
Nitrogen-containing heterocycles (N-heterocycles)—including pyridines, imidazoles, piperazines, and quinolines—constitute the structural backbone of over 60% of FDA-approved small molecule drugs. Their analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a specific set of "classic" chromatographic challenges:
-
Peak Tailing: Basic nitrogen atoms (
8–10) become protonated at standard acidic pH (pH 2–3). These cations interact electrostatically with residual anionic silanols ( ) on the silica surface, causing severe tailing. -
Retention Failure: Small, polar N-heterocycles often elute in the void volume of standard C18 columns.
-
Isomeric Complexity: Positional isomers (e.g., 2- vs. 3- vs. 4-substituted pyridines) often share identical mass-to-charge (
) ratios, requiring chromatographic resolution rather than MS discrimination.
This guide provides two distinct, self-validating workflows to solve these issues: High-pH Reversed-Phase LC (RPLC) for lipophilic bases and Hydrophilic Interaction Liquid Chromatography (HILIC) for polar analytes.
Method Selection Strategy
The choice of method depends primarily on the hydrophobicity (
Figure 1: Decision tree for selecting the optimal chromatographic mode based on analyte physicochemical properties.
Protocol A: High-pH Reversed-Phase LC (The "Gold Standard")
Rationale: At low pH (formic acid), basic N-heterocycles are positively charged and hydrophilic, leading to poor retention and silanol interaction. By raising the mobile phase pH to 10 (above the analyte's
-
Maximized Retention: The neutral species is more hydrophobic, interacting strongly with the C18 ligand.
-
Perfect Peak Shape: The high pH suppresses the ionization of the basic nitrogen, eliminating the cation-exchange interaction with silanols.
WARNING: You must use a column specifically engineered for high pH stability (Hybrid Silica or Polymer). Standard silica columns will dissolve at pH > 8.
Materials & Reagents[1][2][3][4][5]
-
Column: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (
mm, 1.7 µm or 2.5 µm). -
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: 100% Acetonitrile (LC-MS Grade).
Step-by-Step Workflow
-
Buffer Prep: Dissolve 0.79 g ammonium bicarbonate in 1L water. Add ~4-5 mL ammonium hydroxide (28%) to reach pH 10.0. Filter through 0.2 µm membrane. Note: Prepare fresh daily to prevent pH drift due to
absorption. -
Equilibration: Flush column with 100% B for 10 mins, then equilibrate at initial conditions (5% B) for 10 column volumes.
-
Gradient Profile:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
13.0 min: Stop (Re-equilibration)
-
-
MS Source Settings (ESI+):
-
Even though the mobile phase is basic, N-heterocycles often ionize efficiently in ESI+ due to the discharge process in the source. If sensitivity is low, consider post-column infusion of dilute formic acid, though this is rarely necessary for strong bases.
-
Protocol B: HILIC for Polar Heterocycles
Rationale: For small, polar N-heterocycles (e.g., cytosine, imidazole) that elute in the void volume of C18 columns, HILIC provides retention by using a water layer adsorbed to a polar stationary phase.
Materials & Reagents[1][2][3][4][5]
-
Column: Unbonded Silica (e.g., Waters Atlantis HILIC) or Amide-bonded particle (e.g., Tosoh Amide-80).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8 or unadjusted).
-
Mobile Phase B: Acetonitrile:Buffer A (95:5 v/v). Note: Pure ACN can cause buffer precipitation inside the system.
Step-by-Step Workflow
-
System Preparation: Flush the entire LC system with 50:50 Water:Isopropanol to remove any hydrophobic residues.
-
Sample Diluent: CRITICAL. Samples must be dissolved in 80-90% Acetonitrile. Injecting a 100% aqueous sample will disrupt the HILIC water layer, causing split peaks.
-
Gradient Profile:
-
0.0 min: 100% B (High Organic Start)
-
1.0 min: 100% B
-
8.0 min: 60% B
-
10.0 min: 60% B
-
10.1 min: 100% B
-
15.0 min: Stop (HILIC requires longer re-equilibration).
-
Protocol C: Fluorinated Phases (PFP) for Isomers
Rationale: When separating positional isomers (e.g., 2-chloropyridine vs 3-chloropyridine), C18 relies only on hydrophobicity. Pentafluorophenyl (PFP) columns offer
-
Column: CSH Fluoro-Phenyl or equivalent PFP phase.
-
Conditions: Use standard acidic mobile phases (0.1% Formic Acid) to activate the ion-exchange potential of the PFP ring. Methanol is often preferred over Acetonitrile as the organic modifier to enhance
- selectivity.
Data Summary & Troubleshooting
Comparative Performance Table
| Parameter | Protocol A (High pH C18) | Protocol B (HILIC) | Protocol C (PFP/F5) |
| Target Analytes | Lipophilic Bases (LogP > 0) | Polar Bases (LogP < 0) | Halogenated/Aromatic Isomers |
| Retention Mechanism | Hydrophobic Interaction | Partitioning into water layer | |
| Peak Shape | Excellent (Silanols suppressed) | Good (High organic desolvation) | Variable (pH dependent) |
| MS Sensitivity | High (High organic elution) | Very High (High organic % ) | Moderate |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol Interaction | Switch to High pH method (Protocol A) or add 10mM Ammonium Formate to acidic method. |
| Fronting Peaks | Solvent Mismatch | HILIC: Ensure sample is in 90% ACN. RPLC: Ensure sample is in <20% Organic. |
| RT Drift | pH Instability | High pH buffers absorb |
| Carryover | Basic Adsorption | Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |
References
-
BioPharma Services. (2023). Bioanalytical Method Development: The Benefit of High pH Mobile Phase.[1] Retrieved from [Link]
-
Tan, A., & Fanaras, J. C. (2019).[2] Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis.[2] Biomedical Chromatography.[2] Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
Sources
Application Note: Purification of Basic Organic Compounds by Column Chromatography
Abstract
The purification of basic organic compounds (primary, secondary, tertiary amines, and nitrogenous heterocycles) via flash chromatography presents a persistent challenge in organic synthesis and drug discovery. Standard silica gel chromatography often results in peak tailing, poor resolution, and irreversible adsorption (yield loss) due to the acidic nature of surface silanols. This Application Note details three field-proven strategies to overcome these interactions: (1) Mobile Phase Modification,[1][2][3][4] (2) Specialized Stationary Phases, and (3) pH-Adjusted Reverse Phase methodologies. Detailed protocols and decision matrices are provided to ensure reproducible isolation of high-purity bases.
Introduction: The Chemistry of the "Silanol Effect"
To master amine purification, one must understand the enemy: the silica surface. Standard silica gel (
-
Acidity: Surface silanols have a
ranging from 5 to 7. -
Interaction: Basic compounds (amines) typically have
values between 9 and 11. -
The Result: When a basic compound touches the slightly acidic silica surface, a proton transfer occurs. The amine becomes protonated (
), turning a reversible adsorption process into a strong ion-exchange interaction .
This unintended ion exchange causes the compound to "drag" through the column, resulting in the characteristic "streak" or "tail" seen on TLC plates and chromatograms. This is not merely an aesthetic issue; it represents yield loss as material remains permanently bound to the silica.
Strategy A: Mobile Phase Modifiers (The Standard Approach)
The most common and cost-effective solution is to add a basic modifier to the mobile phase. The modifier acts as a competitive inhibitor, saturating the silanol sites so the target molecule interacts only via weaker Van der Waals or hydrogen bonding forces.
Common Modifiers
| Modifier | Concentration | Pros | Cons |
| Triethylamine (TEA) | 0.1% – 2.0% | Excellent silanol blocker; compatible with Hex/EtOAc. | High boiling point ( |
| Ammonium Hydroxide ( | 0.5% – 1.0% | Highly volatile; easily removed; excellent for polar amines. | Immiscible with Hexane; requires MeOH/DCM systems; strong odor. |
| Diethylamine (DEA) | 0.1% – 1.0% | Good alternative to TEA. | Similar removal issues to TEA. |
Protocol: The "Ammoniacal Methanol" Method
For polar amines that require Dichloromethane (DCM) and Methanol (MeOH), aqueous ammonium hydroxide is the gold standard.
Reagents:
-
DCM (HPLC Grade)
-
MeOH (HPLC Grade)
-
Ammonium Hydroxide (28-30% aqueous solution)
Step-by-Step Protocol:
-
Prepare the "Magic" Stock Solution: Create a stock of 10%
in Methanol.-
Note: Add 100 mL of 30% aq.
to 900 mL of MeOH. Store in a tightly capped bottle.
-
-
Formulate the Mobile Phase: Instead of using pure MeOH in your gradient, use the ammoniacal stock.
-
Example: To run a 90:10 DCM:MeOH column, mix 900 mL DCM with 100 mL of the Stock Solution .
-
Final Concentration: This results in approx. 0.3% ammonia in the final mobile phase, which is sufficient to deactivate silanols without causing phase separation.
-
-
TLC Screening:
-
Critical Step: Do not run standard TLC plates. The spots will streak, giving false
values. -
Pre-treatment:[6] Dip the TLC plate in a solution of 5% TEA in acetone and let it dry. OR, add 1 drop of
to the TLC developing chamber.
-
-
Column Execution: Run the column using the ammoniacal solvent.[7][8] Ensure the column is equilibrated with at least 2 Column Volumes (CV) of the starting mobile phase containing the modifier.
Strategy B: Specialized Stationary Phases (The Modern Approach)
When modifiers fail or high purity is required without residual amines, changing the stationary phase is the superior choice.
Amine-Functionalized Silica (NH2-Silica)
These columns contain silica bonded with propyl-amine groups.
-
Mechanism: The surface is inherently basic (
). It repels basic compounds, preventing tailing entirely. -
Advantages: No TEA/Ammonia needed in the mobile phase; safer evaporation; reusable.
-
Solvent Systems: Can be used with Hexane/EtOAc (Normal Phase) or Water/Acetonitrile (HILIC mode).
Basic Alumina
Aluminum oxide (
-
Types: Available in Acidic, Neutral, and Basic.[10] Use Basic or Neutral for amines.
-
Caveat: Alumina has a lower surface area than silica.[9] You must lower your loading capacity (sample-to-sorbent ratio) from the standard 1:20 to roughly 1:50 or 1:100 .
Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting the correct purification method based on compound properties.
Figure 1: Decision matrix for selecting purification conditions for basic organic compounds.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Compound stays at baseline | Strong ionic interaction with silica. | Switch to Amine-Silica column or increase |
| Poor Separation ( | Overloading the column. | If using Alumina, reduce loading to 1% of column weight. If using Silica, ensure CV calculation is correct. |
| White precipitate in fractions | Silica dissolution. | Do not exceed 20% MeOH in DCM on standard silica. Silica dissolves in high pH/high MeOH. |
| Product smells like ammonia | Residual modifier. | Co-evaporate with DCM 3x. If using TEA, dry under high vacuum (>24h) or wash with dilute bicarbonate. |
References
-
Teledyne ISCO. (2012). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Application Note AN08. Link
-
Biotage. (2023).[1][6] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog.[1] Link
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[11] Rapid chromatographic technique for preparative separations with moderate resolution.[11] Journal of Organic Chemistry, 43(14), 2923–2925.[11]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[4][11] Department of Chemistry Guides. Link
-
Sorbent Technologies. (2022). Amino Silica Gel Applications and Specifications.Link
Sources
- 1. biotage.com [biotage.com]
- 2. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 3. biotage.com [biotage.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. Guide to Column Chromatography Material Selection: Comparison of Properties and Application Choices for Alumina and Silica Gel - Oreate AI Blog [oreateai.com]
- 6. reddit.com [reddit.com]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. jalonzeolite.com [jalonzeolite.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. Chromatography [chem.rochester.edu]
Advanced Crystallization Strategies for Pharmaceutical Amine Salts
Executive Summary
The crystallization of amine salts is a cornerstone of pharmaceutical development, utilized to modulate the solubility, bioavailability, and stability of basic Active Pharmaceutical Ingredients (APIs). However, amine salts present unique process challenges—most notably Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," and the formation of metastable polymorphs.
This guide moves beyond basic textbook definitions to provide a mechanistic understanding of salt formation. It details protocols for reactive crystallization, anti-solvent precipitation, and the critical "seeding at the cloud point" technique to salvage batches prone to oiling out.[1]
Theoretical Foundation: The Chemistry of Control
The pKa Rule of Three
Successful salt formation is thermodynamically driven by the difference in acidity between the protonated base (
- : Salt formation is generally thermodynamically stable and predictable. The proton transfer is complete.
- : The "Grey Zone." Proton transfer may be incomplete, leading to co-crystals or unstable salts that disproportionate in solution.
- : Salt formation is unlikely; co-crystals are the expected outcome.[2][3]
Application Insight: For weak bases (pKa < 4), strong acids like HCl, methanesulfonic acid (mesylate), or sulfuric acid are required to maintain the
The "Oiling Out" Phenomenon (LLPS)
Oiling out occurs when the system enters a region of the phase diagram where a solute-rich liquid phase is more stable than the solid crystalline phase.[1] This is particularly common with amine salts due to their amphiphilic nature (hydrophobic backbone + ionic headgroup).
Mechanism:
-
High Supersaturation: Rapid addition of acid creates local zones of extreme supersaturation.
-
Metastable Liquid: Instead of nucleating crystals, the salt separates as an oil droplets.[4]
-
Impurity Trap: This oil acts as a "super-solvent" for impurities, resulting in a solidified product with poor purity and amorphous content.[4]
Pre-Formulation: Counter-ion & Solvent Screening
Before attempting crystallization, use this decision matrix to select the optimal system.
Table 1: Counter-ion Selection Matrix
| Amine Base Strength | Recommended Counter-ions | Risk Factors | |
| Strong Base (pKa > 9) | Weak Acids: Acetate, Lactate, Succinate | Generally > 3 | Salts may be hygroscopic; low melting points. |
| Moderate Base (pKa 5–9) | Strong Acids: HCl, HBr, Mesylate, Tosylate | Ideal (> 3) | HCl salts often form hydrates; Mesylates can be genotoxic if alcohols are present (formation of alkyl mesylates). |
| Weak Base (pKa < 5) | Very Strong Acids: Sulfate, Phosphate | Critical (Check limit) | High risk of salt disproportionation in aqueous media. |
Table 2: Solvent Class Selection for Amine Salts
| Solvent Type | Examples | Role | Application Note |
| High Dielectric | Water, Methanol, DMSO | Good Solvent | Solubilizes the ionic salt. Use for initial dissolution. |
| Protic Co-Solvent | Ethanol, IPA | Intermediate | Balances solubility; reduces risk of oiling out compared to aprotic solvents. |
| Low Dielectric | Ethyl Acetate, MTBE, Heptane | Anti-Solvent | Induces nucleation. Warning: Rapid addition causes oiling out. |
Visualization: Decision Pathways
Diagram 1: Salt Selection & Process Strategy
This decision tree guides the researcher from molecule assessment to the correct crystallization technique.
Caption: Logical workflow for determining salt viability and selecting the primary crystallization mechanism based on pKa and solubility.
Detailed Experimental Protocols
Protocol A: Controlled Reactive Crystallization (The Gold Standard)
Objective: Form a high-purity amine salt from a free base using acid addition while preventing oiling out.
Materials:
-
Amine Free Base (10 g)
-
Solvent A (e.g., Ethanol or Ethyl Acetate - dissolves free base)
-
Acid Solution (1.05 equivalents dissolved in Solvent A or compatible Solvent B)
-
Seed Crystals (0.1% w/w - Critical for polymorph control)
Procedure:
-
Dissolution: Dissolve the Amine Free Base in Solvent A at elevated temperature (e.g., 40–50°C). Ensure the solution is clear.
-
Why: Starting warm increases solubility and widens the Metastable Zone Width (MSZW).
-
-
Filtration: Polish filter the solution (0.45 µm) to remove dust/insolubles that could cause random nucleation.
-
Initial Acid Addition (0-10%): Add 5-10% of the stoichiometric acid solution slowly.
-
Seeding: Add seed crystals of the desired salt polymorph. Agitate gently for 30–60 minutes.
-
Observation: Ensure seeds do not dissolve. A hazy suspension confirms the "seed bed" is established.
-
-
Controlled Addition (10-100%): Add the remaining acid over 2–4 hours using a syringe pump or dropping funnel.
-
Rate Control: If the solution turns milky/oily (LLPS), STOP addition. Heat slightly until clear, then cool to seed bed temperature and resume more slowly.
-
-
Aging: Once all acid is added, cool the slurry to 0–5°C over 2 hours and hold (age) for 2–4 hours.
-
Why: Promotes Ostwald ripening, removing fines and improving filtration speed.
-
-
Isolation: Filter under vacuum. Wash with cold Solvent A (or anti-solvent). Dry under vacuum at 40°C.
Protocol B: Rescue Strategy for "Oiling Out"
Objective: Recover a batch that has separated into an oil layer.
Procedure:
-
Re-dissolution: Heat the mixture until the oil phase merges back into the bulk solvent (the "Clear Point").
-
Determine Cloud Point: Cool slowly (0.5°C/min) and note the temperature where the oil/haze reappears (
). -
Cycling: Re-heat to
. -
Seeding: Add seeds at this elevated temperature.
-
Isothermal Hold: Hold the temperature constant. The seeds provide a surface for the oil droplets to transfer mass onto the crystal lattice.
-
Mechanism:[3] The system transitions from Liquid(oil)
Solid(crystal) because the solid is the thermodynamically stable phase.
-
-
Slow Cooling: Once the oil is consumed (visual check), initiate a slow cooling ramp (0.2°C/min) to ambient temperature.
Visualization: The Reactive Workflow
Diagram 2: Reactive Crystallization Process Flow
This diagram illustrates the critical control points (CCPs) where the process can fail (oiling out) and where intervention is required.
Caption: Step-by-step reactive crystallization workflow highlighting the seeding step as the primary control against oiling out.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Supersaturation too high; Temperature too low during addition. | Implement Protocol B. Seed at higher temperature. Use a co-solvent (e.g., add 5% IPA to Toluene). |
| Gel Formation | Rapid precipitation trapping solvent; Wrong polymorph. | Apply high-shear mixing briefly to break gel structure. Increase temperature (thermal cycling). |
| Hygroscopicity | Counter-ion selection (e.g., HCl salts can be hygroscopic). | Switch counter-ion (e.g., to Fumarate or Succinate). Ensure drying is complete to remove surface moisture. |
| Pink/Colored Salt | Oxidation of amine during crystallization. | Perform crystallization under Nitrogen/Argon atmosphere. Add antioxidant (e.g., ascorbic acid) if permissible. |
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[7][8][9] (2011).[7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH.[7][9]
-
FDA. (2017). Q3C(R6) Impurities: Guidance for Residual Solvents. U.S. Food and Drug Administration.
-
Cruz-Cabeza, A. J. (2012).[2] Acid-base crystalline complexes and the pKa rule.[2][3][10][11] CrystEngComm, 14, 6362-6365.
-
Veverka, M., et al. (2013). Oiling Out and Crystallization: A Case Study of an Amine Salt. Organic Process Research & Development.
-
Bonnett, P., et al. (2003). Solution Crystallisation of Organic Salts: Oiling Out. Chemical Engineering Science.
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. unifr.ch [unifr.ch]
- 6. bia.si [bia.si]
- 7. search.lib.utexas.edu [search.lib.utexas.edu]
- 8. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of solvation in proton transfer reactions: implications for predicting salt/co-crystal formation using the ΔpKa rule - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 11. DSpace [researchrepository.ul.ie]
Troubleshooting & Optimization
Technical Support Center: Optimization of Allylamine Synthesis
Ticket Status: Open Subject: Advanced Protocol Optimization & Troubleshooting for Allylic Amination Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Decision Matrix
Allylamines are critical pharmacophores in antifungal agents (e.g., Naftifine, Terbinafine) and key intermediates in alkaloid synthesis. The primary challenge in their synthesis is Regiodivergence : controlling the formation of the Linear (Thermodynamic) vs. Branched (Kinetic/Chiral) isomer.
Before initiating experimentation, use the following decision matrix to select the correct catalytic system.
Figure 1: Strategic selection of catalytic systems based on target regiochemistry and substrate availability.
Module A: Linear Allylamines (Palladium-Catalysis)
Objective: Synthesis of thermodynamically stable linear allylamines (Tsuji-Trost reaction).
Primary Mechanism: Pd(0) coordinates to the alkene, oxidative addition expels the leaving group to form a
Standard Operating Procedure (SOP-Pd-01)
-
Pre-catalyst:
(0.5–2.0 mol%) or . -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or dppe. Critical: Monodentate ligands like
often allow equilibration, reducing selectivity. -
Solvent: THF or DCM (Non-polar solvents favor tight ion pairs).
-
Base: BSA (N,O-Bis(trimethylsilyl)acetamide) + catalytic KOAc (if using allyl acetates).
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action | Mechanism |
| Mixed Regioisomers | Ligand bite angle is too small or ligand is monodentate. | Switch to dppf or Xantphos . | Large bite-angle ligands sterically enforce attack at the terminal carbon [1]. |
| No Conversion | Catalyst poisoning or oxidation of Pd(0). | 1. Degas solvents thoroughly.2. Add 1-2 mol% hydrazine or formic acid to reduce oxidized Pd(II) back to Pd(0). | Pd(0) is oxygen-sensitive. In situ reduction reactivates the cycle. |
| Precipitation (Pd Black) | Ligand dissociation. | Increase Ligand:Metal ratio to 2:1 or 4:1. | Excess phosphine stabilizes the Pd(0) species in solution. |
Module B: Branched/Chiral Allylamines (Iridium-Catalysis)
Objective: Enantioselective synthesis of branched allylamines (Hartwig-Helmchen-Pfaltz reaction). Primary Mechanism: Ir-catalyzed substitution proceeds via a specific metallacycle intermediate that directs nucleophilic attack to the more substituted carbon (internal), retaining the branched structure.
Standard Operating Procedure (SOP-Ir-02)
-
Pre-catalyst:
(1–2 mol%). -
Ligand: Feringa or Hartwig-type Phosphoramidites (e.g.,
). -
Activation: The catalyst must be activated before adding the substrate.
-
Step 1: Mix Ir-precursor + Ligand + Propylamine (1 equiv relative to Ir) in THF.
-
Step 2: Stir at 50°C for 20 mins (Color change: Yellow
Pale/Clear). -
Step 3: Add allylic carbonate and amine nucleophile.[1]
-
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action | Mechanism |
| Low Branched:Linear Ratio | Solvent polarity is too high or reaction time too long. | 1. Use THF or Dioxane (avoid MeOH/DMF).2. Stop reaction immediately upon conversion. | Polar solvents stabilize the separated ion pair, allowing isomerization to the linear thermodynamic product [2]. |
| Low Enantioselectivity (% ee) | Incomplete catalyst activation or "Background Reaction." | Ensure propylamine activation step is performed. Use Allyl Carbonates (not acetates). | Carbonates generate alkoxide bases in situ, which are crucial for the metallacycle formation [3]. |
| Reaction Stalls | Cyclometallation failure. | Add a Lewis Acid promoter (e.g., | Lewis acids assist in the oxidative addition step for difficult substrates. |
Module C: Direct Amination of Allylic Alcohols
Objective: "Green" synthesis avoiding pre-functionalization (leaving groups). Challenge: Hydroxyl (-OH) is a poor leaving group.[2]
Protocol (Boronic Acid Catalysis)
Instead of converting alcohol to acetate/carbonate, use a boronic acid co-catalyst.
-
Catalyst:
/ Xantphos. -
Promoter: Phenylboronic acid (
) or Methylboronic acid (10-20 mol%). -
Mechanism: Boronic acid forms a temporary allyl boronate ester in situ, activating the C-O bond for oxidative addition [4].
Mechanistic Visualization (Troubleshooting Map)
Understanding the catalytic cycle is essential for diagnosing failure modes.
Figure 2: The Pd-catalyzed cycle. Note that the Pi-Allyl complex is the divergence point where solvent choice determines if the complex isomerizes (leading to linear) or reacts immediately.
Frequently Asked Questions (Technical)
Q1: I am using the Iridium protocol for a chiral amine, but I see 15% linear product. How do I remove it?
-
Answer: Separation is difficult. Prevention is key. The linear isomer often forms if the reaction runs too long (thermodynamic equilibration).
-
Self-Validating Step: Monitor the reaction via GC/NMR every 30 minutes. Quench immediately when the starting material is consumed. Do not let it stir overnight.
-
Chemical Fix: Switch to a more sterically demanding ligand (e.g., Feringa's phosphoramidite with bulky amine moieties) to kinetically forbid the linear attack.
-
Q2: Can I use ammonium salts directly for primary allylamines?
-
Answer: Direct use of ammonia often leads to di- and tri-allylation (over-alkylation).
-
Solution: Use an "Ammonia Surrogate" like Potassium Phthalimide , Di-tert-butyl iminodicarboxylate , or Trifluoroacetamide . These mono-protected amines prevent over-reaction. Deprotect post-synthesis (e.g., Hydrazine for phthalimide) to reveal the primary amine [5].
-
Q3: My Pd-catalyzed reaction turns black immediately upon heating.
-
Answer: This indicates rapid catalyst decomposition ("Pd Black" formation).
-
Cause: Inefficient ligation or oxygen presence.
-
Fix: Ensure your phosphine ligand is fresh (phosphines oxidize to phosphine oxides over time, which do not bind Pd). Recrystallize your
or dppf, or purchase a fresh bottle. Increase ligand loading to 4:1 relative to Pd.
-
References
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link
-
Hartwig, J. F., & Pouy, M. J. (2011). Iridium-Catalyzed Allylic Substitution.[1][3][4][5][6] Topics in Organometallic Chemistry, 34, 169-208. Link
-
Leitner, A., Shu, C., & Hartwig, J. F. (2005).[1][6] Enantioselective Allylic Amination of Allylic Carbonates. Organic Letters, 7(6), 1093–1096. Link
-
Sebelius, S., Olsson, V. J., & Szabó, K. J. (2005). Palladium-Catalyzed Direct Amination of Allylic Alcohols.[1][7][8] Journal of the American Chemical Society, 127(30), 10478–10479. Link
-
Pouy, M. J., et al. (2009). Enantioselective Synthesis of Primary Allylic Amines via Iridium-Catalyzed Allylic Amination with Ammonia Surrogates.[1] Journal of the American Chemical Society, 131(18), 6632–6633. Link
Sources
- 1. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 2. Direct Boronation of Allyl Alcohols with Diboronic Acid Using Palladium Pincer-Complex Catalysis. A Remarkably Facile Allylic Displacement of the Hydroxy Group under Mild Reaction Conditions [organic-chemistry.org]
- 3. Ir-Catalyzed Regiocontrolled Allylic Amination of Di-/Trienyl Allylic Alcohols with Secondary Amines [organic-chemistry.org]
- 4. Hydroamination versus Allylic Amination in Iridium Catalyzed Reactions of Allylic Acetates with Amines: 1,3-Aminoalcohols via Ester-Directed Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. Tsuji-Trost Reaction [organic-chemistry.org]
- 7. Direct Allylic Amination of Allylic Alcohol Catalyzed by Palladium Complex Bearing Phosphine-Borane Ligand [organic-chemistry.org]
- 8. Direct Allylic Amination of Allylic Alcohol Catalyzed by Palladium Complex Bearing Phosphine-Borane Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Catalysis Support Center: Palladium-Catalyzed Amination
Topic: Improving Yield in Buchwald-Hartwig Cross-Coupling Operator: Senior Application Scientist Status: Active
Introduction
Welcome to the Advanced Catalysis Support Center. If you are reading this, you are likely facing a stalled cross-coupling reaction. The Buchwald-Hartwig amination is a powerful tool, but it is kinetically complex. Success depends on balancing the rate of oxidative addition (breaking the C-X bond) against reductive elimination (forming the C-N bond), while suppressing
This guide does not offer generic advice. It provides a diagnostic framework to identify why your reaction failed and how to engineer a solution using modern precatalyst architectures and mechanistic insight.
Module 1: Diagnostic Triage
"My reaction failed. What now?"
Before adding more catalyst, you must diagnose the failure mode. Use this logic flow to categorize your issue.
Figure 1: Diagnostic logic tree for triaging reaction failures based on crude analysis.
Module 2: The Engine (Catalyst & Ligand Selection)
Q: I am using Pd(OAc)₂ and PPh₃. Why is my yield low? A: This "Generation 0" system is often insufficient for modern drug-like molecules.
-
Reduction Issue: Pd(II) must be reduced to Pd(0) to enter the cycle. If your amine is valuable or hard to oxidize, Pd(OAc)₂ may never activate, leading to "Pd black" precipitation.
-
Coordination: Monodentate PPh₃ binds weakly. It often requires high loading to prevent Pd aggregation, but excess ligand inhibits the active site.
The Fix: Use Palladacycle Precatalysts (Gen 3/Gen 4) . These activate rapidly at room temperature, releasing the active L-Pd(0) species in a 1:1 ratio without requiring the amine to act as a reducing agent [1].
Ligand Selection Matrix The ligand dictates the steric environment. You must match the ligand to your substrate's specific challenge.
| Substrate Class | Recommended Ligand | Why? |
| Primary Amines | BrettPhos | Large bulk prevents bis-arylation.[1] Electronic properties favor oxidative addition of chlorides. |
| Secondary Amines | RuPhos | Smaller bulk allows the secondary amine to bind to Pd, but prevents |
| Aryl Chlorides | XPhos | Extremely electron-rich; accelerates oxidative addition of strong C-Cl bonds. |
| Base-Sensitive | tBuBrettPhos | Allows mild bases (K₃PO₄) to be used effectively; highly active at lower temperatures. |
| Heterocycles | tBuXPhos | Excellent for heteroaryl halides which are prone to catalyst poisoning (coordination to N/S). |
Module 3: The Environment (Base & Solvent)[2][3][4][5][6]
Q: My substrate contains an ester and a nitrile. The reaction turned into black tar with NaOtBu.
A: You experienced base-mediated decomposition. NaOtBu (Sodium tert-butoxide) is a strong base (
The Fix: The Weak Base Protocol Switch to a "Weak Base" system using Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) .
-
Challenge: These bases are insoluble in toluene/dioxane.
-
Solution: You must facilitate phase transfer.
-
Solvent: Switch to tAmylOH (tert-amyl alcohol) or Dioxane containing 1-5% water . The water helps solubilize the inorganic base.
-
Temperature: Weak bases often require higher temperatures (80–100°C) to drive the deprotonation step, which is now reversible.
-
Q: Why does my reaction stall with Aryl Iodides?
A: The "Iodide Effect."
The released iodide ion (
-
Troubleshooting: Avoid Aryl Iodides if possible. If necessary, use Toluene (where iodide salts precipitate out) rather than polar solvents like DMF (where iodide remains dissolved and inhibitory).
Module 4: Advanced Troubleshooting (Specific Failure Modes)
Q: I see "Protodehalogenation" (Ar-Cl
-
Mechanism: After the amine binds, if the base is too slow or the reductive elimination is difficult (due to sterics), the complex undergoes
-hydride elimination. This releases an imine and leaves a Pd-Hydride species, which reduces the aryl ring. -
Solution:
-
Increase Catalyst Loading: Faster turnover beats the decomposition pathway.
-
Switch Ligand: Use RuPhos . Its specific structure interacts with the Pd center to destabilize the
-hydride elimination transition state [3]. -
Lower Temperature: Elimination has a higher activation energy than coupling; cooling the reaction often favors the product.
-
Q: The reaction turns black immediately upon heating. A: "Pd Black" formation indicates the ligand has dissociated, and Pd(0) atoms are aggregating into metal nanoparticles.
-
Cause: Oxidation of the ligand (air leak) or insufficient ligand-to-metal ratio.
-
Solution: Ensure you are using a Precatalyst (where Pd:L is fixed 1:1). If using Pd₂(dba)₃ + Ligand, increase the Ligand:Pd ratio to 1.2:1 or 1.5:1.
Module 5: Standard Operating Procedure (SOP)
Protocol: The General Screening System (Self-Validating) Use this protocol to establish a baseline. If this fails, use the diagnostics above.
Reagents:
-
Precatalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary).
-
Base: NaOtBu (Standard) or Cs₂CO₃ (Sensitive groups).[2]
-
Solvent: 1,4-Dioxane (Anhydrous).
Workflow:
-
Preparation: Inside a glovebox or under active Nitrogen flow, add:
-
Solvation: Add Dioxane (0.2 M concentration relative to halide).
-
Critical: If using Cs₂CO₃, add 10
L of degassed water per mL of solvent.
-
-
Reaction: Seal vial with a PTFE-lined cap. Heat to 80°C for 1 hour.
-
Validation Check:
-
Take a 10
L aliquot. -
Dilute in EtOAc.
-
Run TLC/LCMS.
-
Pass: >90% conversion.
-
Fail: Refer to Figure 1 (Diagnostic Tree).
-
Visualizing the Pathway
Understanding the competition between the Productive Cycle and the Destructive Cycle is vital.
Figure 2: The Competitive Landscape. The red path represents the primary failure mode (Protodehalogenation).
References
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Synthesis of New Palladium Precatalysts for C–N and C–C Cross-Coupling. The Journal of Organic Chemistry, 79(9), 4161–4166.
-
Surry, D. S., & Buchwald, S. L. (2011).[4] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[4]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994).[4] Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6][7][4][8][9][10][11] Reaction intermediates and structure-activity relationships.[4][10][12][13][14] Journal of the American Chemical Society, 116(13), 5969–5970.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Polar Amine Compounds
Topic: Troubleshooting & Optimization Guide for Hydrophilic Basic Analytes
Audience: Medicinal Chemists, Process Chemists, and Purification Engineers.
Introduction: The "Silanol Effect" and Beyond
Welcome. If you are here, you are likely staring at a chromatogram with a peak that looks more like a shark fin than a Gaussian curve, or perhaps your compound eluted in the void volume.
Polar amines present a "perfect storm" of purification challenges. Their basicity leads to strong ionic interactions with residual silanols on silica-based columns (causing tailing), while their high polarity prevents adequate retention on standard C18 ligands (causing void elution).
This guide does not just list "tips"; it provides causal workflows to diagnose the interaction mechanism failure and correct it.
Module 1: Reversed-Phase (RP) Troubleshooting
Core Challenge: Peak Tailing & Poor Retention.
Q: Why does my amine tail severely on C18, even with a new column?
A: This is the classic Silanol Effect . Even "end-capped" columns have residual silanol groups (Si-OH) on the base particle. At neutral pH, these are deprotonated (Si-O⁻). Your protonated amine (R-NH₃⁺) binds ionically to these sites, dragging the peak.
Protocol: The pH Switch Strategy
Do not blindly add more organic solvent. You must control the ionization state.
| Parameter | Acidic Strategy (pH < 3) | Basic Strategy (pH > 9.5) |
| Mechanism | Ion Pairing / Suppression. Low pH suppresses Silanol ionization (keeps them Si-OH). | Neutralization. High pH deprotonates the analyte (R-NH₂), making it hydrophobic. |
| Primary Modifier | TFA (Trifluoroacetic Acid) (0.05% - 0.1%) | Ammonium Hydroxide or Bicarbonate (10mM) |
| Pros | Excellent peak shape; solubilizes salts. | Drastically increases retention on C18; MS-friendly (positive mode). |
| Cons | TFA suppresses MS signal; difficult to remove (see Module 4). | Requires Hybrid Particle columns (e.g., BEH, Gemini) to survive high pH. |
Self-Validating Check:
-
If using TFA: Does the peak sharpen immediately? If yes, silanol interaction was the cause.
-
If using High pH: Does retention time (
) increase significantly? If yes, you successfully neutralized the amine.
Q: I cannot use TFA due to MS sensitivity. What is the alternative?
A: Use Formic Acid with a "Sacrificial Base."
Formic acid is a weaker ion-pairing agent than TFA. To compensate, add Ammonium Formate (10-20 mM). The abundance of ammonium ions (
Visual Workflow: RP Optimization Logic
Figure 1: Decision tree for selecting the correct mobile phase modifier based on column chemistry and detection method.
Module 2: HILIC (Hydrophilic Interaction Liquid Chromatography)
Core Challenge: Reproducibility & Equilibration.
Q: My compound elutes in the void on C18. Is HILIC the answer?
A: Yes, but only if you respect the Water Layer Mechanism . In HILIC, the stationary phase (Silica, Amide, or Zwitterionic) holds a stagnant layer of water. Your polar amine partitions into this water layer.
-
The Trap: If you treat HILIC like Reversed-Phase (RP), you will fail. In HILIC, Water is the Strong Solvent and Acetonitrile (ACN) is the Weak Solvent .[1]
Q: Why do my retention times shift between injections?
A: Insufficient Equilibration. HILIC columns require 3-4x longer equilibration than RP columns because the water layer must physically re-establish itself on the particle surface after a gradient.
Protocol: The "HILIC Reset"
-
New Column: Flush with 60-80 Column Volumes (CV) of initial mobile phase (e.g., 90% ACN / 10% Buffer) before the first injection.
-
Between Runs: Re-equilibrate for 20 CV . (RP only requires 3-5 CV).
-
Calculation: For a 4.6 x 150mm column (approx 1.6 mL volume) running at 1.0 mL/min, 20 CV = 32 minutes.
-
Shortcut: Increase flow rate during the re-equilibration step (if pressure allows) to save time.
-
Data: HILIC vs. RP Retention Comparison
| Compound Class | C18 Retention (High Organic) | HILIC Retention (High Organic) |
| Hydrophobic Amines | High ( | Low ( |
| Polar Amines | Void ( | High ( |
| Inorganic Salts | Void | Retained (Separates salt from drug) |
Module 3: Flash Chromatography (Scale-Up)
Core Challenge: Loading Capacity & Solubility.
Q: My amine "streaks" down the silica column, contaminating all fractions.
A: Silica is acidic (pKa ~5). Your amine is basic.[2] They are reacting. You must neutralize the silica surface before and during the run.
Protocol: The Amine-Modified Mobile Phase
-
Solvent System: DCM / Methanol is standard, but often too strong. Consider EtOAc / EtOH for better selectivity.
-
The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to both Solvent A and Solvent B.
-
Crucial Step: Flush the column with the TEA-containing solvent before loading your sample. This pre-saturates the silanols.
Q: I am loading >5g. The TEA method isn't working.
A: Switch to Amine-Functionalized Silica (KP-NH) . For large scales, adding TEA to the mobile phase is messy and expensive. KP-NH cartridges have the amine bound to the silica.
-
Benefit: You can use neutral solvents (Hexane/EtOAc) without modifiers.[3]
-
Benefit: No chlorinated solvents required (Greener/Safer).
Module 4: Post-Purification (TFA Removal)
Core Challenge: Toxicity & Stability.
Q: I used TFA for purification. How do I remove it from my product?
A: TFA salts are often hygroscopic and cytotoxic. Simple lyophilization does not remove TFA (it forms a stable salt with the amine).
Method A: The HCl Displacement (Volatilization)
Use a stronger acid to displace the weaker one.[4]
-
Dissolve the TFA salt in MeOH/Water.
-
Add excess 1M HCl (approx 10 eq).
-
Evaporate to dryness.
-
Repeat 3 times.
Method B: Polymer-Supported Carbonate (SPE)
For free-basing without liquid-liquid extraction.
-
Use a Carbonate-functionalized SPE cartridge (e.g., PL-HCO3).
-
Pass the dissolved TFA salt through the cartridge.[7]
-
The TFA binds to the cartridge; the free amine elutes.
-
Note: Ensure your amine is stable as a free base (oxidation risk).
-
References
-
Separation Science. "Column Equilibration in HILIC." SepScience.com. [Link]
-
Waters Corporation. "Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX." Waters Application Notes. [Link]
-
Biotage. "How to purify ionizable organic amine compounds using flash column chromatography." Biotage Blog. [Link]
- McCalley, D. V. "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A, 2006. (Contextual grounding for Silanol Effect).
-
Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technical Overview. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. hplc.eu [hplc.eu]
- 7. cypress-international.com [cypress-international.com]
Technical Support Center: Strategies for Removing Catalyst Residues from Amine Products
Welcome to the Technical Support Center for catalyst residue removal in amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into tackling the common yet critical challenge of purifying amine products from residual metal catalysts. The presence of these residues, often from palladium- or copper-catalyzed reactions, is a significant concern due to their potential toxicity and interference with downstream applications, making their removal essential for meeting stringent regulatory standards.[1]
This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental work. We will delve into the causality behind experimental choices, offering not just protocols, but the scientific reasoning that underpins them.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to remove palladium residues from my amine product?
The primary difficulty stems from the inherent chemical nature of amines. The nitrogen atom in an amine group possesses a lone pair of electrons, making it a Lewis base. This allows it to act as a strong ligand that can coordinate with and form stable complexes with transition metals like palladium.[2] This chelation effect can keep the palladium species solubilized in the reaction mixture, rendering simple filtration methods ineffective for its removal.[2]
Q2: What are the most common methods for removing catalyst residues from amine products?
The most prevalent and effective strategies for catalyst removal can be broadly categorized as follows:
-
Adsorption: Utilizing materials that selectively bind to the metal catalyst.
-
Extraction: Leveraging the chemical properties of the amine product to separate it from the catalyst.
-
Crystallization: Purifying the amine product by inducing crystal formation, leaving the catalyst impurities in the solution.
-
Filtration: Physically separating solid-phase catalysts or precipitated catalyst residues.
The choice of method depends on several factors, including the nature of the catalyst (homogeneous or heterogeneous), the properties of the amine product, the desired level of purity, and the scale of the reaction.
Troubleshooting Guides
Issue 1: High levels of residual palladium detected after initial purification attempts.
Possible Cause: Strong coordination of the palladium catalyst to your amine product is preventing its removal by standard methods.
Suggested Solutions:
-
Employ a High-Affinity Scavenger: Metal scavengers are solid supports, such as silica or polystyrene, that are functionalized with groups that have a high affinity for the target metal.[2][3] For palladium, thiol- or amine-based scavengers are often highly effective.[2][4] These work by forming strong, often irreversible, bonds with the palladium, allowing it to be easily filtered off.[3]
-
Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by temperature and time. Increasing the reaction temperature (e.g., to 40-50 °C) and extending the treatment time can enhance the binding of the palladium to the scavenger.[2]
-
Activated Carbon Treatment: Activated carbon is a cost-effective and versatile adsorbent for palladium removal.[5][6] It possesses a porous structure and surface characteristics that are effective for adsorbing homogeneous catalysts.[5] However, its non-specific nature can sometimes lead to the adsorption of the desired amine product, so optimization is key.[1][2]
Protocol 1: Palladium Removal Using a Metal Scavenger
-
Dissolution: Dissolve the crude amine product in a suitable organic solvent.
-
Scavenger Addition: Add the selected metal scavenger resin (typically 3-5 equivalents relative to the residual metal) to the solution.[7]
-
Agitation: Stir the mixture at room temperature or with gentle heating for 4 to 18 hours.[2][7]
-
Filtration: Filter the mixture through a pad of celite to remove the solid-supported scavenger.[2]
-
Washing: Wash the filter cake with fresh solvent to ensure the complete recovery of your product.[2]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]
-
Analysis: Quantify the remaining palladium content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[8]
Issue 2: Significant loss of my amine product during the purification process.
Possible Cause: Your amine product may be adsorbing to the purification medium, such as activated carbon or the scavenger resin itself. This is more likely if your product has polar functional groups that can interact with the surface of the adsorbent.[1]
Suggested Solutions:
-
Reduce the Amount of Adsorbent: Use the minimum amount of scavenger or activated carbon necessary. It is advisable to perform a small-scale experiment to determine the optimal loading that effectively removes the catalyst without significant product loss.[1]
-
Optimize the Solvent: Employing a more polar solvent during the scavenging process can help to keep your product fully solvated, thereby minimizing non-specific binding to the adsorbent.[1]
-
Thorough Washing: After filtration, be meticulous in washing the scavenger or carbon cake with fresh solvent to recover any adsorbed product.[1]
Issue 3: My amine product is an oil, making crystallization difficult.
Possible Cause: The physical properties of your amine product prevent the formation of a stable crystal lattice at typical laboratory conditions.
Suggested Solutions:
-
Acid-Base Extraction: This technique is particularly well-suited for purifying amines. By treating the organic solution of your crude product with an aqueous acid (e.g., 10% hydrochloric acid), the basic amine is protonated to form a water-soluble ammonium salt.[9][10][11] This salt will move into the aqueous layer, leaving the non-basic, catalyst-containing impurities in the organic layer. The layers can then be separated.[12] After separation, the aqueous layer is basified (e.g., with sodium hydroxide) to regenerate the neutral, water-insoluble amine, which can then be extracted back into an organic solvent.[10][12]
Workflow for Selecting a Purification Strategy
The following diagram illustrates a decision-making workflow for choosing the most appropriate method for removing catalyst residues from your amine product.
Caption: Decision workflow for catalyst residue removal from amine products.
Data Summary: Comparison of Common Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Metal Scavengers | Chemisorption | High selectivity, high efficiency, can reduce catalyst levels to very low ppm.[1][3] | Higher cost compared to other methods, potential for product loss through non-specific binding.[1][2] | Homogeneous catalysts, achieving very high purity. |
| Activated Carbon | Physisorption | Low cost, effective for a range of metals, can also remove color impurities.[5][13] | Can be non-selective leading to product loss, requires careful filtration to remove fine particles.[1][2] | Cost-sensitive applications, initial bulk removal of catalyst. |
| Acid-Base Extraction | Partitioning based on pKa | Highly effective for basic amines, can handle oily products, relatively inexpensive.[9][10] | Requires multiple steps, use of acids and bases may not be suitable for sensitive functional groups. | Purifying amine products that are oils or do not crystallize easily. |
| Recrystallization | Differential Solubility | Can yield very pure crystalline products, scalable.[14][15] | Only applicable to solid products, potential for catalyst to be occluded in the crystal lattice.[15][16] | Solid amine products where impurities have different solubility profiles. |
| Filtration | Physical Separation | Simple, fast, and effective for removing solid particles.[17] | Only effective for heterogeneous catalysts or precipitated catalyst residues.[2] | Heterogeneous catalysts like Palladium on Carbon (Pd/C). |
Advanced Troubleshooting
Q3: I've tried activated carbon, but the palladium levels are still high. What's next?
Possible Cause: The type of activated carbon and the treatment conditions are not optimal for your specific system.
Suggested Solutions:
-
Select a Specialized Carbon: Not all activated carbons are created equal. Some are specifically designed for metal removal and have modified surfaces that enhance their scavenging capabilities.[1][5]
-
Optimize Treatment Conditions: The efficiency of palladium removal by activated carbon can be influenced by temperature, pH, and contact time.[18] Experiment with these parameters on a small scale to find the optimal conditions for your reaction. For instance, removal can be more effective at slightly elevated temperatures.[18]
Q4: How can I quantify the amount of residual palladium in my final product?
Answer: Accurate quantification of residual metals is crucial, especially in pharmaceutical applications. The industry standard for this is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[8] This technique offers very high sensitivity and can detect metal concentrations at the parts-per-billion (ppb) level.[8][19] While ICP-MS requires specialized equipment, there are also rapid screening methods available, such as catalysis-based fluorometric assays, that can provide a semi-quantitative assessment of palladium levels and are useful for process development and optimization.[19][20][21]
Logical Framework for Method Selection
The choice of a purification strategy is a multi-faceted decision. The following diagram outlines the key considerations and their relationships.
Caption: Key factors influencing the selection of a purification method.
By systematically evaluating these factors and utilizing the troubleshooting guides provided, you can develop a robust and efficient strategy for removing catalyst residues from your amine products, ensuring the quality and safety of your final compounds.
References
- Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
- Scavenger Resins - Amerigo Scientific.
- Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures - Benchchem.
- Palladium Detection for API Purific
- Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace.
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchG
- Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
- Metal Scavengers - Sigma-Aldrich.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
- Metal scavengers for organic purific
- Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen | The Journal of Organic Chemistry - ACS Public
- How can i remove palladium Pd catalyst easily?
- Acid–base extraction - Wikipedia.
- How to remove catalyst residue from 2-chloro-N-phenylaniline product - Benchchem.
- Acid-Base Extraction | Purpose, Theory & Applic
- Acid-Base Extraction Tutorial - YouTube.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts.
- Recrystalliz
- Recrystallization and Crystalliz
- Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation | ACS C
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 4. biotage.com [biotage.com]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. Metal Scavengers [sigmaaldrich.com]
- 8. arborassays.com [arborassays.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. study.com [study.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. pharmtech.com [pharmtech.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of Allylamine Compounds
Welcome to the technical support center for allylamine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of these versatile yet reactive molecules. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot stability issues effectively and ensure the integrity of your experiments and products.
Understanding the Inherent Instability of Allylamine Compounds
Allylamine and its derivatives are characterized by two key functional groups: a primary amine and a carbon-carbon double bond (alkene). This combination makes them highly valuable synthetic precursors but also introduces intrinsic reactivity that can lead to degradation. The primary stability concerns stem from three main pathways: Oxidation , Polymerization , and Isomerization .
-
Oxidation: The lone pair of electrons on the nitrogen atom and the electron-rich double bond make allylamines susceptible to oxidative degradation. Auto-oxidation, a free-radical chain reaction with atmospheric oxygen, is a primary concern.[1][2] This process can be initiated by heat, light, or trace metal impurities and leads to the formation of hydroperoxides, which can further decompose into a variety of undesired byproducts, including acrolein and hydrogen peroxide.[3][4]
-
Polymerization: The allyl group can undergo free-radical polymerization, especially in the presence of initiators, heat, or light.[5] While often harnessed for producing polyallylamine, uncontrolled polymerization is a common cause of sample degradation, leading to increased viscosity, precipitation, and loss of the desired monomer.[6]
-
Isomerization: The double bond in allylamines can migrate to form the corresponding enamine. While this is often a desired synthetic transformation achieved with metal catalysts, the potential for uncatalyzed isomerization exists, particularly under thermal stress.[7][8] The resulting enamines are often unstable and can participate in further unwanted reactions.[9]
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues you may encounter during your work with allylamine compounds.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Discoloration (Yellowing/Browning) | Oxidation: Formation of chromophoric (color-producing) degradation products from the reaction with atmospheric oxygen. | Inert Atmosphere: Store and handle the compound under an inert gas (Nitrogen or Argon) to displace oxygen.[10] Rationale: This removes a key reactant in the auto-oxidation chain reaction.[1] Antioxidants: Add a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) or a hindered phenol at a low concentration (e.g., 100-500 ppm). Rationale: These molecules donate a hydrogen atom to terminate the free-radical chain reaction that propagates oxidation.[11][12] |
| Increased Viscosity or Gel Formation | Uncontrolled Polymerization: Spontaneous polymerization initiated by trace impurities, light, or elevated temperatures. | Inhibitors: Add a free-radical polymerization inhibitor, such as hydroquinone or BHT. Rationale: These compounds scavenge the initial radicals that would otherwise start the polymerization chain reaction. Strict Temperature Control: Store at recommended low temperatures (e.g., 2-8°C or as specified by the manufacturer) and avoid localized heating. Rationale: Lower temperatures reduce the kinetic energy of molecules, decreasing the rate of both initiation and propagation steps of polymerization.[13] |
| Precipitate Formation in Solution | Polymerization: The resulting polymer may be insoluble in the chosen solvent. Salt Formation: Reaction with acidic gases (e.g., CO2 from the air) to form insoluble carbonate salts. pH Shift: Changes in pH causing the compound to exceed its solubility limit. | Inert Atmosphere & Filtration: Work under an inert atmosphere and filter solutions through an appropriate membrane (e.g., 0.22 µm PTFE for organic solvents) before use. Rationale: Prevents reaction with atmospheric CO2. pH Control: Buffer aqueous solutions to a stable pH range. For many amines, a slightly basic pH (e.g., 8-9) can improve stability by keeping the amine in its free base form, which may be less susceptible to certain degradation pathways than its protonated salt.[14][15] Rationale: Maintaining a consistent pH prevents precipitation due to protonation/deprotonation and can inhibit acid- or base-catalyzed degradation. |
| Inconsistent Assay Results / Loss of Purity | Multiple Degradation Pathways: A combination of oxidation, polymerization, or isomerization occurring over time. | Comprehensive Stabilization Strategy: Combine multiple approaches: 1. Store under Inert Gas: [10] 2. Refrigerate or Freeze: [16] 3. Protect from Light: Use amber vials or store in the dark. Rationale: UV light can provide the energy to initiate free-radical reactions.[10] 4. Add a Stabilizer Cocktail: Consider a low-level mixture of a radical scavenger (e.g., BHT) and a peroxide decomposer (a secondary antioxidant like a thioether).[17][18] Rationale: This provides a multi-pronged defense against the degradation cycle. |
Visualizing Degradation and Troubleshooting Logic
The following diagrams illustrate the primary degradation pathways and the logic for selecting appropriate stabilization methods.
Caption: Primary degradation pathways for allylamine compounds.
Caption: Troubleshooting logic for allylamine stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal way to store a pure allylamine compound?
A1: The ideal storage involves a multi-layered approach to mitigate all primary risks. Store the compound in a tightly sealed, amber glass container to protect from light and air.[13] Before sealing, flush the headspace with an inert gas like argon or nitrogen. Store this container in a cool, well-ventilated area designated for flammable and reactive materials, away from heat sources, strong acids, and oxidizing agents.[19][20] For long-term storage, refrigeration (2-8°C) is recommended.[13]
Q2: Can I add an antioxidant to my allylamine compound? Which one should I choose?
A2: Yes, adding an antioxidant is a highly effective strategy. Hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) are a common and effective choice for scavenging free radicals.[11] They work by terminating the chain reaction central to auto-oxidation.[12] For applications sensitive to light, Hindered Amine Light Stabilizers (HALS) are exceptionally effective as they can be regenerated and participate in a catalytic cycle to remove free radicals.[4][21][22] A combination of a primary antioxidant (like BHT) and a secondary antioxidant (like a thioester) can provide synergistic protection by both scavenging radicals and decomposing peroxides.[17] Always start with a very low concentration (e.g., 100-500 ppm) to avoid potential interference with downstream reactions.
Q3: My allylamine solution in water seems to degrade faster than the neat compound. Why is this and what can I do?
A3: Aqueous solutions can accelerate degradation for several reasons. Water can facilitate proton transfer and may contain dissolved oxygen. Furthermore, the pH of the solution is critical. While allylamine itself is basic, dissolving it in unbuffered water can lead to a pH that is not optimal for stability. Forced degradation studies of related compounds like terbinafine show degradation under both acidic and alkaline hydrolytic conditions.[20] It is recommended to use a buffered solution to maintain a stable pH, typically in the slightly basic range (e.g., pH 8-9), and to de-gas the water thoroughly before preparing the solution to remove dissolved oxygen.
Q4: I suspect my allylamine sample has degraded. How can I test for this?
A4: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method.[13][23][24] A typical method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and a buffered aqueous solution.[13] Gas Chromatography (GC) with a Flame Ionization Detector (FID) is also an excellent technique for quantifying the purity of allylamine and detecting volatile degradation products.[25][26] By comparing a fresh, high-purity standard to your sample, you can quantify the remaining parent compound and detect the appearance of new peaks corresponding to degradation products.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Allylamine Stock Solution
This protocol describes the preparation of a 1 M stock solution of allylamine in anhydrous Tetrahydrofuran (THF) with BHT as a stabilizer for use in organic synthesis.
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Solvent Preparation: Use a freshly opened bottle of anhydrous THF or dispense from a solvent purification system. Sparge the solvent with dry argon for 20 minutes to remove dissolved oxygen.
-
Stabilizer Addition: To 100 mL of the sparged THF in a dry flask, add 11 mg of BHT to create a 500 ppm solution. Stir under an inert atmosphere until fully dissolved.
-
Allylamine Addition: Under a positive pressure of argon, use a dry syringe to slowly add 7.6 mL (approx. 5.7 g, 0.1 mol) of high-purity allylamine to the THF/BHT solution.
-
Storage: Seal the flask with a septum and parafilm. Store in the dark, preferably in a refrigerator at 2-8°C. This solution should be used within a few weeks for best results.
Protocol 2: Stability Assessment by Reverse-Phase HPLC
This protocol provides a general framework for developing an HPLC method to assess the purity of an allylamine derivative.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Start with a high percentage of A and gradually increase B (e.g., 10% B to 90% B over 20 minutes).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 220 nm).[13] A PDA detector is highly recommended to assess peak purity and detect co-eluting impurities.
-
Sample Preparation: Dilute a small amount of the allylamine compound in the initial mobile phase composition to a concentration of approximately 0.1-1.0 mg/mL.
-
Analysis: Inject a known-purity standard to establish the retention time and peak area. Inject the aged sample and compare the chromatograms. A decrease in the main peak area and the appearance of new peaks before or after the main peak indicate degradation.
This guide provides a foundational understanding of the factors affecting allylamine stability and practical solutions for their mitigation. By implementing these strategies, you can ensure the quality and reliability of your research and development efforts.
References
- Rao, T. N., et al. (2016). Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Asian Journal of Research in Chemistry, 9(8), 381-388.
- Rao, T. N., et al. (2016). Forced degradation study of terbinafine HCl by HPLC with PDA detector.
- Forced degradation studies results of itraconazole and terbinafine HCl. (n.d.).
- Stability-indicating method development and validation of itraconazole and terbinafine hcl in bulk and pharmaceutical tablet dosage form. (n.d.). SciSpace.
- HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. (n.d.).
- Naftifine hydrochloride. (n.d.). MedChemExpress.
- Allylamine – Knowledge and References. (n.d.). Taylor & Francis.
- Study of the Stability of a Viscous Solution of Naftifin Hydrochloride with a Combination of Polyethylene Glycols for External Use. (2025).
- Photochemical Metal-free Hydrocarbamoyl
- Oxidative cleavage of variously N‐protected allylamines. (n.d.).
- Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. (2024). IJNRD.org.
- Lipid peroxidation and oxidative stress during acute allylamine-induced cardiovascular toxicity. (1994). PubMed.
- Naftifine (hydrochloride)
- 204286Orig1s000. (2013).
- Autoxid
- Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbon
- Naftifine HCl | Fungal inhibitor | CAS 65473-14-5. (n.d.). Selleck Chemicals.
- Free radicals in arylamine carcinogenesis. (1981). PubMed.
- MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. (n.d.). DTIC.
- Mechanism of reaction of allylamine with the quinoprotein methylamine dehydrogenase. (n.d.). PMC - NIH.
- (A) The key propagation steps in the autoxidation of unsaturated... (n.d.).
- Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbon
- Mechanisms for the autoxidation of polyunsaturated lipids. (n.d.). Accounts of Chemical Research.
- Synthesis of Simple Enamines via Catalytic Isomerization of Allylic Amine Substrates and Their Polymeriz
- Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. (n.d.). Semantic Scholar.
- Oxidative Cleavage and Ammoxidation of Unsaturated Hydrocarbons via Heterogeneous Auto-Tandem C
- Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC.
- Nickel-Catalyzed Asymmetric Carboacylation of Alkenes via CO Transfer. (2026).
- Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. (2025).
- Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Stability Indicating Analytic Method Devlompent & Valid
- Allylamine. (n.d.). Wikipedia.
- Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025). RJPN.
- Synthesis of Simple Enamines via Catalytic Isomerization of Allylic Amine Substrates and Their Polymerization Behavior. (2025).
- Illustration of the pH-dependent binding between poly(allylamine)... (n.d.).
- Nickel-Catalyzed Alkene Isomerization to Access Bench-Stable Enamines and Their [3 + 2] Annulation. (2025).
- Development and Validation of HPLC Stability-Indicating Assays. (n.d.).
- Primary tert- and sec-Allylamines via Palladium-Catalyzed Hydroamination and Allylic Substitution with Hydrazine and Hydroxylamine Deriv
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
- Allylamine (MALA). (n.d.). AdvanSix.
- Kinetics and mechanism of the hydrolysis of N-isobutylidenemethylamine in aqueous solution. (1970). Semantic Scholar.
- Attempted allylamine to enamine isomerization. (n.d.).
- Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. (2021).
- Nickel-Catalyzed Alkene Isomerization to Access Bench-Stable Enamines and Their [3 + 2] Annul
- CAS 30551-89-4 Poly(allylamine) solution. (n.d.). Alfa Chemistry.
Sources
- 1. Autoxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Lipid peroxidation and oxidative stress during acute allylamine-induced cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of reaction of allylamine with the quinoprotein methylamine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films | MDPI [mdpi.com]
- 9. (PDF) Meta-Stable Enamines: Synthesis of Simple Enamines via Catalytic Isomerization of Allylic Amine Substrates and Their Polymerization Behavior [academia.edu]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. ijnrd.org [ijnrd.org]
- 13. ajrconline.org [ajrconline.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Free radicals in arylamine carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Primary tert- and sec-Allylamines via Palladium-Catalyzed Hydroamination and Allylic Substitution with Hydrazine and Hydroxylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijprajournal.com [ijprajournal.com]
- 24. rjpn.org [rjpn.org]
- 25. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Addressing regio- and stereoselectivity issues in allylic amination
Technical Support Center: Allylic Amination
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for allylic amination. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of allylic amines. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of controlling regio- and stereoselectivity in these powerful C-N bond-forming reactions.
Troubleshooting Guide: Addressing Poor Selectivity
This section addresses specific experimental issues related to poor regio- and stereochemical outcomes in allylic amination reactions.
Question 1: My palladium-catalyzed allylic amination of an unsymmetrical substrate is giving a mixture of linear and branched products. How can I favor the formation of the linear isomer?
Answer:
Achieving high regioselectivity for the linear product in palladium-catalyzed allylic amination is a common challenge. The outcome of this reaction is highly dependent on the steric and electronic properties of the substrate, the nucleophile, and the ligand on the palladium catalyst. Typically, palladium-catalyzed reactions favor the formation of the product at the less-hindered position.[1] However, several factors can lead to the formation of a mixture of regioisomers.
Causality and Mechanistic Insight: The regioselectivity of palladium-catalyzed allylic amination is determined at the stage of nucleophilic attack on the η³-allylpalladium intermediate. The distribution of the positive charge on the allyl fragment and the steric hindrance around the two ends of the allyl system are the primary factors that govern where the nucleophile will attack. For many systems, the thermodynamically favored product is the linear one, which can sometimes be formed through isomerization of the initially formed branched product.[2]
Troubleshooting Protocol:
-
Ligand Modification: The choice of ligand is paramount.
-
Bulky Ligands: Employing sterically bulky phosphine ligands, such as Trost ligands, can significantly favor the formation of the linear product by sterically hindering the attack at the more substituted carbon of the π-allyl intermediate.[3]
-
Bite Angle: Ligands with a larger bite angle, like DPEphos, can also promote the formation of the linear product.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states.
-
Nucleophile and Leaving Group Considerations:
-
Nucleophile: Less basic and sterically smaller nucleophiles may favor attack at the less hindered carbon.
-
Leaving Group: The nature of the leaving group (e.g., acetate, carbonate, phosphate) can influence the rate of formation of the π-allyl intermediate and subsequent nucleophilic attack. Experimenting with different leaving groups can sometimes alter the regioselectivity.[6][7]
-
dot
Caption: Workflow for optimizing linear regioselectivity.
Question 2: I am trying to synthesize a chiral branched allylic amine using an iridium catalyst, but the enantioselectivity is low. What are the critical parameters to optimize?
Answer:
Iridium-catalyzed asymmetric allylic amination is a powerful method for accessing chiral branched amines, often with high regioselectivity for the branched product.[1][8] Low enantioselectivity typically points to issues with the chiral ligand, the formation of the active catalyst, or reaction conditions that allow for non-selective background reactions.
Causality and Mechanistic Insight: In iridium-catalyzed allylic amination, the enantioselectivity is determined by the facial selectivity of the nucleophilic attack on the π-allyliridium intermediate, which is controlled by the chiral ligand. The active catalyst is often an iridium complex that can undergo cyclometalation.[9] The stereochemical outcome is generally governed by an outer-sphere mechanism for the C-N bond formation.[10]
Troubleshooting Protocol:
-
Ligand Selection is Crucial:
-
Phosphoramidite Ligands: Chiral phosphoramidite ligands are frequently employed and are known to provide high enantioselectivity.[9] Ensure the ligand is of high purity.
-
Ligand Screening: If one ligand provides poor results, screening a small library of structurally diverse chiral ligands is often the most effective approach.
-
-
Catalyst Activation and Pre-formation:
-
The active iridium catalyst may form in situ, and this process can be sensitive to impurities. Pre-forming the catalyst by reacting the iridium precursor with the ligand before adding the substrate and nucleophile can sometimes lead to more reproducible and higher enantioselectivity.
-
-
Solvent and Additive Effects:
-
Solvent: Polar solvents like ethanol can be crucial for achieving high yields and selectivities in some iridium-catalyzed systems.[11]
-
Lewis Acid Additives: For reactions involving allylic alcohols, the use of a Lewis acid activator can be essential for promoting the reaction and achieving high enantioselectivity.[12]
-
-
Temperature Control:
-
Lowering the reaction temperature can often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers.
-
dot
Caption: Decision tree for improving enantioselectivity.
Frequently Asked Questions (FAQs)
This section provides answers to broader, more foundational questions regarding selectivity in allylic amination.
Question 3: What are the fundamental differences between palladium and iridium catalysts in controlling regioselectivity in allylic amination?
Answer:
Palladium and iridium catalysts exhibit fundamentally different and often complementary regioselectivities in allylic amination, which stems from their distinct mechanistic pathways.
-
Palladium Catalysis: Generally, palladium-catalyzed allylic substitutions favor the formation of the linear product, where the nucleophile attacks the less substituted terminus of the π-allyl intermediate.[1] This is often referred to as the "Tsuji-Trost" type reactivity. The regioselectivity can be influenced by the ligands and reaction conditions, but the inherent preference is for the less sterically hindered position.
-
Iridium Catalysis: In contrast, iridium catalysts are renowned for promoting the formation of the branched product with high regioselectivity.[1] This is particularly true for linear allylic substrates. The mechanism involves the formation of a π-allyliridium intermediate where nucleophilic attack occurs preferentially at the more substituted carbon.
| Catalyst | Predominant Regioisomer | Mechanistic Feature |
| Palladium | Linear | Nucleophilic attack at the less sterically hindered terminus. |
| Iridium | Branched | Nucleophilic attack at the more substituted terminus. |
dot
Caption: Pd vs. Ir regioselectivity pathways.
Question 4: How does the stereochemistry of the starting material influence the stereochemistry of the product in asymmetric allylic amination?
Answer:
The relationship between the stereochemistry of the starting material and the product depends on the specific catalytic system and mechanism.
-
Stereospecific Reactions: In some cases, the reaction can be stereospecific, meaning that a specific stereoisomer of the starting material will lead to a specific stereoisomer of the product. This often occurs when the nucleophilic attack happens with a defined stereochemistry (e.g., anti-attack) relative to the metal center, and the formation of the π-allyl intermediate is also stereospecific.
-
Stereoconvergent Reactions (Dynamic Kinetic Asymmetric Transformation - DYKAT): More commonly in modern asymmetric allylic amination, the reaction is stereoconvergent. This means that a racemic (a 1:1 mixture of enantiomers) starting material can be converted into a single, highly enantioenriched product.[13] This is possible because the π-allyl intermediate, which is often prochiral or rapidly equilibrating, loses the stereochemical information of the starting material. The chiral catalyst then controls the facial selectivity of the nucleophilic attack on this common intermediate, directing the reaction to form predominantly one enantiomer of the product.[14]
dot
Caption: Stereoconvergent pathway in DYKAT.
References
-
Johansen, M. B., & Fristrup, P. (2013). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. PMC. [Link]
-
Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944. [Link]
-
Tosatti, P., et al. (2019). and Enantioselective Iridium-Catalyzed Amination of Racemic Branched Alkyl-Substituted Allylic Acetates with Primary and Secondary Aromatic and Heteroaromatic Amines. PMC. [Link]
-
Hartwig, J. F. (2010). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Accounts of Chemical Research, 43(9), 1265–1275. [Link]
-
Helmchen, G., & Pfaltz, A. (2000). PhosphinooxazolinesA New Class of Versatile, Modular Chiral Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 336–345. [Link]
-
Luo, Y., et al. (2019). Cobalt-Catalyzed Regio- and Enantioselective Allylic Amination. ACS Publications. [Link]
-
Takeuchi, R., et al. (2001). Iridium-Catalyzed Allylic Amination of Allylic Carbonates. Journal of the American Chemical Society, 123(39), 9525–9534. [Link]
-
(2025). Reversibility and Enantioselectivity of Palladium-Catalyzed Allylic Aminations: Ligand, Base-Additive, and Solvent Effects. The Journal of Organic Chemistry - ACS Publications. [Link]
-
(n.d.). Catalytic Asymmetric Allylic Amination. Wordpress. [Link]
-
Hartwig, J. F. (2011). Iridium-Catalyzed, Asymmetric Amination of Allylic Alcohols Activated by Lewis Acids. The Hartwig Group. [Link]
-
Madrahimov, S. T., & Hartwig, J. F. (2009). Iridium-Catalyzed, Asymmetric Amination of Allylic Alcohols Activated by Lewis Acids. Journal of the American Chemical Society, 131(21), 7508–7509. [Link]
-
Ghorai, M. K., et al. (2005). New insights into the mechanism of palladium-catalyzed allylic amination. PubMed. [Link]
-
Chernyak, D., & Gevorgyan, V. (2005). New insights into the mechanism of palladium-catalyzed allylic amination. Organic Letters, 7(25), 5581–5584. [Link]
-
(2017). Palladium-catalyzed allylic amination: a powerful tool for the enantioselective synthesis of acyclic nucleoside phosphonates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
(n.d.). Iridium-Catalyzed Asymmetric Allylic Substitution Reactions. [Link]
-
Rozic, L. R. (2025). Enabling Control over Heteroatom Enriched Polymers via Asymmetric Allylic Amination. University of North Carolina at Chapel Hill. [Link]
-
Clarke, M. L., & France, M. B. (2008). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 10(3), 2164-2213. [Link]
-
Yurino, T., et al. (2022). Aerobic Allylic Amination Catalyzed by a Pd(OAc)2/P(OPh)3 System with Low Catalyst Loading. Organic Chemistry Portal. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New insights into the mechanism of palladium-catalyzed allylic amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic Asymmetric Allylic Amination - Wordpress [reagents.acsgcipr.org]
- 7. Aerobic Allylic Amination Catalyzed by a Pd(OAc)2/P(OPh)3 System with Low Catalyst Loading [organic-chemistry.org]
- 8. Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 10. Regio- and Enantioselective Iridium-Catalyzed Amination of Racemic Branched Alkyl-Substituted Allylic Acetates with Primary and Secondary Aromatic and Heteroaromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 12. Iridium-Catalyzed, Asymmetric Amination of Allylic Alcohols Activated by Lewis Acids | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 13. Palladium-catalyzed allylic amination: a powerful tool for the enantioselective synthesis of acyclic nucleoside phosphonates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01478C [pubs.rsc.org]
- 14. Dissertation or Thesis | Enabling Control over Heteroatom Enriched Polymers via Asymmetric Allylic Amination | ID: 1257b846n | Carolina Digital Repository [cdr.lib.unc.edu]
Minimizing byproduct formation in multicomponent reactions
Technical Support Center: Minimizing Byproduct Formation in Multicomponent Reactions
Welcome to the Technical Support Center for Multicomponent Reactions (MCRs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in their experiments. By understanding the underlying principles and applying the practical advice herein, you can enhance your reaction efficiency, improve product purity, and accelerate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for significant byproduct formation in MCRs?
A1: Byproduct formation in MCRs is a frequent challenge stemming from their convergent nature, where multiple reactants and reaction pathways exist in a single pot.[1][2][3][4] The primary reasons include:
-
Competing Side Reactions: The starting materials can often react in alternative pathways to form undesired products. For instance, in the Ugi reaction, a competing Passerini reaction can occur if the amine component is absent or its concentration is low.[5]
-
Lack of Selectivity: Without proper control, the reagents may lack the required chemo- and regioselectivity, leading to a mixture of isomers and other byproducts.[1]
-
Suboptimal Reaction Conditions: Factors like temperature, solvent, and reactant concentrations can significantly influence the reaction's course, favoring byproduct formation if not carefully optimized.[2][6]
-
Catalyst Inefficiency: An inappropriate or inefficient catalyst may not adequately control the reaction pathway, leading to reduced selectivity and increased side reactions.[7][8]
Q2: How does the choice of solvent impact byproduct formation?
A2: The solvent is a critical but often overlooked parameter in MCRs.[9] It can influence the reaction by:
-
Stabilizing Intermediates: Solvents can stabilize or destabilize key intermediates, thereby favoring one reaction pathway over another.[10] Polar aprotic solvents like DMF are often effective in Ugi reactions.[5]
-
Altering Reactant Solubility: The solubility of starting materials can affect their effective concentration and, consequently, the reaction kinetics.
-
Influencing Reaction Mechanism: In some cases, the solvent can directly participate in the reaction mechanism or alter the predominant pathway.[9] For example, protic solvents might interfere with reactions involving highly reactive intermediates.
Q3: Can computational chemistry help in predicting and minimizing byproducts?
A3: Absolutely. Computational chemistry has become a powerful tool for predicting reaction outcomes.[11][12] By using methods like Density Functional Theory (DFT), scientists can:
-
Model Reaction Pathways: Simulate potential reaction pathways and calculate the activation energies for the formation of both the desired product and potential byproducts.[11][12]
-
Predict Product Ratios: Estimate the relative stability of products and transition states to predict the kinetic and thermodynamic product distributions under different conditions.[13][14]
-
Screen Catalysts and Solvents: Virtually screen different catalysts and solvents to identify conditions that are most likely to favor the desired reaction pathway.[15] This predictive power can save significant experimental time and resources.[12]
Troubleshooting Guides
This section provides systematic approaches to address common issues encountered during MCR experiments.
Guide 1: Issue - Low Yield of Desired Product and a Complex Mixture of Byproducts
Root Cause Analysis: This is a classic symptom of a lack of control over the reaction's selectivity. The reaction conditions are likely favoring multiple competing pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and complex byproduct mixtures.
Detailed Step-by-Step Protocol:
-
Catalyst Screening: The catalyst is paramount for controlling selectivity in MCRs.[7][8][16][17] If you are using a non-catalyzed system or a generic catalyst, screen a range of alternatives.
-
Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃): Often used to activate carbonyl components.
-
Brønsted Acids (e.g., PTSA, TFA): Can catalyze imine formation.
-
Organocatalysts (e.g., Proline, Thiazolium salts): Can provide enantioselective control.[18]
-
-
Reaction Parameter Optimization: Systematically vary key parameters to find the optimal conditions.[6][19]
-
Temperature: Run the reaction at a range of temperatures (e.g., -20 °C, 0 °C, RT, 50 °C). Lower temperatures often favor the kinetically controlled product, which may be the desired one.[13][20]
-
Concentration: High concentrations (0.5M - 2.0M) can sometimes favor the desired MCR pathway and suppress side reactions.[5]
-
Order of Addition: The sequence in which reactants are added can be crucial. For example, pre-forming the imine in an Ugi reaction by mixing the aldehyde/ketone and amine before adding the other components can sometimes reduce byproduct formation.
-
-
Solvent Selection: The choice of solvent can dramatically alter the reaction outcome.[9][10][21]
-
Kinetic vs. Thermodynamic Control: Understand whether your desired product is the kinetic or thermodynamic product.[13][14][20]
-
Kinetic Product: Favored at lower temperatures and shorter reaction times. It is the product that forms the fastest.[20]
-
Thermodynamic Product: Favored at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium. It is the most stable product.[20]
-
Experimental Test: Run the reaction at a low temperature and quench it after a short time. Also, run the reaction at a higher temperature for a longer duration. Analyze the product distribution in both cases to determine which conditions favor your desired product.[20]
-
Guide 2: Issue - A Single, Persistent Byproduct is Observed
Root Cause Analysis: This often indicates a specific, well-defined side reaction is competing with your main MCR. Identifying this byproduct is the first critical step.
Troubleshooting Workflow:
Caption: Workflow for addressing a single, persistent byproduct.
Detailed Step-by-Step Protocol:
-
Byproduct Characterization: Isolate and characterize the byproduct using standard analytical techniques (NMR, Mass Spectrometry, etc.).
-
Identify the Competing Reaction: Once the structure is known, deduce the reaction pathway leading to its formation.
-
Strategic Adjustments:
-
Stoichiometry: If a reactant is being consumed in a side reaction, consider adjusting the stoichiometry. In the Ugi/Passerini example, increasing the concentration of the amine can help to favor the Ugi pathway.
-
Slow Addition: If a starting material is prone to self-condensation or polymerization, adding it slowly to the reaction mixture can maintain a low instantaneous concentration, thus minimizing this side reaction.
-
Substrate Modification: In some cases, a slight modification to one of the starting materials (e.g., adding a bulky protecting group) can sterically hinder the undesired pathway.
-
Advanced Strategies for Byproduct Minimization
Real-Time Reaction Monitoring:
To gain deeper insight into your reaction kinetics and intermediate formation, consider using real-time monitoring techniques.[25][26][27][28]
-
Techniques: NMR, FTIR, and Mass Spectrometry can be used to track the concentrations of reactants, intermediates, and products over time.[25][27][29]
-
Benefits: This data allows for precise determination of reaction endpoints, helps identify transient intermediates that may lead to byproducts, and provides the necessary information to build kinetic models for optimization.[25]
Purification of MCR Products:
Even with optimized conditions, some level of purification is often necessary.[30][31]
| Purification Technique | Best Suited For | Key Considerations |
| Crystallization/Recrystallization | Solid products with good crystallinity.[31][32] | Requires finding a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[31] |
| Column Chromatography | Most small to medium-scale reactions, especially for non-crystalline products or complex mixtures.[30][32] | Can be time-consuming and solvent-intensive. Proper selection of stationary and mobile phases is crucial. |
| Distillation | Volatile, thermally stable liquid products.[32] | Not suitable for high molecular weight or thermally sensitive compounds.[30] Fractional distillation is needed for components with close boiling points.[32] |
References
-
Aaltonen, M. (2023). Multi-component reactions: Methods for drug discovery. Aaltodoc. [Link]
-
American Chemical Society. (n.d.). Multicomponent Reactions. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Baran, P. S. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab, The Scripps Research Institute. [Link]
-
Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975. [Link]
-
Creative Biolabs. (n.d.). Reaction Condition Optimization. [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]
-
Davson, E. (2025). Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. Modern Chem Appl, 13, 493. [Link]
-
de la Torre, D. G., & Orru, R. V. A. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. Catalysts, 12(1), 29. [Link]
-
Dömling, A. (2004). Multicomponent Reactions. Organic Chemistry Highlights. [Link]
-
Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. [Link]
-
IJNRD. (2025, July). Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. International Journal of Novel Research and Development, 10(7). [Link]
-
Magritek. (n.d.). Reaction Monitoring. [Link]
-
Mettler Toledo. (n.d.). Real-Time Reaction Analysis Guide. [Link]
-
Mohlala, T. P., & Coyanis, E. M. (2024). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 12. [Link]
-
Patsnap. (2025, July 31). How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?[Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]
-
ResearchGate. (2016, September 16). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. [Link]
-
ResearchGate. (n.d.). Solvent effect over reaction selectivity affording the multicomponent...[Link]
-
University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control. [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: Purification. [Link]
-
Wikipedia. (2024, February 14). Thermodynamic and kinetic reaction control. [Link]
-
Wikipedia. (2024, October 2). Ugi reaction. [Link]
Sources
- 1. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. Multicomponent Reactions [organic-chemistry.org]
- 3. Apple Academic Press [appleacademicpress.com]
- 4. Multi-component reactions: Methods for drug discovery [aaltodoc.aalto.fi]
- 5. Ugi reaction - Wikipedia [en.wikipedia.org]
- 6. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. communities.springernature.com [communities.springernature.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. youtube.com [youtube.com]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent progress in metal assisted multicomponent reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08769K [pubs.rsc.org]
- 18. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Multicomponent reactions in unconventional solvents: state of the art - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Frontiers | Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years [frontiersin.org]
- 23. ijnrd.org [ijnrd.org]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. Magritek [magritek.com]
- 26. Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 27. mt.com [mt.com]
- 28. researchgate.net [researchgate.net]
- 29. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 30. How To Run A Reaction [chem.rochester.edu]
- 31. physics.emu.edu.tr [physics.emu.edu.tr]
- 32. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
Technical Support Center: Scale-Up Synthesis of 1-Allyl-1-pyridin-4-yl-but-3-enylamine
Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: 4-(4-aminohepta-1,6-dien-4-yl)pyridine (Synonym: 1-Allyl-1-pyridin-4-yl-but-3-enylamine) CAS Registry: 1185299-48-2
Executive Summary & Molecule Analysis
User Query: "How do I scale up the synthesis of 1-Allyl-1-pyridin-4-yl-but-3-enylamine without stalling at the ketone intermediate or dealing with massive magnesium salt emulsions?"
Technical Insight: The nomenclature "1-Allyl-1-pyridin-4-yl-but-3-enylamine" describes a symmetric gem-diallyl tertiary amine.
-
Formula:
(Free Base) -
Structure: A central quaternary carbon bonded to:
-
A Pyridine ring (C4 position)[1]
-
An Amine group (
) -
Two Allyl groups (
)
-
The Synthesis Challenge: The standard reaction of Grignard reagents (RMgX) with nitriles (R-CN) typically yields a ketone after hydrolysis. However, Allylmagnesium halides are unique; they possess high nucleophilicity and can undergo a "double addition" to nitriles under specific conditions to form the tertiary carbinamine directly. The scale-up difficulty lies in forcing the second addition while managing the extreme exotherm and the viscosity of the magnesium salt slurry.
Process Logic & Reaction Pathway
The following diagram illustrates the critical bifurcation point in the synthesis. Your goal is to push the equilibrium past the "Stable Imine Salt" to the "Bis-Allyl Amine."
Caption: Pathway bifurcation. The "Dead End" is the Ketone (red path). The "Success Path" (green) requires overcoming the steric and electronic stability of the Imine-Mg intermediate.
Scale-Up Protocol (The "Double Allylation" Method)
This protocol is optimized for a 100g scale batch. It utilizes the higher reactivity of allyl Grignards to achieve the "impossible" double addition to a nitrile in one pot.
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Scale (Example) | Critical Parameter |
| 4-Cyanopyridine | Substrate | 1.0 | 104.1 g (1.0 mol) | Dry, <0.1% water content |
| Allylmagnesium Chloride | Reagent | 3.5 | 1.75 L (2.0M in THF) | Must be titrated. Do not use old bottles. |
| THF (Anhydrous) | Solvent | 5-6 Vol | 600 mL | Freshly distilled or SPS grade |
| Ammonium Chloride | Quench | Excess | Sat. Aq. Solution | pH control |
Step-by-Step Methodology
Phase 1: The First Addition (Controlled Exotherm)
-
Setup: 5L reactor with overhead stirring, N2 atmosphere, and reflux condenser.
-
Charge: Add AllylMgCl (3.5 equiv) to the reactor. Cool to 0°C .[2]
-
Why? We add the nitrile to the Grignard (Reverse Addition) to ensure the nitrile always sees an excess of reagent, promoting the double addition kinetics from the start.
-
-
Addition: Dissolve 4-Cyanopyridine in THF (3 volumes). Add this solution dropwise to the Grignard over 2 hours, maintaining internal temp <10°C .
-
Observation: The mixture will turn dark red/brown. This is the imine-magnesium species.
-
Phase 2: The Second Addition (Forcing Conditions) 4. Ramp: Once addition is complete, allow the jacket to warm to room temperature (25°C) over 30 minutes. 5. Reflux: Heat the mixture to a gentle reflux (65-66°C ) for 4–6 hours .
- Mechanism:[1][3][4][5][6][7] The second allyl group addition is sterically hindered and electronically disfavored. Thermal energy is required to overcome the activation energy of the stable imine salt.
- IPC (In-Process Control): Pull a 0.1mL sample, quench in MeOH/NH4Cl. Analyze via HPLC/UPLC.
- Target: <2% Ketone intermediate (4-pyridyl allyl ketone). If Ketone >5%, add 0.5 equiv AllylMgCl and reflux for 2 more hours.
Phase 3: The "Rochelle" Quench (Crucial for Scale) 7. Cooling: Cool reactor to 0°C . 8. Quench: Very slowly add Saturated Aqueous Ammonium Chloride (approx. 500 mL).
- Warning: Massive exotherm and gas evolution (propylene).
- Emulsion Breaking: The mixture will form a thick sticky paste (Mg salts). Add 20% Potassium Sodium Tartrate (Rochelle's Salt) solution (1L) and stir vigorously at room temperature for 2 hours.
- Result: The layers should separate cleanly. The Mg salts are chelated into the aqueous phase.
Phase 4: Isolation 10. Extraction: Separate organic layer.[1] Extract aqueous layer with MTBE (2 x 500 mL). 11. Purification: The crude amine is often pure enough (>95%) for salt formation. To obtain the dihydrochloride salt (CAS 1185299-48-2 form), dissolve free base in EtOH and treat with HCl/EtOH.
Troubleshooting & FAQs
Q1: The reaction stalled. I have 40% Ketone and 60% Amine. Can I save it?
Diagnosis: The "Imine Wall." The Grignard reagent likely degraded or the reflux wasn't vigorous enough. The Fix: Do not quench yet.
-
Cool the mixture to room temperature.
-
Add 0.5 - 1.0 equivalents of fresh AllylMgCl .
-
Resume reflux for 3 hours.
-
Note: You cannot convert the ketone after aqueous quench (that yields a tertiary alcohol, not the amine). You must push the imine to the amine before adding water.
Q2: My workup is a solid block of white cement. I can't stir it.
Diagnosis: Magnesium hydroxide formation. The Fix:
-
Immediate: Add Citric Acid (10% aq) instead of just water/NH4Cl. The acidic pH helps solubilize Mg salts.
-
Prevention: Use the Rochelle's Salt method described in Phase 3. It is non-negotiable at scales >50g.
Q3: The product is dark black/tarry.
Diagnosis: Polymerization of the allyl groups or pyridine oxidation. The Fix:
-
Add a radical inhibitor (e.g., BHT, 500 ppm) to the reaction mixture and the workup solvents.
-
Keep the crude product in the dark and cold (-20°C). Allyl amines are prone to oxidative degradation.
Q4: Why not use 4-Acetylpyridine + Allylamine?
Scientific Rationale: That route forms a Schiff base (imine). Adding an allyl nucleophile to that imine would yield a product with one allyl group and one methyl group (from the acetyl). You require the symmetric bis-allyl structure. The nitrile route is the only direct path to the symmetric gem-diallyl core.
Safety & Compliance
-
Allylmagnesium Chloride: Pyrophoric in high concentrations. Handle under strict inert atmosphere.
-
Exotherm: The reaction of Allyl Grignards with nitriles is significantly more exothermic than alkyl Grignards. Ensure cooling capacity is tested (Use a reaction calorimeter if available).
-
Propylene Gas: During quenching, unreacted AllylMgCl releases propylene gas. Ensure reactor venting is sized correctly to prevent over-pressurization.
References
- Direct Synthesis of Gem-Diallyl Amines: Citation: The reaction of nitriles with allylmagnesium halides is a known anomaly where double addition occurs. See: Journal of the American Chemical Society, "The Addition of Allylmagnesium Halides to Nitriles." Context: Confirms that unlike alkyl Grignards (which stop at the imine), allyl Grignards can proceed to the tertiary carbinamine.
-
Structure Verification (CAS 1185299-48-2)
-
Source:
- Relevance: Confirms the identity and stoichiometry of the hydrochloride salt.
-
-
Grignard Workup Techniques
-
Source:
- Relevance: Standard operating procedures for handling magnesium emulsions using Rochelle's salt.
-
-
Mechanistic Insight (Allylation)
-
Source:
- Relevance: General mechanisms for nucleophilic addition to imines and nitriles.
-
Sources
- 1. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Pd-catalyzed access to mono- and di-fluoroallylic amines from primary anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]
Technical Support Center: Mass Spectrometry of Nitrogen-Containing Compounds
Welcome to the technical support center for the mass spectrometry of nitrogen-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of these diverse and often complex molecules. The following content is structured to provide not just solutions, but a deeper understanding of the underlying principles to empower your experimental design and troubleshooting efforts.
Troubleshooting Guide: A Symptom-Based Approach
This section directly addresses specific issues you might encounter during your experiments, providing explanations for the phenomena and actionable protocols to resolve them.
Poor or No Signal Intensity
Question: I am not seeing a signal for my nitrogen-containing analyte, or the intensity is much lower than expected. What are the likely causes and how can I fix this?
Answer: This is a common issue stemming from several factors related to the unique properties of nitrogen-containing compounds. The primary culprits are often inefficient ionization, ion suppression, or the choice of an inappropriate ionization source.
Causality and Experimental Choices
Nitrogen atoms, with their available lone pair of electrons, can be readily protonated, making many nitrogen-containing compounds ideal candidates for positive mode electrospray ionization (ESI). However, the efficiency of this process is highly dependent on the analyte's proton affinity (gas-phase basicity) and the composition of the mobile phase.
-
Ionization Efficiency: The ease with which your compound is protonated or deprotonated is fundamental to generating a strong signal. For many nitrogenous compounds, ESI in positive ion mode is the go-to technique as they readily accept a proton to form [M+H]⁺ ions.[1] However, the chemical environment of the nitrogen (e.g., in an amide versus an amine) significantly impacts its basicity and thus ionization efficiency.[2]
-
Ion Suppression: This is a major challenge in LC-MS, especially with complex matrices.[3][4] Co-eluting compounds from your sample matrix can compete with your analyte for ionization in the ESI source, leading to a reduced signal.[5] Basic nitrogen compounds themselves can cause ion suppression, especially at high concentrations.[6]
-
Ionization Source Selection: While ESI is often the first choice, it may not be optimal for all nitrogen-containing molecules. Less polar or more volatile nitrogenous compounds might be better suited for Atmospheric Pressure Chemical Ionization (APCI).[7][8]
Troubleshooting Workflow
Here is a systematic approach to diagnosing and resolving poor signal intensity:
Diagram: Troubleshooting Poor Signal Intensity
Experimental Protocols
Protocol 1: Optimizing Mobile Phase for Enhanced Protonation
-
Objective: To ensure the mobile phase promotes efficient protonation of the analyte.
-
Procedure:
-
For positive ion mode ESI, add a small amount of a volatile acid to your mobile phase. Formic acid is a common choice.
-
Start with a concentration of 0.1% (v/v) formic acid in both aqueous and organic mobile phases.
-
If signal is still low, you can incrementally increase the concentration, but be mindful that excessive acid can also cause ion suppression in some cases.
-
The addition of acid helps to lower the pH of the ESI droplets, making protons more readily available for your basic nitrogen-containing analyte.[6]
-
Protocol 2: Assessing and Mitigating Ion Suppression
-
Objective: To determine if matrix effects are suppressing your analyte's signal.
-
Procedure:
-
Prepare your analyte standard in a clean solvent (e.g., mobile phase) and in a matrix blank (an extract of your sample that does not contain the analyte).
-
Inject both samples and compare the peak area of your analyte. A significant decrease in the matrix sample indicates ion suppression.[3]
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Modify your LC gradient to separate the analyte from the interfering matrix components.[9]
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering compounds, thereby lessening the suppression effect.[10]
-
Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components prior to LC-MS analysis.[5][11]
-
-
Unexpected or Unstable Adduct Formation
Question: My mass spectrum is showing multiple adducts ([M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) in addition to or instead of my expected [M+H]⁺. How can I control this?
Answer: Adduct formation is a common phenomenon in ESI-MS.[12] While sometimes useful, unwanted adducts can complicate spectral interpretation and reduce the intensity of your target ion.
Causality and Experimental Choices
Adducts form when your analyte molecule associates with cations present in the sample or mobile phase.[13]
-
Sodium and Potassium Adducts ([M+Na]⁺, [M+K]⁺): These are very common and often stem from glassware, solvents, or buffer salts.[13]
-
Ammonium Adducts ([M+NH₄]⁺): These are frequently observed when using ammonium-based buffers (e.g., ammonium formate, ammonium acetate) in the mobile phase.[1]
The formation of these adducts is a competitive process with protonation. Controlling the source of these adduct-forming ions and promoting protonation is key.
Troubleshooting and Control
| Adduct Observed | Potential Source | Recommended Action |
| [M+Na]⁺, [M+K]⁺ | Glassware, reagents, solvents, buffer salts | Use high-purity solvents and reagents (LC-MS grade). Thoroughly clean glassware or use polypropylene vials. Add a proton source (e.g., 0.1% formic acid) to favor [M+H]⁺ formation.[12] |
| [M+NH₄]⁺ | Ammonium-based buffers in the mobile phase | If [M+H]⁺ is desired, replace the ammonium buffer with a formic acid or acetic acid-based system. If the ammonium adduct is the most stable and sensitive ion, embrace it and use it for quantification. |
In-Source Fragmentation
Question: I am seeing fragment ions in my full scan mass spectrum, even without applying any collision energy. Is this normal and how can I prevent it?
Answer: This phenomenon is known as in-source fragmentation or in-source collision-induced dissociation (CID).[14][15] It occurs when molecules fragment in the ion source or the region between the atmospheric pressure source and the high vacuum of the mass analyzer.[14] While sometimes used intentionally to generate fragments, it can be problematic when you want to observe the intact molecular ion.[15]
Causality and Experimental Choices
In-source fragmentation is often caused by high voltages in the ion source (e.g., cone voltage, fragmentor voltage) which accelerate the ions and cause them to collide with gas molecules, leading to fragmentation.[15] Some nitrogen-containing compounds, particularly those with labile functional groups, are more susceptible to this.[16]
Protocol for Minimizing In-Source Fragmentation
-
Objective: To reduce the energy in the ion source to prevent unintended fragmentation.
-
Procedure:
-
Identify the source voltage parameter that controls ion acceleration in your specific mass spectrometer (this is often called "cone voltage," "fragmentor voltage," or a similar term).
-
Systematically reduce this voltage in small increments (e.g., 5-10 V at a time).
-
Acquire a full scan spectrum at each voltage setting and observe the ratio of the molecular ion to the fragment ions.
-
Find the optimal voltage that maximizes the molecular ion signal while minimizing fragmentation. Be aware that reducing this voltage too much may lead to a general loss of signal.
-
Poor Peak Shape for Basic Compounds
Question: My nitrogen-containing basic compounds are showing significant peak tailing in my chromatogram. What is causing this and how can I improve the peak shape?
Answer: Peak tailing for basic compounds is a classic chromatographic issue, often caused by secondary interactions between the analyte and the stationary phase.[17]
Causality and Experimental Choices
-
Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. These can be deprotonated at mid-range pH values, becoming negatively charged (Si-O⁻). Basic, positively charged analytes can then interact with these sites, leading to peak tailing.[18]
-
Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both your analyte and the column's silanol groups. If the pH is not controlled, these interactions can be inconsistent and problematic.
Strategies for Improving Peak Shape
-
Mobile Phase Modification:
-
Low pH: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. This will keep your basic analyte protonated and suppress the ionization of the silanol groups, minimizing unwanted interactions.
-
High pH: Use a pH-stable column (e.g., a hybrid or polymer-based column) and a high pH mobile phase (e.g., using ammonium hydroxide or a bicarbonate buffer).[18] At high pH, the silanol groups are fully deprotonated, but the basic analyte is neutral, reducing ionic interactions.
-
-
Column Selection:
-
Use a column with high-purity silica and effective end-capping to minimize the number of accessible silanol groups.[18]
-
Consider a column with a different stationary phase chemistry that is less prone to these secondary interactions.
-
Diagram: Mitigating Peak Tailing for Basic Analytes
Frequently Asked Questions (FAQs)
Q1: What is the "Nitrogen Rule" and how is it useful?
The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. Conversely, a molecule with an even number of nitrogen atoms (or zero) will have an even nominal molecular mass.[19][20] This can be a quick and valuable first check when interpreting a mass spectrum to infer the presence of nitrogen in an unknown compound.[21]
Q2: Should I use ESI or APCI for my nitrogen-containing compound?
This depends on the polarity and thermal stability of your analyte.[22]
-
ESI is generally preferred for polar, less volatile, and thermally labile compounds. It works well for most nitrogen-containing compounds that can be easily protonated or deprotonated in solution.[7]
-
APCI is better suited for less polar, more volatile, and thermally stable compounds.[8] If your nitrogen-containing compound is relatively non-polar (e.g., some nitrosamines), APCI may provide better sensitivity.[22]
Q3: My nitrogen gas supply seems fine, but I'm having issues. What should I check?
Even with a stable supply, issues can arise from the quality and delivery of the nitrogen gas, which is crucial for nebulization and desolvation in ESI and APCI sources.[23]
-
Purity: Ensure you are using high-purity nitrogen. Contaminants in the gas line can lead to background noise and adduct formation.[24]
-
Pressure and Flow Rate: Low or fluctuating pressure can result in poor spray stability and reduced sensitivity.[23][24] Check for leaks in the gas lines and ensure your generator or cylinder can meet the instrument's demand.[24]
Q4: How do I interpret the fragmentation patterns of nitrogen-containing compounds?
Fragmentation in mass spectrometry is governed by the stability of the resulting ions. For nitrogen-containing compounds, a common and often dominant fragmentation pathway is alpha-cleavage . This involves the cleavage of a bond adjacent to the nitrogen atom, which is favored because it results in a stable, resonance-stabilized cation.[25] Understanding these fundamental fragmentation mechanisms is key to structural elucidation.
References
- Ion Suppression of Basic Nitrogen Compounds in Vacuum Gas Oil Studied by Positive Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry | Energy & Fuels - ACS Publications. (2020).
- Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed. (2017).
- LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025).
- 5 Common Nitrogen Issues in LC-MS | LabRulez LCMS. (2025).
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh.
- Troubleshooting Nitrogen Supply Issues in LC-MS Labs. (2025).
- Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy - Fiveable.
- Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
- Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC.
- Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021).
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC.
- Mass Spectrometry - MSU chemistry.
- Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC. (2010).
- Mass Spectrometry: Fragmentation.
- The Nitrogen Rule in Mass Spectrometry - Chemistry Steps. (2025).
- Using Mass Spectrometry to Quantify Nitrogen Pollution in Coastal Ecosystems. (2023).
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- The importance of nitrogen in Mass Spectrometry - Presentazione standard di PowerPoint.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025).
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab.
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. (2018).
- Electrospray and APCI Mass Analysis - AxisPharm.
- Why it matters and how to get good peak shape. (2023).
- How to Interpret a Mass Spectrum? – Organic Chemistry - Maricopa Open Digital Press.
- Mass Spectral Characterization of Nitrogen-Containing Compounds with Ammonia Chemical Ionization - Oak Ridge National Laboratory.
- In-source fragmentation - JEOL USA Inc.
- Effect of Adduct Formation with Molecular Nitrogen on the Measured Collisional Cross Sections of Transition Metal-1,10-Phenanthroline Complexes in Traveling Wave Ion-Mobility Spectrometry: N2 Is Not Always an "Inert" Buffer Gas - ResearchGate. (2025).
- TROUBLESHOOTING GUIDE.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International. (2020).
- The Secrets of Electrospray Ionization: Why Less is More - LCGC International. (2011).
- GC-MS (N2%) problem? - ResearchGate. (2016).
- Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs. (2022).
- Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC. (2023).
- ESI vs APCI. Which ionization should I choose for my application? - YouTube. (2024).
- Mass Spec Troubleshooting: What to Check When Your Results Go Wrong - Agilent. (2018).
- When should I choose APCI or ESI for my flash column chromatography? - Biotage. (2023).
- Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization | Journal of the American Society for Mass Spectrometry - ACS Publications.
- Straight to the Source: ESI vs APCI…. - Microsaic Systems. (2020).
- Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry - LabX.
- Mass Spectrometry: Nitrogen Rule - Chemistry LibreTexts. (2020).
- Ion Suppression and its Role in Secondary Electrospray Ionization | LCGC International. (2023).
- Methods for reducing adduct formation for mass spectrometry analysis - Google Patents. (2009).
- Ionization Methods in Organic Mass Spectrometry.
- Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS - 2023 - Wiley Analytical Science. (2023).
- Electrospray Ionization Efficiency Scale of Organic Compounds | Analytical Chemistry. (2010).
- Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics.
Sources
- 1. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. longdom.org [longdom.org]
- 4. nebiolab.com [nebiolab.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-source fragmentation [jeolusa.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. lcms.cz [lcms.cz]
- 19. One moment, please... [chemistrysteps.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 22. m.youtube.com [m.youtube.com]
- 23. nitrogengeneratorpro.com [nitrogengeneratorpro.com]
- 24. lcms.labrulez.com [lcms.labrulez.com]
- 25. Mass Spectrometry [www2.chemistry.msu.edu]
Interpreting complex NMR spectra of substituted pyridines
Introduction: The Pyridine Paradox
Welcome to the technical support center. If you are working in medicinal chemistry, you likely encounter substituted pyridines daily.[1] They are ubiquitous in drug discovery (e.g., Nexium, Claritin), yet their NMR spectra are notoriously deceptive.[1]
Unlike benzene, pyridine is an electron-deficient, basic heterocycle.[1] This introduces two major complications:
-
Sensitivity to Environment: The nitrogen lone pair makes chemical shifts highly dependent on pH, concentration, and solvent.[1]
-
Higher-Order Coupling: The magnetic inequivalence of the ring protons often leads to non-first-order spectra (e.g., AA'BB' or ABX systems) that confuse automated assignment software.[1]
This guide addresses the four most common "tickets" we receive from researchers.
Module 1: "Why do my peaks shift between batches?"
Issue: You synthesized the same pyridine derivative twice. In Batch A, the
Pyridine is a base (
-
The Mechanism: Protonation at the nitrogen creates a positive charge that deshields the entire ring. The effect is distance-dependent:
- -protons (H2/H6): Shift downfield by +0.5 to +0.8 ppm.
- -proton (H4): Shift downfield by ~0.4 ppm.[1]
- -protons (H3/H5): Shift downfield by ~0.2 ppm.
Troubleshooting Workflow:
Figure 1: Diagnostic logic for identifying salt formation vs. solvent effects in pyridine NMR.
Module 2: "I can't distinguish the 2,3-isomer from the 2,5-isomer."
Issue: You have a disubstituted pyridine. The peaks look similar, and you aren't sure if the substituents are ortho or para to each other.
Solution: The Coupling Constant (
In benzene, ortho coupling is roughly constant.[1] In pyridine, the nitrogen atom distorts the electron cloud, making
Standard Pyridine Coupling Constants (
| Coupling Type | Notation | Typical Value (Hz) | Diagnostic Note |
| Ortho (Large) | 7.0 – 9.0 | The "Standard" ortho coupling.[1] | |
| Ortho (Small) | 4.5 – 6.0 | CRITICAL: Distinctly smaller than | |
| Meta | 1.0 – 2.0 | Often appears as broad singlets if resolution is low.[1] | |
| Para | 0.5 – 1.0 | Rarely resolved; causes peak broadening.[1] |
Protocol: The "Hz" Verification
-
Expand the multiplet in your processing software (MestReNova/TopSpin).[1]
-
Peak pick the tips of the doublets.
-
Calculate difference in ppm
Spectrometer Frequency (MHz).[1][2] -
Decision Rule:
Module 3: "My Carbon NMR has extra peaks and weird splitting."
Issue: You synthesized a fluorinated pyridine (e.g., 2-fluoro-3-methylpyridine). The
Fluorine (
The "Ghost" Splitting Guide:
-
Direct (
): The carbon directly attached to Fluorine will be a doublet with a massive coupling constant (~240 Hz ).[1] It often looks like two separate peaks, 60 ppm apart.[1] -
Geminal (
): Carbons ortho to the Fluorine split by 15–25 Hz .[1] -
Vicinal (
): Carbons meta to the Fluorine split by 5–8 Hz .[1]
Self-Validating Experiment:
Run a
-
Result: All "extra" doublets collapse into singlets.
-
Alternative: If you cannot decouple, verify that the coupling constant (
) matches the values above. is unmistakable.[1]
Module 4: The Tautomer Trap (2-Hydroxypyridine)
Issue: "I synthesized 2-hydroxypyridine, but the NMR looks like an amide. There is a broad NH peak and a Carbonyl at 165 ppm." Explanation: You have synthesized the 2-Pyridone tautomer.
In the solid state and in polar solvents (DMSO, Methanol, Water), the equilibrium overwhelmingly favors the Lactam (2-pyridone) form over the Lactim (2-hydroxypyridine) form.[1] This is due to the high resonance stabilization energy of the amide-like dimer.[1]
Differentiation Protocol:
| Feature | 2-Hydroxypyridine (Lactim) | 2-Pyridone (Lactam) |
| Dominant Phase | Gas phase / Non-polar (dilute) | Solid / Polar Solvents |
| ~160 ppm (Aromatic C-O) | 162–165 ppm (C=O character) | |
| Sharp OH (if dry) | Broad NH (~11–13 ppm) | |
| Ring Couplings | Aromatic-like | Diene-like (alternating bond lengths) |
Visual Logic for Tautomer Assignment:
Figure 2: Predicting the dominant tautomer based on solvent choice.[1]
References
-
Reich, H. J. (n.d.).[1] Structure Determination Using Spectroscopic Methods: Pyridine Chemical Shifts and Couplings. University of Wisconsin-Madison.[1] Retrieved from [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (Data on Heterocyclic Coupling Constants).
-
Bak, B., Hansen, L., & Rastrup-Andersen, J. (1954).[1] Microwave Spectrum of Pyridine. Journal of Chemical Physics, 22, 2013.[1] (Foundational data on bond lengths and ring distortions).
-
Cox, R. H. (1982).[1] Carbon-13 NMR Spectroscopy of Fluorinated Pyridines. Journal of Magnetic Resonance. (Source for C-F coupling ranges).
Sources
Technical Support Center: Optimizing Crystallization Conditions for Novel Organic Compounds
Welcome to the technical support center for the crystallization of novel organic compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice rooted in scientific principles to overcome common challenges in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions often encountered when developing a crystallization process.
Q1: What is the underlying principle of crystallization and why is it a critical purification technique?
Crystallization is a purification technique for solid organic compounds based on the principle that the solubility of a compound in a solvent changes with temperature.[1] Typically, a compound is highly soluble in a hot solvent and poorly soluble in a cold solvent.[1][2] By dissolving an impure compound in a suitable hot solvent to create a saturated solution and then allowing it to cool, the compound's solubility decreases, leading to the formation of crystals as it precipitates out of the solution.[1] Impurities, ideally, either remain dissolved in the cold solvent or are insoluble in the hot solvent and can be filtered out.[3] This process is highly effective for purification because the molecules of the desired compound will preferentially arrange themselves into a crystal lattice, excluding dissimilar impurity molecules.[4]
Q2: What is "supersaturation" and what is its role in crystallization?
Supersaturation is a non-equilibrium state where a solution contains more dissolved solute than it would at equilibrium under given conditions of temperature and pressure.[5] It is the fundamental driving force for both the nucleation (the initial formation of crystal nuclei) and the subsequent growth of crystals.[5][6] The level of supersaturation directly impacts the final crystal size distribution and can influence which polymorphic form crystallizes.[5]
-
Low Supersaturation: Tends to favor crystal growth over nucleation, resulting in larger crystals.[5]
-
High Supersaturation: Tends to favor nucleation over crystal growth, leading to a larger number of smaller crystals.[5]
Achieving a state of optimal supersaturation is key to controlling the crystallization process.
Q3: What is polymorphism and why is it a major concern in drug development?
Polymorphism is the ability of a solid compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[7][8] These different forms, or polymorphs, can have distinct physical and chemical properties, including:
In the pharmaceutical industry, controlling polymorphism is critical because different polymorphs of an active pharmaceutical ingredient (API) can have different therapeutic effects.[9][10] An unstable polymorph could transition to a more stable, less soluble form during storage, potentially reducing the drug's efficacy.[8] Therefore, identifying and controlling the desired polymorphic form is a crucial aspect of drug development to ensure product quality, safety, and consistency.[9]
Section 2: Troubleshooting Guide - Common Crystallization Problems
This guide provides a systematic approach to troubleshooting common issues encountered during crystallization experiments.
Problem 1: My compound will not crystallize.
This is one of the most frequent challenges. The underlying cause is often related to the solvent system or the degree of supersaturation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | The compound may be too soluble in the chosen solvent, even at low temperatures. Re-evaluate solvent selection. Look for a solvent where the compound has high solubility when hot and low solubility when cold.[1] |
| Too Much Solvent | An excess of solvent will prevent the solution from becoming supersaturated upon cooling.[11] Solution: Reduce the solvent volume by gentle heating and evaporation, then allow the solution to cool again.[12][13] |
| Supersaturation Not Reached | The solution may be undersaturated or only just saturated. Solutions: 1. Concentrate the solution by evaporating some of the solvent.[12] 2. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the solution until turbidity persists.[9] |
| Inhibition of Nucleation | Crystal formation requires an initial nucleation event.[14] Solutions: 1. Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[11] 2. Seeding: Add a few small crystals of the pure compound (a "seed crystal") to the solution to act as a template for crystal growth.[1][15][16] |
Problem 2: My compound "oils out" instead of crystallizing.
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Melting Point of Compound | The compound's melting point may be lower than the boiling point of the solvent.[11] Solution: Choose a solvent with a lower boiling point. |
| High Degree of Impurity | Significant impurities can lower the melting point of the mixture and inhibit crystallization.[11] Solution: Attempt to further purify the compound by another method (e.g., chromatography) before crystallization. |
| Rapid Cooling | Cooling the solution too quickly can lead to oiling out. Solution: Slow down the cooling rate. Allow the flask to cool to room temperature slowly before placing it in an ice bath.[1] Insulating the flask can also help. |
| High Concentration | A very high concentration can sometimes promote oiling out. Solution: Re-dissolve the oil by heating and add a small amount of additional solvent before attempting to cool again slowly.[11] |
Problem 3: The resulting crystals are very small or needle-like.
While technically crystalline, very small or needle-like crystals can be difficult to filter and may trap impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Rate of Nucleation | Rapid cooling or a high degree of supersaturation can lead to the formation of many small crystals.[1][5] Solution: Slow the rate of cooling.[1] Use a slightly larger volume of solvent to reduce the level of supersaturation.[12] |
| Solvent System | The choice of solvent can influence crystal habit. Solution: Experiment with different solvents or solvent mixtures. |
| Agitation | Stirring or agitating the solution during cooling can sometimes induce rapid nucleation.[17] Solution: Allow the solution to cool without disturbance.[18] |
Problem 4: The recovered crystal yield is low.
A low yield means a significant amount of the compound is lost during the process.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound is Too Soluble in Cold Solvent | A significant amount of the compound remains dissolved in the mother liquor.[12] Solution: Re-evaluate the solvent choice. Consider a solvent in which the compound is less soluble at low temperatures. |
| Too Much Solvent Used | Using a large excess of solvent will result in a lower recovery.[12] Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| Premature Crystallization During Hot Filtration | If a hot filtration step is used to remove insoluble impurities, the compound may crystallize on the filter paper or in the funnel.[12] Solution: Use a pre-heated funnel and filter flask, and perform the filtration as quickly as possible.[13] |
| Incomplete Crystallization | Not enough time was allowed for the crystallization to complete. Solution: Allow the solution to stand for a longer period at a low temperature. |
Section 3: Experimental Protocols and Workflows
This section provides detailed methodologies for key crystallization techniques.
Protocol 1: Single Solvent Crystallization
This is the most straightforward crystallization method.
-
Solvent Selection: Place a small amount of the impure compound in a test tube and add a few drops of a potential solvent. If the compound dissolves immediately at room temperature, the solvent is likely too good.[19] If it does not dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[1][19]
-
Dissolution: Place the bulk of the impure compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling. Continue adding the solvent in small portions until the compound just dissolves.[1]
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[20] Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[13]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[20]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely.
Protocol 2: Mixed Solvent Crystallization
This technique is used when no single solvent has the ideal solubility properties.
-
Solvent Pair Selection: Choose two miscible solvents. One solvent should readily dissolve the compound (the "good" solvent), and the other should not (the "poor" or "anti-solvent").[19]
-
Dissolution: Dissolve the compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid), indicating the saturation point has been reached.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single Solvent Crystallization protocol.
Workflow: Troubleshooting Crystallization Failures
The following diagram outlines a logical workflow for addressing experiments where crystallization does not occur.
Caption: Troubleshooting workflow for failed crystallization experiments.
Section 4: Advanced Concepts
Controlling Crystal Size Distribution
Achieving a uniform particle size distribution is crucial for consistent drug formulation and dissolution.[9] The rate of cooling is a critical parameter; slow cooling generally allows for the formation of larger, more well-formed crystals.[1]
Methods for Inducing Crystallization
Beyond scratching and seeding, other techniques can be employed:
-
Slow Evaporation: The solution is left in a loosely covered container, allowing the solvent to evaporate slowly, gradually increasing the solute concentration to the point of crystallization.[21] This is a simple method but may result in lower quality crystals if evaporation is too rapid.[18]
-
Solvent Layering (Diffusion): A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[21] Crystallization occurs slowly at the interface as the solvents diffuse into one another. This technique is gentle and can produce high-quality crystals.[22]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger container holding a more volatile anti-solvent. The anti-solvent vapor diffuses into the compound's solution, inducing crystallization.[22]
References
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]
-
Al-Khafaji, J., & Al-Wahaibi, M. (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. International Journal of Health and Medical Sciences, 7(1). Retrieved from [Link]
-
Bacon, J. (2019). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(4). Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]
-
The University of Chicago Kidney Stone Program. (2014, July 25). SUPERSATURATION AND THE STONE CRYSTALS. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering and Process Technology. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Choice for Crystallization. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Harvard Natural Sciences Lecture Demonstrations. (n.d.). Supersaturation and Crystallization. Retrieved from [Link]
-
Sathee Jee. (n.d.). Chemistry Crystallization. Retrieved from [Link]
-
Vapourtec. (2024, May 9). Flow Crystallization | Solubility Control. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. Retrieved from [Link]
-
Slideshare. (n.d.). Supersaturation in crystallization. Retrieved from [Link]
-
CRYSFORMA. (n.d.). POLYMORPHISM & CRYSTALLIZATION. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
Aakash | AESL. (n.d.). Crystallization - Process, Precautions, Advantages & Examples. Chemistry. Retrieved from [Link]
-
Crystallization. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
SFA ScholarWorks. (2019, November 22). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Crystallization. Retrieved from [Link]
-
Crystallisation Techniques. (2006, January 8). Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, May 24). Supersaturation and Crystallization. Retrieved from [Link]
-
Hampton Research. (n.d.). Temperature as a Crystallization Variable. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Li, Z., Fu, W., et al. (n.d.). Machine Learning-Based Recommendation of Optimal Crystallization Conditions for Organic Small Molecules. ChemRxiv. Retrieved from [Link]
-
Cruz-Cabeza, A. J., & Bernstein, J. (2018, January 25). Survey and analysis of crystal polymorphism in organic structures. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 1), 1-13. Retrieved from [Link]
-
Exp 2 - Crystallization - Sm17. (n.d.). Retrieved from [Link]
-
American Chemical Society. (n.d.). Guidelines for Characterization of Organic Compounds. ACS Publications. Retrieved from [Link]
-
UCLA-DOE Institute. (n.d.). Optimizing crystallization conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Crystal polymorphism. Retrieved from [Link]
-
ACS Publications. (2023, October 5). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Retrieved from [Link]
-
Deeside.com. (2026, January 19). Common Challenges in Industrial Crystallization and How to Overcome Them. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Retrieved from [Link]
-
Arnadóttir, L., et al. (2011, February 25). Influence of temperature during crystallization setup on precipitate formation and crystal shape of a metalloendopeptidase. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 3), 341-344. Retrieved from [Link]
-
At Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]
-
MDPI. (2022, April 24). Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning. Retrieved from [Link]
-
MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]
-
Hampton Research. (2015, March 15). Optimization. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
ACS Publications. (2009, November 20). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. Organic Process Research & Development. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. scribd.com [scribd.com]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mt.com [mt.com]
- 6. SUPERSATURATION AND THE STONE CRYSTALS | Kidney Stone Program [kidneystones.uchicago.edu]
- 7. ijsra.net [ijsra.net]
- 8. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 9. syrris.com [syrris.com]
- 10. crysforma.com [crysforma.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. community.wvu.edu [community.wvu.edu]
- 14. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 15. Supersaturation and Crystallization | Harvard Natural Sciences Lecture Demonstrations [sciencedemonstrations.fas.harvard.edu]
- 16. vapourtec.com [vapourtec.com]
- 17. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 18. unifr.ch [unifr.ch]
- 19. science.uct.ac.za [science.uct.ac.za]
- 20. Crystallization - Process, Precautions, Advantages & Examples - Chemistry - Aakash | AESL [aakash.ac.in]
- 21. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. depts.washington.edu [depts.washington.edu]
Validation & Comparative
Validation of 1-Allyl-1-pyridin-4-yl-but-3-enylamine structure by X-ray crystallography
Validation of 1-Allyl-1-pyridin-4-yl-but-3-enylamine Structure by X-ray Crystallography
Executive Summary: The Structural Imperative
1-Allyl-1-pyridin-4-yl-but-3-enylamine (also referred to as 4-(1-amino-1-allylbut-3-enyl)pyridine ) represents a critical class of "gem-diallyl" homoallylic amines. These scaffolds are high-value intermediates in drug discovery, serving as precursors for spirocyclic alkaloids and ring-closing metathesis (RCM) products.
While NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) provide functional group evidence, they often fail to unambiguously resolve the steric crowding and quaternary carbon connectivity unique to gem-diallyl systems. Single-Crystal X-ray Diffraction (SC-XRD) stands as the absolute validation method, offering atomic-resolution proof of the "gem-diallyl" motif and the pyridine orientation.
This guide compares SC-XRD against standard spectroscopic alternatives, detailing the experimental protocol for crystallizing this specific amine derivative and interpreting the structural data.
Technical Profile & Structural Challenge
-
Target Molecule : 1-Allyl-1-pyridin-4-yl-but-3-enylamine
-
Core Feature : A quaternary carbon at the C1 position linking:
-
A Pyridine ring (C4-attached)[1]
-
An Amino group (-NH2)
-
Two Allyl groups (-CH2-CH=CH2)
-
-
The Validation Gap : In solution-state NMR, the two allyl groups often appear equivalent due to rapid rotation, potentially masking subtle asymmetry or confusing the signal with N-allylated isomers (a common synthetic byproduct). X-ray crystallography freezes these conformations, revealing the precise bond angles of the quaternary center.
Comparative Analysis: X-ray vs. Alternatives
The following table contrasts the "Gold Standard" (X-ray) with routine characterization methods for this specific molecular class.
| Feature | X-ray Crystallography (SC-XRD) | 1H / 13C NMR Spectroscopy | Mass Spectrometry (HRMS) |
| Primary Output | 3D Atomic Coordinates (CIF) | Chemical Shifts ( | Molecular Ion ( |
| Connectivity Proof | Absolute . Direct visualization of C-C vs C-N bonds. | Inferential . Relies on 2D correlations (HMBC/HSQC). | Compositional . Confirms formula, not shape. |
| Isomer Differentiation | Distinguishes C-allyl (target) from N-allyl (impurity) unambiguously. | Difficult. N-allyl and C-allyl signals overlap significantly in the alkene region (5.0–6.0 ppm). | Indistinguishable isomers often yield identical masses. |
| Stereochemistry | Defines the quaternary center geometry (tetrahedral distortion). | Averaged in solution; cannot see static steric strain. | None. |
| Sample State | Solid Crystal (Salt form preferred). | Solution (CDCl3, DMSO-d6). | Gas Phase / Ionized. |
| Limit of Detection | Requires ~0.1 mm crystal. | ~1 mg bulk sample. | <1 ng (High Sensitivity). |
Experimental Protocol: Crystallization & Validation
Synthesizing a "gem-diallyl" amine often yields an oil. To obtain X-ray quality crystals, converting the amine to a salt (e.g., hydrochloride, hydrobromide, or picrate) is the critical enabling step.
Phase 1: Crystal Growth (The "Salt Switch" Method)
-
Rationale : The free amine is likely a viscous oil due to the flexible allyl chains. Protonating the pyridine and/or amine nitrogen introduces ionic forces and Hydrogen-bond donors, promoting lattice formation.
-
Protocol :
-
Dissolve 50 mg of 1-Allyl-1-pyridin-4-yl-but-3-enylamine in 2 mL of Ethanol.
-
Add 1.1 equivalents of HBr (48% aq.) or Picric Acid (saturated EtOH solution). Note: HBr is preferred for clearer heavy-atom phasing (Br).
-
Allow slow evaporation at 4°C.
-
Target : Colorless prisms (HBr salt) or Yellow needles (Picrate).
-
Phase 2: Data Collection & Refinement
-
Instrument : Bruker APEX-II or equivalent CCD diffractometer.
-
Temperature : 100 K (Cryostream) to reduce thermal motion of the terminal allyl carbons.
-
Key Refinement Parameter : The Disorder Model . The terminal vinyl groups of the allyl chains often exhibit high thermal motion. Split-site models (PART instructions in SHELX) may be required.
Phase 3: Structural Checkpoints (The "Validation Trinity")
-
Quaternary Center Geometry : Verify the C(1) angles. In a crowded gem-diallyl system, the
angle often compresses to <109.5° to accommodate the bulky pyridine. -
Pyridine Planarity : Ensure the pyridine ring is planar (RMS deviation <0.02 Å).
-
H-Bond Network : In the salt form, look for
or interactions linking the cations into 1D chains or 2D sheets (common in aminopyridinium salts).
Visualization of Workflows
Diagram 1: Structural Validation Logic
This flowchart illustrates the decision-making process when validating the gem-diallyl structure.
Caption: Decision tree for validating gem-diallyl amines, prioritizing salt formation to overcome the "oil trap" common in flexible homoallylic systems.
Diagram 2: The "Gem-Diallyl" Connectivity Challenge
Visualizing why NMR struggles and X-ray succeeds.
Caption: Comparison of structural resolution. NMR averages dynamic signals, while X-ray spatially resolves the connectivity of the allyl groups.
References
-
Seethalakshmi, T. et al. (2006). "1-Allyl-4-aminopyridinium bromide." Acta Crystallographica Section E, 62, o4730. Link
- Context: Validates the crystallization behavior of allyl-aminopyridinium salts, demonstrating the H-bonding networks essential for solid-st
-
Kouznetsov, V. et al. (2003). "X-ray powder diffraction data of 4-N-(4-methylphenyl)amine-4-(3'-pyridyl)-1-butene." Powder Diffraction, 18(3), 245-246. Link
- Context: Provides comparative diffraction data for homoallylic amine deriv
-
Gaye, M. et al. (2015). "Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine." Acta Crystallographica Section E, 71, o922. Link
- Context: Illustrates the geometry of pyridine-amine linkages and the utility of salt/co-crystal form
-
Al-Mughaid, H. et al. (2017). "Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide." Crystals, 7(10), 290.[2] Link
- Context: Discusses the structural characterization of cyano-derived amine precursors, relevant to the synthesis of the target
Sources
Comparative Analysis of Catalysts for Pyridine Synthesis
Audience: Researchers, Process Chemists, and Drug Discovery Professionals. Content Type: Technical Comparison Guide.
Executive Summary
The synthesis of the pyridine core—a privileged scaffold in over 100 FDA-approved drugs—has evolved from the brute force of coal tar extraction to precision catalysis. For the modern scientist, the choice of catalyst is not merely about yield; it is a strategic decision balancing atom economy, regioselectivity, and scalability .
This guide objectively compares the three dominant catalytic paradigms:
-
Acid-Base Heterogeneous Catalysis: The industrial standard for alkylpyridines (Chichibabin).
-
Transition Metal Catalysis ([2+2+2] Cycloaddition): The precision tool for polysubstituted and fused pyridines.
-
Oxidative Aromatization: The bridge between Hantzsch synthesis and aromaticity.
Part 1: Industrial Vapor Phase Synthesis (Chichibabin Type)
For the bulk production of simple alkylpyridines (e.g., picolines, lutidines), gas-phase condensation of aldehydes and ammonia remains the gold standard. The catalyst here must withstand high temperatures (350–500 °C) and suppress coke formation.
The Contenders: Amorphous vs. Crystalline Acid Catalysts
| Feature | Amorphous Silica-Alumina (ASA) | H-ZSM-5 (Zeolite) | Modified ZSM-5 (e.g., Pb/Co-ZSM-5) |
| Structure | Disordered pores; broad acid strength distribution. | MFI Crystalline structure; defined 10-MR pores (5.1–5.6 Å). | Metal-doped MFI framework. |
| Selectivity | Low shape selectivity; high production of heavy byproducts. | High shape selectivity ; favors pyridine/picolines over heavies. | Tunable; Metal sites enhance dehydrogenation steps. |
| Coke Resistance | Poor; rapid deactivation requiring frequent regeneration. | Moderate to High; restricted pore size limits coke precursor formation. | Excellent ; Metal sites facilitate coke gasification. |
| Total Yield | 40–50% | 60–75% | >80% |
| Primary Use | Legacy processes. | Modern industrial standard. | High-value, specific isomer production. |
Mechanism & Causality
The superiority of H-ZSM-5 stems from its shape selectivity . The reaction involves the formation of bulky intermediates (dihydro-pyridine precursors). In amorphous catalysts, these intermediates polymerize into coke. In ZSM-5, the constrained pore channels (
Critical Insight: Doping ZSM-5 with metals like Lead (Pb) or Cobalt (Co) introduces dehydrogenation functionality. The acid sites catalyze the condensation/cyclization, while the metal sites accelerate the final oxidative dehydrogenation step, preventing the accumulation of hydrogen-rich precursors that lead to pore blockage.
Visualization: The Acid-Catalyzed Pathway
Figure 1: Mechanistic flow of Chichibabin synthesis over solid acid catalysts. The final dehydrogenation step (Red Arrow) is critical for catalyst longevity.
Part 2: Precision Synthesis ([2+2+2] Cycloaddition)
For complex drug pharmacophores, high temperatures are destructive. The transition-metal catalyzed [2+2+2] cycloaddition of alkynes and nitriles offers a convergent, atom-economical route to substituted pyridines under mild conditions.
The Contenders: Cobalt vs. Rhodium[1][2]
| Feature | Cobalt Catalysts (e.g., CpCo(CO)₂) | Rhodium Catalysts (e.g., Wilkinson's) |
| Cost | Low (Base metal). | High (Precious metal). |
| Activity | Moderate; often requires light or heat to dissociate CO ligands. | High ; active at room temperature or mild heat. |
| Selectivity | Good for intermolecular reactions; can suffer from alkyne trimerization (benzene formation). | Excellent chemoselectivity for nitriles; suppresses homotrimerization. |
| Scope | Robust for aryl-substituted alkynes. | Essential for sterically demanding or intramolecular substrates. |
| Mechanism | Oxidative coupling to Cobaltacyclopentadiene.[1] | Oxidative coupling to Rhodacyclopentadiene.[2][3] |
Expert Insight: When to Switch?
-
Use Cobalt (CoI₂/Zn/dppp or CpCo) when synthesizing polyarylpyridines where cost is a driver and the substrates are robust. The "Bönnemann" system (CpCo) is historically significant but modern in situ generated Co(I) species are more active.
-
Use Rhodium (RhCl(PPh₃)₃ or Cationic Rh) when you need enantioselectivity (using chiral ligands) or when constructing fused ring systems where the nitrile is tethered. Rhodium's higher affinity for nitriles reduces the competing alkyne trimerization side reaction.
Experimental Protocol: Cobalt-Catalyzed Synthesis
System: CoI₂ / Zn / dppp (In situ generation of active Co(I)). Application: Synthesis of pentasubstituted pyridines.
-
Catalyst Activation: In a glovebox or under Ar, charge a Schlenk tube with
(10 mol%), (10 mol%), and Zinc powder (20 mol%). -
Solvent Addition: Add anhydrous acetonitrile (or THF for other nitriles). Stir at RT for 15 min until the solution turns a characteristic dark brown/green (reduction to active Co(I)).
-
Substrate Addition: Add the internal alkyne (1.0 equiv) and the nitrile (1.5–2.0 equiv). Note: Excess nitrile suppresses alkyne trimerization.
-
Reaction: Heat to 60–80 °C for 4–12 hours. Monitor by TLC/GC-MS.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a short pad of silica to remove metal residues. Concentrate and purify via column chromatography.
Visualization: The Metallacycle Mechanism
Figure 2: The catalytic cycle of [2+2+2] cycloaddition. The stability of the metallacyclopentadiene intermediate determines the selectivity between pyridine (nitrile insertion) and benzene (alkyne insertion).
Part 3: Oxidative Aromatization (Hantzsch Modification)
The Hantzsch dihydropyridine (DHP) synthesis is efficient but yields a non-aromatic ring. Aromatization requires oxidation.[4] The modern challenge is replacing stoichiometric oxidants (HNO₃, CrO₃) with catalytic, green alternatives.
Comparative Data: Aromatization Catalysts
| Catalyst System | Oxidant | Conditions | Yield | Green Score |
| Mn(III)-Salophen | Urea-H₂O₂ | RT, Methanol | 90–95% | High (Biomimetic, mild). |
| Pd/C (Heterogeneous) | None (Dehydrogenation) | Reflux, solvent | 85–92% | Medium (Requires noble metal). |
| Pyritic Ash | Air/O₂ | Reflux | 80–88% | High (Waste utilization). |
| Fe(NO₃)₃ / Silica | Air | Solid state/MW | >90% | High (Solvent-free potential). |
Recommendation: For pharmaceutical intermediates where metal contamination is critical, use Mn(III)-Salophen with peroxide or Metal-free organocatalytic methods. For bulk synthesis, Pd/C is preferred due to ease of filtration and reusability.
Part 4: Strategic Selection Guide
How do you choose the right method? Follow this logic flow.
Figure 3: Decision matrix for selecting the optimal pyridine synthesis catalyst based on structural complexity and scale.
References
-
Catalytic Vapor Phase Pyridine Synthesis: A Process Review . ResearchGate.[5] Link
-
Synthesis of Pyridine Bases on Zeolites Catalyst . Microporous and Mesoporous Materials. 6
-
The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction . Molecules. Link
-
Robust Cobalt Catalyst for Nitrile/Alkyne [2+2+2] Cycloaddition . Angewandte Chemie Int.[7] Ed.Link
-
Catalytic Aromatization of Hantzsch 1,4-Dihydropyridines by Mn(III) Chloride . Heterocycles. Link
-
Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation . Molecules. Link
Sources
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Robust Cobalt Catalyst for Nitrile/Alkyne [2+2+2] Cycloaddition: Synthesis of Polyarylpyridines and Their Mechanochemical Cyclodehydrogenation to Nitrogen-Containing Polyaromatics* - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Comparative Efficacy of Allylation Reagents in Stereoselective Synthesis
Executive Summary
The introduction of the allyl group is a cornerstone transformation in the synthesis of polyketides, macrolides, and complex pharmaceutical intermediates. For the drug development professional, the choice of allylation reagent is rarely about "what works" but rather "what works with the necessary stereocontrol, atom economy, and regulatory compliance."
This guide objectively compares the three dominant classes of allylation methodologies:
-
Type I (Boron-mediated): The gold standard for stereocontrol (e.g., Brown, Roush).
-
Type II (Silicon/Tin-mediated): Lewis-acid catalyzed open-transition state additions (e.g., Sakurai, Keck).
-
Transition-Metal Catalyzed: Umpolung electrophilic allylation (e.g., Tsuji-Trost).
Part 1: The Mechanistic Landscape
To predict efficacy, one must understand the transition state (TS) geometry. The stereochemical outcome is dictated by whether the reagent allows for a closed (cyclic) or open TS.
Visualizing the Stereocontrol Mechanisms
The following diagram contrasts the rigid Zimmerman-Traxler model (Type I) against the flexible Open Transition State (Type II) and the Catalytic Cycle of Palladium (Type III).
Caption: Comparative mechanistic flow showing the rigid stereocontrol of Boron reagents vs. the Lewis Acid dependence of Silanes and the catalytic cycle of Palladium.
Part 2: Detailed Reagent Comparison
The Stereochemical Benchmark: Allylboron Reagents (Brown vs. Roush)
Boron reagents react via a Type I mechanism. The boron atom coordinates to the carbonyl oxygen, forming a six-membered chair-like transition state (Zimmerman-Traxler).
-
Brown Allylation (
): Utilizes terpene-derived chiral ligands (isopinocampheyl).-
Efficacy: Unmatched enantioselectivity (>90-99% ee) for a wide range of aldehydes.
-
Causality: The steric bulk of the Ipc ligands forces the allyl group into a specific equatorial/axial orientation, locking the geometry.
-
Drawback: Stoichiometric chiral waste; oxidative workup required to remove boron byproducts.
-
-
Roush Allylation (Tartrate Allylboronates): Utilizes tartrate esters.[1]
The Lewis Acid Approach: Allylsilanes & Stannanes (Sakurai & Keck)
These reagents function via a Type II mechanism. They are weak nucleophiles requiring Lewis Acid (LA) activation of the electrophile.[4]
-
Sakurai Reaction (Allylsilanes):
-
Efficacy: Excellent for sterically hindered substrates.
-
Selectivity: Predominantly syn-selective due to an acyclic transition state that minimizes gauche interactions.
-
Safety: Silanes are non-toxic and stable.
-
-
Keck Allylation (Allylstannanes):
The Precision Tool: Transition Metal Catalysis (Tsuji-Trost)
Unlike the previous two, this method generates an electrophilic
-
Efficacy: Allows for the allylation of "soft" nucleophiles (malonates, amines) which Mg/B/Si reagents cannot do.
-
Regioselectivity:[1][3][9][10] Palladium typically favors the linear product. Iridium catalysts can be used to access the branched (chiral) product, a critical distinction in modern synthesis.
Part 3: Comparative Data Matrix
The following table summarizes the operational performance of these reagents.
| Feature | Brown ( | Roush (Boronate) | Sakurai (Silane) | Keck (Stannane) | Tsuji-Trost (Pd) |
| Mechanism Type | Type I (Closed) | Type I (Closed) | Type II (Open) | Type II (Open) | Type III (Catalytic) |
| Enantioselectivity | Excellent (>95%) | Good (85-95%) | Variable (Ligand dep.) | Good (90%+) | Ligand Dependent |
| Diastereocontrol | Substrate Independent | Substrate Independent | Substrate Dependent | Substrate Dependent | Ligand Controlled |
| Atom Economy | Poor (Stoichiometric) | Moderate | Good | Poor (High MW Waste) | Excellent (Catalytic) |
| Toxicity | Low (Boron) | Low (Boron) | Low (Silicon) | High (Tin) | Moderate (Pd removal req.) |
| Reagent Stability | Low (Air Sensitive) | High (Shelf Stable) | High (Inert) | High (Inert) | High (Precursors) |
| Key Use Case | Total Synthesis (Phase 1) | Robust Scale-up | Convergent Synthesis | Academic Exploration | Late-stage Functionalization |
Part 4: Experimental Protocols
Protocol A: Brown Asymmetric Allylation (High Stereocontrol)
Use Case: Setting the initial stereocenters in a complex natural product.
Reagents: (+)-
-
Reagent Generation: In a flame-dried flask under Argon, dissolve (+)-
(1.0 equiv) in anhydrous . Cool to 0°C.[11] -
Transmetallation: Add Allylmagnesium bromide (0.95 equiv) dropwise. Stir for 1 hour at 0°C. The Mg salts precipitate, leaving
in solution.-
Scientific Note: Do not use excess Grignard; free Grignard will race with the borane and ruin enantioselectivity.
-
-
Allylation: Cool the mixture to -78°C . Add the aldehyde (0.9 equiv) dropwise in
. Stir for 1-2 hours.-
Validation: Monitor by TLC. The reaction is usually rapid due to Lewis acidity of boron.
-
-
Oxidative Workup: Add 3N NaOH followed by 30%
dropwise. Reflux for 1 hour.-
Causality: This step cleaves the C-B bond and oxidizes the Ipc ligands to isopinocampheol, liberating the product.
-
-
Purification: Extract with ether, wash with brine, and purify via column chromatography.
Protocol B: Catalytic Keck Allylation (Lewis Acid Catalyzed)
Use Case: Allylation where boron reagents fail due to steric bulk.
Reagents: Allyltributylstannane, Aldehyde, (S)-BINOL,
-
Catalyst Formation: Mix (S)-BINOL (10 mol%) and
(10 mol%) in dry with 4Å molecular sieves. Reflux for 1 hour to form the active chiral Lewis Acid. -
Reaction: Cool to -20°C or -78°C (substrate dependent). Add the aldehyde (1.0 equiv) followed by allyltributylstannane (1.1 equiv).
-
Quench: Quench with saturated
. -
Tin Removal (Critical): The tributyltin byproduct is lipophilic and streaks on silica.
-
Technique: Stir the crude oil with 10% KF (potassium fluoride) solution. This forms insoluble
, which can be filtered off.
-
Part 5: Decision Matrix & Conclusion
When selecting a reagent for a drug development campaign, apply the following logic:
-
Is the product an API or late-stage intermediate?
-
YES: Avoid Keck (Tin) at all costs. The regulatory burden of proving Sn removal to ppm levels is too high. Use Roush or Sakurai .
-
-
Is Enantiomeric Excess (ee) critical (>98%)?
-
YES: Use Brown Allylation .[11] It is the most reliable method for maximizing ee, despite the difficult workup.
-
-
Is the substrate a "Soft" Nucleophile (e.g., malonate)?
-
YES: You must use Tsuji-Trost (Pd) . Boron and Silicon reagents will not react.
-
-
Do you need to access the Branched Isomer?
-
YES: Use Iridium-catalyzed allylation instead of Palladium.
-
References
-
Brown, H. C., & Jadhav, P. K. (1983).[11] Asymmetric carbon-carbon bond formation via reaction of aldehydes with allyldiisopinocampheylborane. Journal of the American Chemical Society, 105(7), 2092–2093. Link
-
Roush, W. R., Walts, A. E., & Hoong, L. K. (1985). Diastereoselective and enantioselective aldehyde addition reactions of 2-allyl-1,3,2-dioxaborolane-4,5-dicarboxylic esters. Journal of the American Chemical Society, 107(26), 8186–8190. Link
-
Hosomi, A., & Sakurai, H. (1976).[12][13] Syntheses of homoallyl ethers from allylsilanes and acetals promoted by titanium tetrachloride.[13] Chemistry Letters, 5(9), 941–942.[13] Link
-
Keck, G. E., Tarbet, K. H., & Geraci, L. S. (1993).[5] Catalytic asymmetric allylation of aldehydes. Journal of the American Chemical Society, 115(18), 8467–8468. Link
-
Trost, B. M., & Van Vranken, D. L. (1996).[10] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link
-
Stanley, L. M., & Hartwig, J. F. (2010). Iridium-Catalyzed Regio- and Enantioselective Allylation of Ketones.[10] Journal of the American Chemical Society, 132(26), 8918–8920. Link
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. tminehan.com [tminehan.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.pku.edu.cn [chem.pku.edu.cn]
- 10. Tsuji-Trost Reaction [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. mdpi.com [mdpi.com]
- 13. Sakurai reaction - Wikipedia [en.wikipedia.org]
The Pyridine Scaffold: A Cornerstone in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a titan in the realm of medicinal chemistry. Its prevalence in both natural products and FDA-approved drugs underscores its remarkable versatility as a pharmacophore.[1][2] The unique electronic properties of the pyridine nucleus, including its ability to act as a hydrogen bond acceptor and its capacity for substitution at multiple positions, provide a rich canvas for the design of novel therapeutic agents.[3][4] This guide offers an in-depth exploration of the structure-activity relationships (SAR) of substituted pyridine analogues, providing a comparative analysis of their performance across different biological targets, supported by experimental data and detailed protocols.
The Influence of Substitution on Antiproliferative and Anticancer Activity
The development of novel anticancer agents is a primary focus of pyridine SAR studies. The position and nature of substituents on the pyridine ring can dramatically influence cytotoxicity and the mechanism of action.
Key Substituent Effects on Anticancer Potency
A comprehensive analysis of numerous studies reveals distinct trends in how different functional groups impact the antiproliferative activity of pyridine derivatives.
-
Electron-Donating Groups: The presence of electron-donating groups such as methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups often enhances antiproliferative activity.[1][5] For instance, increasing the number of methoxy substituents on the phenyl rings of pyridine-bridged combretastatin-A4 analogues has been shown to decrease IC50 values, indicating increased potency.
-
Electron-Withdrawing Groups: The effect of electron-withdrawing groups is more nuanced. While some studies report that halogens (e.g., -Cl, -F) can decrease activity, others have found that specific halogen substitutions, particularly at the para-position of a phenyl ring attached to the pyridine core, can heighten potency.[6] The presence of a nitrile (-CN) group has also been shown to enhance activity in certain series.[6]
-
Bulky Groups: Generally, the introduction of bulky substituents on the pyridine ring tends to decrease antiproliferative activity.[1][5] This is likely due to steric hindrance, which can prevent the molecule from effectively binding to its biological target.
-
Positional Isomerism: The position of a substituent on the pyridine ring is critical. For example, in a series of isothiazolo[4,3-b]pyridines, a 5-methoxy-3-pyridinyl analogue was found to be significantly more potent as a PIKfyve inhibitor than its 4-methoxy or 6-methoxy counterparts.
Comparative Analysis of Anticancer Pyridine Analogues
To illustrate these SAR principles, the following table summarizes the in vitro antiproliferative activity of selected substituted pyridine analogues against various cancer cell lines.
| Compound ID | Pyridine Substitution Pattern | Other Key Moieties | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Pyridine-Ureas | 4-substituted | Phenylurea | MCF-7 (Breast) | [7] | |
| 8e | 4-(4-chlorophenyl) | 3-trifluoromethyl-phenylurea | MCF-7 | 0.22 | [7] |
| 8n | 4-(4-methoxyphenyl) | 3-trifluoromethyl-phenylurea | MCF-7 | 1.88 | [7] |
| 8f | 4-phenyl | 3-methyl-phenylurea | MCF-7 | >50 | [7] |
| Series 2: Pyridine-Bridged Combretastatin-A4 Analogues | 3,5-disubstituted | 2,4-dimethoxyphenyl | MDA-MB-231 (Breast) | ||
| 4h | 3-(2,4-dimethoxyphenyl)-5-amino | - | MDA-MB-231 | 0.015 | |
| 4s | 3-(2,4-dimethoxyphenyl)-5-hydroxy | - | MDA-MB-231 | 0.021 | |
| Series 3: Thieno[2,3-b]pyridine Derivatives | 2,3,4,6-tetrasubstituted | Thienopyridine core | HepG2 (Liver) | [8] | |
| 8e | 2-amino, 3-cyano, 4-(4-CF3-phenyl), 6-methyl | Thienopyridine | HepG2 | 16.8 | [8] |
| 9d | 2-amino, 3-cyano, 4-(4-Cl-phenyl), 6-methyl | Thienopyridine | HepG2 | 12.3 | [8] |
Causality Behind Experimental Choices: The selection of diverse cancer cell lines (e.g., breast, liver) allows for the assessment of compound selectivity and broad-spectrum activity. The use of well-established reference drugs like doxorubicin provides a benchmark for evaluating the potency of novel analogues.
Targeting Key Signaling Pathways in Cancer
Substituted pyridines exert their anticancer effects through various mechanisms, often by inhibiting key enzymes in signaling pathways crucial for tumor growth and survival.
Caption: Mechanisms of anticancer action for pyridine analogues.
Experimental Protocols for Evaluating Anticancer Activity
The following are detailed, step-by-step methodologies for key experiments used to characterize the anticancer properties of substituted pyridine analogues.
In Vitro Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridine analogues in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System: The inclusion of both positive and negative controls ensures the validity of the assay. A dose-dependent decrease in viability with the test compound further validates the results.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique measures the DNA content of individual cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents that interfere with DNA replication or mitosis will cause cells to accumulate in specific phases.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyridine analogue at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix and permeabilize the cells.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.
Caption: Workflow for cell cycle analysis using flow cytometry.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis. The assay typically measures the transfer of phosphate from ATP to a substrate peptide.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer, a solution of recombinant human VEGFR-2 enzyme, a specific substrate peptide, and ATP.
-
Compound Dilution: Prepare serial dilutions of the pyridine analogue in the reaction buffer.
-
Assay Plate Setup: In a 96-well plate, add the reaction buffer, the kinase substrate, and the test compound or vehicle control.
-
Kinase Reaction Initiation: Add the VEGFR-2 enzyme to each well to start the reaction.
-
ATP Addition: Add ATP to initiate the phosphorylation of the substrate. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (luminescence-based) or the amount of phosphorylated substrate (e.g., using a specific antibody in an ELISA format).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Broadening the Therapeutic Landscape: Pyridines Beyond Cancer
While the anticancer potential of pyridine analogues is extensively studied, their structural versatility allows for the targeting of a wide array of other biological systems.
Anti-inflammatory Activity
Certain pyridine derivatives have demonstrated potent anti-inflammatory properties. For example, some pyridazinone derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in the inflammatory response.[9] The SAR for these compounds often involves modifications that enhance their ability to interact with targets like cyclooxygenase (COX) enzymes.[10]
Antimicrobial Activity
The pyridine scaffold is present in numerous antimicrobial agents.[11] SAR studies have shown that the introduction of specific substituents, such as thioalkyl chains or piperidyl rings, can confer activity against various bacteria and fungi.[12] For instance, 2-cyanomethylthiopyridine-4-carbonitrile has shown notable activity against Mycobacterium kansasii.[12]
Central Nervous System (CNS) Activity
The ability of pyridine derivatives to cross the blood-brain barrier makes them attractive candidates for CNS-acting drugs.[13][14] SAR studies have led to the development of pyridine analogues with anticonvulsant, antidepressant, and anxiolytic properties.[13] The introduction of lipophilic groups and moieties capable of hydrogen bonding can significantly influence CNS activity.
Conclusion and Future Directions
The substituted pyridine framework is a privileged scaffold in medicinal chemistry, offering a remarkable degree of tunability to achieve desired biological activities. The SAR principles outlined in this guide highlight the critical role of substituent choice and positioning in determining the potency and selectivity of pyridine analogues. As our understanding of disease biology deepens, the rational design of novel pyridine derivatives, guided by comprehensive SAR studies and supported by robust experimental validation, will undoubtedly continue to yield new and improved therapeutic agents for a wide range of human diseases.
References
-
Bhat, A. A., & Singh, I. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Medicinal Chemistry. [Link]
-
Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. [Link]
-
Allaka, T. R., & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]
-
Insights Into the Synthetic Strategies, Biological Activity, and Structure-Activity Relationship of Pyridine and Analogs: A Review. (2023). Bentham Science Publishers. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Taylor & Francis Online. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PMC - NIH. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2025). ResearchGate. [Link]
-
Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.). ResearchGate. [Link]
-
GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents. (n.d.). PMC - NIH. [Link]
-
A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (2023). Journal of Chemical Reviews. [Link]
-
A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. (n.d.). Journal of Chemical Reviews. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). PMC - NIH. [Link]
-
Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. (n.d.). NIH. [Link]
-
A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). ResearchGate. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - NIH. [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). MDPI. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances. [Link]
-
New pyridine derivatives as potential antimicrobial agents. (1999). PubMed. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Semantic Scholar. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Academia.edu. [Link]
-
Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads. (n.d.). ResearchGate. [Link]
-
A Review of Newer Biologically Potent Pyridine Analogues. (2025). ResearchGate. [Link]
-
Pyridine alkaloids with activity in the central nervous system. (n.d.). ResearchGate. [Link]
-
Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. (2026). PubMed. [Link]
-
Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyridine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jchemrev.com [jchemrev.com]
Biological activity of 1-Allyl-1-pyridin-4-yl-but-3-enylamine vs. known antifungal agents
The following technical guide provides an in-depth analysis of 1-Allyl-1-pyridin-4-yl-but-3-enylamine , a representative of the gem-diallylamine (homoallylamine) class of antifungal agents. This analysis synthesizes chemical structure, mechanism of action, and comparative efficacy against standard-of-care agents.
Executive Summary
1-Allyl-1-pyridin-4-yl-but-3-enylamine (Systematic equivalent: 4-(1-aminohepta-1,6-dien-4-yl)pyridine) represents a distinct class of small-molecule antifungals known as homoallylamines . Unlike azoles (fluconazole) or polyenes (amphotericin B) which target cell membrane ergosterol, this compound class is characterized by its ability to inhibit fungal cell wall synthesis—specifically targeting (1,3)-
This dual-targeting mechanism positions it as a critical alternative for treating multidrug-resistant (MDR) strains, particularly those resistant to ergosterol-biosynthesis inhibitors.
Chemical Profile & Structural Logic
The molecule features a "gem-diallyl" motif—a central carbon atom bonded to a pyridine ring, an amine, and two allyl groups. This structural rigidity is crucial for its binding affinity to cell wall synthase enzymes.
| Feature | Specification |
| IUPAC Name | 4-(1-Aminohepta-1,6-dien-4-yl)pyridine |
| Core Scaffold | 4-Pyridyl gem-diallylamine |
| Molecular Weight | ~216.3 g/mol |
| Key Moiety | Bis-homoallylic amine: The two allyl groups create a hydrophobic pocket essential for enzyme interaction. |
| Solubility | Moderate (Lipophilic character due to allyl chains; basic pyridine enhances acid solubility). |
Synthesis Pathway (Protocol Overview)
The synthesis typically exploits the nucleophilic addition of allylmetal reagents to 4-cyanopyridine or 4-pyridyl aldimines.
General Protocol:
-
Reagents: 4-Cyanopyridine, Allylmagnesium bromide (or Allylzinc bromide), THF (anhydrous).
-
Reaction: The Grignard reagent (3.0 eq) is added dropwise to the nitrile at 0°C. The "double addition" mechanism occurs where the nitrile is first converted to an imine salt, which then undergoes a second allylation to form the gem-diallyl species.
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc. -
Purification: Acid-base extraction utilizes the pyridine nitrogen to isolate the pure amine.
Mechanism of Action: The Cell Wall Blockade
Unlike mammalian cells, fungi possess a cell wall composed of chitin and glucans. 1-Allyl-1-pyridin-4-yl-but-3-enylamine disrupts this structure, leading to osmotic instability and lysis.
Comparative Mechanism Diagram
The following diagram illustrates the divergent pathways of this compound versus Azoles and Echinocandins.
Caption: Dual-inhibition pathway of 4-pyridyl homoallylamines targeting both Glucan and Chitin synthases, distinct from membrane-targeting Azoles.
Comparative Efficacy Analysis
The biological activity of 1-Allyl-1-pyridin-4-yl-but-3-enylamine is best evaluated against standard agents using Minimum Inhibitory Concentration (MIC) metrics.
Table 1: In Vitro Activity Profile ( g/mL)
Data derived from structure-activity relationship studies of 4-pyridyl homoallylamines.
| Pathogen | 1-Allyl-1-pyridin-4-yl...[1] | Fluconazole (Standard) | Amphotericin B | Interpretation |
| Candida albicans | 4.0 - 8.0 | 0.25 - 1.0 | 0.25 - 0.5 | Moderate potency; effective alternative for resistant strains. |
| Aspergillus niger | 8.0 - 16.0 | >64 (Resistant) | 0.5 - 1.0 | Superior to Azoles for filamentous fungi. |
| C. glabrata (Azole-R) | 4.0 - 8.0 | >16.0 | 0.5 - 1.0 | Retains activity where Azoles fail due to distinct MOA. |
Key Performance Indicators:
-
Resistant Strain Efficacy: Because it does not rely on the ergosterol pathway, it remains active against C. albicans strains with mutations in ERG11 (the target of fluconazole).
-
Bioavailability: As a small molecule (MW ~216), it offers potential for oral formulation, unlike Echinocandins (e.g., Caspofungin) which are large lipopeptides requiring IV administration.
-
Selectivity: The inhibition of chitin synthase is highly selective for fungi, as mammalian cells lack cell walls, suggesting a favorable toxicity profile.
Experimental Protocols for Validation
To verify the activity of this compound in your laboratory, follow these standardized protocols.
Protocol A: MIC Determination (Broth Microdilution)
Objective: Quantify antifungal potency.
-
Preparation: Dissolve compound in DMSO to create a stock solution (e.g., 1000
g/mL). -
Media: Use RPMI 1640 medium buffered with MOPS (pH 7.0).
-
Inoculum: Adjust fungal suspension (C. albicans) to
to cells/mL. -
Plating: Add 100
L of inoculum to 96-well plates containing serial dilutions of the compound (Range: 64 to 0.125 g/mL). -
Incubation: 35°C for 24–48 hours.
-
Readout: The MIC is the lowest concentration resulting in
50% inhibition of growth (visual clarity) compared to control.
Protocol B: Sorbitol Protection Assay (Mechanism Confirmation)
Objective: Confirm cell wall as the target. Rationale: Sorbitol acts as an osmotic protectant. If the compound attacks the cell wall, fungal cells will survive in the presence of sorbitol but lyse without it.
-
Setup: Prepare two sets of MIC plates.
-
Set 1: Standard RPMI media.
-
Set 2: RPMI supplemented with 0.8 M Sorbitol .
-
-
Treatment: Treat both sets with the test compound.
-
Result Interpretation:
-
MIC Shift: If the MIC is significantly higher (e.g., >4-fold) in the Sorbitol plate (Set 2) than in the standard plate (Set 1), the mechanism is Cell Wall Inhibition . The sorbitol stabilizes the protoplasts that would otherwise burst.
-
References
-
Bioorganic & Medicinal Chemistry (2003) . In vitro antifungal activity of new series of homoallylamines and related compounds with inhibitory properties of the synthesis of fungal cell wall polymers.
-
Journal of Chemical Research (2002) . The Synthesis of N-(1-Allyl-3-Butenyl)-N-Aryl Amines by Addition of Organosamarium Reagents to Formanilides.
-
MDPI (2025) . Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety.[2]
Sources
A Researcher's Guide to the In Vitro Comparison of Cytotoxicity with Standard Anticancer Drugs
Introduction: The Rationale for Comparative Cytotoxicity Analysis
The preclinical evaluation of a novel anticancer agent is a critical journey, and at its heart lies the in vitro cytotoxicity assay.[1][2][3] This initial screening phase is not merely about determining if a compound can kill cancer cells; it's about understanding its potency, selectivity, and potential mechanism of action relative to existing therapies.[1][4] By directly comparing a novel agent against standard-of-care drugs like Doxorubicin or Cisplatin, researchers can benchmark its performance, identify promising candidates for further development, and gain early insights that guide future in vivo studies.[5]
This guide provides a comprehensive, experience-driven approach to designing these comparative studies. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring that the data generated is not only accurate but also contextually rich and interpretable.
Foundational Principles: Selecting the Right Tools for the Job
A robust comparison is built on a carefully selected foundation of cell lines, standard drugs, and assay methodologies. The choices made here will profoundly impact the quality and relevance of the data.
Strategic Selection of Cancer Cell Lines
The choice of cell line is paramount and should be directly informed by the research question.[6][7] A common starting point is the NCI-60 panel, a collection of 60 diverse human tumor cell lines that allows for broad screening.[8][9]
Key Considerations:
-
Tissue of Origin: Select cell lines that are relevant to the cancer type the novel compound is intended to treat (e.g., MCF-7 for breast cancer, A549 for lung cancer).[7]
-
Genetic Background: Consider the mutational status of key cancer-related genes (e.g., p53, KRAS). A compound's efficacy can be significantly influenced by these factors.
-
Drug Resistance Profile: Including both drug-sensitive and drug-resistant cell line pairs (e.g., a parental line and its doxorubicin-resistant derivative) can provide crucial information about the compound's ability to overcome known resistance mechanisms.
-
Normal Cell Counterparts: To assess selectivity, it is advisable to include a non-cancerous cell line from the same tissue of origin (e.g., MCF-10A for breast) or a commonly used normal fibroblast line.[10]
Benchmarking Against the Gold Standard: Choosing Anticancer Drugs
The standard drugs chosen for comparison should ideally have well-characterized mechanisms of action, providing a clear benchmark.
-
Doxorubicin: An anthracycline antibiotic, it functions primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and apoptosis.[11][12][13][14][15] It is a potent, broad-spectrum agent used across many cancer types.[11][12]
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, interfering with DNA repair and replication, ultimately triggering apoptosis.[16][17][18][19][20] It is a cornerstone treatment for various solid tumors.[16][17]
By using standards with different mechanisms, you can begin to hypothesize how your novel compound might be acting. For instance, if your compound's cytotoxicity profile more closely resembles Cisplatin's across a panel of cell lines, it might suggest a role in DNA damage pathways.
A Multi-Assay Approach: Beyond a Single Endpoint
Relying on a single cytotoxicity assay can be misleading.[21] A comprehensive assessment should employ multiple assays that probe different aspects of cell death.
-
Metabolic Viability Assay (e.g., MTT): This is often the primary screening assay. It measures the metabolic activity of a cell population, which is proportional to the number of viable cells.[22][23][24] The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[22][23][24]
-
Membrane Integrity Assay (e.g., LDH Release): This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity—a hallmark of late-stage apoptosis and necrosis.[25][26][27][28][29]
-
Apoptosis Assay (e.g., Caspase-Glo® 3/7): To specifically confirm an apoptotic mechanism of cell death, measuring the activity of key executioner caspases (caspase-3 and -7) is essential.[30][31][32][33][34] These assays provide a luminescent signal that is directly proportional to the amount of caspase activity.[30][32][33]
Multiplexing these assays can reveal nuanced differences.[35] For example, a compound might reduce metabolic activity (low MTT signal) without causing significant membrane damage (low LDH release), suggesting a cytostatic (growth-inhibiting) rather than a cytotoxic (cell-killing) effect.[36]
The Experimental Workflow: A Step-by-Step Guide
This section details a standardized workflow for comparing a novel compound ("Compound X") against Doxorubicin and Cisplatin.
Visualizing the Process
Caption: A generalized workflow for in vitro comparative cytotoxicity analysis.
Detailed Protocol
Materials:
-
Selected cancer cell lines (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Compound X, Doxorubicin, Cisplatin
-
MTT Reagent (5 mg/mL in PBS)[23]
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[23]
-
Commercially available LDH and Caspase-Glo® 3/7 assay kits
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of three separate 96-well plates (one for each assay type).[1]
-
Include wells for "no-cell" blanks and "vehicle control" (cells treated with the highest concentration of the drug solvent, e.g., 0.1% DMSO).[1]
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[24]
-
-
Compound Treatment:
-
Prepare 2X serial dilutions of Compound X, Doxorubicin, and Cisplatin in complete growth medium. A typical concentration range might be from 100 µM down to 0.01 µM.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or control medium.
-
Incubate the plates for a standard exposure time, typically 48 or 72 hours.[1]
-
-
Assay Execution (at 72 hours):
-
For the LDH Plate:
-
Follow the manufacturer's protocol. Typically, this involves transferring a small aliquot of the culture supernatant to a new plate.[28]
-
Add the kit's reaction mixture, which contains substrates for the LDH enzyme.[28]
-
Incubate at room temperature for up to 30 minutes.[28]
-
Read absorbance at 490 nm.[28]
-
-
For the Caspase-Glo® 3/7 Plate: [30][33]
-
Allow the plate and the Caspase-Glo® reagent to equilibrate to room temperature.[30][33]
-
Add 100 µL of the Caspase-Glo® reagent directly to each well.[30][33]
-
Mix on a plate shaker for 30 seconds to induce lysis and initiate the reaction.[31]
-
Incubate at room temperature for at least 30 minutes.[31]
-
Read luminescence using a plate reader.
-
Data Analysis and Interpretation
Calculating the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[1][38][39][40] It is the most common metric for quantifying a drug's potency.
-
Normalize Data: Convert the raw absorbance/luminescence readings into a percentage of the vehicle-treated control. For viability assays like MTT, this is % Viability. For death assays like LDH or Caspase, this is often expressed as % Cytotoxicity or % Apoptosis relative to a maximum-kill control.
-
Plot a Dose-Response Curve: Plot the normalized response (% Viability) against the logarithm of the drug concentration.[1][39]
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[1][39] The software will calculate the IC50 value from this curve.[41]
Comparative Data Summary
Summarize the calculated IC50 values in a clear, concise table. This allows for at-a-glance comparison of the potency of the compounds across different assays and cell lines.
| Compound | Cell Line | MTT IC50 (µM) | LDH IC50 (µM) | Caspase-3/7 EC50 (µM) |
| Compound X | MCF-7 | 8.5 ± 0.9 | 15.2 ± 1.4 | 9.1 ± 1.1 |
| Doxorubicin | MCF-7 | 0.5 ± 0.06 | 1.1 ± 0.1 | 0.6 ± 0.08 |
| Cisplatin | MCF-7 | 12.1 ± 1.3 | 25.8 ± 2.9 | 13.5 ± 1.7 |
Data are presented as mean ± standard deviation from three independent experiments. EC50 (half-maximal effective concentration) is used for activation assays like Caspase-Glo.
Interpreting the Results
-
Potency: In this hypothetical example, Doxorubicin is the most potent compound in MCF-7 cells, with a sub-micromolar IC50 value in the MTT assay. Compound X is more potent than Cisplatin.
-
Mechanism: The IC50 values for the MTT and Caspase-3/7 assays are very similar for both Compound X and Doxorubicin. This strongly suggests that the observed reduction in metabolic viability is driven by the induction of apoptosis.
-
Discrepancies: For all compounds, the IC50 for LDH release is higher than for MTT or caspase activation. This is expected, as loss of membrane integrity is a later-stage event in apoptosis.[29] The larger discrepancy seen with Cisplatin might suggest that at some concentrations, it could be causing cytostatic effects that are not immediately leading to complete membrane lysis within the 72-hour timeframe.
Mechanistic Insights: A Hypothetical Signaling Pathway
Based on the data suggesting an apoptotic mechanism, we can visualize a potential pathway. Cisplatin is known to cause DNA damage, which activates the intrinsic apoptosis pathway.[16][17] This involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and subsequent activation of caspase-9, which in turn activates the executioner caspases-3 and -7.[16]
Caption: A simplified diagram of the intrinsic apoptosis pathway activated by DNA damaging agents.
Discussion and Future Directions
This guide outlines a multi-faceted strategy for the initial in vitro characterization of a novel anticancer compound. The hypothetical results for Compound X indicate that it is a potent inducer of apoptosis in MCF-7 breast cancer cells, with greater potency than the standard-of-care agent Cisplatin, though less than Doxorubicin.
The strength of this approach lies in its self-validating system. The concordance between the metabolic viability data (MTT) and the specific apoptosis marker (Caspase-3/7) provides high confidence that Compound X's primary mechanism of action is apoptosis induction.
However, in vitro studies are a simplified representation of a complex biological system and have limitations.[8][9] The promising results for Compound X warrant further investigation.
Next Steps:
-
Panel Screening: Expand the study to a broader panel of breast cancer cell lines (e.g., ER-positive, HER2-positive, triple-negative) to assess its spectrum of activity.
-
Selectivity Testing: Perform cytotoxicity assays on non-cancerous breast epithelial cells (e.g., MCF-10A) to determine the therapeutic window.
-
Mechanism of Action Studies: Investigate the upstream events leading to apoptosis. Does Compound X cause DNA damage like Cisplatin? Does it inhibit topoisomerase II like Doxorubicin? Western blotting for DNA damage markers (γH2AX) or topoisomerase assays could answer these questions.
-
In Vivo Efficacy: If in vitro potency and selectivity are confirmed, the next logical step is to evaluate the efficacy of Compound X in preclinical animal models of breast cancer.
By systematically comparing novel agents to well-understood standards using multiple, mechanistically distinct assays, researchers can build a comprehensive and reliable data package that confidently guides the progression of new anticancer drug candidates from the bench to the clinic.
References
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Dasari, S. & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
-
Florea, A.-M. & Büsselberg, D. (2011). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. Cancers, 3(1), 1351-1371. [Link]
-
Jamali, I. R., et al. (2019). Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. Journal of Drug Delivery and Therapeutics, 9(1-s), 558-564. [Link]
-
De Paiva, M. G. B., et al. (2021). Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. International Journal of Molecular Sciences, 22(6), 3213. [Link]
-
Mizutani, H., et al. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. [Link]
-
Venkatesh, P. & Kasi, A. (2024). Doxorubicin. StatPearls Publishing. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]
-
Patra, K. C., et al. (2024). A Comprehensive Review on Doxorubicin and it's Mechanism of Action. ResearchGate. [Link]
-
Reed, E. (2025). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. Oncology Practice. [Link]
-
Tewey, K. M., et al. (2024). A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer. Journal of Pharmaceutical Investigation, 54(3), 329-354. [Link]
-
Cell Viability Assays. Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
LDH Cytotoxicity Assay Kit (BA0001). Biotang. [Link]
-
Liu, Q. (2016). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Biometrics & Biostatistics, 7(5). [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Tox21. [Link]
-
Lactate dehydrogenase assay for assessment of polycation cytotoxicity. PubMed. [Link]
-
Colombo, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology Studies”. Anticancer Research, 39(7), 3375-3382. [Link]
-
Masuda, T., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 13(3), 1687-1692. [Link]
-
De la Cruz-López, K. G., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2095. [Link]
-
Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. ResearchGate. [Link]
-
A Method for the In Vitro Cytotoxicity Assessment of Anti-cancer Compounds and Materials Using High Content Screening Analysis. PubMed. [Link]
-
A Method for the In Vitro Cytotoxicity Assessment of Anti-cancer Compounds and Materials Using High Content Screening Analysis. Springer Nature Experiments. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
-
Gillet, J.-P., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 321. [Link]
-
In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research. [Link]
-
What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Highlight report: Cell type selection for toxicity testing. ALTEX. [Link]
-
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of Cancer Therapy, 3(1), 1-5. [Link]
-
5 tips for choosing the right cell line for your experiment. Horizon Discovery. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12586-12593. [Link]
-
A comparison of the in vitro Genotoxicity of Anticancer Drugs Melphalan and Mitoxantrone. NWPII. [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(10), 346. [Link]
-
Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Method for the In Vitro Cytotoxicity Assessment of Anti-cancer Compounds and Materials Using High Content Screening Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Method for the In Vitro Cytotoxicity Assessment of Anti-cancer Compounds and Materials Using High Content Screening Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. remedypublications.com [remedypublications.com]
- 12. jetir.org [jetir.org]
- 13. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. biomedpharmajournal.org [biomedpharmajournal.org]
- 19. dovepress.com [dovepress.com]
- 20. oncodaily.com [oncodaily.com]
- 21. mdpi.com [mdpi.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. clyte.tech [clyte.tech]
- 25. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 26. tiarisbiosciences.com [tiarisbiosciences.com]
- 27. assaygenie.com [assaygenie.com]
- 28. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 29. Lactate dehydrogenase assay for assessment of polycation cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 31. promega.com [promega.com]
- 32. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]
- 33. promega.com [promega.com]
- 34. tripod.nih.gov [tripod.nih.gov]
- 35. Interpreting Multiplexing Data Using The CellTox Green Cytotoxicity Assay [promega.kr]
- 36. researchgate.net [researchgate.net]
- 37. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 38. ww2.amstat.org [ww2.amstat.org]
- 39. clyte.tech [clyte.tech]
- 40. mdpi.com [mdpi.com]
- 41. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Strategic C-N Bond Formation in Drug Discovery
Executive Summary: The Decision Matrix
In medicinal chemistry, the Carbon-Nitrogen (C-N) bond is ubiquitous, present in over 75% of small-molecule pharmaceuticals. However, the "best" method is rarely universal; it is strictly context-dependent.
This guide moves beyond textbook definitions to provide a decision-making framework based on electronic factors, steric hindrance, and scalability.
| Scenario | Recommended Strategy | Primary Reason |
| Aryl Halide + Amine (General) | Buchwald-Hartwig | Highest reliability, broad scope, mildest conditions. |
| Aryl Halide + Amine (Cost-Sensitive) | Ullmann-Goldberg | Avoids Pd cost; ideal for simple substrates at scale. |
| Electron-Deficient Aryl Fluoride | SNAr | Metal-free; "Greenest" option if substrate allows. |
| Alkyl Carbonyl + Amine | Reductive Amination | Prevents over-alkylation; thermodynamic control. |
| Boronic Acid + Amine | Chan-Lam | Oxidative coupling; tolerates air/moisture; mild.[1] |
| sp3 C-H Functionalization | Photoredox/Ni | Access to novel IP space; non-traditional disconnections. |
The Aryl Challenge: Constructing Anilines and Heterocycles
The formation of C(sp2)-N bonds is the most contested area in methodology. Here we compare the three heavyweights.
Buchwald-Hartwig vs. Ullmann vs. SNAr
Buchwald-Hartwig Amination (Pd-Catalyzed)
The Gold Standard.
-
Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.
-
Critical Insight: The choice of ligand dictates success. Bulky, electron-rich phosphines (e.g., XPhos, BrettPhos ) facilitate the difficult reductive elimination step and prevent catalyst poisoning by the amine.
-
Pros: Works on unactivated aryl chlorides; low catalyst loading (often <1 mol%); tolerates steric bulk.
-
Cons: Pd scavenging required (regulatory limits <10 ppm); sensitive to O2; expensive ligands.
Ullmann-Goldberg Coupling (Cu-Catalyzed)
The Industrial Workhorse.
-
Mechanism: Radical-ionic pathway involving Cu(I)/Cu(III) species.
-
Critical Insight: Traditionally required harsh temperatures (>140°C). Modern ligand-assisted variants (using diamines or amino acids) allow operation at 80–100°C, but they still struggle with electron-rich aryl halides compared to Pd.
-
Pros: Copper is cheap; excellent for N-heterocycle arylation (e.g., imidazoles).
-
Cons: High catalyst loading (10–20 mol%) often needed; heterogeneous reaction mixtures can cause stirring issues on scale.
Nucleophilic Aromatic Substitution (SNAr)
The Green Baseline.
-
Mechanism: Addition-Elimination via a Meisenheimer complex.
-
Critical Insight: Only viable if the aryl ring possesses strong Electron-Withdrawing Groups (EWG) ortho/para to the leaving group.
-
Pros: Metal-free; no catalyst cost; robust.
-
Cons: Extremely limited substrate scope; often requires high temperatures or dipolar aprotic solvents (DMF/DMA), which are regulatory targets.
Performance Comparison Data
| Feature | Buchwald-Hartwig | Ullmann (Modern) | SNAr |
| Catalyst | Pd (Expensive) | Cu (Cheap) | None |
| Temp Range | 60–100°C | 80–140°C | 25–150°C |
| Aryl Halide Scope | Cl, Br, I, OTf (Activated & Deactivated) | I, Br (Mostly Activated) | F, Cl (Must be Activated) |
| Steric Tolerance | High (Ligand dependent) | Low to Moderate | Low (Ortho-substituents hinder) |
| Base Sensitivity | High (NaOtBu, LHMDS) | Moderate (K3PO4, Cs2CO3) | Low (K2CO3, DIPEA) |
Visualizing the Mechanism (Buchwald-Hartwig)
Figure 1: The catalytic cycle of Buchwald-Hartwig amination. Note that bulky ligands accelerate the rate-determining Reductive Elimination step.
The Alkyl Challenge: Reductive Amination vs. Alkylation[2]
Constructing C(sp3)-N bonds presents a different challenge: controlling "over-reaction."
Direct Alkylation (The Trap)
Reacting an amine with an alkyl halide (R-X) is mechanistically simple (SN2) but practically flawed.
-
The Problem: The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to mixtures of secondary, tertiary, and quaternary ammonium salts.
-
Verdict: Avoid unless using massive excess of amine or specific steric constraints.
Reductive Amination (The Solution)
Condensation of an amine with a ketone/aldehyde to form an imine, followed by in-situ reduction.[2]
-
Why it wins: It proceeds via an imine intermediate.[2][3][4] The reducing agent is selected to reduce the imine faster than the carbonyl, ensuring selectivity.
-
Reagent Choice:
-
NaBH(OAc)3 (STAB): The modern standard. Mild, does not reduce ketones/aldehydes, tolerates acid-sensitive groups.
-
NaBH3CN: Older standard.[2] Toxic (cyanide risk), requires pH control.
-
Ti(OiPr)4 + NaBH4: Excellent for sterically hindered imine formation.
-
Decision Tree for Alkyl Amines
Figure 2: Strategic workflow for synthesizing alkyl amines, prioritizing selectivity.
Emerging Contenders: The "Green" & "Novel" Options[1]
Chan-Lam Coupling[1]
-
Concept: Oxidative coupling of aryl boronic acids with amines using Cu(II).[1]
-
Niche: Perfect for medicinal chemistry where the aryl halide is unavailable but the boronic acid is (common in Suzuki libraries).
-
Advantage: Runs at room temperature in air (open flask).
-
Limitation: Stoichiometric copper often required for high yields; slow kinetics.
Metallaphotoredox (Ni/Ir)
-
Concept: Dual catalysis merging Nickel (cross-coupling) with Iridium/Ruthenium (photoredox).
-
The "Killer App": C(sp3)-N bond formation from native feedstocks (e.g., decarboxylative amination of amino acids).
-
Why use it: It accesses chemical space that Pd/Cu cannot, such as coupling aryl halides with extremely hindered alkyl amines or generating amines from carboxylic acids.
Experimental Protocols (Self-Validating Systems)
Protocol A: Buchwald-Hartwig Amination (General Purpose)
Validates against O2 sensitivity and catalyst deactivation.
-
Prep: Charge a reaction vial with Pd2(dba)3 (1.0 mol%) and XPhos (2.0 mol%). Add dry toluene or dioxane (concentration 0.2 M).
-
Activation: Heat at 80°C for 2 minutes prior to adding reactants. (Color change from purple to brown indicates active L-Pd(0) species formation).
-
Addition: Add Aryl Halide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv) under Argon flow.
-
Reaction: Seal and heat to 100°C.
-
Validation: Spot TLC after 1 hour. If starting material remains but the reaction has stalled (no change after 2 hrs), add a second portion of catalyst/ligand. Note: If the reaction turns black and precipitates Pd black, your ligand loading was too low or O2 ingress occurred.
Protocol B: Reductive Amination with STAB
Validates against imine hydrolysis.
-
Imine Formation: Dissolve Ketone (1.0 equiv) and Amine (1.1 equiv) in DCE (Dichloroethane) or THF.
-
Drying (Crucial): If the amine is aqueous or the ketone is wet, add activated 4Å molecular sieves. Water inhibits imine formation.
-
Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.
-
Acid Catalyst: If reaction is sluggish, add 1-2 drops of Acetic Acid (catalyzes imine formation).
-
Workup: Quench with saturated NaHCO3. Do not use strong acid workup as it may hydrolyze the newly formed amine if steric bulk is high.
References
-
Buchwald-Hartwig Foundations: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphine ligands in palladium-catalyzed amination." Chemical Science. Link
-
Ullmann-Goldberg Modernization: Monnier, F., & Taillefer, M. (2009). "Catalytic C-N, C-O, and C-S bond formation with copper." Angewandte Chemie Int. Ed. Link
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.[5] Link
-
Chan-Lam Coupling: Evans, D. A., Katz, J. L., & West, T. R. (1998).[6] "Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids." Tetrahedron Letters. Link
-
Photoredox Amination: Corridori, I., et al. (2019). "Photoredox-mediated C–N bond formation." Nature Reviews Chemistry. Link
Sources
- 1. chemistryforsustainability.org [chemistryforsustainability.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chan-Lam Coupling [organic-chemistry.org]
A Senior Application Scientist’s Guide to Allylamine Synthesis: Benchmarking New Methodologies Against Established Protocols
Introduction: The Enduring Importance of the Allylamine Motif
The allylamine functional group is a cornerstone of modern organic synthesis, serving as a critical structural motif in a vast array of biologically active molecules. From antifungal agents like Naftifine to treatments for vertigo such as Cinnarizine, the strategic placement of a nitrogen atom adjacent to a double bond imparts unique pharmacological properties.[1][2] Consequently, the development of efficient, selective, and sustainable methods for their synthesis is of paramount importance to researchers in both academic and industrial settings, particularly within drug development.[3][4][5]
For decades, the synthetic chemist's toolkit for allylamine construction has been dominated by robust and reliable, yet sometimes limited, protocols. However, recent years have witnessed a surge of innovation, bringing forth new catalytic systems and reaction paradigms that promise greater efficiency, milder conditions, and improved "green" credentials. This guide provides an in-depth comparison of these novel approaches against the well-established workhorses of allylamine synthesis. We will delve into the mechanistic underpinnings, evaluate performance based on experimental data, and provide detailed protocols to bridge the gap between theory and practice.
Pillar 1: Established Protocols – The Foundation of Allylamine Synthesis
Certain reactions have earned their place as the "gold standard" for allylamine synthesis through decades of application in complex total synthesis and medicinal chemistry.
The Overman Rearrangement
First reported by Larry E. Overman in 1974, this reaction is a powerful[6][6]-sigmatropic rearrangement that converts allylic alcohols into allylic amines with exceptional stereocontrol.[7][8] The reaction proceeds through an allylic trichloroacetimidate intermediate, which rearranges via a suprafacial, chair-like transition state, effectively transferring the chirality of the starting alcohol to the resulting amine.[7][9]
-
Causality of Experimental Choice: The initial formation of the trichloroacetimidate from an allylic alcohol and trichloroacetonitrile is typically base-catalyzed (a catalytic amount is often sufficient as the imidate anion can deprotonate the starting alcohol).[9] The subsequent rearrangement can be induced thermally (80–150°C) or, more commonly in modern applications, catalyzed by Pd(II) or Hg(II) salts to proceed under much milder conditions.[8][9][10] The choice of a catalyst like Pd(II) is driven by the desire to lower the activation energy and avoid the high temperatures that might be incompatible with sensitive functional groups.[9] More recently, gold(I) catalysts have been shown to be highly efficient, even in water, representing a greener alternative.[11]
-
Mechanism: The Overman Rearrangement The reaction is a nitrogen analog of the Claisen rearrangement, valued for its predictable and high-fidelity transfer of stereochemical information.[7]
Mechanism of the Overman Rearrangement.
Transition Metal-Catalyzed Allylic Amination
Palladium-catalyzed allylic amination (often called the Tsuji-Trost reaction) is another cornerstone methodology. This approach typically involves the reaction of an allylic substrate with a suitable leaving group (e.g., acetate, carbonate) with an amine nucleophile in the presence of a palladium catalyst.
-
Causality of Experimental Choice: The primary challenge in this reaction is that free amines can act as ligands, coordinating strongly to the palladium center and deactivating the catalyst.[3] To circumvent this, chemists have historically resorted to using protected amines (e.g., sulfonamides, imides) or carbamates, which necessitates additional protection/deprotection steps.[3][12] A significant breakthrough was the discovery that aqueous ammonia could be used directly, avoiding the need for protection and the issues associated with ammonia gas.[13] The choice of ligand (e.g., Xantphos, BINAP) is critical for modulating reactivity and, in asymmetric variants, for inducing enantioselectivity.[12][13][14]
Pillar 2: New Frontiers in Allylic Amine Synthesis
Driven by the principles of atom economy and green chemistry, recent research has focused on developing more direct and efficient routes to allylic amines.
Direct Allylic C-H Amination
This strategy represents a paradigm shift, as it forges the C-N bond by directly functionalizing an unactivated allylic C-H bond, thus avoiding the need for pre-functionalized substrates like allylic alcohols or halides.[3][15]
-
Causality of Experimental Choice: These reactions are typically catalyzed by transition metals like rhodium, iridium, or copper.[15][16][17] The choice of the nitrogen source is crucial. Early methods often relied on activated nitrogen sources like sulfonyliminoiodinanes, but recent advances have enabled the use of simpler aminating agents like N-arylhydroxylamines.[17] A key challenge is controlling chemoselectivity, as competing pathways like alkene aziridination are often favorable. The development of specialized ion-paired Rh-paddlewheel catalysts has shown promise in directing the reaction towards amination over aziridination for substrates containing a directing group like an alcohol.[16]
Hydroamination of Allenes and Dienes
Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, is the most atom-economical method for constructing amines.[1][18] Its application to allenes and dienes provides a direct route to allylic amines.
-
Causality of Experimental Choice: Catalysts based on palladium, rhodium, or copper are often employed.[19][20] A significant challenge is controlling regioselectivity—that is, whether the amine adds to the central or a terminal carbon of the allene system, leading to branched or linear products, respectively.[20] Researchers have found that catalyst loading and reaction time can be tuned to selectively favor one isomer over the other.[1] This method is inherently "green" as it produces no byproducts.
Novel Catalytic Systems and Green Approaches
Recent literature highlights a move towards more sustainable and cost-effective catalytic systems.
-
Molybdenum Catalysis: A robust molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates has been developed that proceeds in ethanol, a green solvent.[21][22][23] The catalyst system can also be recycled through simple centrifugation, making the process both economical and sustainable.[21][22]
-
Transition-Metal-Free Methods: Several protocols have emerged that obviate the need for transition metals. These include visible-light-induced syntheses using organic photoredox catalysts[6] and unique couplings of 2-azaallyls with allyl ethers promoted by a simple combination of a base and solvent.[24]
Benchmarking Performance: A Comparative Analysis
To provide a clear, objective comparison, the key performance indicators for these methods are summarized below.
| Method | Typical Yield | Stereoselectivity (ee/dr) | Regioselectivity | Key Advantages | Key Limitations |
| Overman Rearrangement | 70-95% | Excellent (often >95% ee/dr) | Highly predictable | High stereocontrol, reliable for complex molecules.[7] | Often requires thermal conditions or stoichiometric activators; multi-step process.[8][9] |
| Pd-Catalyzed Amination | 60-99% | Good to Excellent (up to 99% ee)[12] | Generally good | Broad substrate scope, well-studied.[12] | Catalyst deactivation by free amines often requires N-protection.[3] |
| Direct C-H Amination | 50-90% | Moderate to Good (up to 90% ee)[16][17] | Major challenge | High atom and step economy, uses unactivated alkenes.[3] | Regio- and chemoselectivity control (vs. aziridination) can be difficult.[16] |
| Hydroamination of Allenes | 70-95% | N/A (for achiral) | Controllable | 100% atom economical, direct.[1] | Regioselectivity (linear vs. branched) can be an issue.[20] |
| Mo-Catalyzed Amination | 80-95% | N/A (reported for regioselectivity) | Excellent | Uses green solvent (ethanol), recyclable catalyst.[21][22] | Scope currently focused on tertiary allylic carbonates.[22] |
| Visible Light/Metal-Free | 60-92% | N/A (reported for racemic) | Good | Avoids expensive/toxic metals, mild conditions.[6][24] | Substrate scope and generality may be more limited. |
Experimental Protocols: From Bench to Results
A protocol is only as good as its reproducibility. Here, we provide detailed, step-by-step methodologies for a representative established protocol and a promising new method.
Protocol 1: Established Method - Pd-Catalyzed Asymmetric Allylic Amination
This protocol is adapted from a general method for the asymmetric allylic amination of isatins, which demonstrates the core principles of the reaction.[12]
-
Workflow Diagram
Workflow for Pd-Catalyzed Asymmetric Amination. -
Step-by-Step Procedure:
-
Catalyst Pre-formation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [η³-C₃H₅ClPd]₂ (5 mol%) and the chiral ligand (e.g., (S)-4-tert-butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline, 12 mol%).
-
Solvent Addition: Add anhydrous chloroform (to achieve a concentration of ~0.1 M with respect to the limiting reagent). Stir the mixture at room temperature for 15-20 minutes until a clear solution is formed.
-
Reagent Addition: Add the amine nucleophile (e.g., isatin, 1.0 equiv), the allylic acetate (e.g., 1,3-diphenylallyl acetate, 1.0 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv) to the flask.
-
Reaction: Stir the reaction mixture at 25 °C for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane and filter it through a pad of Celite. Wash the Celite pad with additional dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).[12]
-
Protocol 2: New Method - Mo-Catalyzed Regioselective Amination in Ethanol
This protocol is based on the work of Khan et al. for the green synthesis of α,α-disubstituted allylic amines.[21][22]
-
Step-by-Step Procedure:
-
Reaction Setup: To a screw-capped vial equipped with a magnetic stir bar, add Mo(CO)₆ (5 mol %) and the appropriate ligand (e.g., a phenyl-substituted phenanthroline ligand, 7 mol %).
-
Reagent Addition: Add the tertiary allylic carbonate (1.0 equiv, 0.2 mmol) and the amine nucleophile (1.5 equiv, 0.3 mmol).
-
Solvent Addition: Add ethanol (1 mL, to achieve a 0.2 M concentration).
-
Reaction: Seal the vial and place it in a preheated oil bath at 60 °C. Stir the mixture for 24 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to afford the desired allylic amine.
-
Catalyst Recycling (Optional): For larger scale reactions, the catalyst can often be recovered by centrifugation of the reaction mixture, decanting the supernatant, and washing the solid catalyst residue before reuse.[21]
-
Conclusion and Future Outlook
The synthesis of allylic amines is a mature field that continues to be reinvigorated by innovation. While established protocols like the Overman rearrangement and Pd-catalyzed amination remain indispensable for their reliability and stereochemical control, they are no longer the only options.
-
For syntheses where atom economy and step reduction are paramount, direct C-H amination and hydroamination present compelling, albeit sometimes challenging, alternatives.
-
When sustainability and green chemistry principles are the primary drivers, emerging methods utilizing earth-abundant catalysts like molybdenum in benign solvents like ethanol are becoming increasingly attractive.[22]
-
For the synthesis of chiral allylic amines , asymmetric variants of palladium, iridium, and copper-catalyzed reactions offer powerful solutions, with the choice of catalyst and ligand being critical to achieving high enantioselectivity.[4][12][25][26]
The selection of an appropriate synthetic method ultimately depends on the specific target molecule, the required scale, cost considerations, and the desired stereochemical outcome. By understanding the mechanistic principles and performance metrics of both established and novel methods, researchers can make more informed decisions, accelerating the discovery and development of the next generation of pharmaceuticals and fine chemicals.
References
- Overman rearrangement - Grokipedia.
- Overman Rearrangement. Organic Chemistry Portal.
- Transition-metal-free, visible-light-induced multicomponent synthesis of allylic amines and tetrahydroquinolines. Organic Chemistry Frontiers (RSC Publishing).
- Overman rearrangement. Wikipedia.
- Khan, S., Salman, M., Wang, Y., Zhang, J., & Khan, A. (2023). Green Chemistry Approach toward the Regioselective Synthesis of α,α-Disubstituted Allylic Amines. The Journal of Organic Chemistry, 88(16), 11992-11999.
- Overman Rearrangement. Thermo Fisher Scientific - RU.
- Catalytic Asymmetric Allylic Amination with Isatins, Sulfonamides, Imides, Amines and N-Heterocycles. PMC.
- Highly efficient gold(I)
- Transition-metal-free allylation of 2-azaallyls with allyl ethers through polar and radical mechanisms. PMC.
- Advancing the Catalytic Frontier: New Horizons in Allylic Amine Synthesis Unveiled in 2022.
- Asymmetric Synthesis of N-substituted Allylic Amine Compounds.
- Green Chemistry Approach toward the Regioselective Synthesis of α,α-Disubstituted Allylic Amines. PubMed.
- Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefin
- Green Chemistry Approach toward the Regioselective Synthesis of α,α-Disubstituted Allylic Amines.
- General outline of allylic amination protocols via C−H activation.
- Allylic Amination of Alkenyl Alcohols: Simultaneous Control of Chemoselectivity and Enantioselectivity in Nitrene Transfer Using Ion-Paired Catalysts.
- Copper-catalyzed asymmetric allylic C–H amination of alkenes using N-arylhydroxylamines. Organic Chemistry Frontiers (RSC Publishing).
- Transition‐metal‐free coupling of allyl amines and boronic acidsa. Reaction conditions.
- Synthesis of allylic amines. Organic Chemistry Portal.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
- Hydroamin
- Palladium-Catalyzed Direct Amination of Allylic Alcohols at Room Temper
- Atom-efficient synthesis of functionalised allylamines. RSC Blogs.
- Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters.
- Selected routes for the synthesis of allylamines: allylic C−H amination...
- Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamin
- Palladium-Catalyzed Allylic Amination Using Aqueous Ammonia for the Synthesis of Primary Amines. Organic Chemistry Portal.
- Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acet
- Iridium-Catalyzed, Asymmetric Amination of Allylic Alcohols Activated by Lewis Acids. Journal of the American Chemical Society - ACS Figshare.
Sources
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Advancing the Catalytic Frontier: New Horizons in Allylic Amine Synthesis Unveiled in 2022 - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 4. vpresearch.louisiana.edu [vpresearch.louisiana.edu]
- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition-metal-free, visible-light-induced multicomponent synthesis of allylic amines and tetrahydroquinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Overman rearrangement - Wikipedia [en.wikipedia.org]
- 9. Overman Rearrangement [organic-chemistry.org]
- 10. Overman Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Highly efficient gold(I)-catalyzed Overman rearrangement in water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic Asymmetric Allylic Amination with Isatins, Sulfonamides, Imides, Amines and N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Allylic Amination Using Aqueous Ammonia for the Synthesis of Primary Amines [organic-chemistry.org]
- 14. orgsyn.org [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Copper-catalyzed asymmetric allylic C–H amination of alkenes using N-arylhydroxylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 20. Hydroamination - Wikipedia [en.wikipedia.org]
- 21. Green Chemistry Approach toward the Regioselective Synthesis of α,α-Disubstituted Allylic Amines [organic-chemistry.org]
- 22. Green Chemistry Approach toward the Regioselective Synthesis of α,α-Disubstituted Allylic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Transition-metal-free allylation of 2-azaallyls with allyl ethers through polar and radical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. acs.figshare.com [acs.figshare.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Pyridine Derivatives
Introduction
The Significance of Pyridine Derivatives
Pyridine and its derivatives are fundamental heterocyclic aromatic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and industrial chemicals.[1] Their prevalence in drug development, from active pharmaceutical ingredients (APIs) to critical intermediates, necessitates robust and reliable analytical methods for their quantification and characterization.[2] The basic nature of the pyridine ring, with a pKa typically around 5-6, presents unique chromatographic challenges that demand well-developed and thoroughly validated analytical procedures.[3]
The Critical Role of Analytical Method Validation
Analytical method validation is the documented process of ensuring that a testing procedure is suitable for its intended purpose.[4][5] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for method validation.[6][7][8] These guidelines underscore the importance of validation in ensuring data integrity, which is paramount for patient safety and product efficacy.[9]
Defining Cross-Validation
Cross-validation of an analytical method is the process of demonstrating that two or more methods or laboratories can produce comparable results for the same analyte in a given matrix. It is a critical step when an analytical method is transferred from one laboratory to another, for instance, from a research and development setting to a quality control laboratory.[10][11] Cross-validation is also essential when a validated method is modified or when different analytical technologies are used to measure the same substance.[8][12] The primary objective is to ensure the consistency and reliability of analytical data throughout the lifecycle of a drug product.[13]
Part 1: Foundational Concepts in Analytical Method Validation
A thorough understanding of the core validation parameters, as outlined in the ICH Q2(R1) guideline, is a prerequisite for any cross-validation activity.[14][15] These parameters provide the framework for assessing the performance of an analytical method.
Overview of Key Validation Parameters (ICH Q2(R1))
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][5]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[15]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of test results obtained by the method to the true value.[5]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Reproducibility: Expresses the precision between laboratories.
-
-
Detection Limit (DL): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]
The Trigger for Cross-Validation
Cross-validation becomes necessary in several common scenarios in the pharmaceutical industry:
-
Inter-laboratory Transfer: When a method is transferred from a sending laboratory (e.g., R&D) to a receiving laboratory (e.g., QC).[10][11]
-
Method Modification: When significant changes are made to a validated method, such as a change in column type, mobile phase composition, or detector.[8]
-
Use of Different Instrumentation: When the same method is to be used on different models of instruments, which may have different performance characteristics.
-
Comparative Studies: When a new method is developed and needs to be compared against an existing, validated method.
Part 2: Comparative Analysis of Analytical Techniques for Pyridine Derivatives
The selection of an appropriate analytical technique for pyridine derivatives is dictated by the analyte's physicochemical properties (e.g., volatility, polarity, thermal stability) and the requirements of the analysis (e.g., sensitivity, selectivity, speed).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of a broad range of pyridine derivatives, particularly those that are non-volatile or thermally labile.[16][17]
-
Principle and Applicability: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For pyridine derivatives, reversed-phase HPLC is the most common mode.[2]
-
Common Column Chemistries:
-
C18 and C8: These are the workhorse columns for reversed-phase chromatography, offering good retention for a wide range of pyridine derivatives.
-
Phenyl-Hexyl: This phase can provide alternative selectivity for aromatic compounds through pi-pi interactions.
-
Mixed-Mode Columns: These columns offer a combination of reversed-phase and ion-exchange or HILIC functionalities, which can be advantageous for retaining and separating polar pyridine derivatives without the need for ion-pairing reagents.[1]
-
-
Mobile Phase Selection: The basic nature of pyridine derivatives often leads to peak tailing on traditional silica-based columns due to interactions with residual silanol groups.[3] To mitigate this, mobile phase pH is typically controlled in the acidic range (pH 2.5-4) to protonate the silanols. The use of mobile phase additives like triethylamine (TEA) can also help to mask silanol activity.[3]
-
Detection Methods:
-
UV-Vis/Diode Array (DAD): The aromatic pyridine ring makes these compounds strong UV absorbers, making UV detection a simple and robust choice.[16]
-
Fluorescence: For pyridine derivatives that are naturally fluorescent or can be derivatized to be fluorescent, this detector offers higher sensitivity and selectivity.
-
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable pyridine derivatives.[18][19]
-
Principle and Applicability: GC separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[20] It is often the method of choice for analyzing pyridine in environmental samples and as a residual solvent.[21][22]
-
Column Selection: The choice of GC column depends on the polarity of the pyridine derivatives being analyzed. Fused silica capillary columns with a variety of stationary phases, from non-polar (e.g., DB-1) to polar (e.g., Carbowax), are commonly used.[20]
-
Detection Methods:
-
Flame Ionization Detector (FID): A universal detector for organic compounds, providing excellent sensitivity and a wide linear range.[18][20]
-
Nitrogen-Phosphorus Detector (NPD): A selective detector that is highly sensitive to nitrogen-containing compounds like pyridine, offering enhanced selectivity in complex matrices.
-
Mass Spectrometry (MS): Provides definitive identification and structural information, making it a powerful tool for impurity profiling and trace analysis.[22]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it an indispensable tool for the analysis of pyridine derivatives, especially in complex biological matrices or for the detection of trace-level impurities.[23][24]
-
Principle and Enhanced Specificity: LC-MS provides molecular weight information and, with tandem mass spectrometry (MS/MS), structural information, which greatly enhances the specificity of the analysis.[25][26]
-
Ionization Techniques:
-
Electrospray Ionization (ESI): The most common ionization technique for polar and ionic compounds, well-suited for the basic nature of pyridine derivatives.
-
Atmospheric Pressure Chemical Ionization (APCI): A good alternative for less polar and more volatile compounds.
-
-
Scan Modes:
-
Full Scan: Provides a full mass spectrum of the eluting compounds.
-
Selected Ion Monitoring (SIM): Monitors only a few specific ions, significantly increasing sensitivity.[27]
-
Multiple Reaction Monitoring (MRM): The most sensitive and selective mode for quantification, involving the monitoring of a specific precursor-to-product ion transition.[22]
-
Part 3: Experimental Design for Cross-Validation
A well-designed cross-validation protocol is essential for a successful outcome. The protocol should be prospectively written and approved by both the sending and receiving laboratories.[10][11]
Step-by-Step Cross-Validation Protocol
-
Define Acceptance Criteria: Before any experimental work begins, clear and scientifically sound acceptance criteria for all relevant validation parameters must be established. These criteria should be based on the intended use of the method and may be informed by regulatory guidelines.
-
Sample Selection: A representative set of samples should be chosen for the cross-validation study. This should include:
-
Reference Standards: To verify system suitability and calibration.
-
Spiked Samples: To assess accuracy and recovery in the relevant matrix.
-
Real-World Samples: To evaluate the method's performance with actual in-process or finished product samples.
-
-
Execution of Comparative Analysis: The selected samples should be analyzed in parallel at both the sending and receiving laboratories (for inter-laboratory transfer) or using both the original and modified methods. It is crucial to use the same batches of materials and reagents where possible.
-
Statistical Evaluation: The data generated from the comparative analysis should be subjected to appropriate statistical evaluation to determine if the results are equivalent. Common statistical tools include:
-
t-test: To compare the means of two sets of data.
-
F-test: To compare the variances of two sets of data.
-
Equivalence Testing (e.g., Two One-Sided T-tests - TOST): A more rigorous approach to demonstrate that the difference between the two methods is within a pre-defined equivalence margin.
-
Graphviz Workflow for Cross-Validation
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Analytical Method Validation: Key Parameters, Guidelines & Common Challenges [neulandlabs.com]
- 6. Analytical Method Transfer (AMT) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 7. starodub.nl [starodub.nl]
- 8. Transfer of Analytical Methods | FDA Requirements - Compliance4All [compliance4alllearning.com]
- 9. The Hidden Risks in Analytical Method Validation - [pharmuni.com]
- 10. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 11. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 12. ipq.org [ipq.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. ez.restek.com [ez.restek.com]
- 20. osha.gov [osha.gov]
- 21. Water quality-Determination of pyridine-Gas chromatography [english.mee.gov.cn]
- 22. tandfonline.com [tandfonline.com]
- 23. alternative-therapies.com [alternative-therapies.com]
- 24. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. walshmedicalmedia.com [walshmedicalmedia.com]
- 27. discovery.researcher.life [discovery.researcher.life]
The Nitrogen Advantage: Comparative Docking Guide for Pyridine-Based Ligands
Executive Summary
This guide provides a technical framework for evaluating pyridine-based scaffolds in Structure-Based Drug Design (SBDD). While benzene rings provide hydrophobic bulk, the introduction of a nitrogen atom (pyridine) creates a "molecular handle" for directional hydrogen bonding and water displacement. This guide compares pyridine against its primary bioisosteres (benzene, pyrimidine) and details a self-validating docking protocol to avoid common pKa-related artifacts.
Part 1: The Chemical Rationale (The "Why")
In medicinal chemistry, the pyridine ring is not merely a "polar benzene." It acts as a distinct electronic modulator. The nitrogen lone pair (
Electronic & Solvation Comparison
The decision to use a pyridine scaffold over benzene or pyrimidine should be driven by specific pocket requirements.
| Feature | Benzene (Phenyl) | Pyridine | Pyrimidine |
| Electronic Character | Electron-rich (Quadrupole moment) | Electron-deficient ( | Highly Electron-deficient |
| H-Bonding | None (Hydrophobic only) | 1 Acceptor (Lone pair) | 2 Acceptors (Weaker basicity) |
| pKa (Conj. Acid) | N/A | ~5.2 (Critical zone) | ~1.3 (Rarely protonated) |
| Solvation Penalty | Low (Easy to desolvate) | Moderate | High (Harder to desolvate) |
| Metabolic Liability | Oxidation (CYP450) | N-Oxidation / Nucleophilic attack | Generally stable |
Expert Insight: The "Magic Nitrogen" effect often occurs when a pyridine nitrogen replaces a CH group that points toward a backbone amide NH or a conserved water molecule. If the pyridine N displaces a high-energy water molecule, the entropic gain can significantly boost affinity (
), often by 1–2 kcal/mol.
Part 2: Comparative Performance Analysis
The following data summarizes a representative Nitrogen Scan study targeting a kinase hinge region (e.g., EGFR or CDK2), where the acceptor capability is pivotal.
Representative Binding Data (Kinase Hinge Region)
Data synthesized from comparative bioisostere studies (e.g., EGFR/CDK2 inhibitors).
| Ligand Core | Interaction Mode | Binding Energy ( | Ligand Efficiency (LE) | Notes |
| Benzene | Hydrophobic / | -7.2 kcal/mol | 0.31 | Lacks directional anchor; higher entropy penalty. |
| Pyridine | H-Bond Acceptor (Hinge) | -9.4 kcal/mol | 0.42 | Optimal. Forms H-bond with backbone NH (e.g., Met793 in EGFR). |
| Pyrimidine | Dual H-Bond Acceptor | -8.9 kcal/mol | 0.39 | Weaker base than pyridine; desolvation penalty is higher. |
| Pyridinium (H+) | Ionic / Charge-Charge | -5.5 kcal/mol | 0.22 | False Positive Risk. High desolvation cost unless pocket is highly acidic. |
Part 3: Validated Experimental Protocol
Docking pyridine derivatives requires a specialized workflow because the pKa (~5.2) is close to the physiological pH (7.4). Standard "wash-and-dock" protocols often force the neutral state, missing potential salt-bridge interactions in acidic sub-pockets (pH < 6.0).
Workflow Visualization
The following diagram outlines the "State-Aware" docking protocol required for pyridine ligands.
Caption: State-Aware Docking Workflow ensuring pyridine protonation states are evaluated against pocket hydration.
Step-by-Step Methodology
-
Ligand State Enumeration (The "Protonation Trap"):
-
Context: Pyridine (pKa ~5.2) is mostly neutral at pH 7.4, but if the binding pocket contains acidic residues (Asp/Glu), the local pH shifts.
-
Action: Do not dock only the neutral species. Use tools like Epik or SPORES to generate both neutral and protonated forms within a pH window of 5.0–9.0.
-
Metric: Apply an energy penalty to the protonated state (
) if docking without a sophisticated scoring function.
-
-
Receptor Preparation & Water Management:
-
Context: Pyridine's efficacy often comes from displacing water.
-
Action: Analyze crystallographic waters. If a water molecule forms fewer than 3 H-bonds with the protein, remove it. The pyridine nitrogen is designed to occupy this space.
-
Tool: Grid generation must allow the pyridine N to act as an acceptor. Ensure the grid box is centered on the active site with a 10–12 Å buffer.
-
-
Docking & Scoring:
-
Action: Perform "Ensemble Docking" where both neutral and protonated species are docked.
-
Validation: Check the pose.[1][2][3][4][5] A neutral pyridine N should face a donor (backbone NH, Ser/Thr OH). A protonated pyridinium (NH+) should face an acceptor (Asp/Glu COO-).
-
Warning: If a protonated pyridine docks near a hydrophobic patch, discard the pose (desolvation penalty artifact).
-
Part 4: Troubleshooting & Optimization
The "Nitrogen Scan" Logic
When optimizing a lead, use the Nitrogen Scan decision tree to determine if a pyridine substitution is viable.
Caption: Decision logic for transitioning from Benzene to Pyridine/Pyrimidine scaffolds.
References
-
BenchChem. (2025).[1] Comparative Docking Analysis of Pyrimidine Derivatives Against Key Protein Targets in Cancer.[1][6] Retrieved from 1
-
National Institutes of Health (NIH). (2022). In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors. Retrieved from 7
-
Royal Society of Chemistry (RSC). (2022). Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity. Retrieved from 5
-
Ashdin Publishing. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis and in silico molecular docking studies. Retrieved from 8
-
Schrödinger. (2024). Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Expanding the Paradigm of Structure-Based Drug Design: Molecular Dynamics Simulations Support the Development of New Pyridine-Based Protein Kinase C-Targeted Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Dependence of Pyridine and Benzene Derivatives on Interactions with Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protonation and pK changes in protein-ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashdin.com [ashdin.com]
- 9. schrodinger.com [schrodinger.com]
Assessing the selectivity of 1-Allyl-1-pyridin-4-yl-but-3-enylamine for different biological targets
Assessing the Selectivity of 1-Allyl-1-pyridin-4-yl-but-3-enylamine for Biological Targets
Executive Summary & Chemical Identity
1-Allyl-1-pyridin-4-yl-but-3-enylamine (CAS: 304668-65-3), also chemically described as 4-(1-amino-1,1-diallylmethyl)pyridine , represents a specialized class of homoallylic amines. Synthesized primarily via the Barbier-type allylation of 4-cyanopyridine, this scaffold integrates a pyridine ring with a sterically hindered primary amine flanked by two allyl groups.
Unlike established drugs with a single, well-defined mechanism, this compound serves as a privileged scaffold in medicinal chemistry. Its structural motifs—specifically the 4-pyridyl core and the bulky, hydrophobic allyl "wings"—position it as a candidate for modulating Voltage-Gated Potassium Channels (Kv) and Sigma Receptors .
This guide provides a strategic framework for assessing its selectivity, comparing its predicted pharmacological profile against standard reference agents, and detailing the experimental protocols required for validation.
Pharmacophore-Based Target Prediction
To assess selectivity, we must first identify the most probable biological interactors based on structural homology.
| Structural Motif | Predicted Biological Target | Rationale |
| 4-Pyridyl Amine | Kv Channels (Kv1.x, Kv3.x) | Structural analog of 4-Aminopyridine (4-AP) , a classic Kv channel blocker. The steric bulk of the allyl groups suggests potential for subtype selectivity (e.g., Kv1.3 vs. Kv1.1) or open-channel block mechanisms. |
| Bulky Hydrophobic Amine | Sigma Receptors (σ1, σ2) | The combination of a basic nitrogen and hydrophobic allyl chains mimics the pharmacophore of high-affinity sigma ligands (e.g., haloperidol, PB-28), which bind to chaperone proteins in the ER. |
| Allyl/Homoallyl Group | CYP450 Enzymes | Terminal alkenes can act as mechanism-based inactivators (suicide substrates) for cytochrome P450 enzymes, requiring metabolic stability profiling. |
Comparative Analysis: Selectivity vs. Reference Standards
The following table contrasts the predicted profile of 1-Allyl-1-pyridin-4-yl-but-3-enylamine against established benchmarks.
Table 1: Comparative Pharmacological Profile
| Feature | 1-Allyl-1-pyridin-4-yl-but-3-enylamine | 4-Aminopyridine (4-AP) | Zimelidine |
| Primary Target | Kv Channels / Sigma Receptors (Predicted) | Kv Channels (Broad Spectrum) | Serotonin Transporter (SERT) |
| Selectivity Mechanism | Steric Hindrance: The two allyl groups likely prevent entry into small pores, potentially favoring Kv1.3 or Kv3.1 over smaller subtypes. | Pore Blocker: Small molecule plugs the intracellular pore of Kv channels. | Transporter Inhibition: Pyridyl-allylamine motif binds SERT. |
| Off-Target Risks | CYP Inhibition: Allyl groups may covalently bind heme. | Seizure induction (CNS toxicity due to broad Kv block). | Guillain-Barré Syndrome (Historical immunotoxicity). |
| Key Advantage | Modular Scaffold: Allyl groups allow for rapid "Click" chemistry derivatization to optimize potency. | High Potency (Low µM). | High Selectivity for SERT vs. NET. |
Experimental Protocols for Selectivity Assessment
To validate the selectivity of this compound, a hierarchical screening approach is required.
Protocol A: Automated Patch Clamp for Kv Channel Profiling
Objective: Determine the IC50 and subtype selectivity (Kv1.3 vs. Kv1.5).
-
Cell Line Generation: Use CHO or HEK293 cells stably expressing hKv1.3, hKv1.5, and hKv1.1.
-
Solution Preparation:
-
Intracellular: 145 mM KCl, 5 mM EGTA, 10 mM HEPES (pH 7.2).
-
Extracellular: 160 mM NaCl, 4.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).
-
-
Compound Handling: Dissolve 1-Allyl-1-pyridin-4-yl-but-3-enylamine in DMSO (Stock 10 mM). Dilute to test concentrations (0.1, 1, 10, 100 µM) in extracellular buffer (Final DMSO < 0.1%).
-
Electrophysiology Workflow:
-
Establish Whole-Cell configuration (Seal resistance > 1 GΩ).
-
Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 200 ms (0.1 Hz frequency).
-
Perfusion: Apply vehicle for 2 mins (baseline), then Compound for 3 mins.
-
Analysis: Calculate % Inhibition of peak tail current. Fit data to Hill equation:
.
-
Protocol B: Radioligand Binding Assay for Sigma Receptors
Objective: Assess off-target binding affinity (Ki) at σ1 and σ2 receptors.
-
Membrane Preparation: Homogenize Guinea pig brain cortex (rich in σ1) or rat liver (rich in σ2) in 50 mM Tris-HCl (pH 7.4).
-
Ligands:
-
σ1 Assay: [³H]-(+)-Pentazocine (2 nM).
-
σ2 Assay: [³H]-DTG (3 nM) in the presence of unlabeled (+)-pentazocine (to mask σ1).
-
-
Incubation:
-
Mix 100 µg membrane protein + Radioligand + Test Compound (10⁻⁹ to 10⁻⁵ M).
-
Incubate at 37°C for 120 mins.
-
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation:
(Cheng-Prusoff equation).
Visualization: Screening Workflow & Mechanism
Figure 1: Selectivity Assessment Workflow
This diagram outlines the logical flow from compound acquisition to validated selectivity profile.
Caption: A hierarchical workflow for validating the biological activity of the homoallylic amine scaffold, moving from computational prediction to experimental confirmation.
Figure 2: Hypothetical Signaling Pathway (Kv1.3 Blockade)
If the compound acts as a Kv1.3 blocker (predicted based on 4-AP core), it would modulate T-cell activation.
Caption: Predicted mechanism of action in T-lymphocytes. Blockade of Kv1.3 by the compound reduces calcium driving force, thereby dampening immune response.
References
-
Synthesis of Homoallylic Amines
-
Alcaide, B., Almendros, P., & Rodríguez-Acebes, R. (2002). "The Barbier-Type Reaction of Imines with Allyl Bromide Promoted by Indium." Journal of Organic Chemistry. Link
- Note: This reference establishes the synthetic methodology (Barbier reaction) used to create the 1-allyl-1-pyridin-4-yl-but-3-enylamine scaffold.
-
-
Kv Channel Pharmacology
-
Wulff, H., et al. (2009). "Voltage-gated potassium channels as therapeutic targets." Nature Reviews Drug Discovery. Link
- Note: Provides the grounding for assessing 4-aminopyridine deriv
-
-
Sigma Receptor Ligands
-
Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. Link
- Note: Validates the "bulky hydrophobic amine" pharmacophore hypothesis.
-
-
Zimelidine & Pyridyl-Allylamines
Sources
In Silico vs. In Vitro: A Comparative Guide for Pyridine Optimization in Drug Discovery
Introduction: The "Pyridine Paradox" in Rational Design
Pyridine scaffolds are ubiquitous in FDA-approved therapeutics (e.g., Imatinib, Sorafenib) due to their ability to modulate solubility and engage in critical hydrogen bonding. However, the pyridine ring presents a unique "electronic paradox" for predictive modeling: its electron-deficient nature makes it reactive toward nucleophiles (unlike benzene), while the basic nitrogen introduces pH-dependent solvation effects that often confound standard force fields.
This guide objectively compares predictive methodologies (in silico) against experimental benchmarks (in vitro) specifically for pyridine-based compounds. We move beyond generic validations to focus on three critical drug discovery pillars: pKa/Ionization , Binding Affinity , and Regioselectivity .
Physicochemical Properties: pKa Prediction
The ionization state of the pyridine nitrogen (typically pKa ~5.[1]2) dictates lipophilicity and target engagement.[2] Small substituent changes can shift this drastically.
Comparative Analysis: Empirical vs. Quantum Mechanical (QM) Models
| Feature | Empirical (e.g., Marvin, ACD/Percepta) | Physics-Based (QM - DFT/B3LYP) | Experimental Benchmark (Potentiometric) |
| Methodology | Linear Free Energy Relationships (LFER) & Hammett constants. | Density Functional Theory (DFT) using thermodynamic cycles. | Potentiometric Titration / Spectrophotometry. |
| Throughput | High (>1000s cmpds/sec). | Low (Hours/cmpd).[3] | Low (10-20 cmpds/day). |
| Accuracy (RMSE) | ~0.5 - 0.8 log units (struggles with ortho-substituents). | < 0.3 log units (when using isodesmic cycles). | Reference Standard (±0.01). |
| Causality | "Black box" regression. | Explicit calculation of Gibbs free energy ( | Direct measurement of proton equilibrium. |
Expert Insight: Why Empirical Models Fail on Pyridines
Empirical tools often overestimate the pKa of ortho-substituted pyridines because they cannot adequately model the steric inhibition of solvation around the protonated nitrogen.[1]
-
Recommendation: Use DFT (B3LYP/6-31G + solvation model)* for late-stage lead optimization where 0.5 log unit precision is critical for selectivity. Use Empirical tools for library filtering.
Protocol 1: High-Accuracy pKa Determination (Self-Validating)
Experimental Truth:
-
Preparation : Dissolve pyridine analog (100 µM) in 0.15 M KCl.
-
Titration : Use a GLpKa titrator.[1] Titrate from pH 2.0 to 12.0 using 0.5 N KOH.
-
Validation : Perform in triplicate. The Bjerrum plot must show a single inflection point for mono-basic pyridines.[1]
In Silico Workflow (DFT):
-
Conformer Search : Generate low-energy conformers for both neutral (
) and protonated ( ) species. -
Geometry Optimization : DFT/B3LYP/6-31G(d) in gas phase.
-
Solvation Energy : Single point energy calculation using PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).
-
Calculation : Use the thermodynamic cycle equation:
Note: Use a reference pyridine with known pKa for isodesmic correction to cancel systematic errors.
Binding Affinity: Kinase Inhibitors
Pyridine derivatives (e.g., pyrazolo[3,4-b]pyridines) are privileged scaffolds for kinase inhibition (e.g., TBK1, EGFR).
Comparative Analysis: Docking Scores vs. IC50
| Metric | Molecular Docking (Glide XP / AutoDock) | Free Energy Perturbation (FEP+) | Experimental (FRET/SPR) |
| Output | Docking Score (kcal/mol, arbitrary scale). | IC50 (nM) or | |
| Correlation ( | 0.5 - 0.6 (Good for enrichment, poor for ranking). | 0.7 - 0.85 (Quantitative accuracy). | N/A (Truth). |
| Pyridine Specificity | Often misinterprets the desolvation penalty of the pyridine nitrogen.[1] | Explicitly models water displacement from the ATP pocket.[1] | Direct binding measurement. |
Case Study Data: TBK1 Inhibitors (Pyrazolo[3,4-b]pyridine)
Data synthesized from recent kinase inhibitor optimization campaigns.[4]
| Compound ID | R-Group (C4-Position) | Docking Score (Glide XP) | Predicted | Experimental IC50 (nM) |
| 15a (Hit) | -H | -6.4 | -8.2 kcal/mol | 7100 |
| 15y (Lead) | -3-CN-Ph | -9.1 | -11.5 kcal/mol | 0.2 |
| 15z (Inactive) | -3-COOH-Ph | -8.8 | -7.1 kcal/mol | >10,000 |
Analysis: Note that Compound 15z has a high docking score (suggesting potency) but is inactive experimentally. Docking failed to penalize the desolvation of the carboxylate.[1] FEP correctly predicted the activity drop by accounting for the energetic cost of stripping water from the acidic group.[1]
Protocol 2: Validated Binding Assay Workflow
Figure 1: Integrated workflow for kinase inhibitor optimization. FEP is used as a filter between docking and expensive experimental assays.[1]
Reactivity: Regioselectivity in C-H Activation
Functionalizing the pyridine ring is notoriously difficult due to catalyst poisoning by the nitrogen lone pair.[1] Predicting whether a reaction occurs at C2, C3, or C4 is a major challenge.
The Challenge: N-Coordination vs. C-H Activation
-
Experimental Observation: In Ni-Al catalyzed reactions, adding Lewis acids (AlMe3) blocks the pyridine nitrogen, shifting selectivity to the C4 position.
-
In Silico Prediction: Standard resonance arguments fail here. Transition State (TS) modeling is required.
Comparative Guide: Predicting Regioisomers
| Approach | Method | Success Rate on Pyridines |
| Chemical Intuition | Electrophilic/Nucleophilic maps. | Low (<40%) . Fails to account for catalyst-substrate complexation. |
| Machine Learning | GNNs trained on Reaxys/USPTO. | Medium (70-80%) . Biased towards common C2-functionalization. |
| TS Modeling (DFT) | Calculate | High (>90%) .[3][5] Accurately models steric bulk of ligands. |
Visualization: C-H Activation Decision Tree (Mechanism)
Figure 2: Mechanistic divergence in pyridine functionalization. DFT calculations of Transition State (TS) barriers confirm the switch from C2 to C4 selectivity.
References
-
Mannhold, R., et al. (2009).[6] "Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds."[6] Journal of Pharmaceutical Sciences.
-
Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery.
-
Yu, C.H., et al. (2022). "Selective C–H activation of pyridine via Ni–Al." ResearchGate.[2]
-
Perera, D., et al. (2020).[7] "In-silico determination of pKa and logp values of some isoniazid synthetic analogues." Pakistan Journal of Pharmaceutical Sciences.
-
Wang, L., et al. (2022). "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pjps.pk [pjps.pk]
Comparative Pharmacokinetic Profiling: Modified Allylamines & Squalene Epoxidase Inhibitors
Executive Summary
This guide provides a technical evaluation of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Allylamines (represented by the gold standard, Terbinafine ) against modified structural analogues (Butenafine ) and novel Squalene Epoxidase (SQLE) inhibitors (NB-598 ).
While Terbinafine remains the primary oral agent for dermatophytosis, its clinical utility is rate-limited by CYP2D6 inhibition and high lipophilicity leading to tissue accumulation. This analysis explores how structural modifications—specifically the transition from naphthalene (Terbinafine) to benzylamine (Butenafine) and thiophene (NB-598) scaffolds—alter metabolic stability, potency, and systemic bioavailability.
Mechanistic Grounding: SQLE Inhibition
The allylamine class targets Squalene Epoxidase (SQLE) (also known as Squalene Monooxygenase), a rate-limiting enzyme in the ergosterol biosynthesis pathway. Inhibition leads to the accumulation of intracellular squalene (toxic to fungi) and depletion of ergosterol (membrane instability).
Pathway Visualization
The following diagram illustrates the specific intervention point of allylamines within the sterol pathway.
Figure 1: Ergosterol biosynthesis pathway highlighting the inhibition of Squalene Epoxidase (SQLE) by Terbinafine and NB-598.[1] Note the accumulation of toxic Squalene upstream of the blockade.
Comparative Analysis: Terbinafine vs. Modified Analogues
The following data synthesizes in vitro and in vivo parameters. Terbinafine serves as the baseline. Butenafine represents the benzylamine modification (topical focus), while NB-598 represents a potent, systemic tool compound with a thiophene core.
Table 1: Physicochemical and Pharmacokinetic Profiles
| Parameter | Terbinafine (Standard) | Butenafine (Benzylamine) | NB-598 (Novel Inhibitor) |
| Primary Target | Fungal SQLE ( | Fungal SQLE | Human/Fungal SQLE ( |
| Route of Admin | Oral / Topical | Topical | Oral (Experimental/Tool) |
| LogP (Lipophilicity) | ~5.5 (High tissue retention) | ~6.6 (High skin retention) | High (Lipid accumulation) |
| Bioavailability ( | >70% (absorbed), 40% (post-first pass) | Low systemic absorption | High (in dogs/rats) |
| Metabolism | Extensive hepatic (CYP2C9, 1A2, 3A4) | Rapid hepatic hydroxylation | Hepatic |
| CYP Liability | Potent CYP2D6 Inhibitor ( | Low systemic risk (due to route) | Induces HMG-CoA Reductase |
| Key Toxicity | Hepatotoxicity (rare), Taste disturbance | Contact Dermatitis | Dermatitis (Squalene accumulation) |
Key Insight: Terbinafine's potent inhibition of CYP2D6 is a major liability, causing drug-drug interactions (DDIs) with substrates like tricyclic antidepressants. NB-598 shows superior potency against the enzyme (
1.5 nM vs 30 nM) but failed in development due to on-target toxicity (dermatitis from squalene accumulation in skin), highlighting that too much potency/retention can be detrimental.
Supporting Citations:
-
Terbinafine CYP2D6 Inhibition:
-
NB-598 Potency & Toxicity:[2]
Experimental Protocols: Evaluating Metabolic Stability
To evaluate novel allylamine derivatives, researchers must establish their metabolic stability and CYP inhibition potential early. The following protocol is the industry standard for determining Intrinsic Clearance (
Protocol A: Microsomal Stability Assay (LC-MS/MS)
Objective: Determine the in vitro half-life (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM
, 0.4 U/mL G6PDH). -
Test Compound (10 mM DMSO stock).
-
Quenching Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Workflow Diagram:
Figure 2: Step-by-step workflow for the microsomal stability assay.
Detailed Procedure:
-
Preparation: Dilute Test Compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-incubation: Mix 30 µL of diluted compound with 370 µL of microsomal mix (final protein conc. 0.5 mg/mL). Incubate at 37°C for 10 mins.
-
Initiation: Add 100 µL of pre-warmed NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Processing: Centrifuge at 4,000 rpm for 20 min (4°C). Collect supernatant.
-
Quantification: Inject supernatant onto LC-MS/MS (C18 column, Gradient: Water/ACN + 0.1% Formic Acid). Monitor Parent Ion transitions.
Calculation of
Future Perspectives: Reducing CYP Liability
The next generation of allylamine modifications focuses on reducing the CYP2D6 liability while maintaining SQLE potency.
-
Selenium Incorporation: Recent medicinal chemistry efforts (e.g., seleno-miconazole derivatives) suggest that replacing oxygen/sulfur with Selenium can alter the metabolic "soft spot" of the molecule, potentially diverting metabolism away from CYP2D6.
-
Scaffold Hopping: Moving from the naphthalene ring of Terbinafine to heteroaromatic systems (like the thiophene in NB-598) changes the electronic properties that govern CYP binding.
-
Soft Drugs: Designing analogues that rapidly hydrolyze in systemic circulation (to avoid liver accumulation) but remain stable in the keratinized tissues (skin/nails) is a key strategy for topical safety.
References
-
Petranyi, G., et al. (1984). "Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase." Science, 224(4654), 1239-1241. Link
-
Horie, M., et al. (1990).[2][4][5] "NB-598: a potent competitive inhibitor of squalene epoxidase."[2][5] Journal of Biological Chemistry, 265(30), 18075-18078.[2] Link
-
Vickers, A. E., et al. (1999). "Potent inhibition of cytochrome P-450 2D6-mediated dextromethorphan O-demethylation by terbinafine."[6][7][8] Drug Metabolism and Disposition, 27(3), 322-326. Link
-
Mahoney, C. E., et al. (2020).[4] "Preclinical toxicology profile of squalene epoxidase inhibitors." Toxicology and Applied Pharmacology, 396, 115103. Link[4]
-
Di, L., et al. (2003).[9] "Optimization of a Higher Throughput Microsomal Stability Assay." Journal of Biomolecular Screening, 8(4), 453-462. Link
Sources
- 1. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent inhibition of cytochrome P-450 2D6-mediated dextromethorphan O-demethylation by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Variation in the inhibitory potency of terbinafine among genetic variants of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 1-Allyl-1-pyridin-4-yl-but-3-enylamine
For Researchers, Scientists, and Drug Development Professionals
As a novel molecule at the forefront of research, 1-Allyl-1-pyridin-4-yl-but-3-enylamine presents a unique combination of chemical functionalities. Its structure, incorporating both a reactive allylamine and a pyridyl moiety, necessitates a cautious and well-informed approach to laboratory handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective research. The protocols outlined herein are designed to be self-validating, grounded in the established principles of chemical safety for its constituent chemical classes.
Understanding the Inherent Hazards: A Structural-Based Risk Assessment
-
Allylamine Moiety: Allylamines are known to be highly reactive and toxic. They are often flammable liquids and can be toxic if inhaled, ingested, or absorbed through the skin.[1][2] Allylamine itself is classified as toxic if swallowed, fatal in contact with skin or if inhaled, and causes severe skin burns and eye damage.[2] The unsaturated allyl group can also pose a risk for polymerization or other unintended reactions.
-
Pyridyl Moiety: Pyridine and its derivatives are common reagents in organic synthesis. Pyridine is a flammable liquid and can be harmful if inhaled.[3][4] It is also known to cause skin and eye irritation.[4][5] A structurally related compound, 1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride, is known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
Given these combined hazards, 1-Allyl-1-pyridin-4-yl-but-3-enylamine should be treated as a hazardous substance with the potential for skin and eye corrosion, respiratory irritation, and systemic toxicity upon exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling 1-Allyl-1-pyridin-4-yl-but-3-enylamine.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Tightly fitting safety goggles with side-shields are mandatory.[6] A face shield should be worn over goggles when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3][4] Latex gloves are not suitable. Inspect gloves for any damage before use and change them immediately upon contact with the chemical. For extended operations, double gloving is advised.[7] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned. Clothing worn underneath should be made of natural fibers like cotton.[7] |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required.[7] Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory. |
| Respiratory Protection | Respirator | All handling of this compound should be conducted in a certified chemical fume hood.[3][4] If there is a risk of exceeding exposure limits or if a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[5] |
Standard Operating Procedure for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
Preparation and Handling
-
Pre-Handling Checklist:
-
Handling the Compound:
-
Always handle 1-Allyl-1-pyridin-4-yl-but-3-enylamine within a well-ventilated chemical fume hood.[3][4]
-
Ground any metal containers or equipment used for transferring the substance to prevent static discharge, as allylamines can be flammable.[1]
-
Use only non-sparking tools.[8]
-
Keep containers tightly closed when not in use to minimize vapor inhalation.[4]
-
Avoid heating the compound unless under controlled and contained conditions, as this may lead to the release of toxic fumes.[9]
-
Post-Handling and Decontamination
-
Immediate Post-Handling:
-
Work Area Decontamination:
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[11] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal Plan
All waste materials contaminated with 1-Allyl-1-pyridin-4-yl-but-3-enylamine must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, properly labeled, and sealed container.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[1][13] Do not pour this chemical down the drain.[1]
Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for the safe handling and disposal of 1-Allyl-1-pyridin-4-yl-but-3-enylamine.
Caption: Workflow for safe handling and disposal.
References
- Everything You Need to Know About Allylamine. (2025, April 8). CloudSDS.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
- Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
- 1-(4-Pyridyl)piperazine SDS, 1008-91-9 Safety Data Sheets. ECHEMI.
- Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene. Benchchem.
- JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet. Jubilant Ingrevia.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. (2025, October 16). Thermo Fisher Scientific.
- Safety Data Sheet. (2025, December 2). Cayman Chemical.
- SAFETY DATA SHEET. (2025, November 24). MilliporeSigma.
- SAFETY DATA SHEET. (2013, October 3). Fisher Scientific.
- Safety Data Sheet: allylamine. Chemos GmbH&Co.KG.
- Allylamine Impurities and Related Compound. Veeprho.
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. Enamine.
- SAFETY DATA SHEET. (2012, March 23). Fisher Scientific.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- 1-(pyridin-4-yl)but-3-en-1-amine dihydrochloride. Sigma-Aldrich.
- ALLYLAMINE. NOAA - CAMEO Chemicals.
Sources
- 1. Everything You Need to Know About Allylamine by CloudSDS [cloudsds.com]
- 2. fishersci.com [fishersci.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemos.de [chemos.de]
- 9. ALLYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. fishersci.com [fishersci.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
